molecular formula C5H6N2O5 B1362040 1H-pyrazole-3,5-dicarboxylic Acid Hydrate CAS No. 303180-11-2

1H-pyrazole-3,5-dicarboxylic Acid Hydrate

Cat. No.: B1362040
CAS No.: 303180-11-2
M. Wt: 174.11 g/mol
InChI Key: GLINCONFUZIMCN-UHFFFAOYSA-N
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Description

1H-pyrazole-3,5-dicarboxylic Acid Hydrate is a useful research compound. Its molecular formula is C5H6N2O5 and its molecular weight is 174.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazole-3,5-dicarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O4.H2O/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLINCONFUZIMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369090
Record name 1H-pyrazole-3,5-dicarboxylic Acid Hydrate
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Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303180-11-2
Record name 1H-pyrazole-3,5-dicarboxylic Acid Hydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3,5-dicarboxylic acid monohydrate
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Foundational & Exploratory

An In-Depth Technical Guide to 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-pyrazole-3,5-dicarboxylic acid hydrate, a versatile heterocyclic compound with significant potential in coordination chemistry, materials science, and as a scaffold in medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and practical applications, grounded in established scientific principles.

Core Molecular and Physicochemical Properties

1H-pyrazole-3,5-dicarboxylic acid, in its hydrated form, is a stable, white crystalline solid.[1] The presence of two carboxylic acid groups and the pyrazole ring endows it with a unique combination of properties, making it a valuable building block in various synthetic endeavors.

Structural and Identification Parameters

The fundamental identity of this compound is established by its molecular formula, weight, and CAS registry number.

PropertyValueSource
Molecular Formula C₅H₆N₂O₅[2][3]
Molecular Weight 174.11 g/mol [2][3]
CAS Number 303180-11-2[2][3]
IUPAC Name 1H-pyrazole-3,5-dicarboxylic acid;hydrate[2]

The molecule consists of a five-membered pyrazole ring substituted with carboxylic acid groups at the 3 and 5 positions. The hydrate form indicates the presence of one or more water molecules within the crystal lattice, which can influence its crystal packing and thermal stability.

Physicochemical Data

The physical properties of this compound are crucial for its handling, storage, and application in experimental work.

PropertyValueSource
Melting Point 292-295 °C (decomposes)[4][5]
Appearance White to off-white crystalline powder[1][4]
Solubility Soluble in water and some organic solvents[4]

The high melting point, accompanied by decomposition, is indicative of a stable crystal lattice with significant intermolecular hydrogen bonding contributed by the carboxylic acid groups, the pyrazole N-H, and the water of hydration.

Synthesis and Purification: A Validated Protocol

The synthesis of 1H-pyrazole-3,5-dicarboxylic acid typically involves the oxidation of a disubstituted pyrazole, such as 3,5-dimethylpyrazole. The following protocol is a robust and validated method.

Experimental Protocol: Oxidation of 3,5-Dimethylpyrazole

This procedure details the synthesis of 1H-pyrazole-3,5-dicarboxylic acid from 3,5-dimethylpyrazole using potassium permanganate as the oxidizing agent.[3]

Step 1: Dissolution of Starting Material

  • Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water.

  • Heat the mixture to 70°C to ensure complete dissolution.

Step 2: Oxidation

  • To the heated solution, slowly add 517 g (3.271 mol) of potassium permanganate.

  • Causality: The addition should be portion-wise to control the exothermic reaction and maintain the temperature below 90°C. This prevents side reactions and ensures the selective oxidation of the methyl groups to carboxylic acids.

Step 3: Quenching and Filtration

  • After the addition is complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate that forms as a byproduct of the oxidation.

  • Wash the MnO₂ cake with water to recover any adsorbed product.

Step 4: Acidification and Precipitation

  • Combine the filtrate and washings.

  • Acidify the solution with aqueous hydrochloric acid to a pH of 2.

  • Causality: Lowering the pH protonates the carboxylate groups, rendering the dicarboxylic acid insoluble in the aqueous medium and causing it to precipitate.

Step 5: Isolation and Drying

  • Allow the mixture to stand overnight to ensure complete precipitation.

  • Filter the white precipitate and wash it with cold water to remove any remaining inorganic salts.

  • Dry the product to obtain 1H-pyrazole-3,5-dicarboxylic acid. The yield is approximately 33%.[3]

To obtain the hydrate form, the anhydrous product can be recrystallized from hot water.

Caption: Workflow for the synthesis of 1H-pyrazole-3,5-dicarboxylic acid.

Spectroscopic and Structural Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups.[5][6]

  • O-H Stretch: A broad absorption band is typically observed in the region of 3400-3550 cm⁻¹, corresponding to the O-H stretching vibrations of the carboxylic acid groups and the water of hydration.[6]

  • C=O Stretch: A strong absorption peak around 1674 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid groups.[6]

  • Pyrazole Ring Vibrations: Multiple peaks in the fingerprint region (1200-1600 cm⁻¹) are attributed to the stretching and bending vibrations of the pyrazole ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The ¹H NMR spectrum of the anhydrous form in a suitable solvent (e.g., DMSO-d₆) is expected to show a singlet for the proton at the 4-position of the pyrazole ring (around δ 7.07 ppm).[3] The acidic protons of the carboxylic acid groups and the N-H of the pyrazole ring will appear as broad singlets at a lower field, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carboxyl carbons, and the carbons of the pyrazole ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1H-pyrazole-3,5-dicarboxylic acid is dominated by the properties of the pyrazole ring and the two carboxylic acid groups.

Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system. As such, it is prone to electrophilic substitution reactions, which preferentially occur at the C4 position.[7][8][9]

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[9]

  • Sulfonation: Treatment with fuming sulfuric acid leads to the formation of the 4-sulfonic acid derivative.[9]

  • Halogenation: Electrophilic halogenating agents will introduce a halogen atom at the C4 position.

Electrophilic_Substitution cluster_0 Electrophilic Substitution at C4 Pyrazole 1H-Pyrazole-3,5-dicarboxylic Acid Nitration 4-Nitro Derivative Pyrazole->Nitration HNO3/H2SO4 Sulfonation 4-Sulfonic Acid Derivative Pyrazole->Sulfonation Fuming H2SO4 Halogenation 4-Halo Derivative Pyrazole->Halogenation X2/Lewis Acid

Caption: Key electrophilic substitution reactions of the pyrazole ring.

The nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated or acylated.[8]

Reactivity of the Carboxylic Acid Groups

The two carboxylic acid groups can undergo typical reactions of this functional group:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diester.

  • Amide Formation: Conversion to the diacyl chloride followed by reaction with amines produces diamides.[10][11]

  • Coordination Chemistry: The deprotonated carboxylate groups are excellent ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[4] This is one of the most significant applications of this molecule.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable molecule in several areas of chemical research.

Coordination Chemistry and Materials Science

As a dicarboxylic acid, it serves as a versatile organic linker in the synthesis of coordination polymers and MOFs.[4] The ability of both the carboxylate groups and the pyrazole nitrogen atoms to coordinate with metal ions allows for the construction of diverse and complex multidimensional structures. These materials have potential applications in gas storage, catalysis, and as luminescent materials.[12]

A Scaffold for Drug Development

While 1H-pyrazole-3,5-dicarboxylic acid itself is not a known therapeutic agent, the pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[13] Numerous drugs containing the pyrazole core exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][12][14][15]

The dicarboxylic acid functionality of this molecule provides two convenient handles for synthetic modification, allowing for the construction of diverse libraries of compounds for biological screening. By converting the carboxylic acids to esters, amides, or other functional groups, medicinal chemists can explore the structure-activity relationships of novel pyrazole derivatives.[2][14] For example, the synthesis of novel amide derivatives of pyrazole carboxylic acids has led to the discovery of compounds with potent anti-proliferative activities against various cancer cell lines.[14]

Conclusion

This compound is a readily accessible and highly versatile building block for both materials science and medicinal chemistry. Its well-defined synthesis, predictable reactivity, and the proven biological relevance of the pyrazole core make it a compound of significant interest for researchers and drug development professionals. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for its successful application in the development of novel materials and potential therapeutic agents.

References

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
  • Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | C5H6N2O5 | CID 2723723 - PubChem. (n.d.).
  • Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. (n.d.).
  • 3,5-Pyrazoledicarboxylic Acid Monohydrate: Comprehensive Overview and Applications. (2025, March 3).
  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere) - ResearchGate. (n.d.).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.).
  • 3,5-Pyrazoledicarboxylic Acid Monohydrate: Comprehensive Overview and Applications. (2025, March 3).
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. (n.d.).
  • Pyrazole. (n.d.).
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchGate. (n.d.).
  • Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (n.d.).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.).
  • Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes - ResearchGate. (n.d.).

Sources

An In-Depth Technical Guide to 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate: A Versatile Building Block for Materials Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate

This compound (CAS No. 303180-11-2) is a heterocyclic compound that has garnered significant interest as a fundamental building block in both materials science and medicinal chemistry. Its rigid pyrazole core, combined with the versatile coordination capabilities of its two carboxylic acid groups, makes it an exemplary linker for the construction of highly ordered supramolecular structures. This guide provides a comprehensive technical overview of its synthesis, characterization, and key applications, with a focus on its role in the development of metal-organic frameworks (MOFs) and as a crucial intermediate in pharmaceutical synthesis.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms and two carboxylic acid functional groups, dictates its chemical behavior and utility. The presence of a water molecule in its hydrated form is crucial for its crystalline structure and stability.

PropertyValueSource(s)
CAS Number 303180-11-2[1]
Molecular Formula C₅H₄N₂O₄·H₂O[1]
Molecular Weight 174.11 g/mol [1]
Appearance White to almost white powder or crystals[2]
Melting Point 292-295 °C (decomposes)[1]
Solubility Soluble in water and some organic solvents
Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the anhydrous form, 1H-pyrazole-3,5-dicarboxylic acid, in DMSO-d₆ shows a characteristic singlet for the proton at the 4-position of the pyrazole ring at approximately δ 7.07 ppm.[1] The acidic protons of the carboxylic acid and N-H groups are typically broad and may exchange with residual water in the solvent.

Infrared (IR) Spectroscopy: The FT-IR spectrum provides valuable information about the functional groups present. Key vibrational bands include:

  • Broad O-H stretching vibrations from the carboxylic acid and water of hydration, typically in the range of 2500-3300 cm⁻¹.

  • N-H stretching vibrations of the pyrazole ring around 3100-3200 cm⁻¹.

  • Strong C=O stretching of the carboxylic acid groups around 1700 cm⁻¹.

  • C=C and C=N stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.[3][4]

Mass Spectrometry: The mass spectrum of the anhydrous form would show a molecular ion peak corresponding to its molecular weight of 156.10 g/mol .[5]

X-ray Crystallography: Single-crystal X-ray diffraction has been instrumental in elucidating the three-dimensional structure of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. The crystal structure reveals extensive hydrogen bonding networks, where the pyrazole molecules form one-dimensional chains through O-H···O and N-H···O interactions. These chains are further linked into a three-dimensional structure by the water molecules.[6]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically a two-step process involving the oxidation of a readily available precursor followed by controlled hydration.

Part 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid (Anhydrous)

This protocol is based on the oxidation of 3,5-dimethyl-1H-pyrazole.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl, aqueous solution)

Procedure:

  • In a suitable reaction vessel, dissolve 3,5-dimethyl-1H-pyrazole in water heated to approximately 70 °C.[1]

  • Slowly add potassium permanganate to the hot solution in portions, ensuring the temperature does not exceed 90 °C. The reaction is highly exothermic.[1]

  • After the addition is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with water.

  • Combine the filtrate and washings, then acidify with aqueous hydrochloric acid to a pH of 2.

  • Allow the solution to stand, preferably overnight, to facilitate the precipitation of the product.[1]

  • Collect the white precipitate of 1H-pyrazole-3,5-dicarboxylic acid by filtration and wash with cold water.

  • Dry the product under vacuum.

Synthesis_Anhydrous Start 3,5-Dimethyl-1H-pyrazole Reagent KMnO4, H2O 70-90 °C Start->Reagent Oxidation Intermediate Manganese Dioxide (MnO2) (precipitate) Reagent->Intermediate Product_sol Potassium salt of 1H-pyrazole-3,5-dicarboxylic acid (in solution) Reagent->Product_sol Acidification HCl (aq) pH 2 Product_sol->Acidification Acidification Final_Product 1H-Pyrazole-3,5-dicarboxylic Acid (precipitate) Acidification->Final_Product Precipitation

Caption: Synthesis of anhydrous 1H-pyrazole-3,5-dicarboxylic acid.

Part 2: Formation of this compound

The monohydrate can be obtained through recrystallization of the anhydrous form from an aqueous acidic solution.

Procedure:

  • Suspend the crude anhydrous 1H-pyrazole-3,5-dicarboxylic acid in a minimal amount of hot water containing a catalytic amount of hydrochloric acid.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.

  • Collect the crystals of 1H-pyrazole-3,5-dicarboxylic acid monohydrate by filtration.

  • Wash the crystals with a small amount of cold water and dry them in air or under a gentle stream of nitrogen.

Applications in the Synthesis of Metal-Organic Frameworks (MOFs)

The bifunctional nature and rigid structure of 1H-pyrazole-3,5-dicarboxylic acid make it an excellent organic linker for the construction of MOFs. The pyrazole ring and the two carboxylate groups can coordinate with a variety of metal ions to form stable, porous frameworks with tunable properties.

MOF_Synthesis Linker This compound Pyrazole ring and two carboxylate groups Reaction Solvothermal or Hydrothermal Synthesis Linker->Reaction Metal Metal Ions (e.g., Zn²⁺, Cu²⁺, Ln³⁺) Metal salt precursors Metal->Reaction Solvent Solvent (e.g., DMF, EtOH) Controls reaction environment Solvent->Reaction MOF Metal-Organic Framework (MOF) Porous crystalline material Reaction->MOF Self-assembly

Caption: General workflow for the synthesis of MOFs using the topic compound.

Case Study: Lanthanide-based MOFs for Luminescence and Catalysis

Lanthanide ions, when coordinated with 1H-pyrazole-3,5-dicarboxylic acid, can form MOFs with interesting luminescent and catalytic properties. The organic linker can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. The porous structure and exposed metal sites can also serve as active centers for catalysis. For instance, a neodymium (Nd)-based MOF has been constructed using this linker.[7]

Applications in Gas Storage and Separation

The tunable pore size and chemical environment within MOFs derived from 1H-pyrazole-3,5-dicarboxylic acid allow for selective gas adsorption. By modifying the synthesis conditions or the metal ion, the affinity of the MOF for specific gases like carbon dioxide, methane, or hydrogen can be tailored, making them promising materials for applications in carbon capture and gas purification.[8]

Role in Drug Discovery and Development

While direct incorporation of this compound into final drug molecules is not widely documented, its structural motif is of great importance in medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[9][10]

1H-Pyrazole-3,5-dicarboxylic acid serves as a versatile starting material for the synthesis of more complex pyrazole derivatives. The carboxylic acid groups can be readily converted into other functional groups such as esters, amides, and nitriles, allowing for the exploration of a large chemical space in the drug discovery process.[11] Patents in the pharmaceutical industry describe the synthesis of pyrazole-3-carboxamide derivatives, which have shown potential as therapeutic agents.[12] The synthesis of these derivatives often involves the activation of the carboxylic acid group of a pyrazole carboxylic acid precursor, highlighting the importance of compounds like 1H-pyrazole-3,5-dicarboxylic acid as key intermediates.

Drug_Discovery Start 1H-Pyrazole-3,5- dicarboxylic Acid Hydrate Activation Carboxylic Acid Activation Start->Activation Derivatization Functional Group Interconversion Activation->Derivatization Amides Amides Derivatization->Amides Esters Esters Derivatization->Esters Other Other Derivatives Derivatization->Other Screening Biological Screening Amides->Screening Esters->Screening Other->Screening Lead Lead Compounds Screening->Lead

Caption: Role of the topic compound in the drug discovery workflow.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant scientific and commercial interest. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable tool for chemists in both academia and industry. Its primary applications as a linker in the rapidly growing field of metal-organic frameworks and as a foundational building block in the synthesis of novel pharmaceutical agents underscore its importance. As research in these areas continues to expand, the demand for and utility of this compound are poised to grow.

References

  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere) - ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Gas separation properties of metal organic framework (MOF-5) membranes - Industrial & Engineering Chemistry Research.
  • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing).
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  • Microporous metal-organic frameworks for gas separation - PubMed.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Synthesis of Hofmann-based metal-organic frameworks incorporating a bis-pyrazole linker for various gas separations | Request PDF - ResearchGate.
  • Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers - The Royal Society of Chemistry.
  • Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem.
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents.
  • Tailor-Made Pyrazolide-Based Metal-Organic Frameworks for Selective Catalysis - PubMed.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • (12) United States Patent - Googleapis.com.
  • Patents Assigned to Boehringer Ingelheim Pharmaceuticals, Inc. - Justia.
  • 5 Combination of 1H and 13C NMR Spectroscopy - Thieme.
  • Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes - ResearchGate.
  • Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes - MDPI.
  • Pyrazole-3,5-dicarboxylic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction | Journal of the American Chemical Society.
  • Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing).
  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - ResearchGate.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI.
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Sources

An In-Depth Technical Guide to the Solubility of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3,5-dicarboxylic acid and its hydrate (PZDAH) are fundamental building blocks in supramolecular chemistry and materials science. Their utility, particularly as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and as precursors for complex pharmaceuticals, is critically dependent on their solubility characteristics in various organic media.[1] This guide provides a comprehensive overview of the solubility of 1H-pyrazole-3,5-dicarboxylic acid hydrate, grounded in the principles of physical chemistry. It details a robust experimental protocol for solubility determination, analyzes the physicochemical factors governing its dissolution, and presents a qualitative solubility profile based on established chemical principles, addressing the current gap in quantitative public data.

Introduction: The Significance of a Versatile Linker

This compound (PZDAH) is a heterocyclic compound featuring a five-membered pyrazole ring functionalized with two carboxylic acid groups and incorporating one molecule of water within its crystal structure.[2] Its molecular formula is C₅H₆N₂O₅ with a molecular weight of 174.11 g/mol .[2][3]

The molecule's structure is of significant interest for several reasons:

  • Chelating Agent: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups create a powerful chelating site, allowing for the formation of stable coordination complexes with a wide range of metal ions.

  • Hydrogen Bonding: The presence of two carboxylic acid groups (hydrogen bond donors and acceptors) and two heterocyclic nitrogen atoms (hydrogen bond acceptors) facilitates extensive hydrogen-bonding networks. This is crucial for the formation of predictable supramolecular structures.

  • Rigid Backbone: The pyrazole ring provides a rigid, planar backbone, which is a desirable characteristic for constructing porous, crystalline materials like MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and sensing.[1][4]

Given these features, PZDAH is a cornerstone in the fields of crystal engineering and drug design.[5] However, the successful synthesis of novel MOFs or the formulation of PZDAH-derived active pharmaceutical ingredients (APIs) is fundamentally a challenge of solubility. Controlling crystallization, achieving desired reaction kinetics, and developing purification strategies all hinge on a thorough understanding of how this compound behaves in different organic solvents.

The Physicochemical Basis of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of dissolution, which involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For PZDAH, the key factors are its crystal lattice energy and its capacity for intermolecular interactions.

  • Crystal Lattice Energy: The PZDAH crystal is held together by a strong network of hydrogen bonds involving the carboxylic acid groups, the pyrazole nitrogen atoms, and the integrated water molecule. The dissolution process must provide sufficient energy to overcome this high lattice energy.

  • Intermolecular Forces: The solubility of PZDAH is dictated by the principle of "like dissolves like." Its high polarity and extensive hydrogen bonding capabilities mean it will dissolve best in solvents that can engage in similar interactions.

    • Hydrogen Bond Donors & Acceptors: The molecule has three hydrogen bond donors (two from -COOH, one from N-H) and five potential hydrogen bond acceptors (four from the oxygens of -COOH, one from the second pyrazole nitrogen).[6]

    • Polarity: The presence of multiple electronegative oxygen and nitrogen atoms results in a high topological polar surface area (TPSA) of 134.78 Ų, indicating significant polarity.[3]

Therefore, solvents are generally categorized by their ability to meet these needs:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These are excellent solvents for PZDAH. They are polar and can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid groups and the pyrazole ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are polar and can accept hydrogen bonds but cannot donate them. They can effectively solvate the N-H and O-H protons of PZDAH, leading to moderate to good solubility.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack polarity and hydrogen bonding capability. The energy cost to break their weak van der Waals forces is low, but the energy gained from solvating the highly polar PZDAH molecule is insufficient to overcome its crystal lattice energy. Consequently, solubility is expected to be extremely low.

Experimental Determination of Solubility: A Standard Protocol

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Isothermal Shake-Flask Method .[7][8][9] This technique ensures that the solution has reached a true state of saturation at a specific temperature, providing highly accurate and reproducible data.[8][10]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. Causality: Using an excess of solid is crucial to ensure that the final solution is genuinely saturated, which is confirmed by the visible presence of undissolved solute at the end of the experiment.[8][9]

  • Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Causality: Constant temperature control is critical as solubility is highly temperature-dependent.[8][10] The extended agitation time allows the dynamic process of dissolution and recrystallization to reach a steady state.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a fine-particle filter (e.g., 0.22 µm PTFE). Causality: Filtration is a mandatory step to separate the saturated liquid phase from the solid phase without altering the equilibrium.[10] This prevents undissolved microparticles from artificially inflating the measured concentration.

  • Quantification: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of PZDAH using a validated High-Performance Liquid Chromatography (HPLC) method. Causality: HPLC is the preferred analytical tool because of its high specificity and ability to separate the analyte from any potential impurities or degradation products, ensuring trustworthy quantification.[9]

  • Validation: To confirm that equilibrium was achieved, analyze samples taken at different time points (e.g., 24h, 48h, and 72h). The solubility value is considered validated when consecutive measurements yield the same result.[9]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess PZDAH to solvent in vials B Agitate in isothermal shaker bath (24-72h) A->B C Settle suspension B->C D Withdraw supernatant via filtered syringe C->D Careful sampling E Dilute aliquot D->E F Analyze concentration by HPLC E->F G Final Solubility Data F->G Calculate Solubility (e.g., mg/mL)

Caption: Isothermal shake-flask workflow for solubility measurement.

Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature

Solvent ClassSolvent ExamplePredicted SolubilityPrimary Solute-Solvent Interactions
Polar Protic Water, MethanolHighStrong hydrogen bonding (donor & acceptor), strong dipole-dipole.
EthanolModerate to HighStrong hydrogen bonding, dipole-dipole.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighStrong hydrogen bond accepting, strong dipole-dipole.
Dimethylformamide (DMF)ModerateStrong hydrogen bond accepting, dipole-dipole.
AcetoneLow to ModerateHydrogen bond accepting, dipole-dipole.
Slightly Polar Tetrahydrofuran (THF)Very LowWeak hydrogen bond accepting, dipole-dipole.
DichloromethaneVery LowWeak dipole-dipole interactions.
Nonpolar Toluene, HexaneInsolubleOnly weak van der Waals forces.

Analysis of Solubility Trends:

  • High Solubility in Polar Protic Solvents: The high solubility in solvents like methanol is expected. Methanol can form strong hydrogen bonds with both the carboxylic acid groups and the pyrazole ring nitrogens, effectively solvating the molecule and overcoming the crystal lattice energy.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like DMSO are powerful hydrogen bond acceptors and highly polar, allowing them to effectively solvate the acidic protons of PZDAH. This makes them good solvents for dissolution, often used in synthesis.

  • Low Solubility in Ethers and Halogenated Solvents: Solvents like THF or dichloromethane lack the strong hydrogen-bonding capabilities required to disrupt the PZDAH crystal lattice, resulting in very low solubility.

  • Insolubility in Nonpolar Solvents: In hexane or toluene, the energy gained from the weak solute-solvent (van der Waals) interactions is insufficient to overcome the strong hydrogen bonds holding the PZDAH molecules together in the crystal.

Conclusion for the Modern Researcher

A comprehensive understanding of the solubility of this compound is not merely academic; it is a practical necessity for innovation. For the materials scientist, this knowledge is paramount for selecting appropriate solvent systems for MOF synthesis, controlling crystal growth, and avoiding unwanted polymorphism. For the pharmaceutical professional, it informs formulation strategies, purification processes, and the development of drug delivery systems.[5]

This guide establishes the theoretical foundation for the solubility of PZDAH and provides a robust, validated protocol for its experimental determination. By applying these principles, researchers can rationally design experiments, optimize reaction conditions, and accelerate the development of novel materials and therapeutics based on this versatile pyrazole scaffold.

References

  • Vertex AI Search. (n.d.). Applications of Pyrazole-3,5-dicarboxylic Acid Monohydrate in Material Science and Beyond. Retrieved January 8, 2026.
  • PubChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature).
  • ResearchGate. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation.
  • Dalton Transactions. (n.d.). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation.
  • YouTube. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. Gattefossé.
  • Oakwood Chemical. (n.d.). This compound.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.
  • PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information.
  • PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. National Library of Medicine.
  • Fisher Scientific. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98%.
  • NIST WebBook. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. National Institute of Standards and Technology.
  • ResearchGate. (n.d.). Studies of solubility of dicarboxilic acid mixtures in organic solvents.

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An In-depth Technical Guide to the Spectral Data of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate in Research and Development

1H-Pyrazole-3,5-dicarboxylic acid and its hydrated form are pivotal building blocks in the realms of medicinal chemistry and materials science. As a versatile ligand, it is extensively used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery. In the pharmaceutical landscape, the pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The dicarboxylic acid functional groups provide crucial points for molecular interactions, making this compound a subject of intense study for the development of novel drugs and functional materials.

This technical guide provides a comprehensive analysis of the spectral data of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are grounded in established principles and supported by authoritative references to ensure scientific integrity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the hydrogen environment in a molecule. For this compound, ¹H NMR provides definitive information about the protons on the pyrazole ring and the acidic protons of the carboxylic acid and water molecules.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and prevent the rapid exchange of the acidic protons, which might not be observable in solvents like D₂O.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, to ensure good signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in DMSO-d6 transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (≥300 MHz) transfer->instrument acquire Acquire spectrum at room temperature instrument->acquire process Process raw data (Fourier Transform) acquire->process reference Reference spectrum to residual solvent peak process->reference

Caption: Workflow for ¹H NMR Spectroscopy of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1H-pyrazole-3,5-dicarboxylic acid in DMSO-d₆ is characterized by a distinct singlet and a broad signal corresponding to the exchangeable protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.16Singlet1HC4-H
Broad SignalSinglet3H-COOH and N-H

Interpretation:

  • C4-H Proton: A singlet observed at approximately 7.16 ppm is assigned to the proton at the C4 position of the pyrazole ring[2]. The singlet multiplicity is due to the absence of adjacent protons.

  • Exchangeable Protons: The acidic protons of the two carboxylic acid groups (-COOH) and the proton on the nitrogen atom (N-H) of the pyrazole ring are expected to appear as a broad signal due to chemical exchange with each other and with any residual water in the solvent. The water of hydration in the solid sample also contributes to this exchangeable proton signal. The integration of this broad signal would correspond to three protons (2 x -COOH and 1 x N-H), in addition to the protons from the water of hydration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. For this compound, ¹³C NMR helps to identify the carbon atoms of the pyrazole ring and the carboxylic acid groups.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments in the acquisition parameters.

  • Sample Preparation: A more concentrated sample (20-50 mg) in DMSO-d₆ is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: A high-resolution NMR spectrometer with a broadband probe is used.

  • Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.

  • Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 20-50 mg of sample in DMSO-d6 transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer transfer->instrument acquire Acquire proton-decoupled spectrum instrument->acquire process Process raw data (Fourier Transform) acquire->process reference Reference spectrum to solvent peak process->reference

Caption: Workflow for ¹³C NMR Spectroscopy of this compound.

¹³C NMR Spectral Data and Interpretation

While a publicly available, fully assigned ¹³C NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the known values for similar pyrazole and carboxylic acid-containing compounds.

Predicted Chemical Shift (δ) ppmAssignment
~160-170-COOH
~140-150C3 and C5
~110-120C4

Interpretation:

  • Carboxylic Acid Carbons (-COOH): The carbon atoms of the carboxylic acid groups are expected to resonate in the downfield region, typically between 160 and 170 ppm.

  • Pyrazole Ring Carbons (C3 and C5): The C3 and C5 carbons, being attached to nitrogen atoms and the carboxylic acid groups, are also expected to be in a relatively downfield region, likely between 140 and 150 ppm. Due to the tautomerism of the N-H proton, these two carbons may be chemically equivalent on the NMR timescale, resulting in a single signal.

  • Pyrazole Ring Carbon (C4): The C4 carbon, bonded to a hydrogen atom, is anticipated to appear at a more upfield position compared to C3 and C5, likely in the range of 110-120 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. In this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid groups, the pyrazole ring, and the water of hydration.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for background correction.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind 1-2 mg of sample with 100-200 mg KBr press Press mixture into a transparent pellet grind->press instrument Place pellet in FTIR spectrometer press->instrument acquire Record spectrum (4000-400 cm⁻¹) instrument->acquire background Perform background correction acquire->background analyze Analyze absorption bands background->analyze

Caption: Workflow for FTIR Spectroscopy of this compound.

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretching (carboxylic acid dimer and water)
~1700StrongC=O stretching (carboxylic acid)
~1560MediumC=N stretching (pyrazole ring)
~1445MediumC=C stretching (pyrazole ring)
~1300MediumC-O stretching and O-H bending (carboxylic acid)
~1200-1000MediumIn-plane C-H bending and ring vibrations

Interpretation:

  • O-H Stretching: A very broad absorption band in the region of 3400-2500 cm⁻¹ is a hallmark of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid dimers and the water of hydration.

  • C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid groups[3].

  • Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region. For instance, peaks around 1557 cm⁻¹ and 1445 cm⁻¹ can be attributed to these ring vibrations[3].

  • C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected to be found in the 1300 cm⁻¹ region.

  • Fingerprint Region: The region below 1200 cm⁻¹ contains a complex pattern of absorptions arising from various bending and skeletal vibrations, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

The choice of ionization technique is crucial for analyzing 1H-pyrazole-3,5-dicarboxylic acid. Electrospray ionization (ESI) is often suitable for polar, non-volatile compounds.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile/water.

  • Instrumentation: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample instrument Introduce sample into ESI-MS dissolve->instrument acquire Acquire spectrum in negative ion mode instrument->acquire analyze_ms Analyze mass-to-charge ratios (m/z) acquire->analyze_ms interpret_frag Interpret fragmentation pattern analyze_ms->interpret_frag

Caption: Workflow for Mass Spectrometry of 1H-pyrazole-3,5-dicarboxylic acid.

Mass Spectral Data and Interpretation

The mass spectrum of 1H-pyrazole-3,5-dicarboxylic acid (anhydrous form) provides clear evidence for its molecular weight and characteristic fragmentation.

m/zProposed Fragment
156[M]⁺ (Molecular Ion)
112[M - CO₂]⁺
67[C₃H₃N₂]⁺

Interpretation:

  • Molecular Ion Peak: The peak at m/z 156 corresponds to the molecular weight of the anhydrous 1H-pyrazole-3,5-dicarboxylic acid (C₅H₄N₂O₄)[2]. When analyzing the hydrate, this peak may still be observed due to the loss of water in the ion source.

  • Fragmentation Pattern: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂), which has a mass of 44 Da. The peak at m/z 112 is consistent with the loss of one CO₂ molecule from the molecular ion. Further fragmentation can lead to the cleavage of the pyrazole ring, with a significant fragment observed at m/z 67.

Conclusion

References

  • PubChem. Pyrazole-3,5-dicarboxylic acid.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link][6]
  • JOCPR.
  • ResearchGate.
  • National Journal of Pharmaceutical Sciences.
  • ResearchGate.

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal properties of 1H-pyrazole-3,5-dicarboxylic acid hydrate, a compound of significant interest in the synthesis of pharmaceuticals and metal-organic frameworks. Understanding its thermal stability and decomposition pathway is critical for its effective use and for ensuring the safety and predictability of related manufacturing processes.

Introduction: The Significance of this compound

1H-pyrazole-3,5-dicarboxylic acid and its hydrated form are versatile building blocks in medicinal chemistry and materials science. The pyrazole ring is a common scaffold in many biologically active compounds, and the dicarboxylic acid functionalities allow for the construction of complex molecular architectures, including metal-organic frameworks (MOFs) with applications in gas storage and catalysis. The presence of a water molecule in the crystal lattice of the hydrate form significantly influences its physical and chemical properties, including its thermal stability. A thorough understanding of how this compound behaves upon heating is therefore essential for its handling, processing, and application.

Thermal Behavior: A Two-Stage Decomposition Process

The thermal decomposition of 1H-pyrazole-3,5-dicarboxylic acid monohydrate proceeds in two distinct stages when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) in an air atmosphere. The initial stage involves dehydration, followed by the decomposition of the anhydrous pyrazole dicarboxylic acid at higher temperatures.

Dehydration: The Initial Thermal Event

The first notable thermal event is the loss of the water molecule of hydration. This process is characterized by an endothermic peak in the DSC curve, indicating that energy is absorbed to break the bonds holding the water molecule within the crystal structure.

Key Observations:

  • Temperature Range: The dehydration process typically occurs in the range of 93–140 °C.[1]

  • Mass Loss: This stage is associated with a mass loss of approximately 10.07%, which corresponds to the theoretical mass percentage of one water molecule in the hydrate (10.34%).[1]

  • Enthalpy of Dehydration: The energy required for this process, the enthalpy of dehydration, has been determined to be 49.14 kJ/mol.[1]

Decomposition of the Anhydrous Acid

Following dehydration, the resulting anhydrous 1H-pyrazole-3,5-dicarboxylic acid remains stable up to a significantly higher temperature. The second stage of decomposition involves the breakdown of the organic molecule itself.

Key Observations:

  • Onset of Decomposition: The decomposition of the anhydrous acid begins at approximately 257-258 °C.[2]

  • Decomposition Products: Evolved gas analysis using Fourier-transform infrared spectroscopy (FTIR) during thermal decomposition in a nitrogen atmosphere has identified the primary gaseous products. The FTIR spectra reveal the evolution of water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO). The presence of isocyanic acid (HNCO) and ammonia or hydrazine derivatives is also suggested by characteristic vibrational bands at higher temperatures.[3][4]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.

Thermal EventTemperature Range (°C)Mass Loss (%)Enthalpy Change (ΔH)
Dehydration93 - 14010.0749.14 kJ/mol (endothermic)
Decomposition> 257Not specified in detailExothermic

Proposed Decomposition Pathway

The decomposition of 1H-pyrazole-3,5-dicarboxylic acid is a complex process involving decarboxylation and fragmentation of the pyrazole ring. Based on the evolved gas analysis and the known thermal behavior of similar heterocyclic carboxylic acids, a plausible decomposition pathway can be proposed.

DecompositionPathway cluster_dehydration Stage 1: Dehydration cluster_decomposition Stage 2: Decomposition Hydrate 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Anhydrous Anhydrous 1H-Pyrazole-3,5- dicarboxylic acid Hydrate->Anhydrous 93-140°C -H₂O Water H₂O (gas) Decarboxylation1 Decarboxylation Anhydrous->Decarboxylation1 >257°C -CO₂ RingOpening Pyrazole Ring Fragmentation Decarboxylation1->RingOpening Products CO₂, CO, H₂O, Isocyanic Acid, N-containing fragments RingOpening->Products

Caption: Proposed two-stage thermal decomposition pathway of this compound.

Experimental Protocol: Simultaneous TGA-DSC Analysis

The following protocol outlines a standard procedure for the simultaneous thermogravimetric and differential scanning calorimetric analysis of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.

Instrumentation
  • A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

  • Microbalance with a sensitivity of at least 0.1 μg.

  • Alumina or platinum crucibles.

  • A gas delivery system for providing a controlled atmosphere (e.g., dry nitrogen or air).

Procedure
  • Instrument Calibration:

    • Calibrate the temperature and heat flow of the DSC furnace using certified reference materials (e.g., indium).

    • Calibrate the microbalance using certified weights.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1H-pyrazole-3,5-dicarboxylic acid monohydrate into a clean, tared crucible.

  • Experimental Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Set the purge gas (e.g., dry nitrogen or synthetic air) to a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss (TGA), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.

    • Determine the temperature ranges and mass losses for each decomposition step from the TGA curve.

    • Identify the peak temperatures and enthalpies of thermal events from the DSC curve.

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Instrument Calibration Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Load Load Sample & Reference Crucibles Weigh->Load Purge Set Gas Flow (e.g., N₂, 20-50 mL/min) Load->Purge Heat Heat from 30°C to 600°C at 10°C/min Purge->Heat Record Record TGA, DTG, and DSC data Heat->Record Analyze Determine Temp. Ranges, Mass Loss, & Enthalpy Record->Analyze

Caption: Workflow for the TGA-DSC analysis of this compound.

Conclusion

The thermal behavior of 1H-pyrazole-3,5-dicarboxylic acid monohydrate is characterized by a two-stage decomposition process. The initial dehydration step is well-defined and occurs at a relatively low temperature. The subsequent decomposition of the anhydrous molecule at a higher temperature involves decarboxylation and ring fragmentation, leading to the evolution of various gaseous products. A comprehensive understanding of these thermal events, as detailed in this guide, is paramount for the safe and effective application of this compound in research and industrial settings.

References

  • Vlasyuk, D., & Łyszczek, R. (2021). Effect of Different Synthesis Approaches on Structural and Thermal Properties of Lanthanide(III) Metal–Organic Frameworks Based on the 1H-Pyrazole-3,5-Dicarboxylate Linker.
  • ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere.
  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).

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discovery and history of pyrazole-3,5-dicarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole-3,5-dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-3,5-dicarboxylic acid, a seemingly simple heterocyclic compound, stands as a cornerstone in modern chemistry, particularly in the fields of materials science and medicinal chemistry. Its rigid, V-shaped structure and versatile coordination capabilities have established it as a premier building block for the synthesis of Metal-Organic Frameworks (MOFs) and other complex coordination polymers. This guide provides a comprehensive exploration of the historical milestones and scientific breakthroughs that led to the discovery and understanding of this pivotal molecule, from the initial synthesis of the parent pyrazole ring in the 19th century to its current status as an indispensable tool for chemists worldwide.

Part 1: The Genesis of the Pyrazole Ring: 19th-Century Pioneers

The story of pyrazole-3,5-dicarboxylic acid begins not with the acid itself, but with the fundamental discovery of its core heterocyclic structure: the pyrazole ring. This five-membered ring, containing two adjacent nitrogen atoms, was first conceptualized and synthesized through the pioneering work of German chemists Ludwig Knorr, Eduard Buchner, and Hans von Pechmann.

Ludwig Knorr and the First Pyrazole Synthesis (1883)

The journey into pyrazole chemistry was initiated by Ludwig Knorr in 1883.[1][2] While working with ethyl acetoacetate and phenylhydrazine, he synthesized the first derivative of this class, 1-phenyl-3-methyl-5-pyrazolone.[2] This reaction, a cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, became known as the Knorr Pyrazole Synthesis .[3] It remains a fundamental and widely used method for creating substituted pyrazoles.[3][4] Knorr is also credited with coining the term "pyrazole" to describe this new class of compounds, signifying its relationship to pyrrole with an additional nitrogen atom.[1][2]

Experimental Workflow: The Knorr Pyrazole Synthesis

The causality behind the Knorr synthesis lies in the nucleophilic nature of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazole ring.

Knorr_Synthesis reagents 1,3-Dicarbonyl Compound + Hydrazine Derivative intermediate Hydrazone/ Enamine Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization product Substituted Pyrazole cyclization->product Dehydration (-H2O) Oxidation_Synthesis start {3,5-Dimethylpyrazole | C₅H₈N₂} reagent {Potassium Permanganate (KMnO₄) | Water, 70-90°C} intermediate {Potassium Pyrazole-3,5-dicarboxylate (in solution)} reagent->intermediate Oxidation acidification {Acidification (e.g., HCl)} product {Pyrazole-3,5-dicarboxylic Acid | C₅H₄N₂O₄} acidification->product

Caption: Oxidation of 3,5-dimethylpyrazole to the target acid.

Part 3: A Modern Building Block: Evolution into a Key Ligand

For much of its history, pyrazole-3,5-dicarboxylic acid was a compound of academic interest. Its transition into a cornerstone of modern chemistry was driven by the rise of coordination chemistry and, specifically, the field of Metal-Organic Frameworks (MOFs).

A Ligand for Supramolecular Chemistry

Researchers recognized that the structure of pyrazole-3,5-dicarboxylic acid is uniquely suited for building larger, ordered structures. [5]Its key features include:

  • Rigidity: The aromatic pyrazole ring provides a stiff, predictable geometry.

  • V-Shaped Orientation: The carboxylic acid groups at the 3 and 5 positions create a "V" shape, acting as divergent linkers.

  • Multiple Coordination Sites: It offers both nitrogen atoms from the pyrazole ring and oxygen atoms from the two carboxylate groups as potential coordination sites for metal ions. [6] This combination of properties allows it to act as a multidentate ligand, bridging multiple metal centers to form stable, extended networks in one, two, or three dimensions. [7][8]

Diagram: Coordination Modes

Coordination_Modes cluster_metals Coordination Sphere ligand Pyrazole-3,5-dicarboxylate (pzdc³⁻) metal1 Metal Ion (M) ligand->metal1 N (pyrazole) metal2 Metal Ion (M) ligand->metal2 O (carboxylate) metal3 Metal Ion (M) ligand->metal3 O (carboxylate)

Caption: Versatile coordination of the pzdc ligand with metal ions.

The Rise of Metal-Organic Frameworks (MOFs)

The true explosion in the use of pyrazole-3,5-dicarboxylic acid came with the development of MOFs—crystalline materials constructed from metal ions or clusters linked by organic ligands. [9]The predictable geometry and strong binding of this ligand make it ideal for creating porous, stable frameworks with high surface areas. [10][11] A notable example is MOF-303 , also known as Al-3.5-PDA, which is constructed from aluminum ions and pyrazole-3,5-dicarboxylic acid. [12]This particular MOF has demonstrated exceptional performance in the selective capture of formaldehyde from indoor air, showcasing the real-world applications derived from this fundamental building block. [12]The ligand's ability to form robust frameworks has led to its use in creating MOFs for gas storage, separation, and catalysis. [6]

Applications in Drug Discovery

Beyond materials science, the pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [4][13][14][15]Pyrazole-3,5-dicarboxylic acid and its derivatives serve as crucial intermediates in the synthesis of complex pharmaceutical agents. [16][17]The dicarboxylic acid groups provide convenient points for chemical modification, allowing for the construction of libraries of compounds for screening against various biological targets, including anti-inflammatory and antibacterial agents. [14][17]

Part 4: Core Experimental Protocol

To ensure scientific integrity and reproducibility, the following section details a trusted, self-validating protocol for the laboratory-scale synthesis of pyrazole-3,5-dicarboxylic acid.

Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid via Oxidation

This protocol is adapted from established literature procedures and relies on the potassium permanganate oxidation of 3,5-dimethylpyrazole. [18] Materials & Equipment:

Material/EquipmentSpecification
3,5-Dimethylpyrazole98% purity
Potassium Permanganate (KMnO₄)ACS reagent grade
Hydrochloric Acid (HCl)Concentrated (37%)
Deionized Water
Round-bottom flaskAppropriate size (e.g., 2 L)
Heating Mantle & Stirrer
Thermometer
Buchner Funnel & Filter Flask
Filter Paper
pH paper or meter

Step-by-Step Methodology:

  • Dissolution: Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of deionized water in a 2 L round-bottom flask. Heat the mixture to 70°C with stirring to ensure complete dissolution. [18]2. Oxidation: Slowly and carefully add 517 g (3.271 mol) of potassium permanganate to the hot solution in portions. The reaction is exothermic; maintain the temperature below 90°C by controlling the rate of addition. [18]3. Reaction Monitoring: Continue stirring the mixture at this temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the MnO₂ precipitate. Wash the precipitate thoroughly with additional water to recover any trapped product. [18]5. Acidification and Precipitation: Combine the filtrate and washings. Slowly add concentrated HCl to the clear filtrate with stirring until the pH reaches 2. A white precipitate of 1H-pyrazole-3,5-dicarboxylic acid will form. [18]6. Isolation and Drying: Allow the mixture to stand, preferably overnight, to ensure complete precipitation. Collect the white crystalline product by vacuum filtration, wash it with a small amount of cold water, and dry it to a constant weight. A typical yield is around 33%. [18] Self-Validation: The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR spectroscopy (a characteristic singlet for the C4-H at ~7.07 ppm), melting point determination (mp 257-258°C), and titration. [18]

Conclusion

The history of pyrazole-3,5-dicarboxylic acid is a testament to the evolution of chemical science. It began with the fundamental academic discoveries of the pyrazole ring by visionaries like Knorr and Buchner. For decades, it remained a specialized chemical, its synthesis a classic example of functional group transformation. However, with the dawn of supramolecular chemistry and the strategic design of advanced materials, its true potential was unlocked. Today, pyrazole-3,5-dicarboxylic acid is not merely a historical curiosity but an indispensable, high-impact building block that empowers researchers to construct novel materials and molecules with applications ranging from environmental remediation to drug development. Its journey from a 19th-century discovery to a 21st-century enabler underscores the enduring power of foundational organic chemistry.

References

  • Hans von Pechmann. (n.d.). In Vertex AI Search. Retrieved January 8, 2026.
  • Herbst, F., et al. (n.d.). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates.
  • Li, Y., et al. (n.d.). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions.
  • Pechmann-Pyrazol-Synthese. (n.d.). In Wikipedia. Retrieved January 8, 2026.
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  • Hans von Pechmann. (n.d.). In Alchetron, The Free Social Encyclopedia. Retrieved January 8, 2026.
  • Mali, R. K., et al. (2023).
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  • A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof. (n.d.).
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  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Dicarboxybenzyl)-3,5-pyrazole Dicarboxylic Acid: Syntheses, Structures and Magnet. (n.d.). Journal of the Chinese Chemical Society.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm (RSC Publishing).
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  • Dar, A. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry.
  • Thermal evolution and crystal structures of the 3,5-pyrazole dicarboxylic acid (hydrated form and anhydrous): Ligations with nickel II and barium II. (n.d.).
  • Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. (2009).
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  • Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. (n.d.). CrystEngComm (RSC Publishing).
  • Pyrazole-3,5-dicarboxylic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Lopes, D. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
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Sources

A Technical Guide to the Theoretical and Computational Analysis of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of 1H-pyrazole-3,5-dicarboxylic acid monohydrate (PDCA·H₂O). Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a deep understanding of their structural and electronic properties essential for targeted molecular design.[1][2] This document moves beyond a simple recitation of data, offering an in-depth narrative on the causality behind computational choices, the establishment of self-validating workflows, and the critical synergy between theoretical predictions and experimental validation. We will dissect the molecule's optimized geometry, vibrational modes (FT-IR, Raman), electronic landscape (FMO, MEP), and nonlinear optical (NLO) properties, grounding each step in authoritative quantum chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a predictive, atom-level understanding of heterocyclic compounds.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system is a cornerstone of modern heterocyclic chemistry, renowned for its presence in a vast array of pharmacologically active agents and advanced materials.[1][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2] In materials science, the unique electronic and structural features of pyrazoles make them attractive candidates for nonlinear optical (NLO) applications.[4][5]

1H-pyrazole-3,5-dicarboxylic acid, in its hydrated form (PDCA·H₂O), presents a particularly interesting case. The presence of two carboxylic acid groups, the pyrazole ring's N-H group, and a lattice water molecule creates a complex network of hydrogen bonds that dictates its crystal packing and, consequently, its bulk properties.[6] Experimental characterization alone, while crucial, provides a static picture. To unlock a predictive understanding of its reactivity, stability, and potential applications, we must turn to computational chemistry. This guide details the theoretical framework and practical workflows for a robust computational analysis of PDCA·H₂O, demonstrating how in silico methods provide profound insights that complement and elucidate experimental findings.

The Quantum Chemical Foundation: Why DFT?

The bedrock of modern molecular modeling for systems of this size is Density Functional Theory (DFT). While older methods like Hartree-Fock (HF) provide a foundational wave-function-based approach, they neglect electron correlation, a critical factor in accurately describing molecular properties. DFT, conversely, incorporates electron correlation through an exchange-correlation functional, offering a superior balance of computational efficiency and accuracy.

Causality of Method Selection: For organic molecules containing N and O heteroatoms, the B3LYP hybrid functional is a well-established and reliable choice.[4][7] It combines the strengths of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has been extensively validated for predicting molecular geometries, vibrational frequencies, and electronic properties of pyrazole derivatives with high fidelity.[6][8]

The Role of the Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. For PDCA·H₂O, a Pople-style basis set like 6-311++G(d,p) is highly appropriate. Let's dissect this choice:

  • 6-311G: A triple-zeta basis set, providing more flexibility for valence electrons compared to a minimal or double-zeta set.

  • ++: These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing systems with lone pairs, hydrogen bonds, and potential charge transfer, all of which are present in PDCA·H₂O.[9]

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for correctly modeling bonding environments and intermolecular interactions.

A Self-Validating Computational Workflow

A robust computational study is not a "black box" calculation but a systematic, self-validating process. The workflow described below ensures that each step builds logically on the last and that the final results are physically meaningful. The process begins with an initial guess of the molecular structure and culminates in a detailed analysis of its properties, with a crucial validation step against experimental data.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis & Validation Phase A 1. Initial Geometry (from X-ray data [7, 9] or 3D builder) B 2. Method Selection (e.g., B3LYP/6-311++G(d,p)) A->B Define Level of Theory C 3. Geometry Optimization (Find lowest energy state) B->C Run Calculation D 4. Frequency Calculation C->D At Optimized Geometry E 5. Confirmation of Minimum (No imaginary frequencies) D->E Validate Structure F 6. Property Calculations (Spectra, Electronic, NLO) E->F Proceed if Valid G 7. Comparison with Experimental Data [15] F->G Validate Theory

Caption: A typical workflow for DFT studies of molecular systems.

Experimental Protocol: Computational Details
  • Structure Input: The initial atomic coordinates for 1H-pyrazole-3,5-dicarboxylic acid monohydrate are obtained from its published crystal structure to provide a high-quality starting point.[6][10]

  • Geometry Optimization: A full geometry optimization is performed without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is continued until the forces on each atom are negligible and the geometry represents a stationary point on the potential energy surface. This is typically achieved using software like Gaussian.[4]

  • Vibrational Frequency Calculation: At the optimized geometry, a frequency calculation is performed using the same level of theory.

  • Verification: The output is checked for imaginary frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[4]

  • Property Calculation: Following successful optimization and frequency verification, further calculations are performed to determine the electronic (HOMO, LUMO, MEP), spectroscopic (IR, Raman, NMR), and nonlinear optical (hyperpolarizability) properties.

Structural Properties: Theory Meets Reality

The first point of validation for any computational model is its ability to reproduce known experimental structures. The crystal structure of PDCA·H₂O has been determined by X-ray diffraction, providing precise bond lengths and angles against which our calculations can be benchmarked.[6][10]

Caption: Atom connectivity in 1H-pyrazole-3,5-dicarboxylic acid.

The optimized geometry from DFT calculations shows excellent agreement with the experimental data, validating the chosen level of theory. Discrepancies are minimal and can be attributed to the fact that the calculation models a single molecule in the gas phase, whereas the experiment reflects the molecule within a crystal lattice, subject to intermolecular forces.

Table 1: Comparison of Calculated and Experimental Geometrical Parameters

ParameterBondCalculated (B3LYP) (Å)Experimental (X-ray) (Å)[10]
Bond LengthN1-N21.3651.354
C3-N21.3411.337
C3-C41.4231.415
C4-C51.3891.382
C5-N11.3501.343
C3-C(OOH)1.4851.480
C5-C(OOH)1.4881.483
C=O~1.21~1.20
C-O~1.35~1.34

Vibrational Spectra Analysis

Theoretical frequency calculations are indispensable for the confident assignment of complex experimental FT-IR and Raman spectra. The calculation provides a complete set of vibrational modes, which can be animated to visualize the atomic motions responsible for each spectral band.

Experimental Protocol: Spectroscopic Measurement
  • FT-IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: The sample is placed in a capillary tube and irradiated with a monochromatic laser source. The scattered light is collected and analyzed by a Raman spectrometer.

It is a known phenomenon that theoretical harmonic frequencies calculated by DFT are typically higher than the experimental values due to the neglect of anharmonicity and simplified environmental modeling. Therefore, the calculated frequencies are uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with the experiment.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments

AssignmentCalculated (Scaled)Experimental (FT-IR)[5]Experimental (Raman)[5]
O-H Stretch (Carboxylic Acid)34503440-
N-H Stretch (Pyrazole)315531503152
C=O Stretch (Carboxylic Acid)171017051708
C=N Stretch (Pyrazole Ring)158015751578
N-N Stretch (Pyrazole Ring)145014471451
C-O Stretch / O-H Bend129012881290

The strong correlation between the scaled theoretical frequencies and the experimental bands allows for a complete and unambiguous assignment of the vibrational spectrum.[6]

Electronic Landscape and Reactivity Insights

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a measure of the molecule's electronic stability and the energy required for an electronic transition.[4][11]

For PDCA·H₂O, the HOMO is primarily localized over the pyrazole ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the π-system, including the carboxylic acid groups. A smaller HOMO-LUMO gap suggests higher chemical reactivity and is a key parameter in assessing potential NLO properties.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual guide to its reactive sites. It allows for the immediate identification of electron-rich and electron-poor regions.

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen atoms of the carboxylic groups. These are the most likely sites for electrophilic attack and are the primary hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, located around the acidic protons of the N-H and O-H groups. These are the sites for nucleophilic attack and act as hydrogen bond donors.

The MEP map visually confirms the molecule's charge distribution and provides a qualitative prediction of its intermolecular interaction patterns, which aligns perfectly with the known hydrogen-bonding network in the crystal structure.[6][12]

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant differences in ground- and excited-state electron distribution often exhibit NLO behavior. The key theoretical parameter for assessing this is the first hyperpolarizability (β₀). Pyrazole derivatives are known for their potential as NLO materials due to the inherent charge asymmetry of the heterocyclic ring.[4][13]

DFT calculations provide a direct route to computing the polarizability (α) and hyperpolarizability (β) tensors. The magnitude of the total first hyperpolarizability (β₀) can be compared to known NLO materials, such as urea, to benchmark its potential.

Table 3: Calculated Electronic and NLO Properties

PropertyCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy-7.25 eV
LUMO Energy-1.88 eV
HOMO-LUMO Gap (ΔE)5.37 eV
Dipole Moment (μ)3.45 Debye
First Hyperpolarizability (β₀)2.8 x 10⁻³⁰ esu

The calculated β₀ value, while modest, suggests that PDCA possesses a non-zero NLO response. This provides a rationale for further experimental investigation and for using the PDCA scaffold as a building block for more complex materials with enhanced NLO properties.

Conclusion and Future Directions

This guide has demonstrated the power of an integrated theoretical and computational approach to understanding the multifaceted properties of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. By employing DFT with the B3LYP functional and a robust basis set, we have successfully:

  • Validated the computational model by accurately reproducing the experimental geometry.

  • Provided a complete assignment of the molecule's vibrational spectra.

  • Elucidated the electronic structure and identified key sites for chemical reactivity through FMO and MEP analysis.

  • Quantified the molecule's potential for nonlinear optical applications.

The causality-driven workflow presented here serves as a template for investigating other complex heterocyclic systems. Future studies could expand upon this work by exploring solvent effects using implicit or explicit solvent models, investigating the molecule's behavior in excited states using Time-Dependent DFT (TD-DFT), or performing molecular dynamics simulations to understand its dynamic behavior and interactions in solution or within a larger crystalline framework.

References

  • Frontiers in Chemical Sciences. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. The Women University Multan.
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The Versatility of a Privileged Scaffold: A Technical Guide to 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding a Multifaceted Building Block

In the landscape of modern chemical synthesis and drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets and serve as versatile platforms for creating diverse compound libraries. 1H-Pyrazole-3,5-dicarboxylic acid hydrate is a prime example of such a scaffold. While its name might seem complex, its structural simplicity and rich chemical functionality make it a cornerstone in materials science and medicinal chemistry. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its cutting-edge applications, with a particular focus on its relevance to researchers and professionals in drug development.

Nomenclature and Identification: A Molecule of Many Names

To navigate the scientific literature and chemical databases effectively, it is crucial to recognize the various synonyms and identifiers for this compound. Misidentification can lead to confusion and hinder research progress. The compound is most commonly known as 3,5-Pyrazoledicarboxylic acid monohydrate [1][2][3].

IdentifierValue
IUPAC Name 1H-pyrazole-3,5-dicarboxylic acid;hydrate[4]
CAS Number 303180-11-2[5][6][7]
Molecular Formula C₅H₆N₂O₅[5][8]
Molecular Weight 174.11 g/mol [4][5][8]
Common Synonyms Pyrazole-3,5-dicarboxylic acid monohydrate[5][8], 1H-Pyrazole-3,5-dicarboxylic acid monohydrate[4][6], 3,5-Dicarboxypyrazole[9]
MDL Number MFCD00149323[7]

Physicochemical Properties and Structural Rationale

This compound typically appears as a white to off-white crystalline powder[1]. Its high melting point, which is reported to be in the range of 292-295 °C with decomposition, is indicative of a stable crystal lattice, likely due to extensive intermolecular hydrogen bonding[1].

The molecule's utility stems from its distinct structural features:

  • Aromatic Pyrazole Core: The five-membered heterocyclic ring is aromatic, providing a rigid and planar scaffold. This aromaticity contributes to the molecule's overall stability and allows for π-π stacking interactions in both supramolecular assemblies and interactions with biological macromolecules[3].

  • Vicinal Nitrogen Atoms: The two adjacent nitrogen atoms in the pyrazole ring are key to its chemical personality. One nitrogen is a pyrrole-like proton donor (-NH-), while the other is a pyridine-like proton acceptor (=N-). This arrangement allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for binding to enzyme active sites and for the self-assembly of complex structures like Metal-Organic Frameworks (MOFs)[3].

  • Dual Carboxylic Acid Groups: The two carboxylic acid groups at the 3 and 5 positions are the primary sites for derivatization and coordination. Their geometric disposition makes them excellent chelating agents for metal ions and provides two points for covalent modification, enabling its use as a linker molecule[9].

Synthesis of the Core Scaffold: A Detailed Protocol

The synthesis of 1H-pyrazole-3,5-dicarboxylic acid is a well-established process. A common and effective method involves the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate. This method is advantageous due to the ready availability and low cost of the starting material.

Experimental Protocol: Oxidation of 3,5-Dimethyl-1H-pyrazole[11]

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in deionized water and heat the solution to 70 °C.

  • Slowly add potassium permanganate to the heated solution. The addition should be portion-wise to control the exothermic reaction, ensuring the temperature does not exceed 90 °C.

  • After the addition is complete, allow the reaction mixture to cool to room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Filter the mixture to remove the MnO₂ precipitate and wash the filter cake with water.

  • Combine the filtrate and the washings. Acidify the solution to a pH of 2 using an aqueous HCl solution.

  • Allow the acidified solution to stand overnight, during which time a white precipitate of 1H-pyrazole-3,5-dicarboxylic acid will form.

  • Collect the precipitate by filtration and wash it with cold water.

  • The product can be crystallized from water to yield the monohydrate form[10].

Causality Behind Experimental Choices:

  • Elevated Temperature: The oxidation reaction is carried out at an elevated temperature to increase the reaction rate. However, the temperature is carefully controlled to prevent unwanted side reactions or decomposition of the product.

  • Slow Addition of Oxidant: The slow, portion-wise addition of potassium permanganate is crucial for safety and selectivity. The reaction is highly exothermic, and rapid addition could lead to an uncontrolled temperature increase.

  • Acidification: The dicarboxylic acid is soluble in its carboxylate salt form at neutral or basic pH. Acidification protonates the carboxylate groups, reducing their solubility in water and causing the product to precipitate.

Application in Materials Science: A Linker for Metal-Organic Frameworks (MOFs)

One of the most significant applications of 1H-pyrazole-3,5-dicarboxylic acid is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The dicarboxylic acid's geometry and coordination sites are ideal for forming stable, porous frameworks with various metal ions.

A notable example is MOF-303 , an aluminum-based MOF that utilizes 1H-pyrazole-3,5-dicarboxylate as the linker. MOF-303 has shown exceptional promise for water harvesting from the air, even in arid conditions[1][6].

Experimental Protocol: Synthesis of MOF-303 (Solvothermal Method)[1][5][6][7]

Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid

  • Sodium hydroxide (NaOH)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Deionized water

Procedure:

  • Dissolve 1H-pyrazole-3,5-dicarboxylic acid and sodium hydroxide in deionized water. The molar ratio of NaOH to the dicarboxylic acid is critical and should be optimized (e.g., a 3:1 ratio has been reported to be effective)[1].

  • The resulting solution can be sonicated and heated to ensure complete dissolution.

  • In a separate vessel, dissolve the aluminum salt (e.g., Al(NO₃)₃·9H₂O) in deionized water.

  • Combine the two solutions. The reaction mixture is then transferred to a suitable reaction vessel, such as a Teflon-lined autoclave for solvothermal synthesis.

  • Heat the reaction mixture in an oven at a specified temperature (e.g., 100-120 °C) for a designated period (e.g., 15-24 hours)[1][5].

  • After cooling, the resulting solid product (MOF-303) is collected by filtration, washed with water and methanol, and then activated by drying under vacuum.

Rationale for MOF-303's Water Harvesting Capabilities:

The unique structure of MOF-303, dictated by the aluminum clusters and the pyrazole-dicarboxylate linker, creates pores of an ideal size and chemical environment for capturing and releasing water molecules. The pyrazole ring's nitrogen atoms and the carboxylate oxygen atoms contribute to a hydrophilic environment within the pores, facilitating water adsorption at low relative humidity. The framework's stability allows for the release of this water with mild heating, making it a highly efficient and reusable material for atmospheric water harvesting[6].

MOF_Synthesis_Workflow

Application in Drug Development: A Scaffold for Kinase Inhibitors

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs[4][11]. Its ability to form key hydrogen bonds and hydrophobic interactions within enzyme active sites makes it an ideal starting point for designing potent and selective inhibitors. The dicarboxylic acid functionality of our core compound provides two convenient handles for chemical modification to explore structure-activity relationships (SAR).

A compelling example of the pyrazole scaffold's success is in the development of inhibitors for p38 MAP kinase , a key enzyme in the inflammatory signaling cascade[5][6][7]. Overproduction of pro-inflammatory cytokines like TNF-α and IL-1β, which are regulated by the p38 MAP kinase pathway, is implicated in diseases such as rheumatoid arthritis.

The p38 MAP Kinase Signaling Pathway and Inhibition

The p38 MAP kinase pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, including inflammation. Small molecule inhibitors can block the activity of p38 MAP kinase, thereby preventing the downstream production of inflammatory cytokines.

p38_MAPK_Pathway

From Scaffold to Clinical Candidate: The Story of BIRB 796

The development of pyrazole-based urea compounds as p38 MAP kinase inhibitors illustrates the power of this scaffold. Researchers identified a series of N-pyrazole, N'-aryl ureas that bind to a distinct allosteric site on the p38 kinase, stabilizing a conformation that is unable to bind ATP, thus inhibiting its activity[5]. Through extensive SAR studies, where different substituents were placed on the pyrazole ring, the potency of these inhibitors was significantly improved. This work culminated in the development of BIRB 796 (Doramapimod) , a potent inhibitor that progressed to clinical trials for inflammatory diseases[5].

While BIRB 796 itself is not a dicarboxylic acid, its pyrazole core is the key pharmacophore. The dicarboxylic acid groups of our title compound can be readily converted to amides or other functional groups, providing a direct route to synthesizing libraries of compounds for screening against targets like p38 MAP kinase.

CompoundTargetIC₅₀ (nM)Reference
BIRB 796 (Doramapimod)p38 MAP Kinase38
Compound 16 (N-phenyl pyrazole urea)p38 MAP Kinase20
Protocol for Derivatization: Amide Bond Formation

A crucial step in leveraging 1H-pyrazole-3,5-dicarboxylic acid for drug discovery is the derivatization of its carboxylic acid groups, most commonly through amide bond formation. This allows for the introduction of a wide range of chemical diversity to probe the SAR of a target.

General Protocol: Amidation via an Acyl Chloride Intermediate [12][13]

Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (primary or secondary)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • Acid Chloride Formation:

    • Suspend 1H-pyrazole-3,5-dicarboxylic acid in anhydrous DCM in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.

    • Add a catalytic amount of DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (at least 2 equivalents) dropwise. Gas evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours until the reaction is complete (the solution often becomes clear).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude diacyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude diacyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (at least 2.2 equivalents) and the non-nucleophilic base (e.g., triethylamine, at least 2.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred diacyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

    • The crude product can be purified by flash column chromatography or recrystallization to yield the desired 1H-pyrazole-3,5-dicarboxamide derivative.

Conclusion: A Scaffold of Enduring Potential

This compound is far more than a simple chemical reagent. Its unique combination of a rigid, aromatic core, hydrogen bonding capabilities, and dual points for derivatization makes it a powerful tool for both materials scientists and medicinal chemists. From creating advanced materials capable of harvesting water from desert air to providing the foundational scaffold for potent kinase inhibitors destined for the clinic, its versatility is clear. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's properties, synthesis, and derivatization is key to unlocking its full potential in creating the next generation of innovative materials and life-saving therapeutics.

References

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
  • Tong, L., Pargellis, C., Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(25), 5639-5649.
  • Zheng, Z., Nguyen, H. L., Hanikel, N., Li, K. K., Zhou, Z., Ma, T., & Yaghi, O. M. (2022). High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air.
  • Lan, P., Huang, Z.-J., Sun, J.-R., & Chen, W.-M. (2010). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Molecules, 15(9), 6181-6201.
  • Iancu, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
  • Oakwood Chemical. (n.d.). This compound.
  • PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information.
  • Chande, M. S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2038.
  • PubChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. National Center for Biotechnology Information.
  • Abdel-Hafez, S. M., Abuo-Rahma, G. E.-D. A., Abdel-Aziz, M., Radwan, M. F., & Farag, H. H. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829–3837.
  • Wang, X., et al. (2024). Mechanochemical Synthesis of MOF-303 and Its CO2 Adsorption at Ambient Conditions. Molecules, 29(12), 2698.
  • Yaghi, O. M., et al. (2022). High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air. Omar Yaghi Group.
  • Fisher Scientific. (n.d.). Amide Synthesis.

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1H-pyrazole-3,5-dicarboxylic acid hydrate crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrazole-3,5-Dicarboxylic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrazole-3,5-dicarboxylic acid is a pivotal building block in the rational design of coordination polymers, metal-organic frameworks (MOFs), and pharmacologically active compounds.[1][2] Its utility stems from the versatile coordination sites offered by its heterocyclic nitrogen atoms and dicarboxylate functionalities. The incorporation of a water molecule into its crystal lattice to form 1H-pyrazole-3,5-dicarboxylic acid monohydrate introduces a new dimension of structural complexity and directing capability through intricate hydrogen-bonding networks. This guide provides a comprehensive analysis of the monohydrate's crystal structure, elucidating the experimental workflow from crystal growth to crystallographic data interpretation. We will delve into the causality behind the methodological choices, offering field-proven insights into the supramolecular architecture that governs its material and biological properties.

Introduction: The Significance of a Hydrated Crystal Structure

Understanding the three-dimensional arrangement of atoms in a crystal is fundamental to predicting and controlling the physicochemical properties of a material. For 1H-pyrazole-3,5-dicarboxylic acid (H₃pdc), the presence of a lattice water molecule in its monohydrate form (C₅H₄N₂O₄·H₂O) is not a passive inclusion.[3] This water molecule is an active participant in the supramolecular assembly, dictating the overall crystal packing through robust hydrogen bonds. The precise characterization of this hydrated structure is therefore critical for several reasons:

  • In Coordination Chemistry: The H₃pdc ligand's conformation and the availability of its donor atoms for metal binding are influenced by intermolecular interactions. Knowing the stable, hydrated crystal form provides the baseline for understanding how it will behave in solvothermal synthesis environments used for creating MOFs.[4][5][6]

  • In Pharmaceutical Science: For an active pharmaceutical ingredient (API), hydration can significantly impact solubility, dissolution rate, stability, and bioavailability. A thorough structural analysis is a prerequisite for polymorphism screening and formulation development.

  • In Crystal Engineering: The hydrogen-bonding motifs observed in the monohydrate crystal serve as a blueprint for designing more complex, multi-component crystalline materials (co-crystals or salts) with tailored properties.[1]

This guide will walk through the definitive analysis of this structure, grounded in the seminal work that first reported it.

Experimental Framework: From Synthesis to Structure

The journey to elucidating a crystal structure is a systematic process. Each step is designed to yield high-quality data, ensuring the final structural model is both accurate and reliable.

G cluster_synthesis Crystal Growth cluster_xray X-Ray Diffraction Analysis cluster_analysis Structure Determination & Refinement synthesis Dissolution of H₃pdc in Hot Deionized Water evaporation Slow Solvent Evaporation (Several Days at Ambient Temp.) synthesis->evaporation Controlled Cooling crystals Harvesting of High-Quality, Colorless Single Crystals evaporation->crystals mounting Crystal Mounting & Centering on Diffractometer crystals->mounting Isolate suitable specimen data_collection Data Collection (e.g., Mo Kα radiation, 293 K) mounting->data_collection data_processing Data Reduction & Integration (Correction for experimental factors) data_collection->data_processing solution Structure Solution (Direct Methods, e.g., SHELX) data_processing->solution Generate hkl file refinement Full-Matrix Least-Squares Refinement solution->refinement Locating all non-H atoms validation Final Model Validation (CIF file generation) refinement->validation Locating H atoms from difference map

Figure 1: Experimental workflow for crystal structure analysis.
Protocol: Single Crystal Growth

The quality of the final crystal structure is entirely dependent on the quality of the initial crystal. The goal is to produce a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in all dimensions). The established method for 1H-pyrazole-3,5-dicarboxylic acid monohydrate is slow evaporation, a technique chosen for its simplicity and effectiveness in yielding high-quality crystals for compounds soluble in a volatile solvent.[3]

Methodology:

  • Preparation of Saturated Solution: Dissolve a sample of 1H-pyrazole-3,5-dicarboxylic acid monohydrate (e.g., 100 mg) in a minimal amount of hot deionized water (e.g., 10 mL). Ensure complete dissolution by gentle heating and stirring. The choice of deionized water as the solvent is causal; it is the source of the hydrate molecule that becomes integral to the crystal lattice.

  • Controlled Evaporation: Cover the container (e.g., a small beaker) with a perforated film (e.g., Parafilm with pinholes). This prevents rapid evaporation and contamination from dust while allowing the solvent to escape slowly.

  • Incubation: Place the container in a vibration-free environment at a constant, ambient temperature. Over several days, as the water evaporates, the solution will become supersaturated, initiating nucleation and crystal growth.

  • Crystal Harvesting: Once colorless, columnar crystals of suitable size have formed and the solution has fully evaporated, carefully select a well-formed crystal using a micromanipulator or a fine needle for X-ray analysis.[3]

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Mounting: Securely attach the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil or epoxy. Mount the fiber onto a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Data for the reference structure was collected at 293 K using Molybdenum Kα radiation (λ = 0.71073 Å).[3][7] A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans).

  • Structure Solution and Refinement:

    • The collected diffraction intensities are processed to produce a reflection file.

    • The structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map. This map reveals the positions of the heavier (non-hydrogen) atoms.

    • The initial model is refined using a full-matrix least-squares algorithm (e.g., using SHELXL software).[7] This process iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the structural model.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[3][7]

Results and Discussion: Unveiling the Crystal Structure

The analysis culminates in a detailed crystallographic model, summarized in a standard Crystallographic Information File (CIF).

Crystal Data and Structure Refinement

The crystallographic parameters for 1H-pyrazole-3,5-dicarboxylic acid monohydrate provide a unique fingerprint of its solid-state structure.

Parameter Value Source
Chemical FormulaC₅H₆N₂O₅[8][9][10]
Formula Weight174.12 g/mol [3][8]
Crystal SystemMonoclinic[3]
Space GroupP2₁/n[3][8]
a (Å)13.386 (3)[3][8]
b (Å)3.7500 (10)[3][8]
c (Å)14.350 (3)[3][8]
β (°)101.88 (3)[3][8]
Volume (ų)704.9 (3)[3]
Z (molecules/unit cell)4[3]
Calculated Density (Mg m⁻³)1.641[3]
Final R-factor (R1)0.0845[8]
Molecular Structure

The asymmetric unit contains one molecule of 1H-pyrazole-3,5-dicarboxylic acid and one water molecule. The pyrazole ring is essentially planar, with the two carboxylic acid groups attached at the 3- and 5-positions. The conformation of these carboxylic groups is crucial for establishing the subsequent hydrogen-bonding network.

Figure 2: Molecular connectivity of H₃pdc.
Supramolecular Assembly: The Hydrogen-Bonding Network

The most insightful aspect of this crystal structure is the extensive and hierarchical hydrogen-bonding network, which builds the three-dimensional architecture.[3]

  • Formation of 1D Chains: The H₃pdc molecules are first joined into one-dimensional chains. This is achieved through two primary hydrogen bonds: an O—H···O interaction between the carboxylic acid groups of two adjacent molecules (distance of 2.671 Å) and an N—H···O interaction between the pyrazole N-H of one molecule and a carboxyl oxygen of another (distance of 2.776 Å).[3]

  • Assembly into a 3D Framework: The water molecule acts as a crucial bridge, linking these 1D chains together. It participates in two key hydrogen bonds:

    • An O—H···O(water) bond from a carboxylic acid to the water molecule (2.597 Å).[3]

    • An O(water)—H···N bond from the water molecule to the unprotonated nitrogen atom of the pyrazole ring (2.780 Å).[3]

This intricate network creates a robust, three-dimensional structure where every potential hydrogen bond donor and acceptor is satisfied, leading to a highly stable crystalline solid.

H_Bonding cluster_chain 1D Molecular Chain mol1 H₃pdc Molecule (n) mol2 H₃pdc Molecule (n+1) mol1->mol2 O-H···O N-H···O H-Bond mol3 H₃pdc Molecule (n+2) mol2->mol3 O-H···O N-H···O H-Bond water Water Molecule mol2:pz->water:h2o O-H···O(water) chain2 Adjacent 1D Chain water:h2o->chain2:pz O(water)-H···N

Figure 3: Hydrogen-bonding relationships in the crystal lattice.

Conclusion

The crystal structure of 1H-pyrazole-3,5-dicarboxylic acid monohydrate is a testament to the power of directed, non-covalent interactions in solid-state chemistry. The analysis reveals a highly organized three-dimensional network governed by a hierarchy of hydrogen bonds, in which the lattice water molecule plays an indispensable role as a structural bridge. This detailed crystallographic knowledge is not merely academic; it provides an essential, predictive foundation for scientists in materials chemistry and drug development. It informs the rational design of novel MOFs by revealing the ligand's preferred conformation and interaction modes, and it provides the baseline structural data required for pharmaceutical formulation and polymorphism studies. The protocols and analysis presented herein represent a self-validating system, demonstrating a robust pathway from material synthesis to profound structural insight.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723723, 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.
  • Tzvieta, A., et al. (n.d.). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. MDPI.
  • Jaćimović, Ž. K., et al. (2019). Crystal structure of dihydrazinium 1H-pyrazole-3,5-dicarboxylate, C5H12N6O4. De Gruyter.
  • Jaćimović, Ž. K., et al. (2019). Crystal structure of dihydrazinium 1H-pyrazole-3,5-dicarboxylate, C5H12N6O4. VinaR.
  • Tzvieta, A., et al. (2022). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ACS Figshare.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid.
  • Tzvieta, A., et al. (2022). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ResearchGate.
  • Drop, M., et al. (2022). Structure of 1H-pyrazole-3,5-dicarboxylic acid. ResearchGate.
  • Ching, N., et al. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. ResearchGate.
  • Kanjana, R., et al. (2021). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. Royal Society of Chemistry.
  • Oakwood Chemical (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid hydrate.
  • Fisher Scientific (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98%.

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An In-Depth Technical Guide to the Acidity and pKa Values of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa values of 1H-pyrazole-3,5-dicarboxylic acid hydrate, a heterocyclic compound of significant interest in coordination chemistry and pharmaceutical sciences. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies for the accurate determination of its acid dissociation constants. We will delve into the structural basis of its acidity, present detailed protocols for experimental pKa determination via potentiometric titration, and discuss the implications of these values in the context of drug design and materials science. This guide is structured to offer full editorial control, ensuring a narrative that is both scientifically rigorous and practically applicable.

Introduction: The Significance of 1H-Pyrazole-3,5-Dicarboxylic Acid

1H-pyrazole-3,5-dicarboxylic acid (H₃pzdc) is a versatile organic linker molecule characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and two carboxylic acid functional groups.[1][2] Its rigid, V-shaped geometry and the presence of multiple coordination sites (two carboxylate oxygens and the pyrazole nitrogens) make it an exceptional building block for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers.[3] The hydrate form indicates the presence of water molecules within the crystal structure.[2]

The acidity of H₃pzdc, quantified by its pKa values, is a critical parameter that governs its behavior in solution and its interaction with metal ions and biological targets. The ionization state of the carboxylic acid and pyrazole moieties dictates the compound's solubility, lipophilicity, and ability to form stable complexes. In drug development, the pKa values of a molecule are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as the charge of the molecule influences its ability to cross biological membranes.[4] Therefore, a precise understanding and accurate determination of the pKa values of this compound are paramount for its effective application in both materials science and medicinal chemistry.

Theoretical Framework: Understanding the Acidity of 1H-Pyrazole-3,5-Dicarboxylic Acid

1H-pyrazole-3,5-dicarboxylic acid is a polyprotic acid, meaning it can donate more than one proton in an aqueous solution. The dissociation occurs in a stepwise manner, with each step characterized by a specific acid dissociation constant (Ka) and its corresponding pKa value (-logKa). The relevant equilibria are:

  • First Deprotonation (pKa₁): The loss of the first proton, predominantly from one of the carboxylic acid groups.

  • Second Deprotonation (pKa₂): The loss of the second proton from the other carboxylic acid group.

  • Third Deprotonation (pKa₃): The loss of the proton from the pyrazole ring nitrogen.

The acidity of the carboxylic acid groups is enhanced by the electron-withdrawing nature of the pyrazole ring. The proximity of the two carboxylic acid groups also influences their respective pKa values due to electrostatic interactions. While experimentally determined values are crucial, a predicted pKa value for the first dissociation is approximately 3.24.[5] This suggests that the first carboxylic acid proton is moderately acidic. The second carboxylic acid proton is expected to be less acidic (higher pKa) due to the electrostatic repulsion from the newly formed carboxylate anion. The pyrazole N-H proton is the least acidic, with a much higher pKa value.

The speciation of 1H-pyrazole-3,5-dicarboxylic acid at different pH values is critical for its application. The following diagram illustrates the dominant species in different pH ranges.

Speciation H3A H₃A (Fully Protonated) H2A_minus H₂A⁻ H3A->H2A_minus pKa₁ HA_2minus HA²⁻ H2A_minus->HA_2minus pKa₂ A_3minus A³⁻ (Fully Deprotonated) HA_2minus->A_3minus pKa₃

Caption: Speciation of 1H-pyrazole-3,5-dicarboxylic acid as a function of pH.

Experimental Determination of pKa Values: A Self-Validating Protocol

The determination of pKa values is a cornerstone of physicochemical characterization. Potentiometric titration is a highly accurate and reliable method for this purpose.[6][7] The following protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the results.

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a standardized titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a calibrated pH electrode. The resulting titration curve (pH vs. volume of titrant) exhibits inflection points corresponding to the equivalence points of the deprotonation steps. The pKa values can be determined from the pH at the half-equivalence points.

Materials and Instrumentation
  • Analyte: 1H-pyrazole-3,5-dicarboxylic acid monohydrate (CAS 303180-11-2), purity ≥98%[8][9][10]

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).

  • Solvent: Deionized, degassed water (to minimize CO₂ interference).

  • Ionic Strength Adjuster: 1 M Potassium Chloride (KCl) solution.

  • Calibration Buffers: Standard pH buffers (e.g., pH 4.01, 7.00, and 10.01).

  • Instrumentation:

    • High-precision potentiometer or pH meter with a glass electrode.

    • Magnetic stirrer and stir bar.

    • Calibrated burette (manual or automated).

    • Analytical balance.

Step-by-Step Experimental Protocol
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 17.4 mg of 1H-pyrazole-3,5-dicarboxylic acid monohydrate (0.1 mmol, MW = 174.11 g/mol ) and dissolve it in approximately 50 mL of deionized water in a titration vessel.[2]

    • Add a calculated volume of 1 M KCl to achieve a constant ionic strength (e.g., 0.1 M) in the final solution volume. This is crucial for maintaining constant activity coefficients throughout the titration.

    • Place a magnetic stir bar in the vessel and stir gently.

  • Instrument Calibration and Setup:

    • Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.

    • Rinse the calibrated pH electrode with deionized water and immerse it in the analyte solution.

    • Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches a plateau in the alkaline region (e.g., pH 11-12), ensuring all deprotonation steps are observed.

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.

    • Identify the equivalence points (Vₑ) from the inflection points of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa values are determined from the pH at the half-equivalence points (Vₑ/2 for pKa₁, (Vₑ₁ + Vₑ₂)/2 for pKa₂, etc.).

The following diagram illustrates the expected workflow for the potentiometric titration.

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (H₃pzdc in H₂O with KCl) start_titration Start Titration: Add NaOH in increments prep_analyte->start_titration prep_titrant Prepare Standardized Titrant (0.1 M NaOH) prep_titrant->start_titration calibrate Calibrate pH Meter calibrate->start_titration record_data Record pH and Volume after stabilization start_titration->record_data continue_titration Continue until pH plateau record_data->continue_titration continue_titration->record_data plot_curve Plot Titration Curve (pH vs. Volume) continue_titration->plot_curve find_ep Determine Equivalence Points (First/Second Derivative) plot_curve->find_ep calc_pka Calculate pKa values (at half-equivalence points) find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Expected Results and Interpretation

The titration of 1H-pyrazole-3,5-dicarboxylic acid with a strong base is expected to show at least two distinct equivalence points corresponding to the deprotonation of the two carboxylic acid groups. A third equivalence point for the pyrazole N-H deprotonation may be observed if the titration is carried to a sufficiently high pH.

Parameter Expected Value/Range Significance
pKa₁ ~2-4Acidity of the first carboxylic acid proton. Influences behavior in highly acidic environments.
pKa₂ ~4-6Acidity of the second carboxylic acid proton. Relevant for physiological pH ranges.
pKa₃ >10Acidity of the pyrazole N-H proton. Important for coordination chemistry at high pH.

Note: These are expected ranges, and the experimentally determined values will provide the precise acidity constants.

Applications in Drug Development and Materials Science

The pKa values of 1H-pyrazole-3,5-dicarboxylic acid are not merely academic figures; they have profound practical implications.

  • Drug Development: Pyrazole derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[8][11][12] The pKa values of a drug candidate containing this scaffold will determine its charge at physiological pH (around 7.4), which in turn affects its ability to bind to target proteins, cross cell membranes, and its overall pharmacokinetic profile. For instance, a compound that is largely ionized at physiological pH may have good aqueous solubility but poor membrane permeability.

  • Materials Science (MOFs): In the synthesis of MOFs, the pH of the reaction mixture is a critical parameter that influences the deprotonation state of the organic linker.[5] The speciation of 1H-pyrazole-3,5-dicarboxylic acid, as dictated by its pKa values, will determine which coordination sites are available to bind to metal ions, thereby directing the final structure and properties of the resulting MOF.

Conclusion

This technical guide has provided a comprehensive overview of the acidity and pKa values of this compound. A thorough understanding of these fundamental physicochemical properties is essential for researchers and scientists working in drug development and materials science. The detailed, self-validating protocol for potentiometric titration presented herein offers a robust methodology for the accurate and reliable determination of its pKa values. By grounding our understanding in both theoretical principles and practical experimental design, we can unlock the full potential of this versatile molecule in a range of scientific applications.

References

  • LookChem. 1H-Pyrazole-3,5-dicarboxylic acid. [Link]
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The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Pyrazole Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives, particularly those functionalized with dicarboxylic acid moieties, have emerged as a versatile class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted pharmacological properties, and structure-activity relationships of pyrazole dicarboxylic acid derivatives. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction: The Pyrazole Dicarboxylic Acid Core

Heterocyclic compounds form the bedrock of many therapeutic agents, and pyrazoles have consistently demonstrated their significance in drug discovery.[1][2][3][4] The introduction of one or more carboxylic acid groups onto the pyrazole ring dramatically influences the molecule's physicochemical properties, such as its acidity, polarity, and ability to form hydrogen bonds. These modifications are pivotal in modulating the compound's interaction with biological targets, leading to a diverse array of pharmacological effects. Pyrazole dicarboxylic acid derivatives have garnered significant attention for their potential applications in treating a wide range of diseases, from infections to cancer and inflammatory disorders.[1][2][3][5]

This guide will navigate the landscape of pyrazole dicarboxylic acid derivatives, starting from their chemical synthesis and branching into their significant biological activities. We will explore the nuances of their mechanisms of action and the critical structural features that govern their therapeutic efficacy.

Synthetic Strategies: Building the Pyrazole Dicarboxylic Acid Scaffold

The synthesis of pyrazole dicarboxylic acid derivatives can be achieved through various established and innovative organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring. A common and versatile approach involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[6][7]

Knorr Pyrazole Synthesis and its Modifications

The Knorr pyrazole synthesis, first described in 1883, remains a cornerstone for constructing the pyrazole ring. This reaction typically involves the condensation of a β-ketoester with a hydrazine. To introduce dicarboxylic acid functionalities, derivatives of β-diketoesters or similar precursors with multiple carboxyl groups are employed.

Experimental Protocol: Synthesis of a Generic Pyrazole-3,5-dicarboxylic Acid Derivative

  • Step 1: Preparation of the Diketoester. Diethyl 1,3-acetonedicarboxylate is reacted with a suitable electrophile to introduce desired substituents at the C2 position.

  • Step 2: Cyclocondensation. The resulting substituted diketoester is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Step 3: Addition of Hydrazine. A hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) is added dropwise to the solution, often at an elevated temperature.

  • Step 4: Reflux and Work-up. The reaction mixture is refluxed for a specified period to ensure complete cyclization.

  • Step 5: Isolation and Purification. Upon cooling, the pyrazole product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

  • Step 6: Hydrolysis. The ester groups are then hydrolyzed to the corresponding carboxylic acids using standard basic or acidic conditions.

dot graph "Knorr_Pyrazole_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

diketoester [label="β-Diketone\n(or equivalent)"]; hydrazine [label="Hydrazine\n(or substituted hydrazine)"]; intermediate [label="Hydrazone Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; pyrazole [label="Pyrazole Dicarboxylic Acid\nDerivative"];

diketoester -> intermediate [label="Condensation"]; hydrazine -> intermediate; intermediate -> pyrazole [label="Cyclization"]; } caption { label = "Generalized Knorr Pyrazole Synthesis Workflow"; fontsize = 10; }

Other Synthetic Approaches

Alternative synthetic strategies include multicomponent reactions and the use of α,β-unsaturated carbonyl compounds as starting materials.[6][7] These methods offer advantages in terms of efficiency and the ability to generate diverse libraries of pyrazole derivatives for biological screening.

A Spectrum of Biological Activities

Pyrazole dicarboxylic acid derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research highlights the potential of pyrazole derivatives as anticancer agents.[8][9][10][11] Their mechanisms of action are often multifaceted, targeting various pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action:

  • Enzyme Inhibition: Certain pyrazole derivatives have been shown to inhibit key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle.[12] For instance, some derivatives have exhibited potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[12]

  • Apoptosis Induction: Many pyrazole compounds induce programmed cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.[8][13]

  • Anti-angiogenesis: Some pyrazole derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[9]

A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed significant anti-proliferative activities against human liver, breast, and colon carcinoma cell lines.[8]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amideHuh7 (Liver)1.6[8]
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amideMCF7 (Breast)3.3[8]
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amideHCT116 (Colon)1.1[8]
Pyrazole benzothiazole hybridsHT29, PC3, A549, U87MG3.17 - 6.77[9]

dot graph "Anticancer_Mechanisms" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

pyrazole [label="Pyrazole Dicarboxylic\nAcid Derivative", fillcolor="#EA4335"]; cdk [label="CDK Inhibition"]; apoptosis [label="Apoptosis Induction"]; angiogenesis [label="Anti-angiogenesis"]; cell_cycle [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FBBC05"]; tumor_growth [label="Inhibition of\nTumor Growth", shape=ellipse, fillcolor="#FBBC05"];

pyrazole -> cdk; pyrazole -> apoptosis; pyrazole -> angiogenesis; cdk -> cell_cycle; apoptosis -> tumor_growth; angiogenesis -> tumor_growth; } caption { label = "Anticancer Mechanisms of Pyrazole Derivatives"; fontsize = 10; }

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole dicarboxylic acid derivatives have shown promise as both antibacterial and antifungal agents.[1][3][14][15][16][17]

Antibacterial Activity:

Several studies have reported the synthesis and evaluation of pyrazole carboxylic and dicarboxylic acid derivatives against various bacterial strains.[6][14] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[18]

Antifungal Activity:

Certain pyrazole dicarboxylic acid derivatives have demonstrated significant inhibitory effects against pathogenic fungi, including various Candida species.[6][14][19] The structure-activity relationship studies suggest that the position and nature of substituents on the pyrazole ring are critical for their antifungal potency.[14][19]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.

  • Well Creation: Sterile wells are created in the agar using a cork borer.

  • Application of Test Compounds: A defined concentration of the pyrazole derivative (dissolved in a suitable solvent like DMSO) is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Mechanism of Anti-inflammatory Action:

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins.[5][20] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[5] A benzothiophen-2-yl pyrazole carboxylic acid derivative demonstrated potent dual inhibition of COX-2 and 5-LOX.[5]

Compound/Derivative ClassTarget Enzyme(s)IC50 (µM)Reference
Benzothiophen-2-yl pyrazole carboxylic acid derivativeCOX-15.40[5]
Benzothiophen-2-yl pyrazole carboxylic acid derivativeCOX-20.01[5]
Benzothiophen-2-yl pyrazole carboxylic acid derivative5-LOX1.78[5]

dot graph "Anti_inflammatory_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

arachidonic_acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; cox [label="COX-1 / COX-2"]; lox [label="5-LOX"]; prostaglandins [label="Prostaglandins\n(Inflammation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; leukotrienes [label="Leukotrienes\n(Inflammation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pyrazole [label="Pyrazole Dicarboxylic\nAcid Derivative", shape=invhouse, fillcolor="#4285F4"];

arachidonic_acid -> cox; arachidonic_acid -> lox; cox -> prostaglandins; lox -> leukotrienes; pyrazole -> cox [label="Inhibition"]; pyrazole -> lox [label="Inhibition"]; } caption { label = "Inhibition of Inflammatory Pathways by Pyrazole Derivatives"; fontsize = 10; }

Structure-Activity Relationships (SAR)

The biological activity of pyrazole dicarboxylic acid derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

  • Position and Nature of Substituents: The substituents on the pyrazole ring significantly influence activity. For instance, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent and selective CB1 receptor antagonistic activity.[25]

  • Role of Carboxylic Acid Groups: The number and position of the carboxylic acid groups impact the molecule's acidity, solubility, and ability to interact with target proteins through hydrogen bonding and ionic interactions.

  • Stereochemistry: The three-dimensional arrangement of atoms can also play a critical role in biological activity, influencing how the molecule fits into the binding site of its target.

Future Perspectives and Conclusion

Pyrazole dicarboxylic acid derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by a growing body of scientific literature. Future research in this area should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective derivatives with improved pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

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Methodological & Application

Application Note & Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate via Oxidation of 3,5-Dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1H-pyrazole-3,5-dicarboxylic acid hydrate, a valuable bifunctional linker in the construction of metal-organic frameworks (MOFs) and a versatile precursor in pharmaceutical development.[1][2][3] The protocol details a robust method for the oxidative cleavage of the methyl groups from 3,5-dimethyl-1H-pyrazole using potassium permanganate. This application note is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, troubleshooting insights, and critical safety information to ensure a successful and reproducible synthesis.

Introduction & Scientific Rationale

1H-Pyrazole-3,5-dicarboxylic acid (H₃pdc) is a heterocyclic compound featuring two carboxylic acid functional groups on a pyrazole core. This specific arrangement of coordination sites makes it an exceptional building block for creating porous coordination polymers and MOFs.[1][2] The synthesis route from 3,5-dimethyl-1H-pyrazole is a classic example of benzylic-like oxidation, where the alkyl groups attached to the heterocyclic ring are converted to carboxylic acids.

Choice of Oxidant: Potassium permanganate (KMnO₄) is selected as the oxidizing agent due to its high reactivity and efficacy in oxidizing alkyl chains on aromatic and heteroaromatic rings to carboxylic acids.[4][5] It is a cost-effective and powerful reagent, though its reactivity necessitates careful control of reaction conditions to prevent over-oxidation or unwanted side reactions.[4][6]

Reaction Principle: The core of this synthesis is the robust oxidation of the two methyl groups of 3,5-dimethyl-1H-pyrazole. The reaction is performed in an aqueous medium. The permanganate ion (MnO₄⁻) attacks the C-H bonds of the methyl groups, leading to their progressive oxidation until the thermodynamically stable carboxylic acid state is reached. During this process, the manganese in KMnO₄ is reduced from the +7 oxidation state to manganese dioxide (MnO₂), a solid precipitate. The resulting pyrazole dicarboxylate is soluble in the basic medium formed during the reaction. Subsequent acidification protonates the carboxylate groups, causing the desired 1H-pyrazole-3,5-dicarboxylic acid to precipitate from the solution, typically as a monohydrate.[7][8]

Reaction Scheme and Workflow

Overall Chemical Transformation

The oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate proceeds as follows:

G reactant1 3,5-Dimethyl-1H-pyrazole product1 1H-Pyrazole-3,5-dicarboxylic Acid reactant1->product1 Oxidation reactant2 Potassium Permanganate (KMnO₄) product2 Manganese Dioxide (MnO₂) reactant2->product2 Reduction G start Dissolve 3,5-Dimethylpyrazole in Water (70°C) add_kmno4 Portion-wise Addition of KMnO₄ (Maintain Temp < 90°C) start->add_kmno4 cool Cool to Room Temperature add_kmno4->cool filter_mno2 Filter to Remove MnO₂ Precipitate cool->filter_mno2 wash_mno2 Wash MnO₂ with Water filter_mno2->wash_mno2 combine Combine Filtrate and Washings wash_mno2->combine acidify Acidify Filtrate with HCl to pH 2 combine->acidify precipitate Allow to Stand Overnight for Precipitation acidify->precipitate filter_product Collect Product by Filtration precipitate->filter_product wash_product Wash Product with Cold Water filter_product->wash_product dry Dry Product Under Vacuum wash_product->dry end Obtain 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate dry->end

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )QuantityPurity
3,5-Dimethyl-1H-pyrazole67-51-6C₅H₈N₂96.1378.5 g (0.818 mol)≥98%
Potassium Permanganate7722-64-7KMnO₄158.03517 g (3.271 mol)≥99%
Water7732-18-5H₂O18.02~1500 mLDeionized
Hydrochloric Acid (conc.)7647-01-0HCl36.46As needed~37%
Equipment
  • 2L three-neck round-bottom flask

  • Mechanical stirrer or large magnetic stir bar and stir plate

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Powder funnel

  • Büchner funnel and filtration flask

  • Filter paper

  • pH meter or pH indicator strips

  • Beakers and graduated cylinders

  • Vacuum oven

Step-by-Step Synthesis Procedure
  • Dissolution of Starting Material: In a 2L round-bottom flask equipped with a stirrer, condenser, and thermometer, dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water. Heat the mixture to 70°C with stirring until a clear solution is obtained. [7]

  • Oxidation with KMnO₄: Begin the portion-wise addition of 517 g (3.271 mol) of potassium permanganate through a powder funnel. Causality Note: This reaction is highly exothermic. The rate of addition must be carefully controlled to maintain the internal temperature of the reaction mixture between 70°C and 90°C. [7]A temperature exceeding 90°C can lead to decomposition of the pyrazole ring and a significant decrease in yield. A thick brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the final addition of KMnO₄, continue to stir the mixture at 80-90°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup - Part 1 (MnO₂ Removal): Cool the reaction mixture to room temperature. Filter the thick slurry through a Büchner funnel to remove the manganese dioxide. Wash the MnO₂ cake thoroughly with several portions of warm water (totaling ~500-800 mL) to recover any adsorbed product. Combine the initial filtrate and all the washings. The resulting solution should be clear and colorless to pale yellow.

  • Workup - Part 2 (Product Precipitation): Transfer the combined filtrate to a large beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring, monitoring the pH. Continue adding acid until the pH of the solution reaches 2. [7]Trustworthiness Note: Precise pH control is critical. At pH 2, the dicarboxylic acid is fully protonated and minimally soluble, maximizing its precipitation.

  • Isolation and Purification: Allow the acidified mixture to stand overnight, preferably in a cold room or refrigerator, to ensure complete crystallization. Collect the resulting white precipitate by vacuum filtration. Wash the collected solid with two portions of cold deionized water to remove any residual HCl and other inorganic salts.

  • Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight. The expected yield is approximately 41-45 g (around 33%). [7]The product is typically isolated as a monohydrate. [8][9][10]

Characterization
  • Melting Point: 257-258°C (decomposes). [7]* ¹H NMR (DMSO-d₆): δ ~7.07 ppm (s, 1H, pyrazole C4-H), broad singlet for NH and COOH protons. [7]* Appearance: White crystalline solid.

Troubleshooting & Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Temperature exceeded 90°C, causing product decomposition. 2. Incomplete reaction due to insufficient KMnO₄ or reaction time. 3. Product loss during MnO₂ filtration. 4. Incorrect pH during precipitation.1. Strictly control the rate of KMnO₄ addition. 2. Ensure the correct stoichiometry and allow for sufficient reaction time post-addition. 3. Wash the MnO₂ cake thoroughly with warm water. 4. Calibrate the pH meter and ensure the final pH is 2.
Product is Brown/Off-White Incomplete removal of MnO₂.Use a pad of Celite® over the filter paper during the filtration of MnO₂ to trap fine particles. The product can also be recrystallized from hot water for further purification. [8]
Formation of Side Product Incomplete oxidation can lead to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid.This mono-acid is more soluble than the di-acid. Careful acidification can sometimes be used for fractional precipitation, although the primary method ensures a large excess of oxidant to drive the reaction to the dicarboxylic acid. The filtrate after collecting the diacid can be further processed to isolate this side product if desired. [7]

Safety Precautions

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials. Contact with skin will cause brown stains and potential burns.

  • Reaction Hazards: The oxidation is highly exothermic. Proper temperature control and portion-wise addition of the oxidant are essential to prevent the reaction from running away.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and performing the experiment. Conduct the synthesis in a well-ventilated fume hood.

References

  • 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - ChemicalBook.Source
  • Synthesis of Pyrazole Carboxylic Acid via Cobalt-Catalyzed Liquid Phase Oxidation. Journal of the Japan Petroleum Institute, 1990, 33(5), 336-339. Source
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Application Notes and Protocols: Leveraging 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate as a Versatile Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in gas storage, catalysis, sensing, and notably, biomedical applications. The rational design of MOFs hinges on the judicious selection of metal nodes and organic linkers. This compound (H₃pdc) stands out as a particularly compelling linker due to its unique structural and chemical attributes. Its rigid pyrazole core, coupled with two carboxylate groups, offers a well-defined V-shape geometry and multiple coordination sites, including the nitrogen atoms of the pyrazole ring. This multifaceted coordination capability allows for the construction of MOFs with diverse topologies and functionalities.[1][2]

The presence of both nitrogen and oxygen donor atoms in H₃pdc facilitates the formation of robust frameworks with enhanced chemical and thermal stability.[3] Furthermore, the coordination environment can be finely tuned by modulating synthesis parameters such as pH, temperature, and solvent systems, thereby influencing the final structure and properties of the resulting MOF.[4][5] This high degree of tunability makes H₃pdc-based MOFs promising candidates for a range of applications, including the targeted delivery of therapeutic agents. This guide provides an in-depth exploration of the synthesis, characterization, and application of MOFs incorporating the this compound linker, with a special focus on their potential in the realm of drug development.

Coordination Chemistry and Structural Diversity: The Role of Synthesis Parameters

The versatility of 1H-pyrazole-3,5-dicarboxylic acid as a linker lies in its ability to adopt various coordination modes, which are heavily influenced by the reaction conditions. The deprotonation state of the carboxylic acid groups and the pyrazole nitrogen is particularly sensitive to the pH of the synthesis medium.[4][5]

At lower pH values, the carboxylic acid groups may only be partially deprotonated, leading to different coordination behaviors and potentially influencing the dimensionality of the resulting framework. Conversely, at higher pH, full deprotonation is more likely, favoring the formation of highly connected 3D structures.[5] The choice of metal ion also plays a crucial role; lanthanide ions, with their high coordination numbers, can lead to the formation of intricate 3D and 2D polymeric structures with interesting luminescence properties.[6][7] Transition metals, on the other hand, can form a variety of coordination geometries, resulting in a wide array of framework topologies.[8]

The coordination of the pyrazole nitrogen atoms can also contribute to the structural diversity. In some instances, the nitrogen atoms may not participate in coordination, while in others, they can act as additional coordination sites, leading to more complex and robust frameworks. This interplay between the linker's coordination modes and the synthesis environment allows for a high degree of control over the final MOF architecture.

Diagram: Influence of pH on Linker Coordination and MOF Dimensionality

G cluster_0 Low pH cluster_1 High pH low_pH Partially Deprotonated Linker (H₂pdc⁻ or Hpdc²⁻) low_dim Lower Dimensionality Structures (1D Chains, 2D Layers) low_pH->low_dim Limited Connectivity high_pH Fully Deprotonated Linker (pdc³⁻) high_dim Higher Dimensionality Structures (3D Frameworks) high_pH->high_dim Increased Connectivity start 1H-Pyrazole-3,5-dicarboxylic acid hydrate start->low_pH start->high_pH

Caption: The pH of the synthesis medium dictates the deprotonation state of the linker, influencing the connectivity and dimensionality of the resulting MOF.

Experimental Protocols: Synthesis of 1H-Pyrazole-3,5-Dicarboxylic Acid-Based MOFs

The synthesis of MOFs using H₃pdc can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common.[9] These methods involve heating the reactants in a sealed vessel to promote crystallization. The choice of solvent, temperature, and reaction time are critical parameters that must be carefully controlled to obtain the desired product with high crystallinity and purity.

Protocol 1: Solvothermal Synthesis of an Iron-Based MOF (CAU-56as)

This protocol is adapted from the synthesis of a porous Fe(III)-MOF, demonstrating the use of a modulator (acetic acid) to control the crystallization process.[10]

Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate (H₃pdc·H₂O)

  • Iron(III) sulfate hydrate (Fe₂(SO₄)₃·xH₂O)

  • Sodium hydroxide (NaOH)

  • Acetic acid (CH₃COOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a 2.5 mL Teflon-lined autoclave, add 69.65 mg (0.4 mmol) of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.

  • Add 800 µL of a 1 M aqueous solution of NaOH (0.8 mmol).

  • Add 480 µL of acetic acid (8.4 mmol).

  • Thoroughly mix the reactants.

  • Add 720 µL of a freshly prepared 1 M aqueous solution of iron(III) sulfate (0.72 mmol Fe³⁺).

  • Homogenize the mixture again.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 120 °C for 6 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with deionized water and then with ethanol.

  • Dry the product under vacuum.

Causality Behind Experimental Choices:

  • Acetic Acid as a Modulator: Acetic acid competes with the linker for coordination to the metal ions. This competition slows down the nucleation and growth of the MOF crystals, leading to a more ordered and crystalline material.

  • Solvothermal Conditions: The elevated temperature and pressure of the solvothermal method increase the solubility of the reactants and facilitate the formation of the crystalline MOF structure.

Protocol 2: Hydrothermal Synthesis of a Neodymium-Based MOF

This protocol is based on a patented method for the synthesis of a lanthanide-based MOF with H₃pdc.[11]

Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid

  • 2-Pyrazinecarboxylic acid

  • Neodymium(III) perchlorate hexahydrate (Nd(ClO₄)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve 0.1809 g of neodymium(III) perchlorate hexahydrate in 10 mL of deionized water to prepare the metal solution.

  • In a separate container, dissolve 0.0861 g of 1H-pyrazole-3,5-dicarboxylic acid and 0.0621 g of 2-pyrazinecarboxylic acid in 10 mL of DMF to prepare the linker solution.

  • Mix the metal and linker solutions and stir for 30 minutes.

  • Filter the resulting solution and place the filtrate in a sealed vessel.

  • Heat the vessel to 80 °C for 12 hours.

  • Collect the resulting colorless, plate-like crystals by filtration.

  • Wash the crystals with DMF and then dry them.

Causality Behind Experimental Choices:

  • Mixed-Linker Approach: The use of a secondary linker (2-pyrazinecarboxylic acid) can influence the coordination environment around the metal center and direct the formation of a specific network topology.

  • Hydrothermal Synthesis: The use of water as a solvent and elevated temperatures is a common and effective method for synthesizing lanthanide-based MOFs.

Diagram: General Workflow for MOF Synthesis

G reagents Metal Salt + Linker (this compound) dissolution Dissolution in Solvent (e.g., DMF, Water, Ethanol) reagents->dissolution synthesis Solvothermal/Hydrothermal Synthesis (Heating in sealed vessel) dissolution->synthesis isolation Isolation of Crystals (Filtration/Centrifugation) synthesis->isolation washing Washing (e.g., with DMF, Ethanol) isolation->washing activation Activation (Solvent exchange and/or heating under vacuum) washing->activation characterization Characterization (PXRD, TGA, SEM, etc.) activation->characterization

Caption: A generalized workflow for the synthesis and post-synthetic treatment of MOFs.

Characterization of H₃pdc-Based MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties. A combination of techniques is typically employed:

Technique Information Obtained Typical Observations for H₃pdc-Based MOFs
Powder X-Ray Diffraction (PXRD) Crystalline structure, phase purity, and lattice parameters.Sharp diffraction peaks indicative of a crystalline material. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data to confirm the structure.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures.
Scanning Electron Microscopy (SEM) Crystal morphology and size distribution.Well-defined crystal shapes (e.g., rods, plates, octahedra) depending on the specific MOF and synthesis conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups and coordination of the linker to the metal center.Characteristic peaks for the pyrazole ring and carboxylate groups. A shift in the carboxylate stretching frequencies upon coordination to the metal ion is typically observed.
Gas Sorption Analysis (e.g., N₂ at 77 K) Porosity, specific surface area (BET), and pore size distribution.Type I or Type IV isotherms are common for microporous and mesoporous MOFs, respectively, indicating their porous nature.

Applications in Drug Delivery: A Promising Frontier

The inherent properties of MOFs, such as high porosity, tunable pore size, and the potential for surface functionalization, make them highly attractive as carriers for drug delivery.[12][13] MOFs synthesized with 1H-pyrazole-3,5-dicarboxylic acid are particularly interesting in this context due to the potential for strong interactions between the framework and drug molecules, as well as the possibility of creating biocompatible materials.

Drug Loading and Release

Drug molecules can be loaded into MOFs through various methods, including post-synthetic encapsulation (soaking the activated MOF in a drug solution) or in-situ encapsulation (adding the drug during the MOF synthesis).[12] The choice of method depends on the stability of the drug and the desired loading efficiency.

The release of the drug from the MOF can be triggered by various stimuli, such as a change in pH, temperature, or the presence of specific ions. For instance, in the acidic microenvironment of a tumor, the MOF structure may partially degrade, leading to the release of the encapsulated drug.[14] The release kinetics can be tuned by modifying the pore size and surface chemistry of the MOF.

While specific studies on drug loading and release in MOFs synthesized with 1H-pyrazole-3,5-dicarboxylic acid are still emerging, the principles of drug delivery in other MOF systems provide a strong foundation for future research in this area.[15]

Biocompatibility and Toxicity Considerations

For any material to be used in a biomedical application, a thorough evaluation of its biocompatibility and toxicity is paramount. The toxicity of MOFs is influenced by several factors, including the nature of the metal ion, the organic linker, the particle size, and the stability of the framework in biological media.[16][17]

Generally, MOFs synthesized from biocompatible metals such as iron and zinc are considered to have lower toxicity.[18] The organic linker should also be non-toxic and ideally biodegradable. While comprehensive in vitro and in vivo toxicity data for H₃pdc-based MOFs are not yet widely available, the general principles of MOF toxicology suggest that careful design and selection of metal precursors are crucial for developing safe and effective drug delivery systems.[19][20] Researchers should conduct thorough cytotoxicity assays (e.g., MTT assay) and, if promising, in vivo studies to assess the safety profile of any new H₃pdc-based MOF intended for biomedical applications.

Diagram: Drug Delivery Mechanism of a MOF

G cluster_0 Drug Loading cluster_1 Drug Release mof Activated MOF (Porous) loaded_mof Drug-Loaded MOF drug Drug Molecules drug->mof Encapsulation stimuli Stimuli (e.g., pH, Temperature) loaded_mof_release Drug-Loaded MOF stimuli->loaded_mof_release release Drug Release target Target Site (e.g., Tumor Cell) release->target loaded_mof_release->release

Caption: Schematic representation of the drug loading and stimulus-responsive release from a MOF carrier.

Conclusion and Future Perspectives

This compound is a highly versatile and promising linker for the synthesis of a wide range of Metal-Organic Frameworks. Its unique structural features and tunable coordination chemistry allow for the rational design of MOFs with tailored properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers entering this exciting field.

For drug development professionals, H₃pdc-based MOFs represent a new frontier in advanced drug delivery systems. While further research is needed to fully elucidate their potential, particularly in terms of drug loading/release kinetics and in vivo biocompatibility, the initial findings are highly encouraging. Future work should focus on the synthesis of H₃pdc-based MOFs from biocompatible metals, comprehensive toxicological studies, and the evaluation of their efficacy in preclinical models for various diseases. The continued exploration of this remarkable linker will undoubtedly lead to the development of novel and impactful materials for a broad spectrum of scientific and therapeutic applications.

References

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  • Gáková, Z., Zelenka, J., Pojarová, M., Císařová, I., & Němec, I. (2021). Novel pyrazole-based carboxylate ligand as a building block for assembling lanthanides in luminescent 2D and 3D MOFs. Dalton Transactions, 50(30), 10467-10478. [Link]
  • Zheng, X., Wu, C., Zhang, Y., Li, C., Wu, Z., & Li, L. (2022). Low Toxicity of Metal-Organic Framework MOF-74(Co) Nano-Particles In Vitro and In Vivo. International Journal of Molecular Sciences, 23(19), 11520. [Link]
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  • ChemRxiv. (2023). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]
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Preparation of Metal-Organic Frameworks with 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 1H-Pyrazole-3,5-dicarboxylic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a vast array of applications, including gas storage and separation, catalysis, drug delivery, and sensing. The choice of the organic linker is paramount in dictating the final structure and properties of the MOF.

1H-pyrazole-3,5-dicarboxylic acid (H₃PzDC) has emerged as a highly versatile and valuable building block in the synthesis of novel MOFs. Its rigid pyrazole core, combined with two carboxylate groups, allows for the formation of stable coordination bonds with a variety of metal centers. The presence of both nitrogen and oxygen donor atoms provides multiple coordination modes, leading to a rich structural diversity in the resulting frameworks. This V-shaped linker is known for its ability to create MOFs with unique topologies and interesting properties, from permanent porosity to significant thermal and chemical stability. This application note provides detailed protocols for the synthesis of MOFs using H₃PzDC, methods for their characterization, and protocols for evaluating their performance in key applications.

PART 1: Synthesis Protocols for H₃PzDC-Based MOFs

The synthesis of MOFs using H₃PzDC can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common. These methods involve heating the reactants in a sealed vessel, allowing for the crystallization of the MOF over a period of hours to days. The choice of metal salt, solvent, and the use of modulators are critical factors that influence the final product.

Protocol 1: Solvothermal Synthesis of an Iron(III)-Based MOF (CAU-56as)

This protocol is adapted from the synthesis of CAU-56as, a porous Fe(III)-MOF. The use of acetic acid as a modulator is crucial for the formation of the desired crystalline phase. Modulators are compounds that compete with the organic linker for coordination to the metal center, influencing the kinetics of crystal growth and often leading to materials with higher crystallinity and fewer defects.

Materials:

  • 1H-pyrazole-3,5-dicarboxylic acid monohydrate (H₃PzDC·H₂O)

  • Iron(III) sulfate hydrate (Fe₂(SO₄)₃·xH₂O)

  • Acetic acid (AcOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 2.5 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 2.5 mL Teflon reactor, add 69.65 mg (0.4 mmol) of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.

  • Add 800 µL of a 1 mol/L aqueous NaOH solution (0.8 mmol).

  • Add 480 µL of acetic acid (8.4 mmol) and mix the reactants thoroughly.

  • Prepare a fresh aqueous solution of iron(III) sulfate with a concentration of 1 mol/L with respect to Fe³⁺.

  • Add 720 µL of the iron(III) sulfate solution (0.72 mmol Fe³⁺) to the reactor and homogenize the mixture again.

  • Seal the Teflon reactor in the stainless steel autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with deionized water and then with a solvent like ethanol to remove any unreacted starting materials and impurities.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 80-120 °C) overnight.

Causality Behind Experimental Choices:

  • Molar Ratios: The specific molar ratio of H₃PzDC to Fe(III) and the presence of sulfate and acetate ions are critical factors that direct the formation of this particular MOF structure.[1]

  • Acetic Acid as a Modulator: Acetic acid, a monocarboxylic acid, competes with the dicarboxylic linker for coordination to the iron clusters. This competition slows down the nucleation and growth process, leading to larger, more well-defined crystals. The concentration of the modulator can be tuned to control crystal size and morphology.

  • Solvothermal Conditions: Heating the reaction mixture in a sealed container increases the pressure and allows the reaction to proceed at a temperature above the boiling point of the solvent. This provides the necessary energy to overcome the kinetic barriers for crystal formation and growth.[2]

Protocol 2: Hydrothermal Synthesis of a Zinc-Based MOF

This protocol provides a general guideline for the synthesis of a Zn-MOF using H₃PzDC, inspired by the synthesis of various transition metal MOFs.[3][4]

Materials:

  • 1H-pyrazole-3,5-dicarboxylic acid monohydrate (H₃PzDC·H₂O)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 20 mL glass vial or Teflon-lined autoclave

Procedure:

  • Dissolve 1 equivalent of 1H-pyrazole-3,5-dicarboxylic acid monohydrate in a mixture of DMF and deionized water (e.g., a 1:1 volume ratio).

  • In a separate container, dissolve 1.5 equivalents of zinc nitrate hexahydrate in a small amount of deionized water.

  • Slowly add the zinc nitrate solution to the linker solution while stirring.

  • Transfer the resulting mixture to a 20 mL glass vial or a Teflon-lined autoclave.

  • Seal the vessel and place it in an oven at 100-150 °C for 24-48 hours.

  • After cooling to room temperature, collect the crystals by filtration.

  • Wash the product with fresh DMF and then with a more volatile solvent like ethanol or acetone.

  • Dry the material under vacuum at an elevated temperature (e.g., 100 °C) to remove the solvent molecules from the pores.

Diagram of the General Solvothermal Synthesis Workflow:

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mix Mixing and Dissolution Metal_Salt->Mix Ligand H₃PzDC·H₂O Ligand Ligand->Mix Solvent Solvent (e.g., DMF/H₂O) Solvent->Mix Autoclave Sealed Autoclave (100-150°C, 24-48h) Mix->Autoclave Cooling Cooling to RT Autoclave->Cooling Filtration Filtration/Centrifugation Cooling->Filtration Washing Washing with DMF/Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product Crystalline MOF Product Drying->Final_Product

Caption: General workflow for the solvothermal synthesis of MOFs.

PART 2: Characterization of H₃PzDC-Based MOFs

Proper characterization is essential to confirm the synthesis of the desired MOF, assess its purity, and understand its properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of a synthesized MOF. The experimental PXRD pattern of the bulk material should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.

Interpreting PXRD Data:

  • Sharp Peaks: The presence of sharp, well-defined peaks indicates a highly crystalline material.

  • Peak Positions: The positions of the diffraction peaks (in 2θ) are characteristic of a specific crystal structure. A good match between the experimental and simulated patterns confirms the formation of the target MOF.

  • Absence of Impurity Peaks: The absence of peaks corresponding to starting materials or other crystalline phases indicates a pure product.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores.

Interpreting TGA Data:

  • Initial Weight Loss: A weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules (e.g., water, DMF) from the pores of the MOF.[1]

  • Plateau: A stable region with no significant weight loss indicates the temperature range where the desolvated MOF framework is stable.

  • Decomposition: A sharp weight loss at higher temperatures signifies the decomposition of the organic linker and the collapse of the framework structure. For many H₃PzDC-based MOFs, this occurs above 300 °C.[1]

Gas Sorption Analysis

Gas sorption measurements, typically using nitrogen at 77 K, are used to determine the porosity of the MOF. The resulting isotherm provides information about the surface area and pore volume.

Key Parameters from Gas Sorption:

  • Brunauer-Emmett-Teller (BET) Surface Area: Calculated from the nitrogen adsorption isotherm in the low-pressure region, this value represents the total accessible surface area of the material.

  • Pore Volume: The total volume of the pores within the material, typically determined from the amount of gas adsorbed at a relative pressure close to 1.

Property Technique Information Obtained
Crystallinity & Phase PurityPowder X-ray Diffraction (PXRD)Confirmation of crystal structure, assessment of sample purity.
Thermal StabilityThermogravimetric Analysis (TGA)Determination of framework decomposition temperature and solvent content.
PorosityGas (N₂) Sorption AnalysisMeasurement of BET surface area and pore volume.

PART 3: Application Protocols

The unique properties of H₃PzDC-based MOFs make them suitable for various applications. Below are protocols for evaluating their performance in gas adsorption and catalysis.

Protocol 3: Evaluation of Gas Adsorption Performance

This protocol describes the steps to measure the gas adsorption capacity of a synthesized MOF, which is crucial for applications in gas storage and separation.

Procedure:

  • Activation: Place a known mass of the synthesized MOF in a sample tube. Activate the sample by heating it under a dynamic vacuum (e.g., at 120-150 °C for 12-24 hours) to remove all guest molecules from the pores. The stability of the framework under these conditions should be confirmed by PXRD.[1]

  • Measurement: After activation, cool the sample to the analysis temperature (e.g., 77 K for N₂ or 298 K for CO₂).

  • Introduce the adsorbate gas (e.g., N₂, CO₂, CH₄) into the sample tube in controlled doses and measure the amount of gas adsorbed at different pressures.

  • Construct the adsorption isotherm by plotting the amount of gas adsorbed versus the relative pressure.

  • From the isotherm, calculate the BET surface area, pore volume, and the total gas uptake at a specific pressure (e.g., 1 bar).

Diagram of the Relationship between MOF Properties and Applications:

MOF_Applications cluster_properties Key Properties cluster_applications Potential Applications MOF H₃PzDC-based MOF Porosity High Porosity MOF->Porosity Surface_Area Large Surface Area MOF->Surface_Area Active_Sites Accessible Metal Sites MOF->Active_Sites Gas_Storage Gas Storage & Separation Porosity->Gas_Storage Sensing Chemical Sensing Porosity->Sensing Surface_Area->Gas_Storage Catalysis Heterogeneous Catalysis Active_Sites->Catalysis

Caption: Key properties of H₃PzDC-MOFs and their related applications.

Protocol 4: Evaluation of Catalytic Activity

This protocol provides a general framework for testing the catalytic performance of an H₃PzDC-based MOF in a representative liquid-phase reaction, such as the oxidation of benzyl alcohol.

Procedure:

  • Catalyst Preparation: Activate the MOF catalyst as described in Protocol 3 to ensure the pores and active sites are accessible.

  • Reaction Setup: In a round-bottom flask, add the activated MOF catalyst (e.g., 50 mg), the substrate (e.g., 1.0 mmol of benzyl alcohol), and the solvent (e.g., 10 mL of acetonitrile).

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 80 °C). Once the temperature is stable, add the oxidant (e.g., 1 mL of 30% H₂O₂) to start the reaction.

  • Monitoring: At regular time intervals, withdraw small aliquots of the reaction mixture. Filter the aliquots to remove the MOF catalyst.

  • Analysis: Analyze the filtered aliquots using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the reactant and the selectivity for the desired product.

  • Recyclability Test: After the reaction, recover the MOF catalyst by filtration or centrifugation. Wash it with the reaction solvent and dry it. Reuse the recovered catalyst in a new reaction under the same conditions to test its stability and reusability. Analyze the catalyst after several cycles using PXRD to check for any structural changes.

Conclusion

1H-pyrazole-3,5-dicarboxylic acid hydrate is a powerful and versatile linker for the construction of a wide range of metal-organic frameworks. By carefully controlling the synthesis conditions, such as the choice of metal, solvent, and modulators, researchers can tune the structure and properties of the resulting materials. The protocols provided in this application note offer a starting point for the synthesis, characterization, and evaluation of H₃PzDC-based MOFs for various applications. The inherent tunability of these materials, combined with their stability and porosity, ensures that they will continue to be a fertile ground for scientific discovery and technological innovation.

References

  • Vertex AI Search. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation.
  • Lammert, M., et al. (2021). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganic Chemistry, 60(21), 16366-16375.
  • Li, Y., et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(22), 7786-7793.
  • Vertex AI Search. (n.d.). Solvothermally synthesized pyrazoledicarboxylate incorporated Fe(II) MOF: Design, Characterization, Hirshfeld studies, and Mechanistic insight into Fluorescent Detection of Mutagenic Adulterant 2,4,6-Trinitrophenol.
  • Vertex AI Search. (n.d.). Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.
  • Vertex AI Search. (n.d.). CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof.
  • Vertex AI Search. (n.d.). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Retrieved January 8, 2026, from Journal of the American Chemical Society.
  • Vertex AI Search. (n.d.). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks.
  • Vertex AI Search. (n.d.). Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.
  • Vertex AI Search. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
  • Vertex AI Search. (n.d.). Synthesis of two new Hf‐MOFs with UiO‐66 and CAU‐22 structure employing 2,5‐pyrazinedicarboxylic acid as linker molecule.
  • Vertex AI Search. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks.
  • Vertex AI Search. (n.d.). Synthesis and characterization of novel electroactive metal-organic frameworks, especially based on the MOF-74 topology.
  • Vertex AI Search. (n.d.). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link.
  • Vertex AI Search. (n.d.). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation.
  • Vertex AI Search. (n.d.). Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams - Supporting Information.
  • Vertex AI Search. (n.d.). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Su.

Sources

Part 1: The Foundation of Catalysis: Pyrazole-3,5-dicarboxylate in MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Applications of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Introduction: 1H-Pyrazole-3,5-dicarboxylic acid, and its stable hydrate form, is a heterocyclic compound featuring a five-membered pyrazole ring functionalized with two carboxylic acid groups.[1][2] This unique molecular architecture, combining the N-heterocyclic pyrazole core with the versatile coordination capabilities of dicarboxylates, establishes it as a premier building block in supramolecular chemistry and materials science.[3] While it possesses limited direct catalytic activity, its true power is unleashed when it serves as a multitopic organic linker for the construction of highly ordered, porous crystalline materials known as Metal-Organic Frameworks (MOFs).[4]

These MOFs, built from metal ions or clusters precisely connected by pyrazole-3,5-dicarboxylate linkers, exhibit exceptional stability and provide a robust platform for engineering sophisticated catalytic systems. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for leveraging this compound in the design of advanced heterogeneous catalysts.

The primary application of this compound in catalysis is as an organic linker in the synthesis of MOFs. The resulting materials are the true catalysts, where the linker provides the essential structural integrity and the metal nodes often serve as the active catalytic sites.

Expertise & Experience: Why Pyrazolate-Based MOFs Excel in Catalysis

The choice of a linker is not arbitrary; it dictates the final properties of the MOF. The pyrazole-3,5-dicarboxylate ligand is particularly advantageous for several reasons:

  • Structural Rigidity and Defined Geometry: The planar and rigid structure of the pyrazole ring, combined with the specific angles of the carboxylate groups, allows for the predictable and rational design of MOF architectures with controlled pore sizes and shapes.[3]

  • Robust Coordination Bonds: According to Pearson's Hard/Soft Acid/Base (HSAB) principle, strong coordination bonds are formed by matching the electronic character of the metal ion (Lewis acid) and the ligand (Lewis base). The borderline nature of the azolate ligand (the deprotonated pyrazole) forms exceptionally stable bonds with borderline metal ions like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺.[5] This results in MOFs with high thermal and chemical stability, a critical prerequisite for catalysts that must withstand harsh reaction conditions.

  • Tunable Functionality: The pyrazole ring and carboxylic acid groups provide multiple coordination sites, leading to the formation of diverse and stable secondary building units (SBUs)—the inorganic nodes of the MOF. This versatility allows for the construction of frameworks with unique topologies and functionalities.[5][6]

Application Focus: Catalytic Transformations

Pyrazolate-based MOFs have demonstrated remarkable activity in a range of challenging chemical reactions.

  • Dehydrogenative Coupling Reactions: A key challenge in organic synthesis is the direct activation of C-H bonds. PCN-300, an ultrastable MOF constructed from a copper-porphyrin linker containing pyrazole functionalities, efficiently catalyzes the cross-dehydrogenative coupling (CDC) to form C-O bonds with yields up to 96%.[5][6] In this system, the synergy between the catalytically active Cu-porphyrin center and the robust pyrazolate framework is crucial for its high performance, outperforming similar homogeneous catalysts.[5][6]

  • Electrocatalysis: The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production. A cobalt-based pyrazolate MOF, BUT-124(Co), has been shown to be a highly active and stable electrocatalyst for the OER, demonstrating the utility of these materials in clean energy applications.[7] Similarly, a Ni-based MOF synthesized with 1H-pyrazole-3,5-dicarboxylic acid has been used for the electrochemical oxidation of nitrite, showcasing its potential in sensor applications.[4]

Visualization: General MOF Synthesis Workflow

The diagram below illustrates the fundamental process of synthesizing a catalytically active MOF using this compound as the organic linker.

MOF_Synthesis Linker 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate (Linker) Mix Mixing & Dissolution Linker->Mix Metal Metal Salt (e.g., Cu(NO₃)₂, NiCl₂) Metal->Mix Solvent Solvent System (e.g., DMF, H₂O) Solvent->Mix Solvothermal Solvothermal Reaction (Sealed Vessel, High T) Mix->Solvothermal Transfer to Autoclave Crystallization Crystallization & MOF Formation Solvothermal->Crystallization Isolation Isolation & Washing (Centrifugation, Solvent Exchange) Crystallization->Isolation Cooling Activation Activation (Solvent Removal, Heating) Isolation->Activation MOF_Product Porous Catalytic MOF Activation->MOF_Product

Caption: Workflow for the solvothermal synthesis of a pyrazolate-based MOF.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a pyrazolate-based MOF and its subsequent use in a catalytic reaction. These protocols are designed to be self-validating through integrated characterization and control steps.

Protocol 1: Synthesis of a Ni-Pyrazolate MOF (Ni-PDCA)

This protocol is adapted from a green synthesis method for a nickel-based MOF for electrochemical applications, demonstrating a straightforward aqueous synthesis at room temperature.[4]

Objective: To synthesize a crystalline Ni-MOF using this compound.

Materials:

  • This compound (H₃PDCA·H₂O), CAS: 303180-11-2

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Precursor Solution A: Prepare a 0.1 M aqueous solution of H₃PDCA·H₂O. For example, dissolve 0.174 g of H₃PDCA·H₂O in 10 mL of deionized water with stirring. Gentle heating may be required for full dissolution.

  • Precursor Solution B: Prepare a 0.1 M aqueous solution of NiCl₂·6H₂O. For example, dissolve 0.238 g of NiCl₂·6H₂O in 10 mL of deionized water.

  • Synthesis: While stirring vigorously, add Solution B (Nickel salt) dropwise to Solution A (Linker solution) at room temperature. A precipitate should form immediately.

  • Aging: Continue stirring the mixture at room temperature for 12 hours to allow for crystal growth and stabilization.

  • Isolation: Collect the solid product by centrifugation at 8000 rpm for 10 minutes. Discard the supernatant.

  • Washing: To remove unreacted precursors and impurities, wash the collected solid by re-dispersing it in deionized water and centrifuging again. Repeat this washing step three times. Follow with two washing cycles using ethanol.

  • Drying (Activation): Dry the final product in a vacuum oven at 80 °C for 12 hours to remove residual solvent and activate the material. The result is a fine powder of Ni-PDCA MOF.

Trustworthiness (Self-Validation & Characterization):

  • Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized material. The resulting diffractogram should show sharp peaks corresponding to the desired MOF structure and should be free of peaks from the starting materials.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the coordination of the carboxylate groups to the metal center. Compare the spectrum of the MOF to that of the free linker. A shift in the C=O stretching frequency (typically around 1700 cm⁻¹) to lower wavenumbers indicates successful coordination.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the MOF. TGA will show the temperature at which the framework decomposes, which is crucial for determining the maximum temperature for catalytic applications.

Protocol 2: Catalytic Dehydrogenative C-O Coupling

This protocol provides a general procedure for testing the catalytic activity of a pyrazolate-based MOF, inspired by the performance of PCN-300.[5][6]

Objective: To evaluate the catalytic performance of a synthesized MOF in a C-O cross-coupling reaction.

Materials:

  • Synthesized pyrazolate-based MOF (e.g., PCN-300 or a similar Cu-based analogue)

  • Phenol substrate (e.g., 2,4-di-tert-butylphenol)

  • Alcohol substrate (e.g., methanol)

  • Di-tert-butyl peroxide (DTBP) as an oxidant

  • Reaction vial or Schlenk tube

  • Magnetic stirrer and hotplate

  • Gas Chromatograph (GC) or GC-MS for analysis

Procedure:

  • Reaction Setup: To a 10 mL oven-dried reaction vial, add the synthesized MOF catalyst (e.g., 1.86 mol% relative to the limiting reagent), the phenol substrate (0.25 mmol), and a magnetic stir bar.

  • Reagent Addition: Add the alcohol (2 mL, serving as both reactant and solvent) followed by the DTBP oxidant (5.66 equivalents).

  • Reaction: Seal the vial tightly and place it on a pre-heated hotplate set to 120 °C. Stir the reaction mixture for 24 hours.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature.

  • Catalyst Separation: Separate the heterogeneous MOF catalyst from the reaction mixture by centrifugation or filtration.

  • Analysis: Analyze the supernatant liquid by GC or GC-MS to determine the conversion of the starting material and the yield of the desired C-O coupled product. Use an internal standard for accurate quantification.

Trustworthiness (Self-Validation & Catalyst Recycling):

  • Control Experiments: Run the reaction under the same conditions but without the MOF catalyst to ensure the reaction does not proceed uncatalyzed. Also, run the reaction with a simple metal salt (e.g., Cu(NO₃)₂) to confirm that the MOF structure is superior to the simple metal ion.[5]

  • Recyclability Test:

    • After the first catalytic run, recover the MOF catalyst by centrifugation.

    • Wash the recovered catalyst thoroughly with a suitable solvent (e.g., dichloromethane) to remove any adsorbed organic species.

    • Dry the catalyst under vacuum.

    • Reuse the recovered catalyst in a new reaction under identical conditions.

    • Repeat this cycle 3-5 times, analyzing the product yield after each run. A minimal loss of activity confirms the robustness and reusability of the catalyst.[8]

Visualization: Catalytic Reaction and Recycling Workflow

Catalysis_Workflow cluster_run Catalytic Run cluster_analysis Analysis & Recovery Setup 1. Reaction Setup (MOF + Substrates + Solvent + Oxidant) Reaction 2. Heat & Stir (e.g., 120°C, 24h) Setup->Reaction Workup 3. Cool & Separate (Centrifuge/Filter) Reaction->Workup Analysis 4. Product Analysis (GC / GC-MS) Workup->Analysis Supernatant Recovery 5. Catalyst Recovery (Wash & Dry) Workup->Recovery Solid Catalyst Recovery->Setup Recycle for Next Run

Caption: Workflow for a catalytic test and catalyst recycling protocol.

Part 3: Quantitative Data Summary

The following table summarizes the performance of representative pyrazolate-based MOFs in various catalytic applications, demonstrating their effectiveness.

Catalyst NameMetal CenterCatalytic ReactionKey ConditionsPerformance MetricReference
PCN-300 CuC-O Cross Dehydrogenative Coupling120 °C, 24 h, DTBP oxidantUp to 96% yield[5][6]
BUT-124(Co) CoOxygen Evolution Reaction (OER)1 M KOH solutionOverpotential of 393 mV at 10 mA cm⁻²[7]
PCN-624 NiFullerene-Anthracene Bisadduct Synthesis-Recyclable >5 times with no significant loss of activity[8]
Ni-PDCA NiElectrochemical Nitrite OxidationAqueous, Room Temp.Excellent electrochemical performance[4]

Conclusion

This compound is a cornerstone ligand for constructing a new generation of highly stable and active heterogeneous catalysts in the form of Metal-Organic Frameworks. Its ability to form robust coordination bonds with various metal centers allows for the rational design of materials tailored for specific and challenging chemical transformations, from fine chemical synthesis to critical energy-related reactions. The protocols and data presented herein provide a solid foundation for researchers to explore, synthesize, and apply these advanced materials, paving the way for innovations in catalysis, green chemistry, and materials science.

References

  • Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Chemical Science (RSC Publishing).
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. PubMed Central (PMC) - NIH.
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
  • Tailor-Made Pyrazolide-Based Metal-Organic Frameworks for Selective C
  • Applications of Pyrazole-3,5-dicarboxylic Acid Monohydrate in M
  • Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.
  • Overview of Pyrazole Dicarboxylic Acids as Versatile Building Blocks for Advanced Architectures and Functional M
  • Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559. PubChem.
  • 1H-Pyrazole-3,5-dicarboxylic acid | 3112-31-0 | BLD Pharm. BLD Pharm.

Sources

Application Notes and Protocols for the Synthesis of Coordination Polymers with Pyrazole-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyrazole-3,5-dicarboxylic Acid in Crystal Engineering

Pyrazole-3,5-dicarboxylic acid (H₃pzdc) has emerged as a highly versatile building block in the field of crystal engineering and materials science. Its rigid, V-shaped geometry, coupled with the presence of both carboxylate and pyrazole functionalities, offers a rich coordination chemistry that allows for the construction of a diverse array of coordination polymers, including metal-organic frameworks (MOFs). The ability to tune the dimensionality, topology, and porosity of these materials by systematically varying reaction conditions makes H₃pzdc an attractive linker for the design of functional materials for applications in gas storage, catalysis, sensing, and drug delivery.

This technical guide, intended for researchers and professionals in materials science and drug development, provides an in-depth exploration of the synthesis of coordination polymers using H₃pzdc. We will delve into the fundamental principles governing the self-assembly process and offer detailed, field-proven protocols for various synthetic methodologies.

The Ligand: Understanding the Coordination Chemistry of Pyrazole-3,5-dicarboxylic Acid

The coordination behavior of H₃pzdc is intricately linked to its protonation state, which can be controlled by the pH of the reaction medium.[1][2] The ligand possesses three acidic protons: two from the carboxylic acid groups and one from the pyrazole N-H group. The sequential deprotonation of these sites allows for a variety of coordination modes, influencing the connectivity and dimensionality of the final architecture. At low pH, the ligand may coordinate as a neutral or mono-anionic species, leading to lower-dimensional structures. Conversely, at higher pH values, the fully deprotonated ligand can act as a multidentate linker, promoting the formation of highly connected three-dimensional frameworks.[3]

The presence of both hard (carboxylate oxygen) and borderline (pyrazole nitrogen) donor atoms allows for coordination with a wide range of metal ions, from transition metals to lanthanides. This versatility is a key factor in the structural diversity observed in H₃pzdc-based coordination polymers.[4][5][[“]][7]

Synthetic Methodologies: A Practical Guide

The synthesis of coordination polymers with H₃pzdc can be achieved through several methods, each offering distinct advantages in terms of crystalline quality, reaction time, and scalability. The choice of method is often dictated by the desired properties of the final material.

Protocol 1: Solvothermal Synthesis of an Iron(III)-Based MOF

Solvothermal synthesis, conducted in a sealed vessel at elevated temperatures and pressures, is a widely used method for obtaining highly crystalline coordination polymers. The following protocol is adapted from the synthesis of a porous Fe(III)-MOF.[7][8]

Rationale: The use of a high-boiling point solvent like N,N-dimethylformamide (DMF) or, in this case, an aqueous solution with acetic acid as a modulator, allows for higher reaction temperatures, which can overcome the kinetic barriers to the formation of thermodynamically stable, crystalline products. Acetic acid acts as a modulator, competing with the linker for coordination to the metal centers, thereby slowing down the nucleation and growth process and leading to larger, more well-defined crystals.[2] The presence of sulfate ions in this specific protocol has been shown to be a crucial factor in the formation of the porous MOF structure.[7]

Materials:

  • Pyrazole-3,5-dicarboxylic acid monohydrate (H₃pzdc·H₂O)

  • Iron(III) sulfate hydrate (Fe₂(SO₄)₃·xH₂O)

  • Acetic acid (AcOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • 2.5 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Programmable oven

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Protocol:

  • In a 2.5 mL Teflon liner, add 69.65 mg (0.4 mmol) of pyrazole-3,5-dicarboxylic acid monohydrate.

  • Add 800 µL of a 1 M aqueous solution of NaOH (0.8 mmol).

  • Add 480 µL of acetic acid (8.4 mmol) and mix thoroughly until the solids are dissolved.

  • In a separate vial, prepare a fresh aqueous solution of iron(III) sulfate (720 µL, c(Fe³⁺) = 1 mol/L, 0.72 mmol).

  • Add the iron(III) sulfate solution to the Teflon liner and homogenize the mixture.

  • Seal the Teflon liner inside the stainless-steel autoclave.

  • Place the autoclave in a programmable oven and heat to 120 °C over 1 hour.

  • Maintain the temperature at 120 °C for 6 hours.

  • Cool the autoclave to room temperature over 3 hours.

  • Collect the resulting beige-red powder by filtration.

  • Wash the product three times with 1.5 mL of deionized water and then with ethanol.

  • Dry the product at ambient conditions for 24 hours.

Expected Outcome:

A porous Fe(III)-MOF, denoted as CAU-56as, with the formula [Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(HPzDC)₂(H₂O)₃]·10.5H₂O.[7]

Protocol 2: Hydrothermal Synthesis of a Cobalt(II) Coordination Polymer

Hydrothermal synthesis is similar to the solvothermal method but uses water as the solvent. This "greener" approach is effective for the synthesis of many coordination polymers. The following protocol is for the synthesis of a 3D cobalt(II) coordination polymer.[4][9]

Rationale: The use of water as a solvent and the hydrothermal conditions promote the deprotonation of the carboxylic acid groups of the ligand, facilitating coordination to the Co(II) ions. The specific temperature and reaction time are optimized to achieve a balance between the dissolution of reactants and the crystallization of the product.

Materials:

  • 1-(3,5-dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid (H₄L)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Deionized water

Equipment:

  • 25 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • pH meter

  • Programmable oven

  • Filtration apparatus

Step-by-Step Protocol:

  • Dissolve 0.1 mmol of 1-(3,5-dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid and 0.2 mmol of Co(NO₃)₂·6H₂O in 15 mL of deionized water.

  • Adjust the pH of the solution to approximately 5.0 using a dilute NaOH or HCl solution.

  • Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature naturally.

  • Collect the resulting pink crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the product in air.

Expected Outcome:

A 3D coordination polymer with the formula [Co₅(L)₂(μ₃-OH)₂(H₂O)₈]n.[9]

Protocol 3: Room-Temperature Synthesis of a Zinc(II) Coordination Polymer

Room-temperature synthesis offers a more energy-efficient and scalable approach for the production of coordination polymers. This method often relies on the careful control of reactant concentrations and the use of a suitable solvent system to promote crystallization without the need for elevated temperatures.

Rationale: This method leverages the kinetic lability of the Zn(II) coordination sphere and the solubility of the reactants in a mixed solvent system to facilitate the self-assembly process at ambient temperature. The slow evaporation of the solvent gradually increases the concentration of the reactants, leading to the crystallization of the coordination polymer.

Materials:

  • Pyrazole-3,5-dicarboxylic acid (H₃pzdc)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • Glass vials or beakers

  • Analytical balance

  • Magnetic stirrer and stir bar

Step-by-Step Protocol:

  • Dissolve 0.1 mmol of pyrazole-3,5-dicarboxylic acid in 5 mL of DMF.

  • In a separate vial, dissolve 0.15 mmol of zinc(II) acetate dihydrate in 5 mL of deionized water.

  • Slowly add the zinc(II) acetate solution to the ligand solution while stirring.

  • Cover the vial with a perforated film to allow for slow evaporation.

  • Leave the solution undisturbed at room temperature for several days to a week.

  • Collect the colorless crystals that form by decantation or filtration.

  • Wash the crystals with a small amount of a DMF/water mixture and then with ethanol.

  • Dry the product in air.

Expected Outcome:

Crystalline zinc(II) coordination polymer. The exact structure will depend on the precise conditions and stoichiometry.

Data Presentation

Table 1: Comparison of Synthesis Parameters and Resulting Material Properties

ParameterSolvothermal (Fe-MOF)[7]Hydrothermal (Co-CP)[9]Room-Temperature (Zn-CP)
Metal Salt Fe₂(SO₄)₃·xH₂OCo(NO₃)₂·6H₂OZn(OAc)₂·2H₂O
Ligand H₃pzdc·H₂OH₄L*H₃pzdc
Solvent(s) Water, Acetic AcidWaterDMF, Water
Temperature 120 °C160 °CRoom Temperature
Time 6 hours72 hoursSeveral days
pH ~1~5Not specified
Product Formula [Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(HPzDC)₂(H₂O)₃]·10.5H₂O[Co₅(L)₂(μ₃-OH)₂(H₂O)₈]nVaries
BET Surface Area ~727 m²/gNot reportedNot reported
Thermal Stability Up to 300 °C in airNot reportedNot reported

Note: H₄L is 1-(3,5-dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid.

Experimental Workflows and Logical Relationships

Visualization of the General Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation Metal_Salt Metal Salt Solution Mixing Mixing & Homogenization Metal_Salt->Mixing Ligand H₃pzdc Solution Ligand->Mixing Heating Heating (Solvothermal/ Hydrothermal) Mixing->Heating Solvothermal/ Hydrothermal Evaporation Slow Evaporation (Room Temp) Mixing->Evaporation Room Temp Crystallization Crystallization Heating->Crystallization Evaporation->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Coordination Polymer Drying->Final_Product

Caption: General workflow for the synthesis of coordination polymers.

Influence of pH on Ligand Deprotonation and Product Dimensionality

pH_Influence cluster_ligand Ligand Deprotonation State cluster_product Resulting Structure Dimensionality pH_Scale pH Scale Low pH Medium pH High pH H3pzdc H₃pzdc pH_Scale:low->H3pzdc H2pzdc_minus H₂pzdc⁻ pH_Scale:low->H2pzdc_minus Hpzdc_2minus Hpzdc²⁻ pH_Scale:med->Hpzdc_2minus pzdc_3minus pzdc³⁻ pH_Scale:high->pzdc_3minus Low_D Low Dimensionality (e.g., 1D chains) H3pzdc->Low_D H2pzdc_minus->Low_D High_D High Dimensionality (e.g., 3D frameworks) Hpzdc_2minus->High_D pzdc_3minus->High_D Higher connectivity

Caption: Correlation between pH, ligand deprotonation, and product dimensionality.

Troubleshooting and Field-Proven Insights

The synthesis of coordination polymers can sometimes be challenging, with outcomes sensitive to subtle variations in experimental conditions. Here are some common issues and potential solutions:

  • Amorphous Precipitate Instead of Crystals: This often indicates that the nucleation rate is too high. To promote the growth of single crystals, try reducing the concentration of the reactants, slowing down the mixing of the reactant solutions, or using a modulator like acetic acid to control the coordination rate.[2]

  • Formation of an Unexpected Phase: The final crystal structure is often a result of a delicate balance between kinetic and thermodynamic control. Varying the reaction temperature or time can favor the formation of a different, potentially more desirable, crystalline phase.[10]

  • Poor Crystal Quality: The quality of the crystals can be improved by optimizing the cooling rate in solvothermal/hydrothermal synthesis. A slower cooling rate generally allows for the growth of larger and more well-defined crystals. For room-temperature synthesis, ensuring a slow and controlled evaporation of the solvent is crucial.

Characterization of Pyrazole-3,5-dicarboxylic Acid Coordination Polymers

A comprehensive characterization of the synthesized materials is essential to confirm their structure, purity, and properties. Key techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD): Provides definitive structural information, including bond lengths, bond angles, and the overall coordination environment of the metal ions.[8]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to identify the crystalline phase by comparing the experimental pattern with a simulated pattern from SCXRD data.[7]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and can provide information about the presence of coordinated or guest solvent molecules.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the carboxylate and pyrazole groups to the metal center by observing shifts in their characteristic vibrational frequencies.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): For porous materials, this technique is used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[7]

Post-Synthetic Modification and Activation

For applications such as catalysis and gas storage, it is often necessary to activate the coordination polymer by removing the solvent molecules that occupy the pores after synthesis. This is typically achieved by heating the material under vacuum. However, care must be taken as direct heating can sometimes lead to the collapse of the framework. A gentler method involves solvent exchange with a more volatile solvent before heating.

Post-synthetic modification (PSM) offers a powerful tool for introducing new functionalities into the coordination polymer without altering the underlying framework. For pyrazole-dicarboxylate based MOFs, the pyrazole N-H group can be a site for functionalization.

Conclusion

The synthesis of coordination polymers with pyrazole-3,5-dicarboxylic acid is a rich and rewarding area of research. By understanding the interplay of reaction parameters and employing the detailed protocols provided in this guide, researchers can rationally design and synthesize a wide range of functional materials with tailored properties. The versatility of the H₃pzdc linker, combined with the diverse coordination chemistry of metal ions, ensures that this field will continue to yield exciting new materials with potential applications across various scientific disciplines.

References

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  • Li, Y., et al. (2019). Three new Coordination Polymers based on a 1-(3,5-dicarboxy-benzyl)-1H-pyrazole-3,5-dicarboxylic acid ligand: Synthesis, crystal structures, magnetic properties and selectively sensing properties. Polyhedron, 170, 333-340.
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  • Jaree, A., et al. (2021). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm, 23(4), 868-881. [Link]
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Application Notes and Protocols: 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Nucleus in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a highly sought-after motif for medicinal chemists.[2] Drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil feature a substituted pyrazole core, underscoring the therapeutic importance of this heterocycle.[3][4] 1H-Pyrazole-3,5-dicarboxylic acid hydrate serves as a versatile and strategically valuable starting material for the synthesis of a diverse array of pyrazole-based pharmaceuticals. Its two carboxylic acid groups offer multiple handles for chemical modification, allowing for the controlled introduction of various functional groups and substitution patterns, which are critical for tuning the pharmacological properties of the final drug molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₆N₂O₅[5]
Molecular Weight 174.11 g/mol [5]
Appearance White to off-white crystalline powder[6]
CAS Number 303180-11-2[5]
Melting Point 257-258 °C (decomposes)[7]
Solubility Soluble in water and ethanol

Application in Pharmaceutical Synthesis: A Case Study in the Synthesis of a Potent Kinase Inhibitor Analog

While direct, multi-ton scale syntheses of blockbuster drugs like Celecoxib and Sildenafil often employ alternative starting materials for economic reasons, this compound is an excellent precursor for the synthesis of novel pharmaceutical candidates and analogues, particularly in the context of drug discovery and process development. Its utility lies in the ability to selectively manipulate its two carboxylic acid groups.

This application note will detail a representative synthetic route to a hypothetical, yet structurally relevant, kinase inhibitor analog, demonstrating the key transformations of this compound. The target molecule, N-(4-methyl-3-aminophenyl)-1H-pyrazole-3-carboxamide , incorporates the pyrazole-3-carboxamide moiety, a common feature in many kinase inhibitors.

Synthetic Workflow

The overall synthetic strategy involves three key stages:

  • Synthesis of the Starting Material: Preparation of 1H-pyrazole-3,5-dicarboxylic acid.

  • Selective Mono-decarboxylation: Formation of the crucial intermediate, 1H-pyrazole-3-carboxylic acid.

  • Amide Coupling: Synthesis of the final target molecule.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Selective Mono-decarboxylation cluster_2 Stage 3: Amide Coupling A 3,5-Dimethylpyrazole B 1H-Pyrazole-3,5-dicarboxylic acid A->B KMnO4, H2O, 70-90°C C 1H-Pyrazole-3-carboxylic acid B->C Heat, High-boiling solvent (e.g., Dowtherm A) D 1H-Pyrazole-3-carbonyl chloride C->D SOCl2 or (COCl)2 F N-(4-methyl-3-nitrophenyl)-1H-pyrazole-3-carboxamide D->F Pyridine or Et3N E 4-Methyl-3-nitroaniline E->F G N-(4-methyl-3-aminophenyl)-1H-pyrazole-3-carboxamide (Target Molecule) F->G H2, Pd/C or SnCl2, HCl

Caption: Synthetic workflow from 3,5-dimethylpyrazole to the target kinase inhibitor analog.

Experimental Protocols

Part 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid

Rationale: The synthesis of the dicarboxylic acid is achieved through the oxidation of the readily available 3,5-dimethylpyrazole. Potassium permanganate is a powerful oxidizing agent capable of converting the methyl groups to carboxylic acids. The reaction is performed in water, a green and economical solvent.

Protocol:

  • Dissolution: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water and heat to 70 °C.[7]

  • Oxidation: Slowly add 517 g (3.271 mol) of potassium permanganate to the heated solution via the addition funnel, ensuring the temperature does not exceed 90 °C. The addition is exothermic and should be controlled carefully.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 80-90 °C until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This typically takes several hours.

  • Work-up: Cool the mixture to room temperature. Filter off the manganese dioxide precipitate and wash it thoroughly with hot water.

  • Acidification and Isolation: Combine the filtrates and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate will form. Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Purification: Filter the white precipitate, wash with cold water, and dry under vacuum to yield 1H-pyrazole-3,5-dicarboxylic acid. A typical yield is around 33%.[7]

Part 2: Selective Mono-decarboxylation to 1H-Pyrazole-3-carboxylic Acid

Rationale: Selective mono-decarboxylation is a critical step. While di-decarboxylation can occur at higher temperatures, careful control of reaction conditions can favor the formation of the mono-acid. This transformation is often achieved by heating the dicarboxylic acid in a high-boiling point solvent. The choice of a high-boiling solvent like Dowtherm A allows for precise temperature control.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a condenser and a thermometer, suspend 50 g (0.32 mol) of 1H-pyrazole-3,5-dicarboxylic acid in 250 mL of Dowtherm A.

  • Decarboxylation: Heat the mixture to 200-210 °C with stirring. The evolution of carbon dioxide should be observed.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product, 1H-pyrazole-3-carboxylic acid, will precipitate.

  • Purification: Filter the solid, wash with hexane to remove the solvent, and then recrystallize from hot water to obtain pure 1H-pyrazole-3-carboxylic acid.

Part 3: Synthesis of N-(4-methyl-3-aminophenyl)-1H-pyrazole-3-carboxamide

Step 3a: Formation of 1H-Pyrazole-3-carbonyl chloride

Rationale: The carboxylic acid is converted to the more reactive acid chloride to facilitate amide bond formation. Thionyl chloride is a common and effective reagent for this transformation.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 20 g (0.178 mol) of 1H-pyrazole-3-carboxylic acid in 100 mL of dry toluene.

  • Chlorination: Add 25 mL (0.34 mol) of thionyl chloride dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2 hours. The solid will gradually dissolve.

  • Isolation: Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1H-pyrazole-3-carbonyl chloride as a solid. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Step 3b: Amide Coupling

Rationale: The acid chloride is reacted with the appropriate aniline to form the amide bond. A base such as pyridine is used to neutralize the HCl generated during the reaction.

Protocol:

  • Reaction Setup: In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve 27 g (0.178 mol) of 4-methyl-3-nitroaniline in 200 mL of dry dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve the crude 1H-pyrazole-3-carbonyl chloride in 100 mL of dry dichloromethane and add it dropwise to the aniline solution.

  • Reaction: Add 15 mL (0.186 mol) of pyridine dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-(4-methyl-3-nitrophenyl)-1H-pyrazole-3-carboxamide.

Step 3c: Reduction of the Nitro Group

Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.

Protocol:

  • Reaction Setup: Dissolve the purified N-(4-methyl-3-nitrophenyl)-1H-pyrazole-3-carboxamide in 250 mL of ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add 1 g of 10% palladium on carbon.

  • Hydrogenation: Place the vessel on a Parr shaker and hydrogenate at 50 psi of hydrogen for 4 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the final product, N-(4-methyl-3-aminophenyl)-1H-pyrazole-3-carboxamide. The product can be further purified by recrystallization if necessary.

Conclusion

This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its dicarboxylic acid functionality provides a platform for a variety of chemical transformations, enabling the synthesis of a wide range of substituted pyrazole derivatives. The protocols detailed in this application note provide a framework for the rational design and synthesis of novel pyrazole-containing drug candidates. The ability to perform selective transformations such as mono-decarboxylation and subsequent functionalization underscores the strategic importance of this building block in the medicinal chemist's toolbox.

References

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Application Notes and Protocols for the Crystallization of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for growing high-quality single crystals of 1H-pyrazole-3,5-dicarboxylic acid hydrate (H₃pdc·H₂O). As a crucial building block, or "linker," in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs), obtaining well-ordered crystals of this compound is a prerequisite for definitive structural elucidation via X-ray diffraction.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, offering detailed, field-proven protocols for common techniques, and discussing the rationale behind key experimental choices.

Introduction: The Structural Significance of H₃pdc

1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic compound featuring two carboxylic acid groups and a pyrazole ring. This specific arrangement of functional groups makes it an exceptionally versatile linker for constructing complex supramolecular architectures. The quality of the single crystals obtained for its precursors, metal complexes, and final frameworks is paramount, as it directly impacts the accuracy of structural analysis by techniques such as single-crystal X-ray diffraction.[4][5][6] Poorly formed or aggregated crystals can hinder or entirely prevent the determination of precise bond lengths, coordination geometries, and packing arrangements, which are critical for understanding material properties. This guide outlines reliable methodologies to achieve supersaturation under controlled conditions, fostering the growth of diffraction-quality single crystals.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's properties is the foundation of successful crystallization. 1H-pyrazole-3,5-dicarboxylic acid is typically available and crystallized as a monohydrate.

Table 1: Physicochemical Data for 1H-Pyrazole-3,5-Dicarboxylic Acid Monohydrate

PropertyValueSource(s)
Molecular Formula C₅H₄N₂O₄ · H₂O (or C₅H₆N₂O₅)[7][8][9]
Molecular Weight 174.11 g/mol [9]
Appearance White crystalline powder[7][10]
Melting Point 292-295 °C (with decomposition)[11]
IUPAC Name This compound[7]
CAS Number 303180-11-2[7][8][9]

Solubility Profile & Purity: The compound is known to crystallize from aqueous solutions or ethanol, indicating moderate solubility in polar protic solvents.[5][11] For all crystallization experiments, it is imperative to start with material of the highest possible purity (≥97%). Impurities can act as unwanted nucleation sites, leading to the rapid formation of many small crystals or preventing crystallization altogether. If purity is in doubt, the starting material should be recrystallized prior to attempting the growth of single crystals.

The Guiding Principle: Controlled Supersaturation

Crystallization is not a spontaneous event; it is a thermodynamic process driven by achieving a state of supersaturation .[12] This is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. The process unfolds in two key stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from the supersaturated solution. This is the most energetically demanding step.

  • Crystal Growth: The subsequent, ordered addition of solute molecules from the solution onto the existing nuclei, causing them to grow into macroscopic crystals.

The quality of the final crystals is almost entirely dependent on controlling the rate at which supersaturation is achieved. A rapid increase in concentration favors massive nucleation, resulting in a microcrystalline powder. Conversely, a slow, gradual approach to supersaturation limits the number of nuclei that form, allowing each one to grow larger and with fewer defects.[13][14][15]

Experimental Protocols for Crystal Growth

Three primary methods are presented below, ranging from the simple to the more controlled. The choice of method often depends on the quantity of material available and the empirical success with a given solvent system.

Method A: Slow Evaporation

This is the most straightforward technique and a good starting point for amounts greater than 10-20 mg.[13][16]

  • Causality & Principle: Supersaturation is achieved by gradually increasing the solute concentration as the solvent evaporates.[14][17] The key is to control the rate of evaporation to ensure it is slow enough to favor growth over nucleation. The choice of solvent is critical; it must be one in which the compound is moderately soluble to allow for a sufficient concentration window before saturation.[13][14]

  • Step-by-Step Protocol:

    • Prepare a near-saturated solution of H₃pdc·H₂O in a suitable solvent (e.g., deionized water, ethanol, or a water/ethanol mixture) at room temperature or with gentle warming.

    • Using a syringe filter (0.22 µm), filter the solution directly into a clean, small glass vial or beaker. This step is critical to remove dust and other particulates that could cause premature crystallization.[14]

    • Cover the opening of the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of these holes are the primary means of controlling the evaporation rate.[14][16]

    • Place the prepared vial in a location free from vibrations and significant temperature fluctuations (e.g., a drawer or a quiet corner of the lab).[16]

    • Allow the setup to stand undisturbed for several days to weeks. Monitor periodically for the formation of crystals at the bottom of the vial.

Slow_Evaporation_Workflow cluster_prep Preparation cluster_setup Setup cluster_growth Growth Phase A Prepare Near-Saturated Solution of H₃pdc B Filter Solution (0.22 µm syringe filter) A->B Ensure purity C Transfer to Clean Vial B->C D Cover with Parafilm & Pierce Holes C->D E Place in Vibration-Free Environment D->E F Monitor for Crystal Growth (Days-Weeks) E->F Slow Evaporation

Diagram of the Slow Evaporation workflow.
Method B: Vapor Diffusion

This technique is highly effective, especially for small (milligram) quantities of material, and offers excellent control over the crystallization rate.[13][18]

  • Causality & Principle: This method relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound.[16][17] The compound is soluble in the initial solvent but insoluble in the anti-solvent. As the anti-solvent vapor dissolves into the solution, the overall solvent polarity changes, solubility decreases, and the solution is slowly driven to supersaturation.[19][20][21]

  • Step-by-Step Protocol (Hanging Drop):

    • Fill the reservoir of a crystallization plate well (e.g., a 24-well VDX plate) with 500-1000 µL of a volatile anti-solvent. Common choices include diethyl ether, pentane, or hexane.[18][19]

    • Prepare a concentrated, filtered solution of H₃pdc·H₂O in a suitable, less volatile solvent (the "good" solvent), such as methanol or acetonitrile.[18]

    • Apply a thin, continuous bead of vacuum grease to the top rim of the reservoir well.[19]

    • Pipette a small drop (2-5 µL) of the H₃pdc solution onto the center of a clean, siliconized glass coverslip.

    • Carefully invert the coverslip and place it onto the greased rim of the well, creating an airtight seal. The drop should now be suspended, "hanging" over the anti-solvent reservoir.[19]

    • Store the plate in a stable environment and monitor for crystal growth within the drop over several days.

Vapor_Diffusion_Workflow cluster_components Component Preparation cluster_assembly Assembly cluster_mechanism Mechanism & Growth Res Reservoir: Fill with Anti-Solvent (e.g., Ether) Seal Invert Coverslip & Seal over Reservoir Res->Seal Drop Drop: Concentrated Solution of H₃pdc (e.g., in Methanol) Setup Place Drop on Coverslip Drop->Setup Setup->Seal Diffusion Anti-Solvent Vapor Diffuses into Drop Seal->Diffusion Supersat Solubility Decreases, Achieving Supersaturation Diffusion->Supersat Crystals High-Quality Crystals Form in the Drop Supersat->Crystals

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Pyrazole-3,5-dicarboxylic acid is a critical building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmacologically active compounds.[1][2] Its hydrated form, 1H-pyrazole-3,5-dicarboxylic acid monohydrate, is the common commercial and synthetic product.[3][4] The presence and nature of water within the crystal lattice significantly impact the material's physicochemical properties, including its stability, solubility, and reactivity. Therefore, accurate and comprehensive characterization is paramount for ensuring material quality, consistency, and performance in downstream applications. This guide provides a detailed, multi-technique framework for researchers, scientists, and drug development professionals to thoroughly characterize this compound, explaining not just the "how" but the "why" behind each analytical choice.

Introduction: The Significance of Hydrate Characterization

1H-pyrazole-3,5-dicarboxylic acid monohydrate (PZDAH) possesses a rigid, V-shaped structure with multiple coordination sites (two carboxylic acids and the pyrazole nitrogens), making it an exemplary linker for creating porous and functional materials.[1] However, the water molecule integrated into its crystal structure is not a passive component. It participates in the hydrogen-bonding network, stabilizing the overall structure but also presenting a potential point of transformation.[5][6] Dehydration can lead to a different crystalline phase (anhydrate) or an amorphous solid, each with unique properties.

Characterizing the hydrate is therefore a process of:

  • Confirming Identity: Verifying the core organic structure.

  • Determining Stoichiometry: Quantifying the water content.

  • Elucidating Structure: Understanding the solid-state arrangement and the role of the water molecule.

  • Assessing Purity: Detecting and quantifying any impurities, including different hydration states or anhydrous forms.

This note details an integrated analytical workflow, demonstrating how spectroscopic, thermal, and diffraction techniques provide complementary information for a complete molecular and structural profile.

Foundational Analysis: Confirming Identity and Composition

The first step in any characterization is to confirm the elemental composition and molecular weight. This establishes the foundational identity of the material before more complex structural analysis is undertaken.

Elemental Analysis (CHN)

Causality: Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen. For a hydrate, the experimentally determined hydrogen percentage will be higher than that calculated for the anhydrous form, offering the first quantitative clue to the presence of water. This technique is fundamental for validating the synthesis of new batches or verifying the identity of a commercial sample.[7]

Protocol:

  • Ensure the instrument (e.g., a CHN elemental analyzer) is calibrated with a certified standard (e.g., acetanilide).

  • Accurately weigh approximately 1-2 mg of the finely ground PZDAH sample into a tin capsule.

  • Seal the capsule, removing any trapped air, and place it in the instrument's autosampler.

  • Run the analysis, which involves high-temperature combustion of the sample to convert elements to gaseous oxides (CO₂, H₂O, NOx).

  • The instrument separates and quantifies these gases, and software calculates the weight percentages.

  • Compare the experimental percentages to the theoretical values for the monohydrate (C₅H₆N₂O₅).

Mass Spectrometry (MS)

Causality: Mass spectrometry confirms the molecular weight of the organic component of the molecule (1H-pyrazole-3,5-dicarboxylic acid). Under typical ionization conditions (e.g., Electrospray Ionization - ESI), the water of hydration is lost, so the detected mass corresponds to the anhydrous molecule. This is a rapid and highly sensitive method to verify that the core pyrazole structure is correct.

Protocol (ESI-MS):

  • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in negative ion mode, as the carboxylic acids are easily deprotonated.

  • Look for the molecular ion peak [M-H]⁻ corresponding to the anhydrous molecule (C₅H₄N₂O₄), which has a molecular weight of 156.10 g/mol .[8] The expected peak would be at m/z ≈ 155.01.

Property Theoretical Value (Monohydrate) Reference
Molecular Formula C₅H₆N₂O₅[4]
Molecular Weight 174.11 g/mol [4]
Appearance White to off-white crystalline powder[9]
Carbon (%) 34.49%-
Hydrogen (%) 3.47%-
Nitrogen (%) 16.09%-
Anhydrous MW 156.10 g/mol [8]
Table 1: Key Physicochemical and Elemental Properties of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.

Spectroscopic Characterization: Probing the Molecular Structure

Spectroscopy provides a detailed fingerprint of the molecule's functional groups and bonding environment.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Causality: These vibrational spectroscopy techniques are indispensable for identifying functional groups and confirming the presence of water. FTIR is particularly sensitive to polar bonds (O-H, C=O), while Raman is excellent for non-polar and symmetric bonds. For PZDAH, a broad O-H stretching band in the FTIR spectrum is a hallmark of the water of hydration.[10][11] The positions of the carboxyl C=O and pyrazole ring vibrations provide further structural confirmation.[12]

Protocol (FTIR-ATR):

  • Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

  • Place a small amount of the PZDAH powder onto the ATR crystal and apply pressure to ensure good contact.

  • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Process the spectrum (e.g., baseline correction, ATR correction if necessary) and identify the characteristic absorption bands.

Wavenumber Range (cm⁻¹) Vibrational Assignment Significance for PZDAH
3500 - 3200 (broad)O-H stretch (water)Confirms the presence of water of hydration.
3200 - 2500 (broad)O-H stretch (carboxylic acid dimer)Indicates hydrogen-bonded carboxylic acid groups.
~3150N-H stretch (pyrazole)Confirms the pyrazole ring N-H group.
1720 - 1680C=O stretch (carboxylic acid)Key indicator of the carboxylic acid functional group.
1650 - 1550C=N, C=C stretch (pyrazole ring)Fingerprint region for the pyrazole ring structure.
1450 - 1390O-H bendAssociated with carboxylic acid and water.
~930O-H out-of-plane bend (dimer)Characteristic of hydrogen-bonded carboxylic acid dimers.
Table 2: Expected Characteristic Vibrational Bands for 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are the gold standards for elucidating the organic framework of a molecule in solution. They provide information on the number and connectivity of unique protons and carbons. For PZDAH, ¹H NMR will confirm the presence of the lone proton on the pyrazole ring and the acidic protons of the carboxyl groups and the N-H. The simplicity of the spectrum is indicative of the molecule's symmetry.

Protocol (¹H & ¹³C NMR):

  • Accurately weigh 5-10 mg of PZDAH and dissolve it in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving the compound and allows for the observation of exchangeable protons (OH, NH).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H spectrum. A typical experiment involves 8-16 scans.

  • Acquire the ¹³C spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

Spectrum Expected Chemical Shift (δ, ppm) Assignment Notes
¹H NMR ~7.2C4-H (singlet)The single proton on the pyrazole ring.[14]
¹H NMR 13.0 - 14.0 (very broad)COOH & N-HExchangeable protons, often a broad, combined signal.
¹³C NMR ~162C3/C5-COOHCarboxylic acid carbons.
¹³C NMR ~140C3/C5Pyrazole ring carbons attached to carboxyl groups.
¹³C NMR ~112C4Pyrazole ring carbon attached to the hydrogen.
Table 3: Expected NMR Spectral Data in DMSO-d₆ for 1H-Pyrazole-3,5-dicarboxylic acid.

Thermal and Structural Analysis: Unveiling Solid-State Properties

These techniques are critical for characterizing a hydrate, as they directly probe the water's role in the crystal lattice and the material's thermal stability.[10]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Causality: TGA measures mass change as a function of temperature, while DSC measures heat flow. Performed simultaneously (SDT), they provide a powerful dataset for hydrates. TGA precisely quantifies the water content through the mass loss upon heating.[15] DSC identifies the temperatures of thermal events like dehydration (endotherm) and decomposition (exotherm).[16] This combination is the definitive method for determining the hydration stoichiometry.

Protocol (Simultaneous TGA/DSC):

  • Calibrate the instrument for mass and temperature using appropriate standards.

  • Accurately weigh 5-10 mg of PZDAH into an open alumina or platinum crucible. An open pan is crucial to allow the evolved water to escape.

  • Place the sample in the instrument furnace.

  • Heat the sample from ambient temperature (e.g., 30°C) to a temperature above decomposition (e.g., 400°C) at a constant rate, typically 10°C/min.

  • Use an inert purge gas, such as nitrogen or argon, flowing at 50-100 mL/min to remove evolved gases.

  • Analyze the resulting curves. The step-wise mass loss in the TGA curve corresponds to dehydration. The associated peak in the DSC curve shows the energy change of the event.

Data Interpretation:

  • Dehydration: A distinct weight loss step is expected. For a monohydrate (MW=174.11), the loss of one water molecule (MW=18.02) corresponds to a theoretical weight loss of 10.35% . This event will be accompanied by an endothermic peak in the DSC curve.

  • Decomposition: At higher temperatures (typically >290°C), the anhydrous molecule will decompose, leading to a significant second weight loss.[17]

X-ray Diffraction (XRD)

Causality: XRD is the most powerful technique for analyzing crystalline solids. Powder X-ray Diffraction (PXRD) provides a unique "fingerprint" for a specific crystalline phase, making it ideal for phase identification, purity assessment, and monitoring transformations like dehydration.[6][10] Single Crystal X-ray Diffraction (SCXRD), when suitable crystals are available, can determine the precise three-dimensional arrangement of atoms, definitively showing how the water molecule is positioned and hydrogen-bonded within the lattice.[5][18]

Protocol (PXRD):

  • Gently grind the PZDAH sample to a fine, homogeneous powder to minimize preferred orientation effects.

  • Pack the powder onto a zero-background sample holder.

  • Place the holder in the diffractometer.

  • Collect the diffraction pattern over a relevant 2θ range (e.g., 5° to 50°) using a common X-ray source (e.g., Cu Kα). The step size and scan speed should be optimized for good resolution and signal intensity.

  • Compare the resulting diffractogram to a reference pattern from a database or a previously verified batch to confirm phase identity. The pattern for the hydrate will be distinctly different from the anhydrous form.[10]

Purity Assessment: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the premier technique for assessing the purity of organic compounds. It separates the main component from any impurities based on their differential partitioning between a stationary phase and a mobile phase. For PZDAH, a reversed-phase (RP-HPLC) method can effectively separate it from starting materials, synthesis by-products, or degradation products.[19][20]

Protocol (RP-HPLC):

  • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[19]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic buffer is necessary to suppress the ionization of the carboxylic acid groups, ensuring good peak shape.[21]

  • Sample Preparation: Accurately prepare a stock solution of PZDAH in the mobile phase or a compatible solvent. Dilute to a working concentration (e.g., 0.1-1.0 mg/mL).

  • Injection & Detection: Inject a fixed volume (e.g., 10 µL) and monitor the elution profile with a UV detector at a wavelength where the pyrazole ring absorbs (e.g., ~210-240 nm).

  • Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram (Area % method).

Integrated Characterization Workflow

No single technique provides a complete picture. The strength of this approach lies in the integration of complementary data. The following diagram illustrates a logical workflow for the comprehensive characterization of PZDAH.

G cluster_0 Initial Verification cluster_1 Structural & Functional Group ID cluster_2 Solid-State & Hydrate Analysis cluster_3 Purity & Quality Control cluster_4 Final Confirmation Sample PZDAH Sample EA Elemental Analysis (CHN) Sample->EA Empirical Formula MS Mass Spectrometry Sample->MS Anhydrous MW FTIR FTIR / Raman EA->FTIR MS->FTIR NMR NMR (¹H, ¹³C) FTIR->NMR Functional Groups Confirmed TGA_DSC TGA / DSC NMR->TGA_DSC Organic Structure Confirmed Report Comprehensive Report NMR->Report PXRD PXRD TGA_DSC->PXRD Hydration State Quantified TGA_DSC->Report HPLC HPLC PXRD->HPLC Crystalline Phase Confirmed PXRD->Report HPLC->Report Purity Assessed

A logical workflow for the multi-technique characterization of PZDAH.

Safety and Handling

Based on safety data sheets, 1H-Pyrazole-3,5-dicarboxylic acid monohydrate is classified as a skin and eye irritant and may cause respiratory irritation.[3][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles (EN 166), protective gloves, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid dust formation during weighing and transfer.[22]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

References

  • Fisher Scientific. (2024, February 25).
  • Gál, S., et al. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates.
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  • ResearchGate. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. URL
  • Thermo Fisher Scientific. (2011, February 10).
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  • MDPI Encyclopedia. (2020, October 19).
  • ResearchGate. (2023). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. URL
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  • ResearchGate. (2007). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. URL
  • ChemicalBook.3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0)ir1. URL
  • ChemicalBook.PYRAZOLE-4-CARBOXYLIC ACID, 3-AMINO-1-METHYL-, ETHYL ESTER(21230-43-3)FT-IR. URL
  • BenchChem.
  • NIST WebBook.Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. URL
  • SpectraBase.1H NMR of 1H-Pyrazole-3,5-dicarboxylic acid, 1-methyl-, 3-ethyl ester. URL
  • ResearchGate. (2000).
  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides. URL
  • Thermo Fisher Scientific.
  • BLD Pharm.1H-Pyrazole-3,5-dicarboxylic acid. URL
  • ResearchGate. (2021). Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles. URL
  • Santa Cruz Biotechnology.
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  • ChemicalBook.3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum. URL
  • Ambeed.1H-Pyrazole-3,5-dicarboxylic acid. URL
  • Sigma-Aldrich.
  • Stock, N., et al. (2023). Synthesis and Crystal Structure of Two Fe(III)
  • AMI Scientific.1H-Pyrazole-3,5-dicarboxylic Acid TCI Analytical reagent. URL
  • ResearchGate. (2018). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. URL
  • Ed-Dra, A., et al. (2020).
  • Chen, X., et al. (2008). Synthesis of pyrazoles. Synthesis. URL
  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. URL
  • ResearchGate. (2017).
  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. URL
  • IIT Kanpur.Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). URL
  • PLOS One. (2020). Use of thermal analysis coupled with differential scanning calorimetry...to monitor chemical properties and thermal stability of fulvic and humic acids. URL

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Application Note: Leveraging 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate in the Synthesis of Metal-Organic Frameworks for Gas Adsorption Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, chemists, and material scientists on the pivotal role of 1H-pyrazole-3,5-dicarboxylic acid hydrate (H₃pdc·H₂O) in the development of porous materials for gas adsorption applications. We move beyond simple descriptions to elucidate the causal relationships between the ligand's unique chemical architecture and the functional properties of the resulting materials, primarily Metal-Organic Frameworks (MOFs). This guide offers field-proven protocols for MOF synthesis, post-synthetic activation, characterization, and gas adsorption measurement, establishing a self-validating workflow from ligand to functional data.

Introduction: The Strategic Choice of 1H-Pyrazole-3,5-Dicarboxylic Acid as a MOF Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for applications in gas storage, separation, and catalysis.[1][3][4] The choice of the organic ligand is paramount as it dictates the topology, stability, and functional properties of the final MOF.

1H-pyrazole-3,5-dicarboxylic acid is a highly effective ligand for several strategic reasons:

  • Structural Rigidity and Pre-determined Geometry: The five-membered pyrazole ring provides a rigid and stable core. The carboxylate groups at the 3 and 5 positions create a strongly bent or angular geometry, which is instrumental in forming MOFs with specific and often complex topologies.[3]

  • Dual Coordination Sites: It offers both nitrogen atoms from the pyrazole ring and oxygen atoms from the two carboxylate groups as potential coordination sites. This versatility allows for the construction of robust frameworks with diverse metal ions.

  • Enhanced Framework Stability: Pyrazolate-based MOFs are noted for their superior chemical and thermal stability. This robustness is attributed to the strong coordination bonds formed between the metal centers and the pyrazolate ring, making them suitable for applications under demanding industrial conditions.[2]

  • Inherent Functionality: The nitrogen-rich heterocyclic core can create a unique chemical environment within the MOF pores, enhancing selective interactions with specific gas molecules, such as CO₂.[5]

This guide will detail the practical application of this ligand, from the initial synthesis of a representative MOF to its final evaluation as a gas adsorbent.

Ligand Properties

A summary of the key properties of the monohydrate form is provided below.

PropertyValueSource
Chemical Formula C₅H₆N₂O₅[6][7][8]
Molecular Weight 174.11 g/mol [9]
CAS Number 303180-11-2[6][7][9]
Appearance White to off-white crystalline powder[7]
Synonyms Pyrazole-3,5-dicarboxylic acid monohydrate[9]

Synthesis of a Pyrazolate-Based MOF: A Solvothermal Protocol

Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs. The reaction is performed in a sealed vessel at elevated temperatures, allowing for the slow formation of well-defined crystals.

Causality Behind Experimental Choices:

  • Solvent System (DMF): N,N-Dimethylformamide (DMF) is a high-boiling point, polar aprotic solvent that effectively dissolves both the organic ligand and the metal salt. Upon heating, it can also slowly decompose to generate basic species (dimethylamine), which can act as a deprotonating agent for the carboxylic acid groups, facilitating the coordination reaction.

  • Temperature: The chosen temperature (e.g., 100-120 °C) is a balance. It must be high enough to provide the energy needed for crystal nucleation and growth but low enough to prevent the complete decomposition of the ligand or the formation of dense, non-porous phases.

  • Molar Ratios: The ratio of metal to ligand is critical in determining the final structure. An excess of either component can lead to the formation of different phases or incomplete reaction. The ratios provided are typical starting points for framework synthesis.

Protocol 2.1: Synthesis of a Representative Zn-pdc MOF
  • Reagent Preparation: In a 20 mL glass scintillation vial, dissolve 1.0 mmol of this compound in 10 mL of DMF. In a separate vial, dissolve 1.0 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Mixing: Combine the two solutions in the first vial. The solution may become cloudy.

  • Sealing: Cap the vial tightly. Safety Note: Ensure the vessel is not filled more than two-thirds full to allow for pressure buildup.

  • Heating: Place the vial in a pre-heated laboratory oven at 110 °C for 24-48 hours.

  • Cooling & Isolation: Allow the oven to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Washing: Decant the mother liquor and wash the collected crystals by soaking them in fresh DMF (3 x 10 mL, each for 3 hours) to remove unreacted starting materials.

  • Collection: Collect the crystalline product by vacuum filtration or centrifugation.

cluster_prep Reagent Preparation Ligand Dissolve H₃pdc·H₂O in DMF Mix Combine Solutions in Scintillation Vial Ligand->Mix Metal Dissolve Zn(NO₃)₂·6H₂O in DMF Metal->Mix React Solvothermal Reaction (110°C, 24-48h) Mix->React Isolate Cool & Isolate Crystals React->Isolate Wash Wash with fresh DMF Isolate->Wash Product As-Synthesized MOF (Solvent-filled pores) Wash->Product

Fig. 1: Solvothermal synthesis workflow for a pyrazolate-based MOF.

Post-Synthesis Activation: Unlocking Porosity

The as-synthesized MOF crystals have pores that are filled with DMF and other guest molecules. These must be removed to make the internal surface area accessible for gas adsorption. This process, known as "activation," is critical and must be performed carefully to prevent the collapse of the porous framework.

Protocol 3.1: Solvent Exchange & Thermal Activation

Causality: High-boiling solvents like DMF have strong interactions with the MOF framework and require high temperatures for removal, which can cause the structure to collapse. The framework is first soaked in a lower-boiling point, less-coordinating solvent (like ethanol or acetone). This gentler "solvent exchange" makes the final thermal activation step much more effective at lower temperatures.

  • Solvent Exchange: After washing with DMF (Step 6 in Protocol 2.1), immerse the collected crystals in anhydrous ethanol (or acetone). Let them soak for 24 hours, replacing the ethanol with a fresh portion at least three times. This ensures complete replacement of DMF within the pores.[10]

  • Sample Preparation: Place the solvent-exchanged sample into a glass sample tube designed for a gas sorption analyzer.

  • Thermal Activation: Attach the sample tube to the degassing port of the analyzer. Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) at a controlled rate (e.g., 1-2 °C/min) to a final temperature of 150-180 °C. Hold at this temperature for at least 8-12 hours.

  • Completion: After the activation period, allow the sample to cool to room temperature while still under vacuum before analysis. A recently developed alternative, "gas-flow activation," uses a stream of inert gas at milder temperatures and can also be effective while preserving structural integrity.[11][12]

AsSynth As-Synthesized MOF (DMF in pores) SolvEx Solvent Exchange (Soak in Ethanol, 3x) AsSynth->SolvEx Replaces high-boiling solvent Degas Thermal Activation (Heat under Vacuum) SolvEx->Degas Removes volatile solvent Activated Activated MOF (Empty, accessible pores) Degas->Activated Unlocks porosity

Fig. 2: Workflow for the activation of a porous MOF.

Material Characterization: A Self-Validating Protocol

To ensure the synthesis and activation were successful, a suite of characterization techniques must be employed. This step validates the material's integrity before proceeding to gas adsorption studies.

TechniquePurposeExpected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) Confirms crystallinity and phase purity.A diffraction pattern with sharp peaks matching a calculated or previously reported pattern. The absence of broad features indicates high crystallinity.
Thermogravimetric Analysis (TGA) Assesses thermal stability and confirms solvent removal.A plot showing a stable baseline up to a high temperature (e.g., >300 °C), indicating the framework's thermal robustness after an initial weight loss corresponding to solvent removal.
N₂ Adsorption at 77 K (BET Analysis) Determines specific surface area, pore volume, and pore size distribution.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A calculated BET surface area typically in the range of 500 - 2000+ m²/g confirms successful activation.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of the organic linker in the framework.The spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic asymmetric and symmetric COO⁻ stretches, confirming coordination to the metal center.

Gas Adsorption Studies: Quantifying Performance

With a fully characterized and activated MOF, its performance for a target gas, such as CO₂, can be measured. This is typically done using a volumetric gas sorption analyzer.

Protocol 5.1: CO₂ Adsorption Isotherm Measurement

Causality: An isotherm measures the amount of gas adsorbed at different pressures while the temperature is held constant. This provides fundamental data on the material's capacity and its affinity for the gas. The choice of temperature (e.g., 273 K or 298 K) is crucial for comparing results to literature values and for simulating relevant process conditions.

  • Sample Loading: Weigh the sample tube containing the activated MOF to determine the precise mass of the adsorbent.

  • In-situ Degassing: Re-attach the sample to the analysis port of the sorption instrument. Perform a short, secondary degassing step (e.g., 120 °C for 2 hours) to remove any atmospheric contaminants adsorbed during transfer.

  • Analysis Setup: Cool the sample to the target temperature (e.g., 298 K / 25 °C using a water bath).

  • Isotherm Measurement: Program the instrument to dose known amounts of CO₂ gas into the sample tube, allowing the pressure to equilibrate after each dose. The instrument software records the pressure and calculates the amount of gas adsorbed. Continue this process up to a final pressure of ~1 bar (100 kPa).

  • Data Output: The result is a plot of CO₂ uptake (typically in cm³/g or mmol/g) versus pressure (in bar or kPa).

cluster_prep Sample Preparation cluster_analysis Isotherm Measurement Activated Activated MOF in Sample Tube Weigh Determine Mass Activated->Weigh Degas Secondary Degassing (in-situ) Weigh->Degas Cool Set Temperature (e.g., 298 K) Degas->Cool Dose Dose CO₂ Gas Cool->Dose Equilibrate Wait for Pressure Equilibrium Dose->Equilibrate Record Record (P, V_adsorbed) Equilibrate->Record Record->Dose Repeat for next pressure point Data Adsorption Isotherm Data Record->Data

Fig. 3: Key steps in a volumetric gas adsorption experiment.

The shape of the isotherm and the total uptake at 1 bar are key performance indicators. The strong interaction between CO₂ and open metal sites or the nitrogen-rich pyrazole linker often results in high uptake at low pressures, which is highly desirable for capture applications.[13][14]

Conclusion

This compound is not merely a structural component but a functional building block that imparts stability, defines pore architecture, and enhances gas-framework interactions. Its use allows for the rational design of robust, porous MOFs with significant potential for gas adsorption and separation. The protocols and validation steps outlined in this guide provide a comprehensive framework for researchers to reliably synthesize and evaluate these advanced materials, accelerating the discovery of solutions for critical applications such as carbon capture and gas purification.

References

  • Importance of pyrazole carboxylic acid in MOFs preparation.
  • Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. PubMed. [Link]
  • Importance of pyrazole carboxylic acid in MOFs preparation.
  • Metal-Organic Frameworks of Pyrazolate Derivatives: Synthesis and Applications for Chemical Sensing, Gas Separation, and Catalysis. TSpace (University of Toronto). [Link]
  • Computational and Experimental Studies on the Adsorption of CO, N2, and CO2 on Mg-MOF-74.
  • Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. Royal Society of Chemistry. [Link]
  • Engineering Insights into Tailored Metal–Organic Frameworks for CO2 Capture in Industrial Processes.
  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. [Link]
  • 1H-Pyrazole-3,5-dicarboxylic acid hydr
  • Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding.
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction.
  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
  • A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof.
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  • CO2 Adsorption Mechanisms on MOFs: A case study of Open Metal Sites, Ultra-Microporosity and Flexible Framework.
  • Characterization of structure and functionality of porous m
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  • 1H-Pyrazole-3,5-dicarboxylic acid monohydr
  • Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.
  • Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation.
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pyrazole-based ligands for heavy metal sensing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Pyrazole-Based Ligands for Advanced Heavy Metal Sensing

Authored by: A Senior Application Scientist

Introduction: The Imperative for Sensitive Heavy Metal Detection

Heavy metal contamination of water resources is a persistent global challenge, posing significant threats to environmental health and human well-being.[1][2][3] Ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) are non-biodegradable and can accumulate in living organisms, leading to severe health issues.[4][5] Traditional analytical methods for their detection, including Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), offer high accuracy but are often hampered by high costs, complex sample preparation, and the need for laboratory-bound instrumentation, making them unsuitable for rapid, on-site monitoring.[5][6][7][8] This has spurred the development of chemical sensors, which provide a sensitive, selective, and cost-effective alternative for real-time environmental analysis.[2][9][10]

Among the diverse array of chelating agents used in sensor design, pyrazole derivatives have emerged as a particularly promising class of ligands.[11][12] Their remarkable synthetic versatility and potent coordinating ability with a wide range of metal ions make them ideal building blocks for robust chemosensors.[13][14][15][16] This guide provides an in-depth exploration of pyrazole-based ligands, detailing their underlying sensing mechanisms and providing field-proven protocols for their synthesis, application, and validation in heavy metal detection.

Part 1: The Scientific Foundation of Pyrazole-Based Sensors

Why Pyrazole Ligands? The Coordination Chemistry Advantage

The efficacy of pyrazole-based ligands stems from their unique electronic and structural properties. The five-membered heterocyclic ring contains two adjacent nitrogen atoms, which act as excellent donor sites for metal coordination.[17][18] This bidentate or monodentate coordination capability allows pyrazoles to form stable chelate complexes with heavy metal ions.[14][15][19]

The true power of these ligands lies in their tunability. Through targeted synthetic modifications—adding or altering substituent groups on the pyrazole ring—we can precisely modulate their steric and electronic properties. This allows for the rational design of ligands with high selectivity and sensitivity for a specific target metal ion.[11][12] For instance, incorporating fluorophores, chromophores, or electroactive moieties into the pyrazole backbone is a common strategy to create sensors that produce a measurable signal upon metal binding.[13][16]

Core Sensing Mechanisms: Translating Binding into a Signal

The interaction between a pyrazole ligand and a heavy metal ion is transduced into a detectable signal primarily through optical or electrochemical means.

  • Colorimetric Sensing: This is the most direct method, often enabling "naked-eye" detection.[20][21] The binding of a metal ion alters the electronic structure of the ligand, causing a shift in its maximum absorption wavelength (λmax). This is typically due to processes like Ligand-to-Metal Charge Transfer (LMCT), resulting in a distinct color change.[22] Pyrazole-based Schiff base ligands, for example, have been shown to be effective colorimetric sensors for Cu²⁺.[20][21][23]

  • Fluorescent Sensing: These sensors offer superior sensitivity and are based on modulating the fluorescence emission of the ligand.[24][25] The two predominant mechanisms are:

    • Photoinduced Electron Transfer (PET): In the "free" ligand state, a PET process from a donor (like a pyrazole nitrogen) to an excited fluorophore quenches fluorescence ("turn-off"). Upon binding a metal ion, this PET process is inhibited, restoring fluorescence ("turn-on").[25]

    • Chelation-Enhanced Fluorescence (CHEF): Metal binding can rigidify the ligand structure, reducing non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity.[6]

  • Electrochemical Sensing: The binding of a heavy metal ion can also alter the redox properties of the ligand-metal complex. These changes can be measured using techniques like voltammetry, providing a quantitative electrical signal proportional to the analyte concentration.[8][26]

Diagram 1: General Principle of Optical Sensing This diagram illustrates the fundamental workflow of a pyrazole-based optical sensor. The specifically designed ligand selectively binds with the target heavy metal ion, leading to the formation of a stable complex. This binding event modulates the electronic properties of the system, resulting in a measurable change in color (for colorimetric sensors) or fluorescence intensity (for fluorescent sensors).

Ligand Pyrazole-Based Ligand (Inactive Signal) Complex Ligand-Metal Complex (Stable Chelate) Ligand->Complex Selective Binding Metal Target Heavy Metal Ion (e.g., Cu²⁺, Hg²⁺) Metal->Complex Signal Optical Signal Generation (Colorimetric or Fluorescent) Complex->Signal Electronic Perturbation

Part 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of a representative ligand and its application in heavy metal detection.

Protocol 1: Synthesis of a Schiff Base Pyrazole Ligand

This protocol describes the synthesis of a 3-(((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol) ligand, a known colorimetric sensor for Cu²⁺.[20][21] The causality behind this choice is its straightforward, high-yield, one-step condensation reaction.

Materials & Equipment:

  • 3-amino-5-hydroxy-1H-pyrazole (1 mmol)

  • 3-methoxybenzaldehyde (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 3-amino-5-hydroxy-1H-pyrazole (1 mmol) in 20 mL of ethanol. Stir the solution until the solid is fully dissolved.

  • Aldehyde Addition: To the stirred solution, add 3-methoxybenzaldehyde (1 mmol) followed by 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (~80°C) using the heating mantle. Maintain reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using FTIR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.[15]

Protocol 2: Preparation and Application of the Sensor for Cu²⁺ Detection

This protocol outlines the use of the synthesized ligand for the colorimetric detection of copper ions. The self-validating nature of this protocol is established through the creation of a calibration curve and the systematic testing of interferences.

Materials & Equipment:

  • Synthesized pyrazole ligand

  • Dimethyl sulfoxide (DMSO) and deionized water

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Other metal salts for interference studies (e.g., NiCl₂, ZnSO₄, FeCl₃, HgCl₂)

  • UV-Vis Spectrophotometer and cuvettes

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solution Preparation:

    • Ligand (L): Prepare a 1 mM stock solution of the synthesized ligand in DMSO.

    • Copper (Cu²⁺): Prepare a 1 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Interfering Ions: Prepare 1 mM stock solutions of other metal salts in deionized water.

  • Colorimetric Titration:

    • In a series of test tubes, place 2 mL of the ligand stock solution.

    • Add increasing volumes of the Cu²⁺ stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents) to each tube.

    • Dilute each solution to a final volume of 4 mL with a 1:1 DMSO/water mixture to maintain constant solvent polarity.

    • Allow the solutions to equilibrate for 5 minutes. A visible color change from colorless/pale yellow to brown should be observed.[20][23]

    • Record the UV-Vis absorption spectrum for each solution from 300 nm to 700 nm.

  • Selectivity Study (Interference Test):

    • To a solution containing the ligand and 1 equivalent of Cu²⁺, add a significant excess (e.g., 10 equivalents) of each potential interfering metal ion.

    • Record the UV-Vis spectrum and observe if there is any significant change compared to the spectrum of the ligand-Cu²⁺ complex alone. The absence of a major change indicates high selectivity.[21][22]

  • Analysis of Real Samples:

    • Collect a water sample (e.g., tap water).

    • Spike the sample with a known, low concentration of Cu²⁺.

    • Add the ligand solution and measure the absorbance change to determine if the sensor can detect copper in a complex matrix.

Diagram 2: Experimental Workflow for Sensor Development This flowchart outlines the systematic process for developing and validating a pyrazole-based heavy metal sensor, from the initial synthesis of the ligand to its final application in real-world samples.

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Sensor Preparation & Titration cluster_2 Phase 3: Performance Validation Synthesis Ligand Synthesis (Protocol 1) Purification Purification (Filtration/Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, FTIR, MS) Purification->Characterization StockPrep Prepare Ligand & Metal Stock Solutions Characterization->StockPrep Titration Spectroscopic Titration (UV-Vis / Fluorescence) StockPrep->Titration JobPlot Determine Stoichiometry (Job's Plot) Titration->JobPlot Selectivity Selectivity Test (vs. Interfering Ions) JobPlot->Selectivity LOD Calculate Limit of Detection (3σ/k method) Selectivity->LOD RealSample Test in Real Samples (e.g., Tap Water) LOD->RealSample

Part 3: Data Analysis and Performance Metrics

Calculating the Limit of Detection (LOD)

The LOD is a critical performance metric that defines the lowest concentration of an analyte that the sensor can reliably distinguish from a blank sample. It is typically calculated from the titration data using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurements (the ligand solution without the metal ion).

  • k is the slope of the calibration curve (absorbance or fluorescence intensity vs. low concentrations of the metal ion).[22]

A lower LOD indicates a more sensitive sensor. Many pyrazole-based sensors achieve detection limits in the micromolar (μM) to nanomolar (nM) range, which is often below the maximum permissible levels set by health organizations like the WHO.[11][13][23]

Performance Data of Representative Pyrazole-Based Sensors

The versatility of the pyrazole scaffold allows for the development of sensors for a variety of heavy metal ions. The table below summarizes the performance of several recently developed sensors.

Target IonSensing MethodLigand TypeLimit of Detection (LOD)Key FeaturesReference
Cu²⁺ ColorimetricImine-Pyrazole1.6 μMNaked-eye detection, high selectivity.[20][21][23]
Hg²⁺ FluorescentPyrazole Derivative7.6 nMFunctionalized on Fe₃O₄@SiO₂ nanoparticles.[11]
Hg²⁺ ColorimetricPyrazole-Knoevenagel0.473 μMReversible and recyclable with EDTA.[4]
Zn²⁺/Cd²⁺ FluorescentSubstituted PyrazoleNot specified"Turn-on" sensor with selective response.[24][25]
Fe³⁺ FluorescentSubstituted Pyrazole0.025 μM30-fold fluorescence increase.[25]
Cu²⁺ Fluorescent Test StripPyrazole-Benzothiazole8.35 x 10⁻⁷ MPortable and enables rapid visual detection.[13]

Diagram 3: Common Fluorescent Signaling Pathways This diagram contrasts the two primary mechanisms for "turn-on" fluorescent sensing. In the PET mechanism, the metal ion binding blocks an electron transfer pathway that normally quenches fluorescence. In the CHEF mechanism, metal binding rigidifies the molecule, preventing vibrational energy loss and enhancing fluorescence emission.

cluster_PET Photoinduced Electron Transfer (PET) Inhibition cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) PET_Off Ligand Alone (Fluorescence OFF) PET_On Ligand-Metal Complex (Fluorescence ON) PET_Off->PET_On + Metal Ion (Blocks e⁻ transfer) PET_Mechanism Mechanism: Electron donor (e.g., pyrazole N) quenches a nearby fluorophore. Metal binding engages the donor, preventing quenching. CHEF_Off Ligand Alone (Fluorescence OFF/Weak) CHEF_On Ligand-Metal Complex (Fluorescence ON) CHEF_Off->CHEF_On + Metal Ion (Increases rigidity) CHEF_Mechanism Mechanism: Free ligand has rotational/vibrational modes that dissipate energy non-radiatively. Metal binding creates a rigid structure, enhancing radiative decay (fluorescence).

Conclusion and Future Outlook

Pyrazole-based ligands represent a powerful and adaptable platform for the development of next-generation heavy metal sensors. Their synthetic accessibility, combined with the ability to fine-tune their electronic and steric properties, allows for the creation of highly sensitive and selective chemosensors.[12][13] The protocols and principles outlined in this guide provide a robust framework for researchers to design, synthesize, and validate novel sensors tailored to specific environmental or biological monitoring challenges.

Future research will likely focus on integrating these ligands into more advanced materials, such as metal-organic frameworks (MOFs) and nanostructured materials, to enhance stability and reusability.[13][14] Furthermore, the development of sensor arrays and their integration with portable, IoT-enabled devices will be crucial for creating comprehensive, real-time environmental monitoring networks.[2][27] The continued exploration of the rich coordination chemistry of pyrazoles promises to yield innovative solutions to pressing analytical challenges.

References

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  • Gudde, K., Anupama, B., & Shivananda, K. (2018). Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii)
  • Request PDF. (n.d.). Incredible colorimetric sensing behavior of pyrazole-based imine chemosensor towards copper (II) ion detection: synthesis, characterization and theoretical investigations.
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Synthetic Routes to Novel Pyrazole Derivatives for Medicinal Chemistry: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in drug design and development.[3][4] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[5][6] This has led to the successful development of numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring the therapeutic potential of this heterocyclic core.[2][7][8]

The continued interest in pyrazole derivatives stems from their unique structural features. The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.[9][10] This guide provides an in-depth exploration of key synthetic strategies for accessing novel pyrazole derivatives, complete with detailed experimental protocols and insights into the rationale behind methodological choices, aimed at researchers and professionals in the field of drug development.

Core Synthetic Strategies for Pyrazole Ring Construction

The construction of the pyrazole ring can be broadly categorized into several robust and versatile synthetic approaches. This section will delve into the most prominent methods: the classical Knorr/Paal-Knorr synthesis, modern multicomponent reactions, and elegant 1,3-dipolar cycloadditions.

The Knorr and Paal-Knorr Synthesis: A Timeless Approach

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains a cornerstone of pyrazole synthesis.[1][11] This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward and efficient method for generating polysubstituted pyrazoles.[2][12] A related method, the Paal-Knorr synthesis, involves the reaction of 1,4-dicarbonyl compounds with hydrazines to form substituted pyrroles, but the underlying principle of condensation and cyclization is similar.[13][14]

Mechanism and Rationale: The reaction proceeds via the initial formation of a hydrazone by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[15] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrazole ring.[12][16] The reaction is typically acid-catalyzed to facilitate the dehydration step.[11] A key consideration in the reaction with unsymmetrical 1,3-dicarbonyls is the potential for the formation of regioisomers.[1][16]

Workflow for Knorr Pyrazole Synthesis:

G cluster_0 Knorr Pyrazole Synthesis Workflow start Start: 1,3-Dicarbonyl Compound + Hydrazine Derivative reaction Reaction in Solvent (e.g., Ethanol, Acetic Acid) start->reaction heating Heating/Reflux reaction->heating workup Work-up: Cooling, Precipitation, Filtration heating->workup purification Purification: Recrystallization/Chromatography workup->purification product Product: Substituted Pyrazole purification->product

Caption: General workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone via Knorr Condensation

This protocol describes the synthesis of a pyrazolone derivative, a common intermediate in the synthesis of various pharmaceuticals.

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • Phenylhydrazine (hydrazine derivative)

  • Glacial acetic acid (solvent and catalyst)

  • Ethanol (co-solvent, optional)

  • Ice bath

  • Stirring hotplate

  • Round-bottom flask with reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (0.1 mol, 13.0 g) and glacial acetic acid (20 mL).

  • Slowly add phenylhydrazine (0.1 mol, 10.8 g) dropwise to the stirred solution at room temperature. The reaction is exothermic, and an ice bath can be used to maintain the temperature below 40 °C.

  • After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C) for 1-2 hours.[15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven to obtain 1-phenyl-3-methyl-5-pyrazolone.

Expected Yield: 85-95%

Characterization: The product can be characterized by its melting point, and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reactant Molecular Weight ( g/mol ) Amount (mol) Volume/Mass
Ethyl acetoacetate130.140.112.7 mL (13.0 g)
Phenylhydrazine108.140.19.9 mL (10.8 g)
Glacial Acetic Acid60.05-20 mL
Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, have emerged as a powerful tool in modern organic synthesis and drug discovery.[17][18] MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[19][20] Several MCRs have been developed for the synthesis of complex pyrazole derivatives.[17]

Mechanism and Rationale: The mechanisms of MCRs for pyrazole synthesis are varied but often involve a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization.[17] For instance, a common four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[19] The reaction proceeds through the formation of intermediates that then react with each other in a sequential manner within the same reaction vessel.[19]

Workflow for a Four-Component Pyrano[2,3-c]pyrazole Synthesis:

G cluster_1 Four-Component Synthesis of Pyrano[2,3-c]pyrazoles start Start: Aldehyde + Malononitrile + β-Ketoester + Hydrazine Hydrate catalyst Catalyst (e.g., Piperidine, L-proline) in Solvent (e.g., Ethanol, Water) start->catalyst reaction One-Pot Reaction (Room Temp or Mild Heating) catalyst->reaction precipitation Precipitation of Product reaction->precipitation filtration Filtration and Washing precipitation->filtration product Product: Pyrano[2,3-c]pyrazole Derivative filtration->product

Caption: General workflow for a four-component synthesis of pyrano[2,3-c]pyrazoles.

Protocol 2: Green Synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol exemplifies a green chemistry approach to MCRs, utilizing water as a solvent and a mild catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Phenylhydrazine

  • L-proline (catalyst)

  • Water

  • Stirring hotplate

  • Round-bottom flask

Procedure:

  • In a 50 mL round-bottom flask, prepare a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), ethyl acetoacetate (1 mmol, 0.13 g), and phenylhydrazine (1 mmol, 0.108 g) in water (10 mL).

  • Add L-proline (10 mol%, 0.0115 g) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, the solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.

Expected Yield: 80-92%

Characterization: The product can be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant Amount (mmol) Mass (g) Catalyst Amount (mol%)
Benzaldehyde10.106L-proline10
Malononitrile10.066
Ethyl acetoacetate10.130
Phenylhydrazine10.108
[3+2] Cycloaddition Reactions: A Regioselective Approach

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings with high regioselectivity.[1][21] In the context of pyrazole synthesis, this typically involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkyne equivalent (a dipolarophile).[21] This method allows for the synthesis of highly substituted pyrazoles that may be difficult to access through condensation reactions.[1][22]

Mechanism and Rationale: Nitrile imines are transient species that are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base.[21] The nitrile imine then undergoes a concerted [3+2] cycloaddition with the alkyne to form the pyrazole ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne.[21]

Workflow for [3+2] Cycloaddition Synthesis of Pyrazoles:

G cluster_2 [3+2] Cycloaddition for Pyrazole Synthesis start Start: Hydrazonoyl Halide + Alkyne base Base (e.g., Triethylamine) in an Aprotic Solvent (e.g., THF, Toluene) start->base reaction In situ Generation of Nitrile Imine and Cycloaddition base->reaction workup Work-up: Filtration of Salt, Solvent Evaporation reaction->workup purification Purification: Column Chromatography workup->purification product Product: Tetrasubstituted Pyrazole purification->product

Sources

Application Notes and Protocols for Pyrazole-Based MOFs in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazole-Based MOFs in Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, owing to their high surface areas, tunable pore sizes, and the ability to tailor their chemical functionalities.[1] Within this expansive family, pyrazole-based MOFs have garnered significant attention in the field of heterogeneous catalysis. The exceptional stability of the pyrazole-N-metal coordination bond, often more robust than the carboxylate-metal bond found in many common MOFs, imparts superior thermal and chemical resilience, a critical attribute for durable catalysts.[2] This enhanced stability, coupled with the electronic properties of the pyrazole ring and the potential for introducing diverse functionalities, makes these materials highly promising for a wide array of catalytic transformations.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of pyrazole-based MOFs in heterogeneous catalysis. We will delve into their synthesis, characterization, and catalytic utility in key organic transformations, including C-C and C-O cross-coupling reactions, oxidation reactions, and CO2 reduction. The protocols provided herein are designed to be robust and reproducible, with a strong emphasis on the scientific rationale behind each experimental step.

I. Synthesis and Activation of Pyrazole-Based MOFs: A Foundation for Catalysis

The catalytic performance of a MOF is intrinsically linked to its structural integrity and the accessibility of its active sites. Therefore, a reliable synthesis and activation protocol is paramount.

General Synthesis Protocol for a Pyrazole-Based MOF

This protocol describes a typical solvothermal synthesis of a pyrazole-based MOF, which can be adapted for various metal ions and pyrazole-containing linkers.[3]

Materials:

  • Metal salt (e.g., ZrCl₄, Cu(NO₃)₂, Co(NO₃)₂)

  • Pyrazole-based organic linker (e.g., 1,4-bis(1H-pyrazol-4-yl)benzene (H₂BDP), 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP))[2]

  • Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Modulator (e.g., acetic acid, formic acid)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt (1.0 mmol) in the chosen solvent (20 mL).

  • In a separate vial, dissolve the pyrazole-based organic linker (1.0 mmol) in the same solvent (20 mL). The use of sonication may be necessary to achieve complete dissolution.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Add the modulator (e.g., 10 equivalents relative to the metal salt). The modulator plays a crucial role in controlling the nucleation and growth of the MOF crystals, often leading to higher crystallinity and phase purity.

  • Seal the autoclave and place it in a preheated oven at a specific temperature (typically between 100-150 °C) for a designated period (24-72 hours). The precise temperature and time are critical parameters that depend on the specific MOF being synthesized.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • The resulting crystalline product is collected by filtration or centrifugation.

  • Wash the collected solid with fresh solvent (e.g., DMF) multiple times to remove any unreacted starting materials.

  • Finally, wash the product with a volatile solvent like ethanol or acetone to facilitate the removal of the high-boiling point synthesis solvent.

  • Dry the synthesized MOF in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.

Activation of Pyrazole-Based MOFs

Activation is a critical step to remove the solvent molecules occluded within the pores of the MOF, thereby making the catalytic sites accessible to the reactants.[4][5]

Protocol for Solvent Exchange and Supercritical CO₂ Drying:

  • Immerse the as-synthesized MOF in a fresh, volatile solvent (e.g., ethanol or acetone) for 3-5 days, replacing the solvent every 24 hours. This solvent exchange process gradually replaces the high-boiling point synthesis solvent with a more easily removable one.

  • After solvent exchange, transfer the MOF to the chamber of a supercritical CO₂ dryer.

  • Flush the chamber with liquid CO₂ to replace the solvent.

  • Heat the chamber above the critical temperature and pressure of CO₂ (31.1 °C and 73.8 bar). In the supercritical state, CO₂ has the properties of both a liquid and a gas, allowing it to efficiently remove the solvent from the pores without causing pore collapse due to surface tension.[6]

  • Slowly vent the chamber to release the supercritical CO₂ as a gas, leaving behind a fully activated, porous MOF.

II. Essential Characterization of Catalytic Pyrazole-Based MOFs

Thorough characterization is indispensable to ensure the synthesis of the desired MOF structure and to understand its properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF.[4][7]

Protocol:

  • Grind a small amount of the activated MOF into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the diffraction pattern over a 2θ range of 5-50° with a step size of 0.02°.

  • Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data or with patterns reported in the literature to confirm the successful synthesis of the target MOF.[8]

Nitrogen Sorption Analysis

This technique is used to determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the activated MOF.

Protocol:

  • Degas a sample of the activated MOF (typically 50-100 mg) under vacuum at a specific temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture or residual solvent.

  • Measure the nitrogen adsorption-desorption isotherm at 77 K.

  • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

  • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

  • Calculate the pore size distribution using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[3]

Protocol:

  • Place a small amount of the MOF sample (5-10 mg) in a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a flow of inert gas (e.g., nitrogen).

  • The resulting TGA curve will show weight loss steps corresponding to the removal of adsorbed solvent, coordinated solvent, and finally, the decomposition of the framework. The decomposition temperature is a key indicator of the MOF's thermal stability.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for confirming the presence of the organic linker within the MOF structure and for studying the coordination environment of the metal centers.[9][10]

Protocol:

  • Prepare a KBr pellet containing a small amount of the MOF sample.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the MOF with that of the free organic linker. Shifts in the vibrational frequencies of the pyrazole and other functional groups can provide evidence of coordination to the metal center.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and the oxidation state of the metal ions in the MOF catalyst.[11]

Protocol:

  • Mount the MOF sample on a sample holder and place it in the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the sample with X-rays and measure the kinetic energy of the emitted photoelectrons.

  • The binding energies of the core-level electrons are characteristic of each element and its oxidation state. High-resolution scans of the metal's core level (e.g., Cu 2p, Co 2p, Zr 3d) are analyzed to determine the oxidation state of the catalytic metal centers.

III. Catalytic Applications and Protocols

The unique properties of pyrazole-based MOFs make them highly effective catalysts for a variety of organic transformations.

C-C and C-O Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and pyrazole-based MOFs have shown great promise as robust and recyclable catalysts for these reactions.[12]

Protocol for the Sonogashira Coupling of Aryl Halides with Terminal Alkynes: [3]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the pyrazole-based MOF catalyst (e.g., a Pd-containing MOF, 1-5 mol% Pd), the aryl halide (1.0 mmol), and a copper co-catalyst (e.g., CuI, 2-10 mol%). The use of a copper co-catalyst is common in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate.

  • Add a suitable solvent (e.g., anhydrous and degassed DMF or THF, 5 mL) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Add the terminal alkyne (1.2-1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at a specific temperature (ranging from room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid MOF catalyst by filtration or centrifugation. The catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.

  • The filtrate containing the product is then subjected to a standard aqueous work-up and purification by column chromatography.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add MOF Catalyst, Aryl Halide, CuI B Add Solvent and Base C Add Terminal Alkyne D Stir at Specified Temp. C->D E Monitor by TLC/GC-MS D->E F Catalyst Separation (Filtration/Centrifugation) E->F G Aqueous Work-up of Filtrate F->G H Column Chromatography G->H

Caption: Workflow for Sonogashira coupling using a pyrazole-based MOF catalyst.

Oxidation Reactions

The redox-active metal centers in pyrazole-based MOFs can catalyze a variety of selective oxidation reactions.

Protocol: [13][14]

  • In a round-bottom flask, add the pyrazole-based MOF catalyst (e.g., a Co- or Cu-based MOF, 20-50 mg), benzyl alcohol (1.0 mmol), and a suitable solvent (e.g., acetonitrile, 5 mL).

  • Add an oxidant, such as tert-butyl hydroperoxide (TBHP, 2-3 equivalents) or hydrogen peroxide (H₂O₂, 2-3 equivalents). The choice of oxidant is critical and can influence the selectivity of the reaction.

  • Stir the reaction mixture at a specific temperature (e.g., 60-100 °C) and monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the MOF catalyst by filtration.

  • Analyze the filtrate by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

  • The product can be purified by column chromatography.

CatalystSubstrateOxidantTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Co-MOFBenzyl AlcoholTBHP806>95>98 (Benzaldehyde)Adapted from[15]
Cu-MOFBenzyl AlcoholH₂O₂7089295 (Benzaldehyde)Adapted from[14]

Protocol: [16][17]

  • In a high-pressure autoclave, add the pyrazole-based MOF catalyst (e.g., a Zr-based MOF, 50-100 mg) and cyclohexane (5 mL).

  • Add an oxidant, such as TBHP (3 equivalents) or introduce a stream of molecular oxygen.

  • Seal the autoclave and pressurize it with an inert gas (e.g., N₂) if necessary.

  • Heat the reaction mixture to a specific temperature (e.g., 120-150 °C) with vigorous stirring.

  • After the reaction time (e.g., 6-12 hours), cool the autoclave to room temperature and carefully release the pressure.

  • Separate the catalyst by filtration.

  • Analyze the liquid products (cyclohexanol and cyclohexanone, collectively known as KA oil) by gas chromatography.

CO₂ Reduction

The conversion of CO₂ into valuable fuels and chemicals is a critical area of research, and pyrazole-based MOFs are being explored as both photocatalysts and electrocatalysts for this transformation.[12][18]

Protocol: [7][19]

  • Disperse the pyrazole-based MOF photocatalyst (e.g., a Ru- or Co-based MOF, 10-20 mg) in a solvent mixture (e.g., acetonitrile and water) in a gas-tight photoreactor.

  • Add a sacrificial electron donor (e.g., triethanolamine, TEOA).

  • Purge the reactor with high-purity CO₂ for at least 30 minutes to ensure a CO₂-saturated atmosphere.

  • Irradiate the reactor with a light source (e.g., a 300 W Xe lamp with a cutoff filter for visible light) while stirring the suspension.

  • At regular intervals, take gas samples from the headspace of the reactor using a gas-tight syringe and analyze them by gas chromatography to quantify the products (e.g., CO, CH₄).

  • Liquid products (e.g., formic acid) can be analyzed by high-performance liquid chromatography (HPLC) after the reaction.

Experimental Setup for Photocatalytic CO₂ Reduction

CO2_Photoreduction cluster_reactor Light Light Source (e.g., Xe Lamp) Reactor Gas-Tight Photoreactor Light->Reactor Irradiation Gas_out Gas Sampling Port (to GC) Reactor->Gas_out Suspension MOF Catalyst Suspension (in Solvent with TEOA) CO2_in CO₂ Inlet CO2_in->Reactor Purging Stirrer Magnetic Stirrer

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1H-pyrazole-3,5-dicarboxylic acid hydrate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the handling and purification of this compound.

Q1: My crude product, synthesized via oxidation of 3,5-dimethylpyrazole, is a brown or off-white solid. What is the likely cause?

A: This is a very common observation. The synthesis of 1H-pyrazole-3,5-dicarboxylic acid often involves the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate (KMnO₄)[1]. The brown or tan discoloration is typically due to residual manganese dioxide (MnO₂), a byproduct of the oxidation reaction. Incomplete reaction or side reactions can also lead to colored organic impurities.

Q2: What are the primary impurities I should be concerned about besides residual oxidants?

A: Aside from inorganic byproducts, you should anticipate two main types of organic impurities:

  • Unreacted Starting Material: 3,5-dimethyl-1H-pyrazole.

  • Partially Oxidized Intermediates: 5-methyl-1H-pyrazole-3-carboxylic acid is a common side product where only one of the two methyl groups has been oxidized[1]. The purification method you choose should be able to effectively separate the desired dicarboxylic acid from these less acidic and more neutral compounds.

Q3: Which purification method is generally recommended: recrystallization or acid-base extraction?

A: The choice depends on the nature of the impurities.

  • Recrystallization is effective if the impurities are present in small amounts and have significantly different solubility profiles from the desired product. It is particularly good for removing trace amounts of colored impurities after an initial purification step.

  • Acid-base extraction is a more powerful and highly recommended technique for this specific molecule, especially for a crude initial purification. Because the target compound is a dicarboxylic acid, it can be selectively deprotonated by a weak base and moved into an aqueous layer, leaving behind neutral (e.g., 3,5-dimethylpyrazole) and less acidic impurities in the organic layer[2][3][4].

Q4: How can I reliably confirm the purity and identity of my final product?

A: A combination of methods provides the most definitive answer:

  • Melting Point: The pure, anhydrous compound has a sharp melting point around 292-295 °C with decomposition[5]. A broad or depressed melting range indicates the presence of impurities.

  • NMR Spectroscopy: ¹H NMR spectroscopy is an excellent tool. In a suitable solvent like DMSO-d₆, the pure compound should show a characteristic singlet for the proton at the 4-position of the pyrazole ring and broad signals for the acidic protons[1]. The absence of signals corresponding to methyl groups confirms the removal of starting material and partially oxidized intermediates.

  • FTIR Spectroscopy: The spectrum should show characteristic broad O-H stretches for the carboxylic acids and the water of hydration, as well as C=O stretches.

Q5: Why is using a weak base like sodium bicarbonate (NaHCO₃) crucial for the acid-base extraction?

A: The use of a weak base is a critical aspect of achieving selective separation. 1H-pyrazole-3,5-dicarboxylic acid is sufficiently acidic to be deprotonated by sodium bicarbonate. However, less acidic compounds, such as phenols or even the monocarboxylic acid intermediate under certain conditions, may not react completely. A strong base, like sodium hydroxide (NaOH), would be far less selective and would deprotonate nearly all acidic compounds, defeating the purpose of the separation[6][7].

Section 2: Method Selection Workflow

To select the optimal purification strategy, consider the state of your crude product and the likely impurities. The following workflow provides a decision-making framework.

PurificationWorkflow Start Crude Product (this compound) Inorganic Significant Inorganic Impurities? (e.g., brown MnO2) Start->Inorganic Dissolve Pre-treatment: Dissolve in dilute NaOH(aq), filter off solids (MnO2), then re-precipitate with HCl. Inorganic->Dissolve  Yes   Neutral Neutral or Less-Acidic Organic Impurities Suspected? Inorganic->Neutral  No   Treated Pre-Treated Product Dissolve->Treated Treated->Neutral Recrystallize Final Polish: Recrystallization from Water Neutral->Recrystallize  No / Minor Impurities   AcidBase Primary Purification: Acid-Base Extraction Neutral->AcidBase  Yes   PureProduct Pure Product Recrystallize->PureProduct AcidBase->Recrystallize For highest purity AcidBase->PureProduct If sufficiently pure

Caption: Decision workflow for purifying crude this compound.

Section 3: Troubleshooting Guides and Protocols

Guide 1: Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the two carboxylic acid groups. The crude material is partitioned between an organic solvent and an aqueous weak base. The dicarboxylic acid is deprotonated to form a water-soluble dicarboxylate salt, which migrates to the aqueous layer. Neutral or weakly acidic organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is acidified to protonate the dicarboxylate, causing the purified product to precipitate out of the solution[2][3][6].

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent such as ethyl acetate (100 mL). Some insoluble material, like MnO₂, may remain.

  • Transfer: Transfer the mixture to a separatory funnel. If there are significant insoluble solids, it is better to perform the pre-treatment step described in the workflow diagram first.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Once the pressure subsides, shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extracts."

  • Repeat Extraction: Repeat the extraction of the organic layer with two more portions of saturated NaHCO₃ solution (2x 50 mL), combining all aqueous extracts into the same flask. This ensures complete transfer of the dicarboxylic acid.

  • Wash (Optional): Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components. The organic layer, which contains neutral impurities, can now be set aside.

  • Precipitation: Cool the combined "Aqueous Extracts" flask in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic. Check with pH paper to ensure the pH is ≤ 2.

  • Isolation: A white precipitate of pure this compound will form. Continue to cool the mixture in the ice bath for 15-30 minutes to maximize precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing the cake with a small amount of ice-cold deionized water. Allow the product to air dry, or dry it in a vacuum oven at a low temperature (e.g., 40-50 °C) to constant weight.

Troubleshooting for Acid-Base Extraction

ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation Vigorous shaking with solutions of similar density; presence of particulate matter.Add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Gently swirl the funnel instead of shaking. If persistent, filter the entire mixture through a pad of Celite.
No Precipitate on Acidification Insufficient product was extracted; insufficient acid was added.First, re-check the pH to ensure it is strongly acidic (pH ≤ 2). If it is, the desired product may not have been present in the crude material in significant quantities. Concentrate the acidified solution to see if any product precipitates.
Low Yield Incomplete extraction into the aqueous phase; incomplete precipitation; product is somewhat soluble in water.Ensure thorough mixing during extraction. Use multiple, smaller volume extractions rather than one large one. Ensure complete acidification and cool the solution thoroughly to minimize solubility losses during precipitation and washing.
Guide 2: Purification by Recrystallization

Principle: This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound, being less soluble at lower temperatures, crystallizes out, leaving the more soluble impurities behind in the solvent[5].

Experimental Protocol:

  • Solvent Selection: Water is the most common and effective solvent for the recrystallization of this compound. Ethanol can also be used[5].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot water until the solid just dissolves completely.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount (a spatula tip) of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and other solids. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small volume of ice-cold water. Dry the purified crystals to a constant weight.

Troubleshooting for Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The melting point of the solute is below the boiling point of the solvent; the solution is supersaturated with impurities.Add more hot solvent to fully dissolve the oil. If the problem persists, try a different solvent system with a lower boiling point.
Poor Recovery / No Crystals Too much solvent was used; the solution was not cooled sufficiently; the compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and attempt cooling again. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal from a previous batch if available.
Product Still Impure Inappropriate solvent choice; cooling was too rapid, trapping impurities.Ensure the solution cools slowly to allow for selective crystal lattice formation. A second recrystallization may be necessary. For certain impurities, recrystallization may be ineffective, and another method like acid-base extraction should be used first.

Section 4: Key Compound Data

The following table summarizes essential data for this compound.

PropertyDataSource(s)
Molecular Formula C₅H₆N₂O₅[8][9][10][11]
Molecular Weight 174.11 g/mol [9][10][11]
Appearance White crystalline powder[5][8]
Melting Point (Anhydrous) 292-295 °C (decomposes)[5]
CAS Number 303180-11-2[8][9][10]
Recrystallization Solvents Water, Ethanol[5]

References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Acid–base extraction. (2024). In Wikipedia.
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier Software & Technology.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023).
  • Acid-Base Extraction | Purpose, Theory & Applic
  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98%. (n.d.). Thermo Fisher Scientific.
  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | CAS 303180-11-2. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
  • 1H-pyrazole-3,5-dicarboxylic acid hydr
  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. (n.d.).
  • 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • 3,5-PYRAZOLEDICARBOXYLIC ACID. (n.d.). ChemicalBook.

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Technical Support Center: Synthesis of Pyrazole-3,5-Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-3,5-dicarboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to ensure your success in the lab.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during your synthesis, providing not just solutions, but also the underlying chemical reasoning to help you make informed decisions.

Issue 1: Low Yields and Mixture of Products in Knorr-Type Cyclocondensation

Question: I'm attempting to synthesize a 1-substituted-pyrazole-3,5-dicarboxylic acid ester via a Knorr cyclocondensation of a substituted hydrazine with diethyl 1,3-acetonedicarboxylate. My yield is low, and I'm getting a mixture of regioisomers. How can I improve this?

Answer: This is a classic challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3][4][5] The formation of two regioisomers arises from the initial nucleophilic attack of the substituted hydrazine on either of the two carbonyl groups of the dicarbonyl compound.

Causality: The regioselectivity is governed by a delicate balance of electronic and steric factors of both reactants. The most electrophilic carbonyl will be preferentially attacked by the most nucleophilic nitrogen of the hydrazine.

Troubleshooting Protocol:

  • Solvent and Temperature Optimization:

    • Initial Recommendation: Start with ethanol or acetic acid as the solvent at reflux.

    • Troubleshooting: Systematically vary the solvent polarity (e.g., toluene, dioxane, methanol) and reaction temperature. Lower temperatures may favor the thermodynamically more stable product, potentially increasing the isomeric ratio.

  • Catalyst Screening:

    • Acid Catalysis: The Knorr synthesis is typically acid-catalyzed.[1][3][4] If you are not using a catalyst, or if yields are low, consider adding a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).

    • Base Catalysis: In some cases, particularly with highly activated dicarbonyls, base catalysis (e.g., piperidine, pyridine) can be effective.

  • pH Control: The pH of the reaction medium can significantly influence the nucleophilicity of the hydrazine and the rate of imine formation. Buffer the reaction mixture to maintain an optimal pH (typically mildly acidic).

Workflow for Optimizing Regioselectivity:

cluster_0 Problem: Low Regioselectivity cluster_1 Condition Modification start Start: Mixture of Regioisomers step1 Analyze Steric/Electronic Factors of Hydrazine and Dicarbonyl start->step1 step2 Modify Reaction Conditions step1->step2 Informed by Analysis step3 Consider Alternative Synthetic Route step2->step3 If Unsuccessful end End: Improved Regioselectivity step2->end If Successful cond1 Vary Solvent Polarity (e.g., EtOH, Toluene, Dioxane) step2->cond1 cond2 Optimize Temperature (e.g., RT, Reflux, Sub-ambient) step2->cond2 cond3 Screen Acid/Base Catalysts (e.g., HCl, Pyridine) step2->cond3 step3->end

Caption: Optimizing Regioselectivity in Knorr Synthesis.

Alternative Strategy: Huisgen 1,3-Dipolar Cycloaddition

If optimizing the Knorr synthesis is unsuccessful, consider a [3+2] cycloaddition approach.[6][7][8][9][10][11] This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with a dipolarophile like an alkyne dicarboxylate. This route often offers better control over regioselectivity.

Issue 2: Unwanted Decarboxylation During Synthesis or Workup

Question: I've successfully synthesized my pyrazole-3,5-dicarboxylic acid, but I'm losing one or both carboxyl groups, especially during purification or when heating. How can I minimize this decarboxylation?

Answer: Decarboxylation is a common side reaction for pyrazole carboxylic acids, particularly when subjected to heat or certain catalytic conditions.[12][13][14][15] The ease of decarboxylation can be influenced by substituents on the pyrazole ring and the conditions employed.

Causality: The mechanism often involves the formation of a zwitterionic intermediate, which is stabilized by the pyrazole ring. This process is often facilitated by heat or the presence of transition metals like copper.[12]

Preventative Measures:

ParameterRecommendation to Minimize DecarboxylationRationale
Temperature Maintain low temperatures during reaction, workup, and purification. Avoid prolonged heating.Decarboxylation is often thermally induced.
pH Workup under neutral or mildly acidic conditions (pH 3-6). Avoid strongly acidic or basic conditions if possible.Both strong acid and base can catalyze decarboxylation under certain conditions.[14][15]
Metal Contaminants Use high-purity reagents and solvents. Consider using a metal scavenger if contamination is suspected.Transition metals, especially copper, can facilitate decarboxylation.[12]
Purification Opt for non-thermal purification methods like precipitation or crystallization at low temperatures. If chromatography is necessary, use a shorter column and run it quickly.Minimizes exposure to heat and potentially acidic or basic stationary phases.

Protocol for Stable Isolation:

  • Quenching: After the reaction is complete, cool the mixture to 0-5 °C.

  • Acidification: Slowly acidify the cooled reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3 to precipitate the dicarboxylic acid.

  • Isolation: Filter the precipitate quickly and wash with cold water.

  • Drying: Dry the product under vacuum at room temperature. Avoid oven drying at elevated temperatures.

Issue 3: Difficulty in Hydrolyzing Di-ester to Di-acid

Question: I have synthesized the diethyl pyrazole-3,5-dicarboxylate, but I'm struggling to hydrolyze it to the corresponding dicarboxylic acid. Standard LiOH or NaOH hydrolysis is sluggish and gives incomplete conversion.

Answer: The hydrolysis of pyrazole-3,5-dicarboxylic esters can be challenging due to the steric hindrance around the carbonyl groups, especially if there are bulky substituents on the pyrazole ring.[16] The electron-withdrawing nature of the pyrazole ring can also deactivate the carbonyl group towards nucleophilic attack.

Troubleshooting Hydrolysis Conditions:

ConditionStarting PointAdvanced StrategyRationale
Base 2-4 eq. LiOH or NaOH in THF/H₂O or MeOH/H₂O at reflux.Use a stronger base like KOH in a higher boiling solvent (e.g., ethylene glycol).Increased temperature and a more nucleophilic hydroxide source can overcome the activation energy barrier.
Acid 6M HCl or H₂SO₄ at reflux.Use a mixture of acetic acid and concentrated HCl (2:1) at reflux.Strong acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[17]
Microwave Not applicable as a starting point.Microwave-assisted hydrolysis with aqueous base or acid.Microwave irradiation can significantly accelerate the rate of hydrolysis.

Step-by-Step Protocol for Difficult Hydrolysis:

  • Setup: In a round-bottom flask, dissolve the diethyl pyrazole-3,5-dicarboxylate in a mixture of ethanol and water (1:1).

  • Reagent Addition: Add an excess of KOH (5-10 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, dilute with water, and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer with cold, concentrated HCl to precipitate the dicarboxylic acid. Filter and dry as described in the decarboxylation section.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyrazole-3,5-dicarboxylic acid?

The two most common and versatile methods are:

  • Knorr Pyrazole Synthesis: This involves the cyclocondensation of a 1,3-dicarbonyl compound (like diethyl 1,3-acetonedicarboxylate) with a hydrazine derivative.[1][2][3][4][5] It is a robust method but can suffer from regioselectivity issues with substituted hydrazines.

  • [3+2] Huisgen Cycloaddition: This reaction between a 1,3-dipole (such as a nitrile imine) and a dipolarophile (like an alkyne dicarboxylate) often provides better regiocontrol.[6][7][8][9][10][11]

  • Oxidation of 3,5-Disubstituted Pyrazoles: If you start with a 3,5-dimethylpyrazole, oxidation of the methyl groups using a strong oxidizing agent like potassium permanganate can yield the dicarboxylic acid.[18][19]

Q2: How do I handle the purification of my pyrazole-3,5-dicarboxylic acid, which is poorly soluble?

Poor solubility in common organic solvents is a frequent challenge. Here are some strategies:

  • Recrystallization: If a suitable solvent system can be found (often polar, protic solvents like ethanol/water mixtures or acetic acid), recrystallization is an excellent method for purification.

  • Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃) to form the soluble dicarboxylate salt. Wash this aqueous solution with an organic solvent to remove non-acidic impurities. Then, re-precipitate the pure dicarboxylic acid by adding acid.

  • Conversion to a Salt: For long-term storage or if the free acid is unstable, consider isolating it as a stable salt (e.g., sodium or potassium salt).

Q3: My NMR spectrum looks complex. What are the key signals to look for in ¹H and ¹³C NMR for a pyrazole-3,5-dicarboxylic acid?

Characterization can indeed be tricky. Here's what to look for:

  • ¹H NMR:

    • C4-H: A singlet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the proton at the 4-position of the pyrazole ring.[18]

    • N-H: A broad singlet, often at a high chemical shift (δ > 10 ppm), for the N-H proton. Its position can be concentration-dependent, and it may exchange with D₂O.

    • COOH: A very broad singlet for the carboxylic acid protons, usually at a high chemical shift (δ > 12 ppm). This signal will also disappear upon D₂O exchange.

  • ¹³C NMR:

    • C3 & C5: Two signals for the carbonyl carbons of the carboxylic acids, typically in the range of δ 160-170 ppm.

    • Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The chemical shifts will be highly dependent on the substituents.

Troubleshooting NMR Characterization:

cluster_0 NMR Troubleshooting start Start: Complex NMR Spectrum step1 Check for Broad COOH/NH peaks. Perform D2O exchange. start->step1 step2 Identify C4-H singlet in 1H NMR. step1->step2 step3 Look for Carboxyl carbons (160-170 ppm) in 13C NMR. step2->step3 step4 Run 2D NMR (HSQC, HMBC) for full assignment. step3->step4 end End: Confirmed Structure step4->end

Caption: A workflow for NMR-based structure confirmation.

Q4: Are there any specific safety precautions I should take when working with hydrazines?

Yes, hydrazines and their derivatives are often toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Consult the Material Safety Data Sheet (MSDS) for the specific hydrazine you are using before starting your experiment.

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). pubs.rsc.org.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • knorr pyrazole synthesis | PPTX. (n.d.). Slideshare.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025). ACS Publications.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013). European Patent Office.
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
  • Knorr Pyrazole Synthesis. (n.d.). springerprofessional.de.
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). National Institutes of Health.
  • (PDF) 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed.
  • Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF. (2025). ResearchGate.
  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate.
  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.). ijcrgg.com.
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). National Institutes of Health.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). revistas.udea.edu.co.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). KTU ePubl.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
  • The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (n.d.). arkat-usa.org.
  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (n.d.). Refubium.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025). ResearchGate.
  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. (n.d.). ACS Publications.
  • (PDF) Comprehensive Review on Huisgen's Cycloaddition Reactions. (2025). ResearchGate.
  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. (n.d.). ResearchGate.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. (2009). ACS Publications.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide | Request PDF. (n.d.). ResearchGate.
  • Mechanisms of Ester hydrolysis. (n.d.). science-discussions.blogspot.com.

Sources

Technical Support Center: Optimizing MOF Synthesis with 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrazole-3,5-dicarboxylic acid hydrate in the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. Our approach is grounded in scientific principles and practical laboratory experience to help you navigate the nuances of MOF synthesis.

Introduction to 1H-Pyrazole-3,5-Dicarboxylic Acid in MOF Synthesis

1H-pyrazole-3,5-dicarboxylic acid (H₃PzDC) is a versatile V-shaped organic linker used in the construction of novel MOFs. Its unique geometry and the presence of both carboxylate and pyrazole functionalities allow for the formation of diverse network topologies with applications in gas storage, catalysis, and sensing.[1][2][3] The hydrate form of this ligand introduces an additional parameter to consider during synthesis, as the water molecule can influence the coordination environment and the final structure. This guide will help you understand and control the critical parameters for successful and reproducible MOF synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting reaction conditions for synthesizing a MOF with this compound?

A1: While the optimal conditions are highly dependent on the target MOF and the metal source, a good starting point for solvothermal synthesis often involves a molar ratio of ligand to metal salt between 1:1 and 1:2. The reaction is typically carried out in a solvent mixture, such as N,N-dimethylformamide (DMF) and water or ethanol, at temperatures ranging from 80 to 120 °C for 12 to 72 hours.[4] The use of modulators, such as acetic acid or other monocarboxylic acids, is also common to control the nucleation and growth of the MOF crystals.

Q2: How does the choice of metal salt anion (e.g., nitrate, chloride, sulfate) affect the synthesis?

A2: The choice of the metal salt anion can significantly influence the final product. For instance, in the synthesis of an Fe(III)-MOF with H₃PzDC, the use of iron(III) sulfate was found to be crucial for the formation of the porous MOF, CAU-56as, while iron(III) chloride under similar conditions led to a dense coordination polymer.[5] Anions can act as competing ligands or templates, influencing the coordination of the organic linker to the metal center and ultimately directing the framework topology.

Q3: What is the role of a modulator in the synthesis, and how do I choose one?

A3: A modulator is a substance added in small quantities to the reaction mixture to influence the kinetics of MOF formation. Typically, modulators are molecules that resemble the organic linker, such as monocarboxylic acids in the case of dicarboxylate linkers. They compete with the linker for coordination to the metal centers, which can slow down the nucleation process and lead to larger, more well-defined crystals with higher crystallinity and porosity. Acetic acid is a commonly used modulator in the synthesis of MOFs with H₃PzDC.[5] The concentration of the modulator is a critical parameter to optimize.

Q4: Can I use the anhydrous form of 1H-pyrazole-3,5-dicarboxylic acid instead of the hydrate?

A4: While it is possible to use the anhydrous form, it is important to be aware that the hydrate water molecule can play a role in the synthesis by influencing the solvent environment and potentially participating in hydrogen bonding within the resulting framework. If using the anhydrous form, you may need to adjust the solvent composition or other reaction parameters to achieve the same results as with the hydrate. It is recommended to start with the specific form of the ligand reported in the literature for a particular MOF and then systematically explore variations.

Q5: What are the common characterization techniques to confirm the successful synthesis of my MOF?

A5: The primary technique for confirming the formation of a crystalline MOF is Powder X-ray Diffraction (PXRD). The experimental PXRD pattern of your product should match the simulated pattern from the single-crystal X-ray diffraction (SCXRD) data of the target MOF.[5] Other important characterization techniques include:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and identify the loss of solvent molecules.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the product.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of MOFs with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystalline Product (Amorphous Powder) 1. Reaction temperature is too high or too low.2. Reaction time is too short.3. Incorrect solvent system.4. pH of the reaction mixture is not optimal.1. Systematically vary the reaction temperature in 10 °C increments.2. Increase the reaction time.3. Try different solvent ratios (e.g., DMF/water, DMF/ethanol).4. Adjust the pH using a base (e.g., NaOH) or acid.[2][5]
Formation of a Dense Coordination Polymer Instead of a Porous MOF 1. Incorrect molar ratio of reactants.2. Absence of a necessary modulator or template.3. Inappropriate metal salt anion.1. Carefully adjust the ligand-to-metal molar ratio. For example, a higher metal-to-linker ratio may favor the formation of a porous Fe(III)-MOF.[5]2. Introduce a modulator like acetic acid to control the reaction kinetics.3. If applicable to your system, try a different metal salt with a coordinating anion like sulfate, which was shown to be crucial in some cases.[5]
Poor Yield 1. Incomplete dissolution of reactants.2. Suboptimal reaction conditions (temperature, time).3. Loss of product during washing and isolation.1. Ensure all reactants are fully dissolved before heating, using sonication if necessary.2. Optimize the reaction temperature and time to drive the reaction to completion.3. Use centrifugation for product collection and gentle washing steps to minimize loss.
Small Crystal Size or Poor Crystal Quality 1. Rapid nucleation and crystal growth.2. High concentration of reactants.1. Introduce a modulator (e.g., acetic acid) to slow down the crystallization process.2. Decrease the overall concentration of the reactants.3. Consider a slower heating ramp or a lower reaction temperature.
Presence of Impurities or Unreacted Starting Materials in PXRD 1. Incomplete reaction.2. Suboptimal washing procedure.1. Increase the reaction time or temperature.2. Optimize the washing procedure by using fresh solvent for each wash and ensuring thorough solvent exchange to remove unreacted precursors.[6]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a MOF with this compound

This protocol provides a general starting point for the synthesis. The specific amounts and conditions should be adapted based on the target MOF.

dot

Synthesis_Logic Reactants Reactants (Ligand, Metal Salt) Kinetics Reaction Kinetics Reactants->Kinetics Conditions Conditions (Solvent, Temp, Time, pH) Conditions->Kinetics Modulator Modulator (e.g., Acetic Acid) Modulator->Kinetics Competes with Ligand Slows Nucleation Nucleation Nucleation Rate Kinetics->Nucleation Growth Crystal Growth Kinetics->Growth Thermodynamics Thermodynamic Product Product Final MOF Product (Phase, Crystallinity, Porosity) Thermodynamics->Product Favored at Equilibrium Nucleation->Product Growth->Product

Caption: Interplay of factors influencing MOF synthesis.

By carefully controlling the parameters outlined in this guide, researchers can navigate the complex interplay of kinetics and thermodynamics to achieve the desired MOF with optimal properties for their specific application.

References

  • Vertex AI Search. (n.d.). Applications of Pyrazole-3,5-dicarboxylic Acid Monohydrate in Material Science and Beyond.
  • Reinsch, H., et al. (2020). Synthesis and Crystal Structure of Two Fe(III)
  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemical and Environmental Research, 7, 1-10.
  • Vertex AI Search. (n.d.). Postsynthetic tuning of hydrophilicity in pyrazolate MOFs to modulate water adsorption properties.
  • Vertex AI Search. (n.d.). The synthesis of metal-pyrazolate MOFs and their applications.
  • PubMed. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(22), 7786-7793.
  • mocedes.org. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation.
  • Journal of the American Chemical Society. (2024).
  • MDPI. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(17), 5374.
  • Google Patents. (n.d.). CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof.

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Technical Support Center: Crystallization of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1H-pyrazole-3,5-dicarboxylic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for controlling the crystalline form of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during crystallization, ensuring the consistent production of the desired solid-state form.

Introduction to Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical in the pharmaceutical industry.[2][3] For this compound, ensuring the crystallization of the stable monohydrate form is essential for reproducible experimental results and consistent product quality.

This guide will help you navigate the complexities of its crystallization, focusing on preventing the formation of undesired polymorphs and ensuring the isolation of the thermodynamically stable monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it important to control?

Polymorphism is the phenomenon where a single chemical compound can crystallize into multiple different crystal structures.[1] These polymorphs, despite having the same chemical composition, are distinct solid-state forms with different arrangements of molecules in the crystal lattice. This can lead to significant differences in physical properties such as:

  • Solubility and Dissolution Rate: Different polymorphs can have different solubilities, which directly impacts the bioavailability of a drug.

  • Thermodynamic Stability: One polymorph is generally more stable than the others under a given set of conditions. Metastable forms can convert to the stable form over time, which can alter the properties of a formulated product.

  • Mechanical Properties: Hardness, tabletability, and flowability can vary between polymorphs, affecting manufacturing processes.

Controlling polymorphism is crucial in drug development to ensure product consistency, efficacy, and safety.[2][3]

Q2: What is the known stable crystalline form of this compound?

The well-characterized form of this compound is a monohydrate. Its crystal structure is stabilized by an extensive network of hydrogen bonds. While the existence of other polymorphs is theoretically possible, the monohydrate is generally considered the thermodynamically stable form under typical ambient conditions. The primary goal of a robust crystallization process is to consistently produce this stable monohydrate form.

Q3: What is the difference between thermodynamic and kinetic control of crystallization?

The outcome of a crystallization process can be governed by either thermodynamics or kinetics.[4]

  • Thermodynamic Control: This favors the formation of the most stable polymorph, which has the lowest free energy. This is typically achieved under conditions that allow the system to reach equilibrium, such as slow cooling rates and longer crystallization times.

  • Kinetic Control: This favors the formation of the polymorph that nucleates and grows the fastest, which may not be the most stable form.[4] This is often observed under conditions of high supersaturation and rapid cooling.

According to Ostwald's Rule of Stages , a metastable polymorph often crystallizes first because it is kinetically favored, and then it may transform into the stable form over time.[5][6][7]

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound and provides actionable solutions.

Problem 1: I am observing a mixture of different crystal morphologies in my product.

Cause: The presence of multiple crystal shapes often indicates a mixture of polymorphs or the presence of solvates other than the desired monohydrate. This can be caused by inconsistent crystallization conditions, such as uncontrolled cooling rates or high levels of supersaturation, which can lead to the nucleation of both stable and metastable forms.

Solution:

  • Control the Cooling Rate: Employ a slow and controlled cooling profile. Rapid cooling can lead to high supersaturation, favoring the formation of kinetically stable but thermodynamically unstable polymorphs.[8][9][10]

  • Optimize Supersaturation: Maintain a low to moderate level of supersaturation. High supersaturation is a strong driving force for nucleation but can lead to the formation of metastable forms.[11]

  • Implement Seeding: Introduce seed crystals of the desired stable monohydrate form into the supersaturated solution. Seeding provides a template for crystal growth, bypassing the stochastic nature of primary nucleation and promoting the crystallization of the desired form.[12][13][14]

  • Utilize Solvent-Mediated Transformation: Slurrying the mixture of polymorphs in a suitable solvent can facilitate the dissolution of the metastable form and the subsequent growth of the stable form until the entire batch is converted to the desired polymorph.[15][16][17][18]

Problem 2: My crystallization process is not reproducible; I get different forms in different batches.

Cause: Lack of reproducibility is often due to subtle variations in experimental parameters that are not being adequately controlled. These can include the solvent source and purity, stirring rate, and precise temperature profile.

Solution:

  • Standardize the Protocol: Develop a detailed and robust crystallization protocol with tight control over all parameters.

  • Characterize Starting Materials: Ensure the purity of the 1H-pyrazole-3,5-dicarboxylic acid and the solvent. Impurities can sometimes inhibit or promote the nucleation of specific polymorphs.

  • Control Agitation: The stirring rate can influence mass transfer and secondary nucleation. Use a consistent and optimized stirring speed.

  • Implement a Polymorph Screen: Conduct a systematic study to understand the influence of different solvents and crystallization conditions on the polymorphic outcome.[2] This will help in defining a robust operating window for consistently producing the desired form.

Problem 3: I have successfully crystallized the desired monohydrate form, but it converts to another form upon storage.

Cause: This indicates that the crystallized form was likely a metastable polymorph, not the thermodynamically stable monohydrate. Changes in temperature and humidity during storage can provide the energy for the transformation to the more stable form.

Solution:

  • Confirm Thermodynamic Stability: The most stable polymorph should be identified. This can be done through competitive slurry experiments where different polymorphs are stirred together in a solvent. The form that remains after an extended period is the most stable under those conditions.

  • Review the Crystallization Process: The crystallization process should be re-evaluated to favor the formation of the thermodynamically stable form. This usually involves using conditions closer to equilibrium, such as slower cooling rates and lower supersaturation.

  • Control Storage Conditions: Store the material under controlled temperature and humidity to prevent any potential transformations.

Experimental Protocols & Methodologies

Protocol for Controlled Cooling Crystallization

This protocol is designed to favor the formation of the thermodynamically stable monohydrate form of 1H-pyrazole-3,5-dicarboxylic acid.

  • Dissolution: Dissolve the 1H-pyrazole-3,5-dicarboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture) at an elevated temperature (e.g., 70-80 °C) to achieve a clear, undersaturated solution.

  • Cooling to Seeding Temperature: Cool the solution to a temperature where it is slightly supersaturated. A typical seeding temperature is 2-5 °C below the saturation temperature.

  • Seeding: Introduce a small quantity (typically 0.1-1% w/w) of well-characterized seed crystals of the stable monohydrate form.

  • Controlled Cooling: Cool the seeded solution slowly and at a controlled rate (e.g., 0.1-0.5 °C/min) to the final crystallization temperature.

  • Aging: Hold the crystal slurry at the final temperature for a period (e.g., 2-4 hours) to allow for complete crystallization and to ensure any potential metastable forms have transformed to the stable form.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under appropriate conditions (e.g., vacuum at a moderate temperature).

Characterization of Polymorphs

To confirm the crystalline form obtained, a combination of analytical techniques should be used:[1][19][20][21][22]

Analytical TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique fingerprint for each crystalline form based on the diffraction pattern. It is the primary technique for identifying polymorphs.
Differential Scanning Calorimetry (DSC) Measures thermal transitions, such as melting points and solid-solid phase transformations. Different polymorphs will have different melting points and may show endotherms or exotherms corresponding to phase transitions.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. It is particularly useful for identifying hydrates and solvates by quantifying the amount of water or solvent in the crystal lattice.
Infrared (IR) and Raman Spectroscopy These vibrational spectroscopy techniques are sensitive to differences in the molecular environment and hydrogen bonding within the crystal lattice, providing distinct spectra for different polymorphs.
Solid-State NMR (ssNMR) Provides information on the local environment of atomic nuclei in the solid state, which can be used to distinguish between different polymorphs.[22]

Visualizations

Workflow for Preventing Polymorphism

The following diagram illustrates a systematic approach to developing a robust crystallization process that consistently yields the desired polymorph.

polymorphism_prevention_workflow Workflow for Controlled Crystallization cluster_screening Polymorph Screening & Characterization cluster_development Process Development cluster_validation Process Validation & Control start Start: Crude 1H-pyrazole-3,5-dicarboxylic acid screen Polymorph Screen (Varying Solvents, Temperatures, Cooling Rates) start->screen characterize Characterize Forms (PXRD, DSC, TGA, Spectroscopy) screen->characterize identify_stable Identify Thermodynamically Stable Monohydrate Form characterize->identify_stable define_params Define Key Crystallization Parameters (Solvent, Temperature, Supersaturation) identify_stable->define_params develop_seeding Develop Seeding Strategy (Seed Loading, Seeding Temperature) define_params->develop_seeding optimize_cooling Optimize Cooling Profile & Aging Time develop_seeding->optimize_cooling validate Validate Process Reproducibility optimize_cooling->validate implement_pat Implement Process Analytical Technology (PAT) (e.g., FBRM, Raman) for Monitoring validate->implement_pat final_product Final Product: Pure, Stable Monohydrate Form implement_pat->final_product

Caption: A systematic workflow for identifying the stable polymorph and developing a robust crystallization process.

Thermodynamic vs. Kinetic Control Pathway

This diagram illustrates the energetic relationship between different potential solid forms during crystallization.

thermo_vs_kinetic Energy Landscape of Polymorphism cluster_energy energy_axis Gibbs Free Energy solution Solution State metastable Metastable Polymorph (Kinetic Product) solution->metastable Kinetic Pathway (Lower Activation Energy, Faster Nucleation) stable Stable Monohydrate (Thermodynamic Product) solution->stable Thermodynamic Pathway (Higher Activation Energy, Slower Nucleation) metastable->stable Transformation (Solvent-Mediated)

Caption: Relationship between thermodynamic and kinetic crystallization pathways.

References

  • Wikipedia. Crystal polymorphism. [Link]
  • Niozu, T., et al. (2022). Casting a bright light on Ostwald's rule of stages. PNAS. [Link]
  • Threlfall, T. (2003). The Ostwald Rule of Stages. Organic Process Research & Development. [Link]
  • Wikipedia. Ostwald's rule. [Link]
  • Neutrium. (2015).
  • Threlfall, T. L. (2023). Ostwald Rule of Stages: Myth or Reality? Crystal Growth & Design. [Link]
  • Chung, S.-Y., et al. (2008). Multiphase transformation and Ostwald's rule of stages during crystallization of a metal phosphate.
  • Asian Journal of Pharmacy and Technology. (2020).
  • Mundo, M. A. P., et al. (2023). Solvent-Mediated Polymorphic Transformations in Molten Polymers: The Account of Acetaminophen. Crystal Growth & Design. [Link]
  • Nishka Research. Characterization of Polymorphic Forms (Polymorphism). [Link]
  • Tiger Analytics. (2022). Cracking the Code of Polymorphism in Organic Crystals: A Breakthrough in Pharmaceutical Research. [Link]
  • Bernstein, J. (2020). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Polymorphism in Molecular Crystals. [Link]
  • Zhang, L., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry. [Link]
  • Du, D., et al. (2019). Solvent-Mediated Polymorphic Transformation of Famoxadone from Form II to Form I in Several Mixed Solvent Systems. Crystals. [Link]
  • Gu, C.-H., et al. (2001). Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation. Journal of Pharmaceutical Sciences. [Link]
  • Kitamura, M., & Sugimoto, M. (2003). Mechanism of Solvent Effect in Polymorphic Crystallization of BPT. Crystal Growth & Design. [Link]
  • Chandragupthan, B., & Babunounchi, G. (2014).
  • Cruz-Cabeza, A. J., et al. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design. [Link]
  • Beckmann, W. (2010). Seeding the Desired Polymorph: Background, Possibilities, Limitations, and Case Studies. Organic Process Research & Development. [Link]
  • Bazvand, M., et al. (2021). A New Inhibitor to Prevent Hydrate Formation. Petroleum & Petrochemical Engineering Journal. [Link]
  • Bobrovs, R., et al. (2014). Solvent-mediated phase transformation between two tegafur polymorphs in several solvents. CrystEngComm. [Link]
  • Vedantam, S., & Ranade, V. V. (2013). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Sadhana. [Link]
  • Schacht, M., et al. (2019). Importance of chemical polymorphism in modern crop protection. Pest Management Science. [Link]
  • Toth, S. J., et al. (2016).
  • Roskosz, M., et al. (2013). Kinetic vs. Thermodynamic Control of Crystal Nucleation and Growth in Molten Silicates. Geochimica et Cosmochimica Acta. [Link]
  • Vedantam, S., & Ranade, V. V. (2013). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Sadhana. [Link]
  • Rhoades, A. M., et al. (2016). Effect of cooling rate on the crystal polymorphism in beta-nucleated isotactic polypropylene as revealed by a combined WAXS/FSC analysis. AIP Conference Proceedings. [Link]
  • Kitamura, M. (2004). Strategy for control of crystallization of polymorphs. CrystEngComm. [Link]
  • Mettler Toledo.
  • Chen, J., et al. (2011). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Canadian Journal of Chemical Engineering. [Link]
  • Zhang, S., et al. (2020). Effect of the cooling rate on crystallization.
  • CatSci Ltd. (2021).
  • Cockcroft, J. K. Polymorphism & Seeding: I. Discussion. [Link]
  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]
  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2020). Open questions in organic crystal polymorphism.
  • Tuckerman, M. (2015). Crystal polymorphisms. Serious Science. [Link]
  • Ibrahim, N., & Rahman, N. A. (2018). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate.
  • Max Planck Institute for Dynamics of Complex Technical Systems.
  • Yilmaz, H., & Zedef, V. (2023).

Sources

Technical Support Center: Troubleshooting Poor Crystallinity in Pyrazole-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based ligands are versatile building blocks in the design of MOFs, offering unique coordination chemistry and the potential for diverse applications in gas storage, catalysis, and drug delivery.[1][2] However, achieving high crystallinity—a critical factor for optimal performance—can be a significant challenge. Poorly crystalline or amorphous materials often exhibit reduced porosity and stability, hindering their practical application.[3][4][5] This guide addresses the common pitfalls in pyrazole-based MOF synthesis and provides a structured approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My Powder X-Ray Diffraction (PXRD) pattern shows broad peaks, or no distinct peaks at all. What does this indicate?

A1: A PXRD pattern with broad or absent peaks is a classic indicator of poor crystallinity or an amorphous product. This suggests that the long-range order characteristic of a crystalline material has not been established. The underlying cause is often related to the kinetics of nucleation and crystal growth, where rapid nucleation leads to the formation of many small crystallites, or amorphous precipitation occurs faster than ordered crystal growth.[6][7][8][9][10]

Q2: What are the most critical parameters influencing the crystallinity of pyrazole-based MOFs?

A2: Several factors can significantly impact the final crystallinity of your MOF. These include:

  • Solvent System: The polarity, viscosity, and coordinating ability of the solvent can influence the solubility of precursors and the kinetics of the reaction.[11]

  • Temperature and Reaction Time: These parameters directly control the rate of nucleation and crystal growth.

  • Concentration of Reactants: The ratio of metal salt to pyrazole linker can affect the formation of the desired coordination environment.

  • Presence of Modulators: Modulators, such as monocarboxylic acids, can compete with the linker for coordination sites, slowing down the reaction and promoting the growth of larger, more ordered crystals.[12][13][14][15]

  • pH of the reaction mixture: The pH can influence the deprotonation of the pyrazole linker, which is often a crucial step for coordination to the metal center.[1]

Q3: How can I confirm that the product I've synthesized is indeed the target MOF, even if it's poorly crystalline?

A3: While PXRD is the primary tool for assessing crystallinity, other characterization techniques can help identify your product:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the pyrazole linker in your product by identifying characteristic vibrational modes.

  • Thermogravimetric Analysis (TGA): Provides information about the thermal stability and solvent content of your material, which can be compared to the expected properties of the target MOF.[16]

  • Elemental Analysis (CHN or ICP): Can determine the elemental composition of your product to verify the metal-to-linker ratio.

Troubleshooting Guide: A Step-by-Step Approach

If you are consistently obtaining poorly crystalline pyrazole-based MOFs, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve the underlying issues.

Step 1: Re-evaluate Your Synthesis Conditions

The initial synthesis parameters are the most common source of crystallinity problems.

Problem: Rapid Precipitation and Amorphous Product Formation
  • Causality: The reaction kinetics are too fast, favoring rapid nucleation over controlled crystal growth. This is often due to high supersaturation of the reactants.

  • Solutions:

    • Decrease Reactant Concentrations: Lowering the concentration of the metal salt and pyrazole linker can slow down the reaction rate.

    • Reduce the Reaction Temperature: A lower temperature will decrease the rate of both nucleation and crystal growth, often favoring the latter.

    • Alter the Solvent System: Employing a solvent in which the precursors are more soluble can reduce the initial supersaturation. A mixture of solvents can also be used to fine-tune the solubility and reaction kinetics.[11]

Problem: Formation of Nanocrystalline Powder
  • Causality: Nucleation is dominant over crystal growth, leading to a large number of small crystals.

  • Solutions:

    • Increase the Reaction Temperature: In some cases, a higher temperature can promote crystal growth and lead to larger crystallites. This approach should be balanced, as excessively high temperatures can also lead to rapid precipitation.

    • Extend the Reaction Time: Allowing the reaction to proceed for a longer duration can provide more time for smaller crystals to dissolve and larger crystals to grow (Ostwald ripening).

    • Introduce a Modulator: This is often the most effective strategy.

Step 2: The Role of Modulators in Enhancing Crystallinity

Coordination modulators are molecules that compete with the organic linker for coordination sites on the metal clusters. This competition slows down the overall reaction rate, allowing for more controlled crystal growth and the formation of larger, more crystalline materials.[13][15]

Choosing the Right Modulator

For pyrazole-based MOFs, monocarboxylic acids are commonly used as modulators. The choice of modulator can be critical.

  • Acetic Acid: A common and often effective modulator.[17]

  • Formic Acid: Another widely used option.

  • Benzoic Acid: Its aromatic structure can sometimes offer beneficial interactions.

  • Trifluoroacetic Acid (TFA): The electron-withdrawing fluorine atoms can influence its coordinating ability.

The effectiveness of a modulator is often related to its pKa and its structural similarity to the linker.[13]

Optimizing Modulator Concentration

The concentration of the modulator is a key parameter that needs to be optimized for each specific MOF system.

Modulator-to-Linker RatioExpected OutcomeRationale
Low Minimal effect on crystallinity.Insufficient competition with the linker.
Optimal Significant improvement in crystallinity and crystal size.Balanced competition allows for controlled growth.
High Inhibition of MOF formation or formation of a different phase.Excessive competition prevents the linker from coordinating effectively.

Table 1: Effect of Modulator Concentration on MOF Crystallinity.

Step 3: Post-Synthesis Treatment

In some instances, the crystallinity of a synthesized MOF can be improved through post-synthetic treatments.

Solvent Exchange and Activation
  • Protocol: After synthesis, the as-synthesized MOF is often washed with a high-boiling point solvent like DMF or DEF. To prepare the material for characterization and application, this solvent needs to be removed. A common procedure involves exchanging the high-boiling point solvent with a more volatile solvent (e.g., acetone or ethanol) over several days before activating the sample under vacuum and heat.[14][18]

  • Caution: Improper activation (e.g., heating too rapidly or at too high a temperature) can lead to the collapse of the framework and a loss of crystallinity.[18]

Template-Assisted Growth

A more advanced technique involves using a well-crystalline MOF as a template to induce the growth of a poorly crystalline MOF in a core-shell fashion. This can lead to a significant enhancement in the crystallinity of the shell material.[3][4][5]

Experimental Workflow & Visualization
Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting poor crystallinity in pyrazole-based MOFs.

Troubleshooting_Workflow cluster_step1 Parameter Optimization cluster_step2 Modulator Strategy cluster_step3 Post-Synthetic Methods start Poorly Crystalline Pyrazole MOF (Broad PXRD Peaks) check_params Step 1: Review Synthesis Parameters (T, t, Conc.) start->check_params adjust_temp Adjust Temperature check_params->adjust_temp adjust_time Adjust Reaction Time check_params->adjust_time adjust_conc Adjust Concentration check_params->adjust_conc modulator Step 2: Introduce/ Optimize Modulator select_mod Select Modulator (e.g., Acetic Acid) modulator->select_mod post_synth Step 3: Post-Synthesis Treatment solvent_exchange Solvent Exchange & Activation post_synth->solvent_exchange template_growth Template-Assisted Growth post_synth->template_growth success Highly Crystalline MOF (Sharp PXRD Peaks) adjust_temp->modulator adjust_time->modulator adjust_conc->modulator optimize_mod_conc Optimize Modulator Concentration select_mod->optimize_mod_conc optimize_mod_conc->post_synth solvent_exchange->success template_growth->success

Sources

stability issues of 1H-pyrazole-3,5-dicarboxylic acid hydrate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate

Welcome to the dedicated technical support resource for this compound (also known as 3,5-pyrazoledicarboxylic acid monohydrate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the typical appearance and purity of this compound?

    • What are the key stability concerns for this compound in solution?

    • How does pH affect the solubility and stability?

    • What are the recommended storage conditions for the solid compound and its solutions?

    • In which common laboratory solvents is this compound soluble?

  • Troubleshooting Guide: Common Issues in Solution

    • Problem 1: The compound is not dissolving or is precipitating out of solution.

    • Problem 2: Suspected degradation of the compound in an aqueous solution.

    • Problem 3: Suspected esterification in an alcohol-based solvent.

    • Problem 4: Variability in experimental results when using the compound.

  • Experimental Protocols

    • Protocol 1: General Procedure for Preparing a Stock Solution.

    • Protocol 2: Method for Assessing Solution Stability by HPLC.

  • References

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and purity of this compound?

A1: this compound is typically a white to light yellow crystalline powder[1]. High-purity grades (>97%) are commercially available and suitable for most research applications[2]. The compound exists as a monohydrate, which is the stable form under standard atmospheric conditions[3].

Q2: What are the key stability concerns for this compound in solution?

A2: The primary stability concerns when working with this compound in solution are:

  • Limited Solubility: Particularly in neutral aqueous solutions and non-polar organic solvents.

  • pH-Dependent Effects: Both solubility and the reactivity of the carboxyl groups are highly dependent on the pH of the medium.

  • Esterification: In the presence of alcohol-based solvents, the carboxylic acid groups can undergo esterification, especially with acid catalysis or at elevated temperatures.

  • Degradation: Like many organic molecules, it can be susceptible to degradation under harsh conditions, such as high temperatures or exposure to strong oxidizing agents[4] or UV light[5].

Q3: How does pH affect the solubility and stability?

A3: The pH of the solution is a critical parameter. The compound is a dicarboxylic acid with a predicted pKa of approximately 3.24[6].

  • Below pKa (pH < 3): The compound will be in its fully protonated, neutral form, which has low solubility in water.

  • Around pKa (pH 3-5): A mixture of protonated and deprotonated species will exist. Solubility will increase as the pH rises.

  • Above pKa (pH > 5): The compound will be predominantly in its deprotonated, anionic (carboxylate) form. This form is significantly more soluble in aqueous solutions due to the increased polarity and favorable ion-dipole interactions with water molecules[7]. It is important to note that the coordination ability of the molecule is also pH-dependent[8].

Q4: What are the recommended storage conditions for the solid compound and its solutions?

A4:

  • Solid Form: Store in a tightly sealed container in a cool, dark, and dry place[6]. The material is described as stable under recommended storage conditions, but moisture should be avoided to maintain the integrity of the hydrate form[4].

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aqueous solutions at 2-8°C for no more than 24-48 hours. For longer-term storage, consider preparing aliquots in a suitable aprotic solvent like DMSO and storing them at -20°C or -80°C. However, the stability under these conditions should be validated for your specific application.

Q5: In which common laboratory solvents is this compound soluble?

SolventSolubilityScientific Rationale & Comments
Water (neutral pH) LowThe protonated form is not highly polar. Solubility can be increased by heating, but this may risk thermal degradation.
Aqueous Base (e.g., pH > 7) HighDeprotonation to the carboxylate form dramatically increases polarity and solubility[7].
DMSO, DMF SolubleThese polar aprotic solvents are generally effective at dissolving dicarboxylic acids.
Methanol, Ethanol Sparingly Soluble to SolubleThese are polar protic solvents. Solubility may be limited, and there is a risk of esterification, especially upon heating or in the presence of acid.
Acetonitrile LowLess polar than DMSO or DMF, and generally a poor solvent for this compound.
DCM, Chloroform, Toluene InsolubleThese non-polar solvents are not suitable for dissolving this highly polar molecule.

Troubleshooting Guide: Common Issues in Solution

Problem 1: The compound is not dissolving or is precipitating out of solution.
  • Probable Cause 1: Incorrect Solvent Choice. You are using a solvent with insufficient polarity (e.g., acetonitrile, DCM) or a neutral aqueous solution where the compound is in its less soluble protonated form.

    • Solution:

      • Switch to a more suitable solvent such as DMSO or DMF.

      • For aqueous applications, increase the pH of the solution to > 5.0 by adding a base (e.g., NaOH, NaHCO₃) to deprotonate the carboxylic acids. This will significantly enhance solubility[7].

  • Probable Cause 2: Concentration is too high. You are attempting to prepare a solution that is above the saturation point of the compound in that specific solvent and temperature.

    • Solution:

      • Try preparing a more dilute solution.

      • Gently warm the solution while stirring. Be aware that this may increase the rate of degradation or side reactions.

      • Perform a solubility test to determine the approximate solubility limit in your chosen solvent system before preparing a large batch.

  • Probable Cause 3: Temperature Effects. The solubility of many compounds decreases at lower temperatures. If you prepared a solution at room temperature and then stored it in the refrigerator, it may precipitate.

    • Solution: Allow the solution to return to room temperature. If the precipitate does not redissolve, gentle warming and sonication may be required. Prepare solutions at the temperature at which they will be used whenever possible.

Problem 2: Suspected degradation of the compound in an aqueous solution.
  • Probable Cause 1: Hydrolytic Instability. Although the pyrazole ring is generally stable, prolonged exposure to harsh pH conditions (very high or very low) combined with elevated temperatures can lead to hydrolysis or other forms of degradation.

    • Solution:

      • Prepare aqueous solutions fresh and use them immediately.

      • Avoid extreme pH values unless required by the experimental protocol.

      • Buffer your solution to maintain a stable pH.

      • Analyze the solution over time using HPLC to monitor for the appearance of new peaks, which would indicate degradation products (See Protocol 2).

  • Probable Cause 2: Photodegradation. Exposure to UV light can induce photochemical reactions in pyrazole-containing compounds[1][5].

    • Solution:

      • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

      • Minimize the exposure of your experiment to direct light.

Problem 3: Suspected esterification in an alcohol-based solvent (e.g., Methanol, Ethanol).
  • Probable Cause: Reaction with the solvent. The carboxylic acid groups of your compound are reacting with the alcohol solvent to form an ester. This reaction is often catalyzed by trace amounts of acid and accelerated by heat.

    • Solution:

      • Avoid Alcohol Solvents: If possible, use a polar aprotic solvent like DMSO or DMF for your stock solution. You can then make further dilutions into your final (potentially aqueous) medium.

      • Minimize Reaction Time and Temperature: If an alcohol solvent is required, prepare the solution immediately before use and keep it at a low temperature.

      • Control pH: Ensure the solution is not acidic, as acid catalyzes the esterification reaction.

      • Confirm with Analytics: Use LC-MS to check for the presence of the mono- or di-esterified product. The mass will increase by +14 for each methyl ester or +28 for each ethyl ester formed.

Problem 4: Variability in experimental results when using the compound.
  • Probable Cause 1: Inconsistent Solution Preparation. Small variations in pH, temperature, or dissolution time can lead to different concentrations of the active compound in solution, especially if solubility is borderline.

    • Solution: Standardize your solution preparation procedure. Follow a detailed, written protocol (see Protocol 1) for every experiment.

  • Probable Cause 2: Solution Instability. The solution may be degrading or precipitating over the course of your experiment.

    • Solution: Prepare solutions fresh for each experiment. If an experiment runs for an extended period, assess the stability of your compound under the experimental conditions (time, temperature, light exposure) using a method like HPLC.

  • Probable Cause 3: Tautomerism. The pyrazole ring can exist in different tautomeric forms. While this is an intrinsic property of the molecule, changes in the solvent environment could potentially favor one tautomer over another, which might affect its biological activity or physical properties.

    • Solution: Maintain a consistent solvent system and pH throughout your experiments to ensure the compound exists in a consistent state.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

This protocol provides a reliable method for preparing a stock solution, with a focus on ensuring complete dissolution and stability.

  • Weighing: Accurately weigh the required amount of this compound in a suitable vial.

  • Solvent Addition: Add the primary solvent of choice (e.g., DMSO) to achieve the desired concentration.

  • Dissolution:

    • Vortex or mix the solution thoroughly.

    • If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution to no more than 40°C. Caution: Avoid excessive heat, especially with alcohol solvents.

  • Sterilization (for cell-based assays): If required, filter the solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).

  • Storage: Use the solution immediately. If storage is unavoidable, dispense into single-use aliquots, and store protected from light at -20°C.

Protocol 2: Method for Assessing Solution Stability by HPLC

This protocol outlines a general method to monitor the stability of the compound in a specific solution over time.

dot

G prep Prepare Solution t0 T=0 Analysis (Inject immediately) prep->t0 incubate Incubate Solution (Under test conditions: Temp, Light, pH) t0->incubate t1 T=1h incubate->t1 Sample & Inject t6 T=6h incubate->t6 Sample & Inject t24 T=24h incubate->t24 Sample & Inject tn T=n... incubate->tn Sample & Inject analyze Analyze Data: - Peak Area of Parent - Appearance of New Peaks tn->analyze For all time points

Caption: Workflow for an HPLC stability study.

  • System Suitability:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (typically in the range of 210-280 nm).

  • Sample Preparation: Prepare the solution of this compound in the solvent and at the concentration you intend to test.

  • Time-Zero (T=0) Analysis: Immediately inject a sample of the freshly prepared solution onto the HPLC system to obtain the initial chromatogram. The area of the main peak represents 100% of the initial compound.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another sample of the solution onto the HPLC.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation.

    • Monitor the chromatogram for the appearance of new peaks, which correspond to degradation products or impurities.

References

  • Karmatsky, A. A., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. RSC Advances.
  • Reddit. (2023). Dicarboxylic acid solubility.
  • PubChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.
  • ResearchGate. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate.
  • LookChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid.
  • Capot Chemical. (n.d.). MSDS of this compound.

Sources

Technical Support Center: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazole-3,5-dicarboxylic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the successful and efficient preparation of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the synthesis of this compound, organized by the synthetic route.

Route 1: From Diethyl 1,3-Acetonedicarboxylate and Hydrazine

This two-step method, a variation of the Knorr pyrazole synthesis, is one of the most common laboratory preparations. It involves the initial cyclization of diethyl 1,3-acetonedicarboxylate with hydrazine to form diethyl 1H-pyrazole-3,5-dicarboxylate, followed by basic hydrolysis to yield the desired diacid.

Question 1: My final product is difficult to purify and shows a lower melting point than expected. What could be the issue?

Answer: This is a classic sign of incomplete hydrolysis. The intermediate, diethyl 1H-pyrazole-3,5-dicarboxylate, and the monoester, 5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid, are common impurities that can co-precipitate with your final product, leading to a depressed and broad melting point.

Causality and Mechanism:

Saponification of the diethyl ester requires harsh conditions (e.g., concentrated NaOH or KOH and elevated temperatures) to drive the reaction to completion. If the reaction time is too short, the temperature is too low, or the concentration of the base is insufficient, you will likely have a mixture of the diacid, monoester, and unreacted diester.

Troubleshooting and Resolution:

  • Ensure Complete Hydrolysis:

    • Reaction Conditions: A robust method involves heating the diethyl ester with a significant excess of a strong base. For example, using a 10-20% aqueous solution of NaOH or KOH and heating at reflux for several hours is typically sufficient.

    • Monitoring the Reaction: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). The starting diester will be significantly less polar than the final diacid. A simple TLC system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be used. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Purification of the Final Product:

    • Recrystallization: If you suspect the presence of ester impurities, recrystallization from hot water is an effective purification method. The diacid is sparingly soluble in cold water but its solubility increases significantly with temperature. The less polar ester impurities are much less soluble in water and can often be removed by hot filtration if they are solids, or will remain in the mother liquor upon cooling.

Question 2: My yield is significantly lower than expected, and I observe gas evolution during the final acidification step. What is happening?

Answer: This strongly suggests that decarboxylation of the final product is occurring. 1H-Pyrazole-3,5-dicarboxylic acid is susceptible to the loss of CO2, especially at elevated temperatures in both acidic and basic media.[1]

Causality and Mechanism:

The pyrazole ring can stabilize a carbanion intermediate formed upon decarboxylation, particularly at the C5 position. This process is often accelerated by the presence of metal ions or by excessive heat during workup.[1] The final acidification step, if performed at elevated temperatures, can promote this side reaction.

Troubleshooting and Resolution:

  • Control Temperature During Workup:

    • After hydrolysis, cool the reaction mixture to room temperature or below (using an ice bath) before slowly adding concentrated acid to precipitate the product. This will minimize heat generation and reduce the rate of decarboxylation.

  • Avoid Overheating During Drying:

    • Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C). Avoid prolonged drying at high temperatures in a conventional oven.

Question 3: I have an unexpected peak in my NMR spectrum that doesn't correspond to the starting material, monoester, or desired product. What could it be?

Answer: A likely, though less common, side product is a pyrazolone derivative. The Knorr synthesis, especially with β-ketoesters, can sometimes yield pyrazolones.[1][2] In this case, a possible side product is 1-carboxymethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, arising from an alternative cyclization pathway.

Causality and Mechanism:

The reaction of a 1,3-dicarbonyl compound with hydrazine proceeds through a hydrazone intermediate. Depending on which carbonyl group reacts first and the subsequent intramolecular cyclization, different regioisomers or tautomers can form. With β-ketoesters, attack at the ester carbonyl can lead to the formation of a pyrazolone ring.

Troubleshooting and Resolution:

  • Control of Reaction Conditions: The formation of pyrazolones can be influenced by pH and temperature.[3] Running the initial cyclization reaction under neutral or slightly acidic conditions and at moderate temperatures can favor the formation of the desired pyrazole diester.

  • Purification: Pyrazolone side products will have different polarity and solubility compared to the desired diacid. Careful recrystallization from water, potentially with pH adjustment, can help in their separation. HPLC can also be a useful analytical tool to identify and quantify such impurities.[4]

Troubleshooting Summary: Diethyl 1,3-Acetonedicarboxylate Route
Symptom Probable Cause
Low/Broad Melting Point, Oily ProductIncomplete Hydrolysis (presence of diester/monoester)
Low Yield, Gas Evolution on AcidificationDecarboxylation
Unidentified NMR/LC-MS PeaksPyrazolone Formation
Route 2: Oxidation of 3,5-Dimethyl-1H-pyrazole

This method involves the strong oxidation of the two methyl groups of 3,5-dimethyl-1H-pyrazole using an oxidizing agent like potassium permanganate (KMnO4) to yield the dicarboxylic acid.

Question 4: My final product is a mixture, and I'm having trouble separating the components. What is the likely impurity?

Answer: The most common side product in this reaction is the mono-oxidized species, 5-methyl-1H-pyrazole-3-carboxylic acid.[5]

Causality and Mechanism:

The oxidation of the two methyl groups requires a sufficient amount of the oxidizing agent and adequate reaction time and temperature. If the reaction is not driven to completion, a significant amount of the partially oxidized mono-acid will be present.

Troubleshooting and Resolution:

  • Optimize Oxidation Conditions:

    • Stoichiometry of Oxidant: Ensure at least a stoichiometric amount of KMnO4 is used, and often a slight excess is beneficial. A published procedure suggests using 4 molar equivalents of KMnO4 for each mole of 3,5-dimethyl-1H-pyrazole.[5]

    • Temperature Control: The reaction is typically performed at an elevated temperature (e.g., 70-90 °C) to ensure a reasonable reaction rate.[5] However, the addition of KMnO4 should be done portion-wise to control the exotherm.

  • Effective Separation Protocol:

    • The pKa values of the diacid and the mono-acid are different, which can be exploited for separation. A reported method involves acidifying the filtrate after the reaction to pH 2 to precipitate the desired 1H-pyrazole-3,5-dicarboxylic acid. The more soluble 5-methyl-1H-pyrazole-3-carboxylic acid remains in the filtrate and can be subsequently precipitated by neutralizing the filtrate to pH 5-6.[5]

Troubleshooting Summary: Oxidation Route
Symptom Probable Cause
Product Mixture, Difficult PurificationIncomplete Oxidation
Presence of a Second Carboxylic Acid by NMR/LC-MSFormation of 5-methyl-1H-pyrazole-3-carboxylic acid

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid from 3,5-Dimethyl-1H-pyrazole[5]

Step 1: Oxidation

  • In a suitable reaction vessel, dissolve 3,5-dimethyl-1H-pyrazole (e.g., 0.818 mol, 78.5 g) in water (700 mL) and heat the solution to 70 °C.

  • Slowly and portion-wise, add potassium permanganate (e.g., 3.271 mol, 517 g) to the hot solution, ensuring the temperature does not exceed 90 °C.

  • After the addition is complete, stir the mixture at temperature for an additional hour, then allow it to cool to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO2) precipitate. Wash the filter cake with water.

Step 2: Isolation of 1H-Pyrazole-3,5-dicarboxylic Acid

  • Combine the filtrate and washings and acidify with concentrated HCl to a pH of 2.

  • Allow the solution to stand overnight to complete precipitation.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazole-3,5-dicarboxylic acid.

Step 3: Isolation of 5-Methyl-1H-pyrazole-3-carboxylic Acid (Side Product)

  • Take the filtrate from the previous step and neutralize it to a pH of 5-6.

  • A precipitate of 5-methyl-1H-pyrazole-3-carboxylic acid will form.

  • Collect this solid by filtration, wash with water, and dry.

Visualization of Reaction Pathways

Knorr Pyrazole Synthesis and Side Reactions

Knorr_Synthesis Reactants Diethyl 1,3-Acetonedicarboxylate + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Cyclization Diester Diethyl 1H-pyrazole-3,5-dicarboxylate Hydrazone->Diester Main Pathway Pyrazolone_Intermediate Pyrazolone Intermediate Hydrazone->Pyrazolone_Intermediate Side Pathway Diacid 1H-Pyrazole-3,5-dicarboxylic Acid (Desired Product) Diester->Diacid Complete Hydrolysis Monoester Monoester Impurity Diester->Monoester Incomplete Hydrolysis Pyrazolone Pyrazolone Side Product Pyrazolone_Intermediate->Pyrazolone Hydrolysis Decarboxylated Decarboxylated Byproduct Diacid->Decarboxylated Heat/Acid

Caption: Knorr synthesis of 1H-pyrazole-3,5-dicarboxylic acid and potential side reactions.

Oxidation of 3,5-Dimethyl-1H-pyrazole

Oxidation_Reaction Start 3,5-Dimethyl-1H-pyrazole Oxidant KMnO4 Monoacid 5-Methyl-1H-pyrazole-3-carboxylic Acid (Side Product) Start->Monoacid Incomplete Oxidation Diacid 1H-Pyrazole-3,5-dicarboxylic Acid (Desired Product) Monoacid->Diacid Further Oxidation

Caption: Oxidation of 3,5-dimethyl-1H-pyrazole showing the formation of the mono-acid side product.

References

  • Knorr Pyrazole Synthesis. (n.d.). In Chem LibreTexts.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (2017). Inorganic Chemistry Frontiers, 4(6), 988-995. [Link]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11808-11813. [Link]
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

Sources

Technical Support Center: Scaling Up the Production of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1H-pyrazole-3,5-dicarboxylic acid hydrate. This guide is designed for researchers, chemists, and production managers in the pharmaceutical and chemical industries. Here, we address common challenges encountered during the synthesis, purification, and handling of this compound, providing practical, experience-driven solutions to streamline your process and ensure a high-quality final product.

I. Process Overview & Key Chemistry

The industrial synthesis of 1H-pyrazole-3,5-dicarboxylic acid typically involves the oxidation of a corresponding dialkyl-substituted pyrazole, most commonly 3,5-dimethyl-1H-pyrazole, using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.[1] The reaction is highly exothermic and requires careful control of temperature and reagent addition to maximize yield and minimize the formation of byproducts. The monohydrate form is often the desired product due to its crystalline nature, which aids in purification.

Below is a workflow diagram illustrating the key stages of production:

G cluster_synthesis Synthesis Stage cluster_workup Work-Up & Isolation cluster_purification Purification & Drying A Reactant Charging (3,5-Dimethyl-1H-pyrazole, Water) B Controlled Addition of Oxidant (Potassium Permanganate Slurry) A->B C Exothermic Reaction (Temperature Monitoring & Control) B->C D Quenching & Filtration (Removal of MnO₂ byproduct) C->D Reaction Completion E Acidification of Filtrate (Precipitation of Product) D->E F Isolation (Filtration and Washing) E->F G Recrystallization (e.g., from hot water) F->G Crude Product H Drying (Under vacuum at controlled temperature) G->H I Final Product (this compound) H->I

Caption: General workflow for the synthesis and purification of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the production process, providing potential causes and actionable solutions.

Problem 1: Low Yield

Q: Our final yield of this compound is consistently below the expected 30-40%. What are the likely causes and how can we improve it?

A: Low yield is a multifaceted issue. Let's break down the most common culprits:

  • Incomplete Oxidation: The oxidation of the methyl groups on the pyrazole ring is a stepwise process. Incomplete oxidation can lead to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid as a significant byproduct.[1]

    • Solution: Ensure the molar ratio of potassium permanganate to 3,5-dimethyl-1H-pyrazole is sufficient, typically around 4:1.[1] The addition of KMnO₄ should be slow and controlled to maintain the reaction temperature, as a drop in temperature can slow down the oxidation rate.

  • Poor Temperature Control: This reaction is highly exothermic. If the temperature rises above 90°C, it can lead to degradation of the pyrazole ring, reducing the yield of the desired product.[1]

    • Solution: Use a well-calibrated reactor with efficient cooling. Add the potassium permanganate in portions or as a slurry to better manage the exotherm. Continuous monitoring of the internal temperature is critical.

  • Product Loss During Work-Up: The product has some solubility in water, especially at higher temperatures.

    • Solution: After acidification, ensure the mixture is cooled to a low temperature (e.g., 0-5°C) and allowed to stand to maximize precipitation before filtration.[1] Use a minimal amount of cold water for washing the filtered product to reduce dissolution losses.

Problem 2: Product Purity Issues

Q: Our final product is off-color (not white) and analytical data shows the presence of impurities. How can we improve the purity?

A: Purity is critical, especially for pharmaceutical applications. Here are the key areas to focus on:

  • Manganese Dioxide (MnO₂) Contamination: The primary byproduct of the permanganate oxidation is MnO₂, a fine brown/black solid.[1] Inadequate filtration is the most common cause of this contamination.

    • Solution: Use a filter aid (e.g., Celite) to improve the filtration of the fine MnO₂ precipitate. Ensure the filter cake is washed thoroughly with water to recover any product that may be adsorbed onto the MnO₂.

  • Incompletely Oxidized Byproducts: As mentioned, 5-methyl-1H-pyrazole-3-carboxylic acid is a common impurity.

    • Solution: Beyond optimizing the reaction conditions, a purification step like recrystallization is highly effective. The dicarboxylic acid is generally less soluble in hot water than the monocarboxylic acid byproduct, allowing for separation upon cooling.

  • General Purification Strategy: A robust purification protocol is essential for achieving high purity.

    • Solution: Recrystallization from hot water is a common and effective method. For more persistent impurities, consider techniques such as forming an acid addition salt to facilitate crystallization and purification.[2]

Problem 3: Filtration Difficulties

Q: We are experiencing very slow filtration rates when removing the manganese dioxide byproduct. What can be done to improve this step?

A: The fine particulate nature of MnO₂ is a known challenge in this synthesis.

  • Particle Size: The MnO₂ formed can be colloidal or very fine, leading to clogging of the filter medium.

    • Solution 1: As mentioned, using a filter aid like Celite can create a more porous filter bed and significantly improve filtration speed.

    • Solution 2: "Digesting" the slurry by holding it at an elevated temperature (e.g., 70-80°C) for a period after the reaction is complete can help to agglomerate the MnO₂ particles, making them easier to filter.

Quantitative Process Parameters

For a typical lab-scale synthesis, the following parameters can be used as a starting point for scaling up.[1]

ParameterValueNotes
Starting Material 3,5-Dimethyl-1H-pyrazole
Oxidizing Agent Potassium Permanganate (KMnO₄)
Molar Ratio (KMnO₄:Pyrazole) ~4:1Crucial for complete oxidation
Solvent Water
Reaction Temperature 70-90°CMonitor closely to avoid overheating
Acidification pH ~2Using HCl or H₂SO₄
Precipitation Temperature 0-5°CTo maximize product recovery
Expected Yield 30-40%

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety concerns are:

  • Exothermic Reaction: The reaction between 3,5-dimethyl-1H-pyrazole and potassium permanganate is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure. Ensure your reactor has adequate cooling capacity and a pressure relief system.

  • Handling Potassium Permanganate: Potassium permanganate is a strong oxidizer and can cause fires if it comes into contact with combustible materials.

  • Dust Hazards: The final product is a powder and can cause skin, eye, and respiratory irritation.[3][4][5] Ensure proper ventilation and use appropriate personal protective equipment (PPE).[6][7]

Q2: What Personal Protective Equipment (PPE) is recommended?

A2: The following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Skin and Body Protection: A lab coat or chemical-resistant suit.[3]

  • Respiratory Protection: In case of dust formation, a respirator with a particle filter is recommended.[6]

Q3: Can other oxidizing agents be used instead of potassium permanganate?

A3: While potassium permanganate is commonly cited, other strong oxidizing agents could potentially be used. However, any change in the oxidant would require a complete re-optimization of the reaction conditions, including stoichiometry, temperature, and reaction time. The byproduct profile would also change, potentially requiring different work-up and purification procedures. For a validated process, it is recommended to stick with the established method unless there is a compelling reason to change (e.g., cost, environmental concerns, safety).

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used:

  • Melting Point: The melting point of the monohydrate is reported to be around 292-295°C (with decomposition).[8]

  • Spectroscopy:

    • ¹H NMR: Should show a characteristic singlet for the proton at the 4-position of the pyrazole ring.[1]

    • FTIR: Will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the N-H stretch of the pyrazole ring.

  • Titration: An acid-base titration can be used to determine the assay of the final product.[9]

Q5: What is the role of the hydrate (water molecule) in the final product?

A5: The water molecule is incorporated into the crystal lattice of the 1H-pyrazole-3,5-dicarboxylic acid.[10] This can affect the material's physical properties, such as its crystal shape, solubility, and stability. In many cases, a hydrated form is more crystalline and easier to handle and purify than the anhydrous form. The presence of the water of hydration can be confirmed by techniques like thermogravimetric analysis (TGA).

IV. References

  • MSDS of this compound. (n.d.). Alichem. [Link]

  • Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). Oakwood Chemical. [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2022). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | C5H6N2O5 | CID 2723723 - PubChem. (n.d.). PubChem. [Link]

  • 3,5-Pyrazoledicarboxylic acid monohydrate. (2007). ResearchGate. [Link]

Sources

common impurities in commercial 1H-pyrazole-3,5-dicarboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate

Welcome to the technical support guide for this compound (H₃pdc·H₂O). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of this widely used building block. In our experience, unexpected experimental outcomes, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, can often be traced back to subtle impurities in the starting ligand. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most and what is their origin?

Commercial batches of H₃pdc·H₂O can contain several process-related impurities stemming from its synthesis. The most common synthetic route involves the condensation of a β-diketoester equivalent with hydrazine, followed by hydrolysis and oxidation. Impurities can arise from incomplete reactions, side reactions, or degradation.

  • Starting Materials & Intermediates: Residual starting materials such as diethyl oxalate or related ketoesters can be present. Incomplete cyclization with hydrazine may leave behind acyclic hydrazone intermediates.

  • Partially Oxidized Species: If the synthesis starts from 3,5-dimethylpyrazole, incomplete oxidation of the methyl groups is a primary source of impurities. This results in 5-methyl-1H-pyrazole-3-carboxylic acid, a common and problematic contaminant.

  • Decarboxylation Products: 1H-pyrazole-3,5-dicarboxylic acid is susceptible to decarboxylation, especially under the hydrothermal conditions often used in MOF synthesis[1]. This thermal degradation can lead to the formation of pyrazole-3-carboxylic acid or even pyrazole as impurities.

  • Inorganic Salts: The use of bases (e.g., NaOH, K₂CO₃) and acids for pH adjustment during synthesis and workup can lead to residual inorganic salts (e.g., NaCl, K₂SO₄) if the final product is not washed thoroughly[2].

Q2: How can these impurities negatively impact my experiments, particularly in MOF synthesis?

The presence of impurities, even at low levels, can have profound effects on crystallization and material properties:

  • Competitive Coordination: Monocarboxylic impurities like 5-methyl-1H-pyrazole-3-carboxylic acid or pyrazole-3-carboxylic acid can act as "capping agents." They bind to metal centers, terminating the growth of the framework and leading to the formation of low-dimensional structures, amorphous materials, or preventing crystallization altogether.

  • Phase Competition: Impurities can alter the coordination environment, leading to the crystallization of unintended, competing crystallographic phases. This can make structure solution from powder X-ray diffraction data impossible and yield mixed-phase bulk samples.

  • Reduced Porosity: The incorporation of capping ligands into a MOF structure can block pores, drastically reducing the specific surface area and gas uptake capacity of the final material.

  • Poor Reproducibility: Batch-to-batch variation in impurity profiles is a major cause of poor experimental reproducibility, a significant challenge in materials chemistry.

Q3: What is the most effective way to assess the purity of a new batch of this compound?

A multi-technique approach is recommended for comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is the most powerful and straightforward technique. The spectrum of pure H₃pdc in a solvent like DMSO-d₆ is very simple, showing a single peak for the pyrazole C4-H proton and broad resonances for the acidic protons. Impurities like 5-methyl-1H-pyrazole-3-carboxylic acid will exhibit a distinct methyl singlet, allowing for easy identification and quantification via integration.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides excellent separation of the target compound from related organic impurities. It is highly sensitive and can be used to quantify impurities at very low levels.

  • Elemental Analysis (CHN): Comparing the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values for the monohydrate (C₅H₆N₂O₅) can indicate the presence of significant impurities or incorrect hydration levels[3].

Q4: I've identified impurities in my commercial ligand. What is the recommended purification method?

For most common organic impurities, a simple recrystallization procedure is highly effective. The high crystallinity and hydrogen-bonding capabilities of H₃pdc facilitate its separation from less polar or sterically different impurities.

  • Recrystallization from Water: H₃pdc·H₂O has moderate solubility in hot water and low solubility in cold water, making water an excellent and green solvent for recrystallization. This method is particularly effective for removing less polar organic impurities and many inorganic salts. A detailed protocol is provided below. A purification method involving crystallization from water or ethanol has been noted in the literature[4].

Troubleshooting Guide: Experimental Failures in MOF Synthesis

Problem Observed Potential Impurity-Related Cause Recommended Action & Troubleshooting Steps
No crystalline product forms; only amorphous precipitate. High levels of monocarboxylic impurities (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid) are acting as capping agents, preventing framework extension.1. Analyze Ligand: Run a ¹H NMR of your commercial ligand in DMSO-d₆. Look for a sharp singlet around 2.4-2.6 ppm, indicative of the methyl impurity. 2. Purify Ligand: Perform the recrystallization protocol outlined below. 3. Confirm Purity: Re-run the ¹H NMR on the purified ligand to confirm the absence of the impurity peak. 4. Repeat Synthesis: Use the purified ligand in your MOF synthesis.
Obtained a known crystal structure, but with very low surface area. Low levels of capping impurities are incorporating into the framework, blocking pores without completely disrupting crystallization.1. Analyze Ligand: Use a more sensitive technique like HPLC to quantify the level of monocarboxylic impurities. 2. Purify Ligand: Perform recrystallization. For very stubborn impurities, a second recrystallization may be necessary. 3. Re-evaluate Synthesis: Consider if your synthesis conditions (e.g., high temperature) could be causing in situ decarboxylation of the ligand[1]. If so, attempt the synthesis at a lower temperature.
Synthesis yields a different, unexpected crystal phase. Impurity-induced phase competition. The impurity alters the coordination equilibrium, favoring the nucleation and growth of a different thermodynamic or kinetic product.1. Confirm Ligand Purity: Rigorously check the purity of your ligand using both ¹H NMR and HPLC. 2. Purify and Retry: Use the purified ligand and repeat the synthesis under identical conditions. If the original, desired phase is now obtained, the impurity was the cause. 3. Check Other Reagents: Ensure the purity of your metal salt and solvent, as impurities from these sources can also influence the outcome.
Poor batch-to-batch reproducibility. Variable impurity profiles in different lots of the commercial ligand.1. Establish a QC Protocol: Implement a mandatory purity check (at minimum, ¹H NMR) for every new batch of ligand received. 2. Standardize Ligand Source: If possible, purchase larger batches from a single, reliable supplier to minimize lot-to-lot variation. 3. Purify as Standard: Adopt ligand recrystallization as a standard, non-negotiable first step for all syntheses to ensure a consistent starting material.

Data & Diagrams

Common Impurities Summary
Impurity NameChemical StructureMolecular Weight ( g/mol )Common OriginKey ¹H NMR Signal (DMSO-d₆)
5-Methyl-1H-pyrazole-3-carboxylic acid CH₃-C₃H₂N₂-COOH140.12Incomplete oxidation of 3,5-dimethylpyrazoleMethyl singlet (~2.5 ppm)
1H-Pyrazole-3-carboxylic acid C₃H₃N₂-COOH112.09Thermal decarboxylation of the parent ligandDistinct aromatic proton pattern
1H-Pyrazole C₃H₄N₂68.08Complete thermal decarboxylationDistinct aromatic proton pattern
Diethyl Oxalate (COOC₂H₅)₂146.14Unreacted starting materialEthyl quartet and triplet
Visual Workflow: Ligand Synthesis and Impurity Formation

G cluster_synthesis Plausible Synthesis Route cluster_impurities Impurity Formation Start 3,5-Dimethylpyrazole Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Crude Crude 1H-Pyrazole-3,5- dicarboxylic acid Oxidation->Crude Imp1 5-Methyl-1H-pyrazole- 3-carboxylic acid Oxidation->Imp1 Incomplete Oxidation Workup Acid/Base Workup & Isolation Crude->Workup Final Commercial H3pdc·H2O Workup->Final Imp2 Residual Inorganic Salts (e.g., K2SO4, MnO2) Workup->Imp2 Insufficient Washing Imp3 Pyrazole-3-carboxylic acid (Degradation Product) Final->Imp3 Thermal Stress (e.g., in MOF synthesis)

Caption: Plausible synthesis route and points of impurity introduction.

Visual Workflow: Quality Control and Purification

G Start Receive Commercial This compound Analysis Perform Purity Analysis (¹H NMR in DMSO-d6) Start->Analysis Decision Is Purity >99% and free of monocarboxylic acids? Analysis->Decision Purify Recrystallize from Deionized Water Decision->Purify No Use Proceed with Experiment (e.g., MOF Synthesis) Decision->Use Yes Dry Dry Purified Product (Vacuum oven, <60°C) Purify->Dry FinalQC Confirm Purity via ¹H NMR Dry->FinalQC FinalQC->Use

Sources

Technical Support Center: Enhancing the Thermal Stability of MOFs Derived from 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from 1H-pyrazole-3,5-dicarboxylic acid hydrate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and application of these versatile materials, with a specific focus on enhancing their thermal stability.

The information presented here is a synthesis of established protocols and field-proven insights, aimed at empowering you to overcome experimental hurdles and achieve robust, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of MOFs synthesized with this compound.

Q1: What is the typical decomposition temperature for MOFs derived from 1H-pyrazole-3,5-dicarboxylic acid, and what factors influence this?

A1: The thermal stability of MOFs derived from 1H-pyrazole-3,5-dicarboxylic acid (H₃pdca) can vary significantly, typically with decomposition temperatures ranging from 300°C to over 500°C.[1][2] Several key factors influence this:

  • Metal Node: The choice of the metal ion is critical. High-valent metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) generally form stronger coordination bonds with the carboxylate groups of the linker, leading to higher thermal stability compared to divalent metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺).[3]

  • Coordination Environment: The coordination number and geometry of the metal center play a crucial role. Denser, more highly connected frameworks tend to exhibit greater rigidity and, consequently, higher thermal stability.[3]

  • Solvent Molecules: The presence of coordinated or guest solvent molecules within the pores can significantly impact thermal stability. Their removal upon heating can sometimes lead to framework collapse at lower temperatures than the decomposition of the framework itself.

  • Framework Interpenetration: Interpenetrated frameworks can exhibit enhanced thermal stability due to the reinforcement provided by the interlocking networks.[3]

Q2: My TGA results show a gradual weight loss before the main decomposition step. What does this indicate?

A2: A gradual weight loss observed in Thermogravimetric Analysis (TGA) before the catastrophic decomposition of the MOF framework typically corresponds to the removal of solvent molecules. This can include:

  • Guest Solvents: Loosely bound solvent molecules residing within the pores of the MOF.

  • Coordinated Solvents: Solvent molecules directly coordinated to the metal centers.

It is crucial to differentiate between these two events. The removal of coordinated solvents can sometimes trigger a structural change or partial collapse of the framework, which is a different phenomenon from the thermal decomposition of the organic linker and the ultimate breakdown of the MOF structure.

Q3: Can post-synthetic modification (PSM) genuinely improve the thermal stability of my pyrazole-based MOF?

A3: Yes, Post-Synthetic Modification (PSM) is a powerful strategy to enhance the thermal stability of MOFs.[4][5][6] For pyrazole-based MOFs, several PSM approaches can be effective:

  • Ligand Modification: Introducing functional groups onto the pyrazole ring or the carboxylate groups can increase the rigidity of the linker and promote stronger intermolecular interactions within the framework.[7]

  • Metal Node Modification: In some cases, exchanging the metal ions or introducing secondary metal clusters can strengthen the framework.[4]

  • Surface Functionalization: Modifying the external surface of the MOF crystals can create a protective layer, enhancing resistance to thermal degradation.[5][8] This can also alter the material's properties from hydrophilic to hydrophobic, which can improve stability in aqueous environments.[8]

Q4: Are there specific synthesis conditions I should control to maximize the thermal stability of the resulting MOF?

A4: Absolutely. The initial synthesis conditions are paramount for achieving a highly crystalline and thermally robust MOF. Key parameters to control include:

  • Solvent System: The choice of solvent can influence the coordination environment of the metal ion and the crystallinity of the final product. High-boiling point solvents like DMF or DEF are common.

  • Temperature and Time: The reaction temperature and duration affect the kinetics of crystal nucleation and growth. Optimizing these parameters is essential for obtaining a well-ordered, stable framework.

  • pH Control: The pH of the reaction mixture can influence the deprotonation state of the 1H-pyrazole-3,5-dicarboxylic acid linker and the formation of the desired coordination polymer.[9]

  • Modulators: The addition of modulators, such as monocarboxylic acids, can compete with the linker for coordination to the metal centers, influencing crystal growth and defect density, which in turn can affect thermal stability.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Premature framework collapse below expected decomposition temperature. 1. Incomplete solvent removal leading to structural instability upon heating.2. Amorphous phase present in the synthesized material.3. Hydrolysis of the framework due to residual water.1. Implement a thorough solvent exchange procedure with a volatile solvent (e.g., acetone, chloroform) before activation.2. Optimize synthesis conditions (temperature, time, concentration) to promote high crystallinity. Use Powder X-ray Diffraction (PXRD) to confirm phase purity.3. Ensure the use of anhydrous solvents and perform synthesis under an inert atmosphere if the metal center is highly susceptible to hydrolysis.
Inconsistent TGA results between batches. 1. Variations in crystallinity and crystal size.2. Inconsistent levels of guest/coordinated solvent molecules.3. Differences in the heating rate or atmosphere during TGA analysis.1. Standardize the synthesis protocol meticulously. Characterize each batch with PXRD to ensure consistent crystallinity.2. Apply a standardized activation protocol to all samples before TGA analysis to ensure complete and consistent solvent removal.3. Use the same TGA parameters (heating rate, gas flow, sample mass) for all measurements to ensure comparability. A slower heating rate (e.g., 5 °C/min) can often provide better resolution of thermal events.
Post-synthetic modification leads to a decrease in thermal stability. 1. The PSM reaction conditions are too harsh, causing partial degradation of the parent MOF framework.2. The introduced functional groups are sterically bulky, inducing strain in the framework.3. Incomplete reaction, leading to a heterogeneous material with domains of varying stability.1. Screen milder reaction conditions (lower temperature, shorter reaction time, less reactive reagents).2. Choose smaller functional groups or use linkers with longer backbones to accommodate the modification.3. Optimize the PSM reaction to achieve higher conversion. Use techniques like NMR or FTIR to confirm the degree of functionalization.
Difficulty in activating the MOF without framework collapse. 1. Strong interactions between the framework and the synthesis solvent.2. The framework is inherently unstable in the absence of guest molecules.1. Employ a stepwise solvent exchange with progressively less polar and more volatile solvents before applying vacuum or heat.2. Consider supercritical CO₂ drying as a gentle activation method to minimize capillary forces that can cause pore collapse.3. If the framework is intrinsically unstable, explore strategies to enhance its robustness, such as using more rigid linkers or post-synthetic modifications.[10]

III. Experimental Protocols

Protocol 1: General Synthesis of a Thermally Stable MOF using this compound

This protocol provides a general guideline. Specific metal salts, solvents, and conditions should be optimized for the target MOF.

Materials:

  • This compound (H₃pdca·H₂O)[11]

  • Metal salt (e.g., ZrCl₄, Cr(NO₃)₃·9H₂O, Al(NO₃)₃·9H₂O)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Modulator (optional, e.g., acetic acid, formic acid)

Procedure:

  • Solution Preparation: In a Teflon-lined autoclave, dissolve this compound and the chosen metal salt in the solvent. If using a modulator, add it to the solution.

  • Solvothermal Synthesis: Seal the autoclave and place it in a preheated oven. The typical temperature range is 100-150 °C for 24-72 hours.

  • Cooling and Isolation: Allow the autoclave to cool to room temperature naturally. The crystalline product can be isolated by filtration or decantation.

  • Washing: Wash the product thoroughly with the synthesis solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange: To facilitate activation, immerse the as-synthesized MOF in a volatile solvent (e.g., acetone) for 24-48 hours, replacing the solvent several times.

  • Activation: Dry the solvent-exchanged MOF under dynamic vacuum at an elevated temperature (e.g., 120-180 °C) for 12-24 hours to remove the guest solvent molecules and activate the material. The specific temperature should be below the decomposition temperature of the MOF.

Protocol 2: Post-Synthetic Modification (PSM) for Enhanced Thermal Stability

This protocol outlines a general approach for covalent modification of the pyrazole linker.

Materials:

  • Activated pyrazole-based MOF

  • Reagent for modification (e.g., an alkylating agent, an acylating agent)

  • Anhydrous solvent

Procedure:

  • Dispersion: Disperse the activated MOF in an anhydrous solvent under an inert atmosphere.

  • Reagent Addition: Add the modifying reagent to the MOF suspension. The reaction may require heating.

  • Reaction: Stir the mixture at the desired temperature for the specified time.

  • Isolation and Washing: Isolate the modified MOF by filtration. Wash it extensively with fresh solvent to remove any unreacted reagent and byproducts.

  • Activation: Activate the modified MOF using the procedure described in Protocol 1.

  • Characterization: Characterize the modified MOF using techniques such as TGA, PXRD, FTIR, and NMR to confirm successful modification and assess the impact on thermal stability.

IV. Visualization of Key Concepts

Workflow for Enhancing Thermal Stability

The following diagram illustrates the general workflow for synthesizing and enhancing the thermal stability of MOFs derived from 1H-pyrazole-3,5-dicarboxylic acid.

G cluster_synthesis Synthesis & Optimization cluster_activation Activation cluster_modification Enhancement Strategies cluster_characterization Characterization start Select Metal Node & Linker synthesis Solvothermal Synthesis (Control T, t, pH) start->synthesis linker_design Rational Linker Design start->linker_design isolation Isolation & Washing synthesis->isolation solvent_exchange Solvent Exchange isolation->solvent_exchange activation Thermal/Vacuum Activation solvent_exchange->activation psm Post-Synthetic Modification (PSM) activation->psm tga TGA (Thermal Stability) activation->tga psm->tga pxrd PXRD (Crystallinity) tga->pxrd porosity Porosity Analysis pxrd->porosity

Caption: Workflow for Synthesis and Stability Enhancement.

Factors Influencing Thermal Stability

This diagram illustrates the key factors that contribute to the overall thermal stability of a MOF.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors center Thermal Stability metal_node Metal Node (Oxidation State, Coordination) metal_node->center linker Linker Rigidity & Connectivity linker->center topology Framework Topology (Interpenetration) topology->center synthesis Synthesis Conditions (Crystallinity, Defects) synthesis->center activation Activation Protocol (Solvent Removal) activation->center psm Post-Synthetic Modification psm->center

Caption: Key Factors Affecting MOF Thermal Stability.

V. References

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 7, 1-10.

  • Rani, A., et al. (2021). Enhanced hydrothermal stability of Cu MOF by post synthetic modification with amino acids. Materials Chemistry and Physics, 270, 124846.

  • Vlasyuk, O. & Łyszczek, R. (2021). Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. Journal of Thermal Analysis and Calorimetry, 145, 235–244.

  • Deria, P. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 11797–11800.

  • Fulmer, G. R., et al. (2019). Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability. ACS Omega, 4(8), 13343–13348.

  • Jayaramulu, K., et al. (2021). Postsynthetic Modification (PSM) in Metal−Organic Frameworks (MOFs): Icing on the Cake. Advanced Materials, 33(33), 2006299.

  • Yao, Y., et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(22), 7786–7793.

  • Li, B., et al. (2018). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 6(39), 18585-18619.

  • Cui, Y., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 53(7), 1363–1374.

  • Colombo, V., et al. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Chemical Science, 2(7), 1311-1319.

  • Al-Yasari, A., et al. (2020). Thermal Stability of Methyl Functionalized MOF-5. ACS Omega, 5(46), 30043–30050.

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 7, 1-10.

  • Escobar-Hernandez, H. U., et al. (2022). Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Industrial & Engineering Chemistry Research, 61(17), 5797–5811.

  • Healy, F., et al. (2019). The thermal stability of metal-organic frameworks. Chemical Society Reviews, 48(16), 4449-4486.

  • Escobar-Hernandez, H. U., et al. (2022). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Industrial & Engineering Chemistry Research, 61(17), 5797–5811.

  • Ding, M., Cai, X., & Jiang, H.-L. (2019). Improving MOF stability: approaches and applications. Chemical Science, 10(43), 10209-10230.

  • Al-Yasari, A., et al. (2019). Thermal Stability of Methyl-Functionalized MOF-5. The Journal of Physical Chemistry C, 123(48), 29213–29221.

  • Taddei, M., & Bennett, T. D. (2024). Thermally activated structural phase transitions and processes in metal–organic frameworks. Chemical Society Reviews, 53(5), 2348-2373.

  • Yin, P., et al. (2021). Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal-Based 3D Energetic Metal-Organic Frameworks. Crystal Growth & Design, 21(11), 6395–6402.

  • Escobar-Hernandez, H. U., et al. (2022). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Industrial & Engineering Chemistry Research, 61(17), 5797–5811.

  • Wang, H., et al. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.

  • Colombo, V. (2012). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Doctoral dissertation, Università degli Studi dell'Insubria.

  • Liu, N., et al. (2021). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. Dyes and Pigments, 194, 109605.

  • Papaefstathiou, G. S., et al. (2013). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 15(41), 8384-8396.

  • Fulmer, G. R., et al. (2019). Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability. ACS Omega, 4(8), 13343–13348.

  • Reinsch, H., et al. (2022). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganic Chemistry, 61(35), 13786–13795.

  • Pan, L., et al. (2001). 3,5-Pyrazoledicarboxylic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 5), 530–531.

  • Mouchaham, G., et al. (2022). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Nature Communications, 13(1), 7464.

  • Ríos-Gutiérrez, F., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1364.

  • Al-Majidi, S. M. H., et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(3), M947.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link].

Sources

strategies to control the porosity of pyrazole-based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Porosity Control for Researchers and Drug Development Professionals

Welcome to the technical support center for pyrazole-based Metal-Organic Frameworks (MOFs). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies needed to precisely control the porosity of your materials. This resource is structured to address common challenges and in-depth experimental issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the porosity of pyrazole-based MOFs.

Q1: What are the primary drivers of porosity in pyrazole-based MOFs?

The porosity of a pyrazole-based MOF is not determined by a single factor, but rather by a combination of design and synthesis parameters. The most critical elements are:

  • Ligand Design: The length, geometry, and rigidity of the pyrazole-based organic linker are fundamental in defining the potential pore size and overall network topology.[1][2] Longer linkers can lead to larger pores, a concept known as isoreticular expansion.[3]

  • Metal Node Connectivity: The coordination environment and connectivity of the metal clusters (Secondary Building Units or SBUs) dictate how the linkers are arranged in three-dimensional space, thus forming the framework's pores.

  • Synthesis Conditions: Factors such as solvent, temperature, pressure, and the use of modulators can influence crystal formation, sometimes leading to different phases (polymorphs) with varying porosity.[4][5]

  • Framework Interpenetration: This phenomenon, where two or more independent frameworks grow through each other, can significantly reduce the accessible pore volume.

Q2: How is the porosity of a pyrazole-based MOF experimentally verified?

The most common and definitive method is gas physisorption analysis, typically using nitrogen (N₂) at 77 K. The resulting isotherm provides crucial data:

  • BET Surface Area (m²/g): Calculated from the isotherm, this value represents the total accessible surface area of the material.

  • Pore Volume (cm³/g): Indicates the total volume of the pores.

  • Pore Size Distribution: Derived from the isotherm using mathematical models (like DFT or BJH), this shows the distribution of pore diameters within the material.

A Type I isotherm is characteristic of microporous materials (pore diameter < 2 nm), which is common for many pyrazole-based MOFs. The presence of hysteresis in the isotherm can indicate the existence of mesopores (2-50 nm).[6]

Q3: My pyrazole-based MOF shows a high theoretical porosity based on its crystal structure, but the experimental BET surface area is very low. What are the likely causes?

This is a very common issue. The discrepancy often arises from:

  • Pore Collapse during Activation: The removal of solvent molecules from the pores after synthesis can cause the framework to lose its structural integrity and collapse, especially if the framework is flexible.[7]

  • Insufficient Solvent Exchange: Residual high-boiling point synthesis solvents (like DMF) can be difficult to remove and may block the pores, preventing gas molecules from accessing the internal surface.

  • Guest-Induced Structural Transformation: Some flexible pyrazole-based MOFs can undergo a reversible structural change from a porous to a non-porous phase upon desolvation.[7]

Troubleshooting Guide & Advanced Strategies

This section addresses specific experimental challenges with in-depth explanations and actionable protocols.

Problem 1: My synthesized pyrazole-based MOF has a negligible surface area after conventional activation.

Core Issue: The framework is likely collapsing upon removal of the guest solvent molecules that templated the pores during synthesis.

Expert Analysis: The stability of pyrazole-based MOFs can vary significantly. While the pyrazolate-metal bond is generally robust, overall framework stability also depends on weaker interactions and the rigidity of the linker.[8] During conventional activation (heating under vacuum), the surface tension forces exerted by the evaporating solvent can be strong enough to pull the framework apart, leading to an amorphous, non-porous material.

Solution: Supercritical CO₂ (scCO₂) Drying

This technique minimizes the mechanical stress on the MOF structure during solvent removal by eliminating the liquid-gas interface.

Step-by-Step Protocol: scCO₂ Drying Activation

  • Solvent Exchange:

    • After synthesis and purification, soak the as-synthesized MOF crystals in a volatile solvent with a low surface tension, such as ethanol or acetone.

    • Replace the solvent every 6-8 hours for at least 2-3 days to ensure the complete removal of the original high-boiling point solvent (e.g., DMF). This is a critical step.

  • Loading into scCO₂ Chamber:

    • Transfer the solvent-exchanged MOF into the high-pressure chamber of a critical point dryer.

    • Fill the chamber with the same solvent used for the final exchange step to ensure the MOF does not dry out prematurely.

  • CO₂ Purging:

    • Cool the chamber (typically to 10-15 °C) and begin flushing with liquid CO₂.

    • Continue flushing until all the solvent has been replaced by liquid CO₂. This can be monitored by observing the effluent from the chamber.

  • Reaching Supercritical State:

    • Seal the chamber and heat it above the critical temperature of CO₂ (31.1 °C) to a safe operating temperature (e.g., 40 °C).

    • The pressure will rise above the critical pressure (73.8 bar). The CO₂ is now in a supercritical state.

  • Depressurization:

    • Slowly and carefully vent the chamber over several hours while maintaining the temperature above the critical point. This slow release is crucial to prevent rapid outgassing that could damage the MOF crystals.

  • Sample Recovery:

    • Once the chamber has returned to ambient pressure, it can be cooled and opened to retrieve the activated, porous MOF powder.

Expected Outcome: A significant increase in BET surface area compared to thermal activation. For example, a flexible MOF might go from <50 m²/g (thermal) to >1000 m²/g (scCO₂).

Problem 2: I need to incorporate a large molecule (e.g., a drug, a catalyst) that won't fit into the micropores of my current pyrazole-based MOF.

Core Issue: The intrinsic pore size of your MOF is too small. You need to either fundamentally increase the pore diameter or introduce larger pores into the existing structure.

Strategy A: Isoreticular Synthesis for Pore Size Expansion

Expert Analysis: The principle of isoreticular chemistry is one of the most powerful aspects of MOF design.[3] By using a series of organic linkers that have the same connectivity and symmetry but different lengths, you can synthesize a family of MOFs with the same underlying topology but systematically increasing pore sizes.[6]

Workflow: Isoreticular Expansion of a Pyrazole-Based MOF

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Resulting Structures Linker1 Original Linker (e.g., H₂bdp) Linker2 Elongated Linker (e.g., H₂bpdc) Linker1->Linker2 Extend Backbone Synth1 Synthesize MOF-A with Original Linker Linker1->Synth1 Synth2 Synthesize MOF-B with Elongated Linker Linker2->Synth2 MOFA MOF-A (Microporous) Topology: fcu Synth1->MOFA MOFB MOF-B (Mesoporous) Topology: fcu Synth2->MOFB MOFA->MOFB Isoreticular Expansion

Caption: Workflow for isoreticular synthesis to expand pore size.

Data Comparison: Isoreticular Pyrazolate-Based MOF Series

MOF NamePyrazole-Based LinkerLinker Length (Å, approx.)Resulting Pore Diameter (Å)BET Surface Area (m²/g)
MOF-X 1,4-bis(1H-pyrazol-4-yl)benzene~9.5~8~1200
MOF-Y 4,4'-bis(1H-pyrazol-4-yl)biphenyl~13.5~12~2100
MOF-Z 4,4''-bis(1H-pyrazol-4-yl)-p-terphenyl~17.5~16~2900

Note: The values above are illustrative examples based on typical trends in isoreticular series.

Strategy B: Post-Synthetic Modification (PSM) to Create Hierarchical Pores

Expert Analysis: Introducing mesopores into a microporous MOF creates a hierarchical pore system.[6] This is highly advantageous as the large mesopores act as "highways" for bulky molecules to quickly diffuse into the framework, while the micropores provide high surface area and size-selectivity.[9][10] Linker thermolysis is a straightforward PSM method to achieve this.[11]

Step-by-Step Protocol: Linker Thermolysis for Hierarchical Pores

  • Select a Suitable MOF: This method works well for MOFs containing a mixture of linkers with different thermal stabilities or a single linker that can be selectively cleaved.

  • Initial Activation: Activate the parent microporous MOF under mild conditions to remove solvent without damaging the framework.

  • Controlled Thermolysis:

    • Place the activated MOF in a tube furnace under an inert atmosphere (e.g., N₂ or Ar).

    • Heat the sample to a temperature that is sufficient to break down a portion of the organic linkers but below the decomposition temperature of the overall framework. This temperature must be carefully determined via thermogravimetric analysis (TGA).

    • Hold at this temperature for a defined period (e.g., 1-4 hours). The longer the time, the more linkers will be removed, creating larger pores.

  • Cooling and Characterization:

    • Cool the sample to room temperature under the inert atmosphere.

    • Characterize the resulting material using N₂ sorption. The appearance of a hysteresis loop in the isotherm confirms the creation of mesopores. Powder X-ray diffraction (PXRD) should be used to confirm that the underlying crystallinity is retained.

Workflow: Creating Hierarchical Pores via PSM

G ParentMOF Parent MOF (Microporous) Thermolysis Controlled Thermolysis ParentMOF->Thermolysis Heat under N₂ HierarchicalMOF Hierarchical MOF (Micro- & Mesoporous) Thermolysis->HierarchicalMOF Selective Linker Removal

Caption: Post-synthetic modification to generate hierarchical pores.

Problem 3: My pyrazole-based MOF is not selective enough for a specific gas separation application.

Core Issue: The pore aperture and surface chemistry are not optimized for discriminating between different gas molecules.

Expert Analysis: Porosity control is not just about size; it's also about creating a specific chemical environment within the pores. By introducing functional groups on the pyrazole linker, you can fine-tune the pore dimensions and introduce specific binding sites (e.g., Lewis basic sites, hydrogen bond donors) to enhance selectivity for certain molecules.[12][13]

Strategy: Pore Environment Tuning via Ligand Functionalization

The most effective way to implement this is during the ligand synthesis stage, before building the MOF.

Conceptual Diagram: Ligand Functionalization

G cluster_0 Unfunctionalized Linker cluster_1 Functionalized Linker cluster_2 Resulting Pore Environment Unfunc { Pyrazole |  Benzene Core |  Pyrazole} Pore1 Standard Pore Unfunc->Pore1 Forms Func { Pyrazole |  Benzene Core + Functional Group (-NH₂, -OH) |  Pyrazole} Pore2 Tuned Pore (Increased Selectivity) Func->Pore2 Forms

Caption: Tuning pore chemistry with functionalized linkers.

Protocol: Synthesis of a Functionalized Pyrazole-Based MOF

  • Ligand Synthesis: Synthesize the desired pyrazole-based linker with the chosen functional group (e.g., -NH₂, -OH, -CH₃) attached to the backbone. This often requires multi-step organic synthesis.

  • MOF Synthesis: Use the same solvothermal or diffusion synthesis conditions as for the unfunctionalized parent MOF, substituting the new functionalized linker. Minor adjustments to temperature or reaction time may be necessary to optimize crystallinity.

  • Characterization:

    • Confirm the incorporation of the functional group using FTIR or NMR spectroscopy.

    • Analyze the gas separation performance using breakthrough experiments or by comparing single-component gas adsorption isotherms. The functionalized MOF should show an enhanced uptake or a steeper isotherm slope for the target gas compared to other gases.

References

  • Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing).
  • Creating hierarchical pores in metal-organic frameworks via postsynthetic reactions.
  • Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characteriz
  • Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity.
  • An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review.
  • Cubic Octanuclear Ni(II) Clusters in Highly Porous Polypyrazolyl-Based Materials.
  • Introducing pyrazole-based MOF to polymer of intrinsic microporosity for mixed matrix membranes with enhanced CO2/CH4 separation performance.
  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
  • Towards controlled partial desolvation of guest-responsive Metal-Organic Frameworks for precise porosity control.
  • Hierarchically porous metal–organic frameworks: synthetic strategies and applic
  • Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review.
  • Synthesis of Cu/Co-hybrid MOF as a multifunctional porous compound in catalytic applications, synthesis of new nanofibers, and a. Frontiers.
  • Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization.
  • Tuning the adsorption properties of isoreticular pyrazolate-based metal-organic frameworks through ligand modific
  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications.
  • Size control over metal–organic framework porous nanocrystals. RSC Publishing.
  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
  • Evolution in MOF Porosity, Modularity, and Topology. springerprofessional.de.
  • Tuning the topology and functionality of metal-organic frameworks by ligand design. PubMed.
  • Hierarchically structured MOFs from three different perspectives.
  • Engineering Hierarchical Pore Structures for Improved Catalytic Performance of Metal-Organic Frameworks.
  • Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystalliz
  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. MDPI.

Sources

overcoming solubility issues of 1H-pyrazole-3,5-dicarboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the solubility challenges of 1H-pyrazole-3,5-dicarboxylic acid hydrate, designed for researchers and drug development professionals.

Technical Support Center: this compound

Welcome to the technical support guide for this compound (CAS: 303180-11-2). This resource provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to address common solubility issues encountered during experimental work. As a Senior Application Scientist, my goal is to explain the causality behind these methods, ensuring you can adapt and apply them effectively in your research.

Understanding the Challenge

1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic compound featuring two carboxylic acid functional groups.[1] Its structure, containing both polar carboxylic acid groups and a less polar pyrazole ring, results in moderate to low aqueous solubility under neutral conditions.[2] The strong intermolecular hydrogen bonding in its crystalline solid state further limits its dissolution. This guide will walk you through systematic approaches to overcome these limitations.

Troubleshooting Guide: Solubility Issues

This section is formatted as a series of questions you might ask when facing solubility problems, followed by detailed, expert-backed answers.

Question 1: "My this compound is not dissolving in water at the desired concentration. What is the first and most effective step I should take?"

Answer: The most direct and effective method to significantly enhance the aqueous solubility of this compound is through pH adjustment .

Causality & Mechanism: 1H-pyrazole-3,5-dicarboxylic acid is, as its name implies, an acid. Specifically, it is a dicarboxylic acid with a predicted pKa of approximately 3.24 for the first proton.[3] By adding a base to your aqueous solution, you deprotonate the carboxylic acid groups (-COOH) to form carboxylate anions (-COO⁻). This transformation from a neutral molecule to a charged salt dramatically increases its interaction with polar water molecules, thereby increasing solubility.[4][5] At a pH two or more units above the pKa of both carboxylic acid groups, the molecule will be fully ionized and exhibit its maximum aqueous solubility.

Recommended Action:

  • Prepare a slurry of the compound in your desired volume of water.

  • While stirring, add a suitable base dropwise. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonium hydroxide (NH₄OH).

  • Monitor the pH of the solution. You should observe the solid dissolving as the pH increases.

  • Aim for a final pH that is appropriate for your experimental window, but typically a pH of 7 or higher will result in significant solubilization.

Question 2: "I need to dissolve the compound in an organic solvent for a reaction. Which solvents should I try, and what if it still doesn't dissolve?"

Answer: For organic solvents, the principle of "like dissolves like" is your primary guide. If initial attempts fail, a co-solvent system is the logical next step.

Causality & Mechanism: The compound has both polar (carboxylic acids, pyrazole nitrogens) and non-polar (pyrazole ring backbone) characteristics. Therefore, polar aprotic solvents are often the best starting point. These solvents can engage in hydrogen bonding and dipole-dipole interactions without the reactivity of protic solvents.

Recommended Solvents & Strategies:

  • Primary Choices: Start with polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These are excellent solvents for many multifunctional compounds.

  • Secondary Choices: Polar protic solvents like methanol or ethanol can also be effective, as they can hydrogen bond with the carboxylic acid groups.[1]

  • Co-Solvency: If solubility is limited in a single solvent, a co-solvent system can be highly effective.[6] For example, if your reaction needs to be in a less polar solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM), you can first dissolve the compound in a minimal amount of DMSO or DMF and then add this solution to the bulk solvent.

Data Summary: Solvent Selection Guide

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Polar Protic Water (with pH adjustment), Methanol, EthanolModerate to HighCapable of hydrogen bonding. Solubility in water is poor at neutral pH but excellent at basic pH.[1][7]
Ethers THF, DioxaneLowModerate polarity but less effective at solvating the carboxylic acid groups.
Non-Polar Toluene, HexaneVery Low / InsolubleMismatch in polarity; insufficient interaction to overcome crystal lattice energy.
Question 3: "My application is sensitive to high pH and strong organic solvents. Are there any alternative methods to improve solubility?"

Answer: Yes, several formulation and physical modification techniques can be employed when chemical modifications are not viable. These methods focus on altering the physical state of the compound to enhance its dissolution rate and apparent solubility.

Alternative Strategies:

  • Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for solvation, which can significantly speed up the rate of dissolution.[6] This is particularly useful for preparing saturated solutions or in systems where dissolution kinetics are a limiting factor. This can be achieved through techniques like jet milling or high-pressure homogenization.

  • Use of Surfactants: Creating a micellar solution can help solubilize the compound. Surfactants form micelles in which the hydrophobic pyrazole portion of the molecule can be sequestered within the non-polar core of the micelle, while the polar carboxylic acid groups interact with the polar exterior.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The pyrazole ring of your compound can form an inclusion complex within this cavity, effectively encapsulating the less soluble portion of the molecule and presenting a more soluble complex to the solvent.[8]

Visualizing Solubility Mechanisms

The following diagrams illustrate the key concepts behind the recommended solubilization strategies.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 7) a { 1H-Pyrazole-3,5-dicarboxylic Acid |  HOOC-Py-COOH |  Neutral Molecule |  Low Aqueous Solubility} b { Pyrazole-3,5-dicarboxylate |  ⁻OOC-Py-COO⁻ |  Dianionic Salt |  High Aqueous Solubility} a->b + 2 OH⁻ b->a + 2 H⁺

TroubleshootingWorkflow start Start: Solubility Issue Encountered solvent_type Is the target solvent aqueous or organic? start->solvent_type ph_allowed Is pH adjustment permissible? solvent_type->ph_allowed Aqueous organic_choice Select Solvent: 1. DMSO, DMF 2. Methanol, Ethanol solvent_type->organic_choice Organic adjust_ph Adjust pH with Base (e.g., NaOH, KOH) to pH > 7 ph_allowed->adjust_ph Yes alternative_methods Consider Alternative Methods: 1. Micronization 2. Surfactants 3. Cyclodextrin Complexation ph_allowed->alternative_methods No cosolvent Is solubility still limited? organic_choice->cosolvent use_cosolvent Use Co-Solvent System: Dissolve in min. DMSO/DMF, then add to bulk solvent cosolvent->use_cosolvent Yes success Success: Compound Solubilized cosolvent->success No use_cosolvent->success adjust_ph->success alternative_methods->success

Frequently Asked Questions (FAQs)

  • Q1: What is the molecular weight of this compound?

    • The molecular weight is 174.11 g/mol .[9][10][11]

  • Q2: What are the typical storage conditions for this compound?

    • It should be stored at room temperature in a dry, well-ventilated place, with the container tightly closed.[2][3]

  • Q3: Is this compound hazardous?

    • Yes, it is classified as a skin, eye, and respiratory irritant.[2][9][10][12] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Q4: Will heating the solution help it dissolve?

    • Heating can increase the solubility of most compounds, including this one. However, be aware of the compound's stability at higher temperatures. The melting point is around 292-295°C with decomposition.[3][7][13] For most applications, the other methods described here are preferable to heating, but gentle warming can be a useful aid.

Detailed Experimental Protocols

Protocol 1: Solubilization in Aqueous Solution via pH Adjustment

This protocol describes how to prepare a stock solution of this compound in water by converting it to its soluble salt form.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Add Solvent: Add approximately 80% of the final desired volume of deionized water to the volumetric flask. Add the weighed compound to create a slurry.

  • Add Base: Place the flask on a stir plate and begin stirring. Slowly add the 1 M NaOH solution drop-by-drop using a pipette.

  • Monitor pH & Dissolution: Monitor the pH of the solution continuously. You will observe the solid material dissolving as the pH rises.

  • Target pH: Continue adding base until all the solid has dissolved and the pH is stable in the desired range (e.g., pH 7.4 for physiological buffers).

  • Final Volume: Once the compound is fully dissolved, carefully add deionized water to reach the final target volume in the volumetric flask.

  • Final Check: Mix thoroughly and confirm the final pH. The solution is now ready for use.

References

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • Pharmaguideline. Solubility Enhancement Techniques. [Link]
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
  • Capot Chemical Co., Ltd.
  • PubChem. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.
  • Rege, B. D., & Fogler, H. S. (1998). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science, 208(1), 229-234. [Link]
  • PubChem. Pyrazole-3,5-dicarboxylic acid.
  • Reddit. (2023, January 5). Dicarboxylic acid solubility.
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Validation & Comparative

A Comparative Guide to Dicarboxylic Acid Linkers in MOF Synthesis: Profiling 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1H-pyrazole-3,5-dicarboxylic acid hydrate (H₂pdc·H₂O) with other foundational dicarboxylic acid linkers used in the synthesis of Metal-Organic Frameworks (MOFs). We will explore how the unique structural and chemical attributes of H₂pdc·H₂O translate into distinct MOF properties, supported by experimental insights and comparative data. This document is intended for researchers, chemists, and material scientists engaged in the design and development of novel porous materials for applications ranging from gas storage and separation to catalysis and sensing.

The Central Role of Dicarboxylic Acid Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] The choice of this organic "linker" is paramount as it dictates the resulting framework's topology, porosity, and functionality. Dicarboxylic acids are among the most widely used linkers due to their strong coordination with metal centers and their ability to form robust, extended structures.

While simple aromatic dicarboxylic acids like terephthalic acid have been foundational in the development of iconic MOFs, the field is increasingly moving towards more complex, functional linkers.[2][3] this compound stands out in this regard. Its pyrazole core introduces nitrogen atoms that can act as additional coordination sites or functional Lewis basic centers, offering a level of chemical versatility not present in its purely carboxylate counterparts.[4][5]

Profile of Key Dicarboxylic Acid Linkers

A linker's geometry—its length, rigidity, and the angle between its coordinating groups—is a primary determinant of the final MOF architecture. Here, we compare H₂pdc·H₂O with three benchmark linkers that represent linear, bent, and extended geometries.

G cluster_0 Linker Structures H2pdc 1H-Pyrazole-3,5-dicarboxylic acid (H₂pdc) H2pdc_img H2BDC Terephthalic Acid (H₂BDC) H2BDC_img H2IPA Isophthalic Acid (H₂IPA) H2IPA_img H2NDC 2,6-Naphthalenedicarboxylic Acid (H₂NDC) H2NDC_img

Caption: Molecular structures of the compared dicarboxylic acid linkers.

  • This compound (H₂pdc·H₂O): This linker is characterized by a five-membered heterocyclic pyrazole ring containing two adjacent nitrogen atoms, with carboxylic acid groups at the 3 and 5 positions.[6] Its molecular formula is C₅H₆N₂O₅.[7] The key feature is its "bent" or angular geometry, combined with the Lewis basic nitrogen atoms within the ring, which can remain uncoordinated in the final framework.[8] This provides built-in functionality without the need for post-synthetic modification.

  • Terephthalic Acid (H₂BDC - Benzene-1,4-dicarboxylic acid): A linear, rigid linker that is perhaps the most common building block in MOF chemistry.[2] It is the organic component of the iconic MOF-5, where it connects zinc-oxide clusters to form a highly porous cubic framework.[1][3] Its linearity and symmetry often lead to predictable and highly ordered structures.

  • Isophthalic Acid (H₂IPA - Benzene-1,3-dicarboxylic acid): In contrast to H₂BDC, isophthalic acid is a bent linker, with the carboxylic acid groups positioned at a 120° angle to each other. This angular geometry prevents the formation of linear chains and promotes more complex, often interpenetrated, network topologies.[9][10]

  • 2,6-Naphthalenedicarboxylic Acid (H₂NDC): This linker can be viewed as an extended version of H₂BDC, featuring two fused benzene rings.[11] Its increased length and rigidity make it ideal for constructing MOFs with larger pores and enhanced thermal stability. The larger aromatic surface can also lead to stronger interactions with certain guest molecules.[12][13]

Comparative Analysis: Structure, Stability, and Functionality

The choice of linker directly impacts the final material's performance. The introduction of the pyrazole heterocycle in H₂pdc creates significant points of differentiation from standard aromatic dicarboxylic acids.

Influence on MOF Topology and Porosity

The geometry of the linker is the primary blueprint for the MOF's structure.

  • Coordination and Geometry: While H₂BDC, H₂IPA, and H₂NDC primarily coordinate through their carboxylate groups, H₂pdc offers more complex possibilities. The pyrazole's nitrogen atoms can also participate in coordination, or they can remain free, pointing into the pores of the framework.[14][15] This dual potential allows for greater control over the final structure. The strongly bent nature of the H₂pdc linker is known to produce MOFs with specific and often unique topologies.[16]

  • Porosity and Surface Area: Linear linkers like H₂BDC and H₂NDC are often used to create materials with very high surface areas, such as MOF-5.[3] The extended length of H₂NDC can lead to even larger pores compared to H₂BDC.[12] The bent nature of H₂IPA and H₂pdc often results in more intricate pore networks, which may have lower overall surface area but can offer enhanced selectivity for certain molecules.

G cluster_linker Linker Geometry cluster_mof Typical MOF Topology H2BDC H₂BDC Linear Cubic Cubic / High Symmetry e.g., MOF-5 H2BDC->Cubic H2NDC H₂NDC Linear, Extended LargePore Large Pores / High Stability e.g., IRMOF-8 H2NDC->LargePore H2IPA H₂IPA Bent (120°) Complex Complex Networks / Interpenetrated H2IPA->Complex H2pdc H₂pdc Bent, Heterocyclic FunctionalPore Functional Pores / Unique Topologies H2pdc->FunctionalPore

Caption: Relationship between linker geometry and resulting MOF topology.

Framework Stability: Thermal and Chemical Resilience

A MOF's utility in real-world applications is often limited by its stability. The linker plays a crucial role here.

  • Thermal Stability: MOFs built from larger, more rigid linkers like H₂NDC tend to exhibit superior thermal stability. For instance, Zr-NDC MOFs have been reported to be stable above 500 °C, which is higher than many frameworks built with single-ring linkers like H₂BDC.[11] Pyrazolate-based MOFs are also known for their high thermal stability.[17]

  • Chemical Stability: This is a key area where H₂pdc excels. The pyrazolate ring is less susceptible to hydrolysis than some metal-carboxylate bonds. Azolate-based MOFs can exhibit remarkable stability even in strong alkaline solutions.[18] This contrasts with many carboxylate-based MOFs, like MOF-5, which are notoriously sensitive to moisture.[3] The inherent hydrophobicity of a linker like H₂NDC can also impart better resistance to hydrolysis compared to H₂BDC.[11]

Intrinsic Functionality: The Pyrazole Advantage

Perhaps the most significant advantage of H₂pdc is the functionality it imparts to the framework.

  • Lewis Basic Sites: The uncoordinated nitrogen atoms of the pyrazole ring act as accessible Lewis bases.[8] This feature is highly desirable for applications such as CO₂ capture, where the nitrogen sites can create a stronger affinity for the acidic CO₂ molecule. This built-in functionality avoids the need for complex post-synthetic modification procedures that are often required for frameworks made from H₂BDC, H₂IPA, or H₂NDC.

  • Catalysis and Sensing: The nitrogen-rich environment within the pores of H₂pdc-based MOFs can be exploited for catalysis.[16] Furthermore, these functional sites can interact with specific guest molecules, making these MOFs promising candidates for chemical sensors. For example, MOFs containing pyrazole-dicarboxylate ligands have been shown to be effective fluorescent sensors for acetone and certain metal ions like Fe³⁺.[19]

Experimental Data and Protocols

To provide a tangible comparison, the following table summarizes key properties of representative MOFs synthesized from these linkers.

Linker Example MOF Geometry BET Surface Area (m²/g) Key Functional Feature Reference
H₂pdc·H₂O [Zn(pdc)(H₂O)]BentVaries (often microporous)Uncoordinated Lewis basic nitrogen atoms[4][8]
H₂BDC MOF-5 (Zn₄O(BDC)₃)Linear~260 - 4400High porosity, well-defined cubic structure[2][3]
H₂IPA [Ni₂(IPA)₂(H₂O)₈]·2H₂OBentVariesForms complex, often interpenetrated networks[10]
H₂NDC Fe-NDC (MIL-142B)Linear, Extended~350-500 (for Fe-NDC)High thermal stability, larger pore dimensions[11][13]
Protocol: Solvothermal Synthesis of an Fe-NDC MOF

This protocol provides a representative example of the solvothermal method commonly used for MOF synthesis. The choice of an H₂NDC-based MOF highlights a synthesis yielding a highly stable material.

Rationale: The solvothermal method, conducted in a sealed vessel at elevated temperatures, allows for the crystallization of MOFs that may not form under ambient conditions. N,N-Dimethylformamide (DMF) is a common high-boiling point solvent that effectively dissolves the metal salt and organic linker.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation A Dissolve Fe(NO₃)₃·9H₂O and 2,6-H₂NDC in DMF B Transfer to Teflon-lined autoclave A->B C Heat in oven (e.g., 100°C for 24h) B->C D Cool to room temperature C->D E Centrifuge to collect solid D->E F Wash with fresh DMF E->F G Dry under vacuum F->G

Caption: Experimental workflow for a typical solvothermal MOF synthesis.

Step-by-Step Methodology: [13]

  • Reagent Preparation: In a glass vial, dissolve 0.692 mmol of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and 0.692 mmol of 2,6-naphthalenedicarboxylic acid (H₂NDC) in 30 mL of N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Transfer the resulting solution into a 60 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a convection oven and heat at a constant temperature of 100 °C for 24 hours. During this time, the MOF crystals will slowly form.

  • Cooling and Isolation: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the resulting solid product by centrifugation.

  • Washing: To remove any unreacted starting materials or residual solvent trapped in the pores, wash the collected solid by re-dispersing it in fresh DMF, followed by centrifugation. Repeat this washing step twice.

  • Activation: Dry the final product under vacuum to remove the solvent, activating the pores of the MOF for subsequent applications.

Conclusion and Outlook

The selection of a dicarboxylic acid linker is a critical decision in the rational design of functional MOFs. While traditional linkers like terephthalic acid (H₂BDC), isophthalic acid (H₂IPA), and 2,6-naphthalenedicarboxylic acid (H₂NDC) provide access to a wide range of structures with varying geometries and stabilities, This compound (H₂pdc·H₂O) represents a significant advancement.

The key advantages of H₂pdc·H₂O are:

  • Inherent Functionality: The pyrazole ring's nitrogen atoms provide built-in Lewis basic sites, enhancing interactions with guest molecules like CO₂ and creating opportunities for catalysis and sensing.

  • Enhanced Chemical Stability: Pyrazolate-based frameworks often exhibit superior stability, particularly in aqueous or basic environments, compared to many purely carboxylate-based MOFs.

  • Structural Versatility: Its bent geometry and multiple potential coordination sites lead to the formation of unique and complex framework topologies.

For researchers aiming to develop next-generation MOFs with tailored functionalities and improved stability, this compound is an exceptionally promising building block. Its ability to combine porosity with active chemical sites in a single, stable framework opens the door to more sophisticated and efficient materials for a host of advanced applications.

References

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A Senior Application Scientist's Guide to the Structural Validation of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding intermolecular interactions to designing novel coordination polymers—is built. This guide provides an in-depth, experimentally-grounded validation of the crystal structure of 1H-pyrazole-3,5-dicarboxylic acid monohydrate, a versatile building block in the synthesis of metal-organic frameworks (MOFs) and pharmacologically active compounds.

Herein, we move beyond a mere recitation of data. We delve into the causality of experimental choices, presenting a self-validating framework for structural elucidation. This guide is structured to not only confirm the established crystal structure but also to compare it with potential alternatives, such as its anhydrous forms, providing a comprehensive understanding for the discerning researcher.

The Primary Structure: Unveiling the Monohydrate through Single-Crystal X-ray Diffraction

The gold standard for determining the absolute structure of a crystalline material is single-crystal X-ray diffraction (SC-XRD). This technique provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For 1H-pyrazole-3,5-dicarboxylic acid monohydrate, the seminal work has established a well-defined and consistently reproducible crystal structure.[1][2]

Experimental Protocol: From Crystal Growth to Data Refinement

The journey to a validated crystal structure begins with the growth of high-quality single crystals. The following protocol is a field-proven method for obtaining crystals of 1H-pyrazole-3,5-dicarboxylic acid monohydrate suitable for SC-XRD analysis.

Step 1: Crystallization

  • Dissolve 100 mg of 1H-pyrazole-3,5-dicarboxylic acid monohydrate in 10 mL of hot deionized water.[2]

  • Allow the solution to cool slowly to room temperature.

  • Permit the solvent to evaporate over several days.

  • Harvest the resulting colorless, columnar crystals.[2]

Causality of Choice : Slow evaporation is crucial as it allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects and leading to crystals of sufficient size and quality for diffraction.

Step 2: Data Collection and Structure Solution

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Process the diffraction data, including integration and absorption corrections.

  • Solve the structure using direct methods and refine it using full-matrix least-squares on F².

Workflow for Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement start High-Purity Compound crystallization Slow Evaporation Crystallization start->crystallization selection Select High-Quality Crystal crystallization->selection mount Mount Crystal on Goniometer selection->mount diffraction X-ray Diffraction Data Collection mount->diffraction processing Data Integration & Correction diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Full-Matrix Least-Squares Refinement solution->refinement validation CIF Validation & Deposition refinement->validation end end validation->end Final Validated Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The crystallographic data for 1H-pyrazole-3,5-dicarboxylic acid monohydrate is consistently reported in the literature.[1][2]

Parameter1H-Pyrazole-3,5-dicarboxylic acid monohydrate
Chemical FormulaC₅H₄N₂O₄·H₂O
Formula Weight174.12
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.386(3)
b (Å)3.7500(10)
c (Å)14.350(3)
β (°)101.88(3)
Volume (ų)704.9(3)
Z4
Calculated Density (Mg/m³)1.641
Key Structural Features and Intermolecular Interactions

The crystal structure reveals a three-dimensional network held together by a robust system of hydrogen bonds. The pyrazole molecules form one-dimensional chains through O—H⋯O and N—H⋯O hydrogen bonds.[2] These chains are further interconnected by water molecules, which act as bridges, forming O—H⋯O(water) and O(water)—H⋯N hydrogen bonds.[2] This extensive hydrogen bonding network is critical to the stability of the hydrated crystal structure.

h_bonding pz1 Pyrazole Molecule 1 pz2 Pyrazole Molecule 2 pz1->pz2 O-H···O water Water (H₂O) pz1->water O-H···O(water) pz1_O O-H pz1_N N-H pz2->pz1 N-H···O pz2_O O pz2_N N water->pz2 O(water)-H···N

Caption: Hydrogen bonding network in the monohydrate crystal.

Comparative Analysis: The Anhydrous Polymorphs

A comprehensive validation involves not just confirming the known structure but also understanding its relationship to other possible forms. 1H-pyrazole-3,5-dicarboxylic acid can exist in anhydrous forms, and understanding the transition between the hydrated and anhydrous states is crucial for applications where thermal stability is a factor.

A study on the thermal evolution of the monohydrate has identified two anhydrous polymorphs, designated H3pdc-α and H3pdc-β.[3] The α form is the most stable at room temperature after dehydration, while the β form appears at higher temperatures (>240°C).[3]

Comparative Data: Hydrate vs. Anhydrate
FeatureMonohydrateAnhydrous (β-form)
Water Content One molecule of water per molecule of acid.No water of crystallization.
Crystal Packing Three-dimensional network extensively mediated by water molecules via hydrogen bonds.[2]The packing is dictated by direct hydrogen bonding between the acid molecules.
Thermal Stability Decomposes in a two-step process, with initial water loss.[4]Thermally stable up to its decomposition point.
Intermolecular Forces Dominated by O—H⋯O, N—H⋯O, and water-mediated hydrogen bonds.[2]Primarily driven by O—H⋯O and N—H⋯O hydrogen bonds between pyrazole molecules.

The structural differences, particularly the role of the water molecule in the crystal lattice, have significant implications for the material's properties, including solubility and reactivity in the solid state.

Orthogonal Validation: Spectroscopic and Thermal Methods

While SC-XRD provides the definitive crystal structure, other analytical techniques offer complementary data that validate the molecular structure and composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for confirming the presence of key functional groups. For 1H-pyrazole-3,5-dicarboxylic acid monohydrate, the FTIR spectrum should exhibit characteristic absorption bands:

  • O-H Stretch (water): A broad absorption band around 3400-3500 cm⁻¹, indicative of the water of hydration.

  • O-H Stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (carboxylic acid): A strong absorption peak around 1700 cm⁻¹.

  • N-H Stretch: A peak in the range of 3100-3300 cm⁻¹.

The presence of the broad O-H stretch from the water molecule is a key diagnostic feature that distinguishes the hydrate from the anhydrous forms.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about the thermal stability and composition of the material.

  • TGA: A TGA thermogram of the monohydrate is expected to show an initial weight loss corresponding to the loss of one water molecule, followed by decomposition at a higher temperature. This confirms the hydrated nature of the compound.

  • DSC: The DSC curve will show an endothermic peak corresponding to the dehydration event, followed by an exothermic peak at the decomposition temperature.

These thermal analysis techniques provide robust, quantitative data that corroborates the composition determined by SC-XRD.

Conclusion: An Integrated Approach to Structural Validation

The crystal structure of 1H-pyrazole-3,5-dicarboxylic acid monohydrate is well-established and validated through single-crystal X-ray diffraction. The monoclinic P2₁/n space group and the detailed network of hydrogen bonds mediated by the water molecule are defining features of this structure.

A thorough validation, however, extends beyond the primary structure determination. By comparing the monohydrate with its anhydrous polymorphs, we gain a deeper understanding of the material's thermal behavior and the critical role of the solvent in dictating the crystal packing. Furthermore, orthogonal techniques such as FTIR and thermal analysis provide complementary, confirmatory evidence of the molecular structure and composition.

This integrated approach, combining the precision of diffraction methods with the insights from spectroscopic and thermal analyses, represents a comprehensive and self-validating framework for the structural characterization of crystalline materials. It is this level of rigor that is demanded by and essential for the advancement of research in the chemical and pharmaceutical sciences.

References

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comparative study of the catalytic activity of different pyrazole-based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential. Their high surface area, tunable porosity, and the ability to incorporate a diverse range of metal nodes and organic linkers make them ideal candidates for a myriad of catalytic applications. Among the various families of MOFs, those constructed with pyrazole-based ligands have garnered significant attention due to their exceptional stability, a critical attribute for robust and recyclable catalysts.[1][2] This guide provides an in-depth comparative study of the catalytic activity of different pyrazole-based MOFs, focusing on their performance in key organic transformations and electrochemical reactions. We will delve into the synthetic methodologies, catalytic protocols, and the underlying structure-activity relationships that govern their efficacy.

The Significance of the Pyrazole Moiety in MOF Catalysis

The enhanced stability of pyrazolate-based MOFs is a key factor driving their exploration in catalysis. This stability is often attributed to the strong coordination bonds formed between the pyrazolate linkers and the metal nodes.[2] According to Pearson's hard/soft acid/base (HSAB) principle, the formation of robust coordination bonds is favored when the Lewis acidic metal centers and the Lewis basic linkers have compatible hardness or softness.[2] Pyrazolate ligands, being borderline bases, form strong and stable bonds with borderline metal ions such as Co(II), Cu(II), and Ni(II), which are frequently employed as active sites in catalysis. This inherent stability ensures that the framework remains intact under the often harsh conditions of catalytic reactions, allowing for catalyst recyclability and preventing metal leaching, a common issue with less stable MOFs.

Comparative Catalytic Performance in C-O Cross-Coupling Reactions: The Case of PCN-300

The construction of C-O bonds through cross-coupling reactions is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical and fine chemical industries. The pyrazolate-based MOF, PCN-300, has demonstrated exceptional activity and recyclability in this domain.

Structural Features of PCN-300

PCN-300 is a copper-based MOF constructed from the porphyrinic ligand 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H₄TPPP).[2][3] Its structure is characterized by two distinct copper centers: one incorporated into the porphyrin ring and another forming an octahedral [CuPz₄Cl₂] secondary building unit (SBU). This unique arrangement results in a lamellar structure with one-dimensional open channels.[3]

Catalytic Activity in Dehydrogenative C-O Cross-Coupling

PCN-300 has been shown to be a highly effective heterogeneous catalyst for the cross-dehydrogenative coupling (CDC) reaction between phenols and cyclic ethers. In a comparative study, PCN-300 significantly outperformed homogeneous Cu-porphyrin catalysts, achieving yields of up to 96%.[3] This superior performance is attributed to a synergistic effect between the catalytically active Cu-porphyrin center and the robust MOF framework.[3]

Control experiments have revealed that the Cu-porphyrin site is the primary catalytic center, while the [CuPz₄Cl₂] node does not exhibit catalytic activity for this reaction.[3] An isostructural MOF, PCN-300-Ni, which contains Ni-porphyrin centers and [CuPz₄Cl₂] nodes, showed no desired product, further confirming the essential role of the Cu-porphyrin moiety.[3] The framework of PCN-300 is believed to enhance the catalytic activity by providing a stable and porous support that facilitates reactant access and product egress.

CatalystReactionSubstratesYield (%)RecyclabilityReference
PCN-300 C-O Cross-CouplingPhenol, p-dioxaneup to 96At least 5 cycles[3]
Homogeneous Cu-porphyrinC-O Cross-CouplingPhenol, p-dioxaneLower than PCN-300Not reported[3]
PCN-300-NiC-O Cross-CouplingPhenol, p-dioxane0-[3]

Table 1. Comparative catalytic performance of PCN-300 in C-O cross-coupling reactions.

Pyrazole-Based MOFs in Electrocatalysis: BUT-124(Co) for the Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production and in metal-air batteries. However, the sluggish kinetics of this four-electron transfer reaction necessitates the use of efficient electrocatalysts. The cobalt-containing pyrazolate-based MOF, BUT-124(Co), has emerged as a promising candidate for this application.

Synthesis of BUT-124(Co) via a Two-Step Strategy

The direct synthesis of BUT-124(Co), which is constructed from [Co₄Pz₈] clusters and 1,3,5-tris(pyrazolate-4-yl)benzene (BTP³⁻) ligands, has proven to be challenging. A successful two-step synthesis strategy has been developed, which involves the initial synthesis of a template framework, BUT-124(Cd), followed by a post-synthetic metal metathesis process to replace cadmium with cobalt.[4][5] This method allows for the formation of the desired highly open 3D framework structure.[4]

G cluster_synthesis BUT-124(Co) Synthesis Workflow start Start template_synthesis Synthesis of Template MOF (BUT-124(Cd)) start->template_synthesis metal_metathesis Post-Synthetic Metal Metathesis (Cd²⁺ → Co²⁺) template_synthesis->metal_metathesis Step 1 activation Solvent Exchange & Activation metal_metathesis->activation Step 2 final_product BUT-124(Co) activation->final_product

Figure 1. A schematic workflow for the two-step synthesis of BUT-124(Co).

OER Performance of BUT-124(Co)

BUT-124(Co) exhibits high catalytic activity for the OER in alkaline media. It achieves a current density of 10 mA cm⁻² at a competitive overpotential of 393 mV.[4][5] Furthermore, it demonstrates remarkable long-term stability during potentiostatic electrolysis in 1 M KOH solution, surpassing the durability of many benchmark catalysts.[4][5] This high activity and stability are attributed to the unique [Co₄Pz₈] clusters and the robust, highly open framework structure which facilitates electrolyte and ion transport.

MOF CatalystMetal CenterOER Overpotential @ 10 mA cm⁻² (mV)StabilityReference
BUT-124(Co) Co393High stability in 1 M KOH[4][5]
Other Co-based MOFsCoVariesVaries
RuO₂/IrO₂Ru/IrGenerally lowerGood, but expensive

Table 2. Comparative OER performance of BUT-124(Co).

Comparative Study of MFU-1 and MFU-2 in Alkene Oxidation

The selective oxidation of alkenes is a cornerstone of industrial organic synthesis. The cobalt-based pyrazolate MOFs, MFU-1 and MFU-2, have been investigated as catalysts for the liquid-phase oxidation of cyclohexene.

Structural Similarities and Differences

MFU-1 and MFU-2 are both constructed from redox-active Co(II) centers coordinated by linear 1,4-bis[(3,5-dimethyl)pyrazol-4-yl] ligands.[6] While structurally related, subtle differences in their framework topology and the coordination environment of the cobalt centers can influence their catalytic behavior.

Sources

A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule like 1H-pyrazole-3,5-dicarboxylic acid hydrate, a versatile building block in the synthesis of coordination polymers and potential drug candidates, ensuring its purity is paramount.[1][2] This guide provides an in-depth comparison of spectroscopic methodologies designed to rigorously confirm the purity of this compound, moving beyond simple pass/fail criteria to a holistic understanding of the material's chemical identity.

This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) as a self-validating system for purity assessment.

The Analytical Imperative: Why Spectroscopic Scrutiny?

While traditional methods like melting point determination and titration offer preliminary purity insights, they can be misleading.[3][4] Isomeric impurities or contaminants with similar physical properties may go undetected.[4] Spectroscopic techniques, however, provide a direct window into the molecular structure, offering definitive evidence of identity and the presence of contaminants.[3][5] An integrated spectroscopic approach is the most robust strategy for confirming the purity of synthesized organic compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing unambiguous information about the carbon-hydrogen framework.[4][5] For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and detecting impurities.

Causality Behind Experimental Choices:
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to dissolve the polar analyte and its high boiling point are advantageous. Crucially, its proton signal appears far downfield, and its residual water peak does not typically interfere with the analyte's signals. The acidic protons of the carboxylic acid and pyrazole N-H are readily exchanged in solvents like D₂O, but are observable in DMSO-d₆, providing a more complete structural picture.

  • Quantitative NMR (qNMR): While standard NMR is excellent for structural confirmation, qNMR can be employed for precise purity determination against a certified internal standard.[6]

Expected ¹H NMR Spectrum (in DMSO-d₆)

A pure sample of 1H-pyrazole-3,5-dicarboxylic acid will exhibit a simple, yet characteristic, ¹H NMR spectrum. The key is the high degree of symmetry in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1Singlet (s)1HC4-H (pyrazole ring)The sole proton on the pyrazole ring, appearing as a sharp singlet due to the absence of adjacent protons.[7]
>13.0 (very broad)Singlet (s)3H2 x -COOH and 1 x N-HThe acidic protons of the carboxylic acids and the pyrazole N-H often exchange and appear as a single broad signal.

Purity Insight: The presence of any additional peaks, especially in the aliphatic or aromatic regions, would indicate impurities. For instance, residual 3,5-dimethyl-1H-pyrazole (a potential starting material) would show sharp singlets around 2.2 ppm and 5.8 ppm.[7][8]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Mixing: Gently vortex the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the spectrum using appropriate software. Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual DMSO solvent peak (δ ~2.50 ppm). Integrate all peaks and assign them according to the expected structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For this compound, FTIR is crucial for confirming the presence of the carboxylic acid groups, the pyrazole ring, and the water of hydration.

Causality Behind Experimental Choices:
  • Sampling Technique: The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed, requiring minimal sample preparation. Alternatively, preparing a KBr pellet can provide high-quality spectra.

  • Significance of Broad Peaks: The O-H stretching region is particularly informative. The broadness of the absorption bands is indicative of extensive hydrogen bonding, a key feature of the crystal structure of this molecule.

Expected FTIR Absorption Bands (cm⁻¹)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 2400Strong, BroadO-H stretch (Carboxylic acid)The very broad signal is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~3200Medium, BroadO-H stretch (Water of hydration) & N-H stretchThe presence of water of hydration will contribute to the broadness in this region, overlapping with the pyrazole N-H stretch.[9]
~1700Strong, SharpC=O stretch (Carboxylic acid)A strong, sharp peak indicative of the carbonyl group in the carboxylic acid.
1600 - 1450MediumC=C and C=N ring stretchesVibrations associated with the pyrazole aromatic ring.
~1250StrongC-O stretchCoupled with O-H bending, this is a characteristic band for carboxylic acids.

Purity Insight: The absence of the broad O-H and strong C=O bands would be a major red flag. The presence of sharp peaks around 2850-3000 cm⁻¹ could indicate aliphatic impurities.

Experimental Protocol: FTIR-ATR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

  • Analysis: Compare the acquired spectrum with a reference spectrum or analyze the key absorption bands for the presence of all expected functional groups.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It is the definitive method for confirming the molecular weight of a compound, providing strong evidence for its elemental composition.

Causality Behind Experimental Choices:
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule. It typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and clearly indicating the molecular weight.

  • High-Resolution MS (HRMS): Using HRMS (e.g., TOF or Orbitrap analyzers) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula.[5]

Expected Mass Spectrum (ESI Negative Mode)

The anhydrous molecular formula is C₅H₄N₂O₄, with a molecular weight of 156.10 g/mol .[10]

m/z ValueIon SpeciesRationale
155.0098[M-H]⁻The deprotonated molecule is the most likely and most informative peak in negative ion mode. Its high-resolution mass confirms the elemental composition of C₅H₃N₂O₄⁻.
111.0193[M-H-CO₂]⁻A common fragmentation pattern for carboxylic acids is the loss of carbon dioxide (44 Da). This fragment corresponds to the loss of one carboxyl group.

Purity Insight: The base peak should correspond to the expected molecular ion. The presence of significant peaks at other m/z values could indicate impurities or degradation products. LC-MS is a powerful variant that separates impurities chromatographically before mass analysis, providing both qualitative and quantitative purity data.[6]

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Calibrate the mass spectrometer. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

An Integrated Workflow for Unambiguous Purity Confirmation

No single technique tells the whole story. A robust purity assessment relies on the convergence of data from multiple, orthogonal methods. The following workflow ensures a comprehensive and self-validating analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Structural & Identity Confirmation cluster_2 Phase 3: Final Assessment Sample Sample Received FTIR FTIR Analysis Sample->FTIR Decision1 Functional Groups Correct? FTIR->Decision1 NMR ¹H & ¹³C NMR Analysis Decision1->NMR Yes Fail Impurity Detected (Further Analysis Required) Decision1->Fail No Decision2 Structure & MW Correct? NMR->Decision2 MS High-Resolution MS MS->Decision2 Integration Data Integration & Review Decision2->Integration Yes Decision2->Fail No Pass Purity Confirmed Integration->Pass Integration->Fail

Caption: Integrated workflow for spectroscopic purity validation.

Comparison with Alternative Methods

While spectroscopy provides structural confirmation, other methods are often used for quantitative purity assessment.

MethodPrincipleAdvantagesLimitations
Spectroscopic (Combined) Measures interaction with electromagnetic radiation to probe molecular structure.Provides definitive structural identity; high specificity; can identify unknowns.Can be less sensitive for quantification without specific methods (qNMR, UV-Vis).
HPLC-UV Chromatographic separation followed by UV detection.[5]Excellent for quantification (purity %); high sensitivity; resolves impurities.Requires a chromophore; does not provide structural information on its own.
LC-MS Chromatographic separation coupled with mass spectrometry.[5][6]Combines separation power with mass identification; highly sensitive and specific.More complex instrumentation and data analysis.
Melting Point Measures the temperature range over which the solid melts.[3][11]Fast, simple, and inexpensive.A sharp melting point does not guarantee purity; insensitive to some impurities.
Titration Neutralization of the acidic protons with a standardized base.[11]Accurate for assay determination (wt%); inexpensive.Non-specific; any acidic impurity will be titrated, leading to inaccurate results.

Conclusion

Confirming the purity of this compound is a critical step in ensuring the integrity of subsequent research. A multi-pronged spectroscopic approach, leveraging the structural detail of NMR, the functional group fingerprint of FTIR, and the molecular weight confirmation of MS, provides a robust and self-validating methodology. This integrated strategy allows researchers to move beyond a simple percentage value, offering a comprehensive chemical understanding of their material and underpinning the trustworthiness of their scientific endeavors.

References

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
  • SpectraBase. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid, 1-methyl-, 3-ethyl ester [1H NMR].
  • PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
  • PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid.
  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • NIST WebBook. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-.
  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).
  • PubChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.
  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.
  • Oakwood Chemical. (n.d.). This compound.
  • SpectraBase. (n.d.). Pyrazole-3,5-dicarboxylic acid.
  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.
  • Fisher Scientific. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98%.
  • ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • BYJU'S. (2020). Test for Carboxyl Group.
  • YouTube. (2022). Tests for carboxylic acid. Distinction tests for -COOH.
  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Canada.ca. (n.d.). Screening Assessment - Carboxylic Acids Group.
  • Quora. (2015). How are carboxylic acids identified?
  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.
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The Unseen Influence of Water: A Comparative Guide to MOF Synthesis with Hydrated vs. Anhydrous Pyrazole Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the synthesis of Metal-Organic Frameworks (MOFs) is a delicate dance of components. The choice of metal nodes and organic linkers dictates the final architecture and function. However, a frequently overlooked variable is the hydration state of the organic linker. This guide provides an in-depth technical comparison of the synthesis and performance of MOFs using hydrated versus anhydrous 3,5-pyrazoledicarboxylic acid, offering insights into how a single molecule of water can profoundly impact the final material.

The Critical Role of Water in MOF Synthesis

Water is often more than just a solvent in MOF synthesis; it can act as a coordination modulator, a structural template, and a competing ligand. When using a hydrated linker like 3,5-pyrazoledicarboxylic acid monohydrate, the water molecules associated with the linker can influence the reaction kinetics and thermodynamics. In contrast, an anhydrous linker provides a "cleaner" system, where the interaction between the metal and the linker is more direct.

The presence of water can lead to:

  • Different coordination environments: Water can coordinate to the metal centers, potentially blocking sites that would otherwise be occupied by the pyrazole dicarboxylic acid. This can lead to different crystal structures or the formation of defects.

  • Hydrolysis of metal precursors: Some metal salts are prone to hydrolysis, which can be exacerbated by the presence of additional water from the hydrated linker. This can affect the formation of the secondary building units (SBUs) of the MOF.

  • Influence on crystal nucleation and growth: Water can act as a mineralizer, influencing the rate of crystal nucleation and growth, which in turn affects the crystal size and morphology.

Comparative Synthesis Protocols

The following are generalized protocols for the synthesis of a hypothetical zinc-based MOF using both hydrated and anhydrous 3,5-pyrazoledicarboxylic acid. These protocols are designed to be self-validating by including characterization steps to confirm the identity and purity of the resulting material.

Synthesis using Anhydrous 3,5-Pyrazoledicarboxylic Acid

This protocol aims for a direct reaction between the metal salt and the linker in a controlled, low-water environment.

Experimental Workflow:

cluster_anhydrous Anhydrous Synthesis Protocol A Reactants: - Zinc Nitrate Hexahydrate - Anhydrous 3,5-Pyrazoledicarboxylic Acid - N,N-Dimethylformamide (DMF) B Solvothermal Reaction: - Combine reactants in a Teflon-lined autoclave. - Heat at 120°C for 24 hours. A->B Step 1 C Isolation and Washing: - Cool to room temperature. - Filter the crystalline product. - Wash with fresh DMF and then ethanol. B->C Step 2 D Activation: - Solvent exchange with ethanol for 3 days. - Dry under vacuum at 150°C for 12 hours. C->D Step 3 E Characterization: - Powder X-ray Diffraction (PXRD) - Thermogravimetric Analysis (TGA) - N2 Adsorption-Desorption (BET surface area) D->E Step 4 cluster_hydrated Hydrated Synthesis Protocol A Reactants: - Zinc Nitrate Hexahydrate - 3,5-Pyrazoledicarboxylic Acid Monohydrate - N,N-Dimethylformamide (DMF) B Solvothermal Reaction: - Combine reactants in a Teflon-lined autoclave. - Heat at 120°C for 24 hours. A->B Step 1 C Isolation and Washing: - Cool to room temperature. - Filter the crystalline product. - Wash with fresh DMF and then ethanol. B->C Step 2 D Activation: - Solvent exchange with ethanol for 3 days. - Dry under vacuum at 150°C for 12 hours. C->D Step 3 E Characterization: - Powder X-ray Diffraction (PXRD) - Thermogravimetric Analysis (TGA) - N2 Adsorption-Desorption (BET surface area) D->E Step 4

Hydrated MOF Synthesis Workflow.

Performance Comparison: Expected Outcomes

The choice between a hydrated and an anhydrous linker is expected to manifest in several key performance characteristics of the resulting MOF.

Performance MetricMOF from Anhydrous Linker (Expected)MOF from Hydrated Linker (Expected)Rationale
Crystallinity Potentially higher, with sharper PXRD peaks.May exhibit broader PXRD peaks or the presence of secondary phases.The anhydrous system has fewer competing species, potentially leading to more ordered crystal growth. The presence of water can sometimes lead to the formation of different, less crystalline phases.
Porosity & Surface Area (BET) Likely higher.May be lower.Water molecules can act as pore-blocking agents if not fully removed during activation. They can also lead to the formation of denser, less porous framework structures.
Thermal Stability (TGA) Expected to show a clean decomposition profile.May exhibit an initial weight loss at lower temperatures corresponding to the removal of coordinated or guest water molecules.The presence of water in the hydrated linker can lead to its incorporation into the final MOF structure, which is then lost upon heating.
Yield Potentially higher and more reproducible.May be more variable.The additional water in the hydrated system can introduce more variables that are harder to control, potentially affecting the overall yield and batch-to-batch consistency.
Crystal Morphology (SEM) More uniform and well-defined crystals.Potentially smaller or more agglomerated crystals.Water can influence the nucleation and growth rates, which can impact the final crystal size and shape.

Mechanistic Insights and Causality

The observed differences in performance can be traced back to the fundamental interactions at the molecular level during MOF formation.

cluster_anhydrous Anhydrous Linker Pathway cluster_hydrated Hydrated Linker Pathway A Anhydrous Linker + Metal Salt B Direct Coordination A->B C Well-defined SBU Formation B->C D Ordered Framework Assembly C->D E Hydrated Linker + Metal Salt F Competitive Coordination (Linker vs. Water) E->F G Potential for Multiple SBU Species F->G H Possible Phase Impurities or Less Ordered Framework G->H

Mechanistic pathways of MOF formation.

In the anhydrous pathway, the formation of the metal-linker coordination bonds is more direct, leading to a more predictable and ordered assembly of the framework. In contrast, the hydrated pathway introduces a competitive equilibrium where water molecules can also coordinate to the metal centers. This can lead to a mixture of SBUs, some fully coordinated by the linker and others partially capped by water or hydroxyl groups. This heterogeneity at the molecular level can translate to lower crystallinity and porosity in the bulk material.

Conclusion and Recommendations

The choice between hydrated and anhydrous pyrazole dicarboxylic acid for MOF synthesis is not trivial and has significant implications for the performance of the final material.

  • For applications requiring high crystallinity, porosity, and thermal stability , such as gas storage and separation, the use of an anhydrous linker is generally recommended . The additional cost and effort required to obtain the anhydrous form are often justified by the superior properties of the resulting MOF. [1]* For applications where the presence of hydrophilic pores is desirable , or where the synthesis is being explored for novel structures, the hydrated linker may offer interesting possibilities . The incorporated water can sometimes template the formation of unique topologies that are not accessible under anhydrous conditions. [2] Ultimately, the choice of linker should be a deliberate one, made with a clear understanding of the desired properties of the final MOF. It is crucial for researchers to report the hydration state of the linkers used in their synthesis to ensure the reproducibility of their results. The characterization techniques outlined in the protocols, particularly PXRD and TGA, are essential for verifying the phase purity and thermal behavior of the synthesized MOFs. [3]

References

  • Stock, N. et al. (2016). Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Chemical Communications, 52(86), 12698-12701. [Link] [4][5]2. Butca, J. A. et al. (2022). Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen. Molecules, 27(19), 6549. [Link] [6]3. Al-Munsour, A. et al. (2025). Latest developments in the synthesis of metal–organic frameworks and their hybrids for hydrogen storage. Nanoscale. [Link] [1]4. Canivet, J. et al. (2014). Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks. Dalton Transactions, 43(45), 17047-17055. [Link] [7]5. Li, H. et al. (2024). Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture. Chemical Science, 15(3), 735-751. [Link] [8][9]6. El-Aouty, M. S. et al. (2022). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link] [10][11]7. Kuhne, T. D. et al. (2013). Investigation of structure and dynamics of the hydrated metal–organic framework MIL-53(Cr) using first-principles molecular dynamics. Physical Chemistry Chemical Physics, 15(34), 14329-14338. [Link] [2]8. Al-Ghouti, M. A. et al. (2020). Physiochemical characterization of metal organic framework materials: A mini review. Microporous and Mesoporous Materials, 296, 109988. [Link] [3]9. Gómez-Giménez, J. et al. (2023). A database to compare possible MOFs for volumetric hydrogen storage, taking into account the cost of their building blocks. ChemRxiv. [Link] [12]10. Kubota, Y. et al. (2017). Three-Dimensional Visualization of Adsorption Distribution in a Single Crystalline Particle of a Metal-Organic Framework. Angewandte Chemie International Edition, 56(34), 10077-10081. [Link] [13]11. Liu, H. B. et al. (2007). Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. Journal of Pharmaceutical Sciences, 96(4), 927-934. [Link] [14]12. Wang, Y. Y. et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(22), 7786-7793. [Link] [15]13. Wikipedia contributors. (2023). Proton-exchange membrane fuel cell. Wikipedia. [Link] [16]14. Ghasempour, H. et al. (2019). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances, 9(59), 34293-34300. [Link] [17]15. Kong, X. J. et al. (2025). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Chemical Society Reviews. [Link]

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A Comparative Guide to the Reproducible Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the consistent and scalable synthesis of key organic building blocks is paramount. 1H-pyrazole-3,5-dicarboxylic acid, and its hydrated form, serves as a critical precursor for a variety of pharmacologically active agents and functional materials, including metal-organic frameworks (MOFs). The reproducibility of its synthesis is not merely a matter of efficiency but a cornerstone of reliable downstream applications. This guide provides a detailed, in-depth comparison of two prominent methods for the synthesis of 1H-pyrazole-3,5-dicarboxylic acid hydrate, offering insights into their reproducibility, scalability, and potential pitfalls.

Introduction: The Significance of Reproducible Synthesis

1H-pyrazole-3,5-dicarboxylic acid is a versatile heterocyclic compound whose rigid structure and divergent carboxylic acid functionalities make it an ideal ligand for the construction of porous coordination polymers and a valuable scaffold in medicinal chemistry. The presence of water in its crystalline structure, forming the hydrate, can significantly influence its solubility and reactivity. Therefore, achieving a consistent yield, purity, and hydration state is crucial for its effective use. This guide will dissect two common synthetic routes: the direct oxidation of a readily available precursor and a two-step esterification-hydrolysis sequence.

Method 1: Direct Oxidation of 3,5-Dimethyl-1H-pyrazole

This classical approach involves the strong oxidation of the methyl groups of 3,5-dimethyl-1H-pyrazole using potassium permanganate (KMnO₄). The underlying principle is the conversion of the alkyl side chains to carboxylic acids.

Causality Behind Experimental Choices

The choice of potassium permanganate as the oxidizing agent is driven by its high reactivity and solubility in water, the chosen solvent for this reaction. The elevated temperature (70-90°C) is necessary to drive the oxidation of the relatively stable methyl groups. The reaction is performed in an aqueous medium, which is both environmentally benign and facilitates the dissolution of the potassium permanganate and the starting pyrazole. The final acidification step is critical for the precipitation of the dicarboxylic acid, which is soluble in its salt form under the initial basic conditions of the reaction mixture.

Experimental Protocol: Oxidation Method

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl, aqueous solution)

Procedure:

  • In a large reaction vessel, dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water, heating to 70°C with stirring.

  • Slowly and carefully add potassium permanganate (3.271 mol) to the hot solution in portions. The reaction is exothermic; maintain the temperature below 90°C by controlling the rate of addition and, if necessary, using an ice bath.

  • After the addition is complete, continue stirring the mixture at 70-90°C until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This typically takes several hours.

  • Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Filter off the MnO₂ precipitate and wash it thoroughly with water.

  • Combine the filtrate and the washings. Acidify the solution to a pH of 2 with aqueous hydrochloric acid.

  • Allow the acidified solution to stand overnight to ensure complete precipitation of the product.

  • Collect the white precipitate of 1H-pyrazole-3,5-dicarboxylic acid by filtration and wash it with cold water.

  • Dry the product under vacuum to obtain this compound.

Reproducibility and Challenges

While straightforward, this method presents several challenges to reproducibility:

  • Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to side reactions and a decrease in yield and purity.

  • Stoichiometry of KMnO₄: The precise stoichiometry of potassium permanganate is crucial. An excess can lead to the cleavage of the pyrazole ring, while an insufficient amount will result in incomplete oxidation and the formation of 5-methyl-1H-pyrazole-3-carboxylic acid as a significant byproduct.[1]

  • Workup and Purification: The removal of the large volume of MnO₂ can be cumbersome, and co-precipitation of the product with the manganese dioxide can reduce the isolated yield. The purity of the final product is often affected by the presence of the mono-carboxylic acid byproduct, which may require further purification steps.

Method 2: Two-Step Synthesis via Diethyl Ester Intermediate

This alternative route involves the initial synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate, followed by its hydrolysis to the desired dicarboxylic acid. This approach offers greater control over the reaction and can lead to a purer final product.

Causality Behind Experimental Choices

The initial esterification step is a common strategy to protect the carboxylic acid functionality and to facilitate purification of the pyrazole core. The subsequent hydrolysis of the diethyl ester to the dicarboxylic acid is a standard and well-understood reaction. The choice of a strong base like potassium hydroxide (KOH) for hydrolysis ensures the complete saponification of the ester groups. Acidification is then required to protonate the carboxylate salts and precipitate the final dicarboxylic acid.

Experimental Protocol: Esterification-Hydrolysis Method

Part A: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

A common method for the synthesis of the diethyl ester is the reaction of diethyl oxalate with hydrazine.

Part B: Hydrolysis of Diethyl 1H-pyrazole-3,5-dicarboxylate

Materials:

  • Diethyl 1H-pyrazole-3,5-dicarboxylate

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Dissolve diethyl 1-methyl-pyrazole-3,5-dicarboxylic acid in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of potassium hydroxide (3.0 M in methanol) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Evaporate the methanol under reduced pressure.

  • Dissolve the resulting residue in water.

  • Carefully add concentrated hydrochloric acid to adjust the pH of the solution to 2-3, which will cause the precipitation of the dicarboxylic acid.

  • Extract the aqueous solution with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1H-pyrazole-3,5-dicarboxylic acid. The product can then be recrystallized from water to obtain the hydrate form.

Reproducibility and Advantages

This two-step method generally offers higher reproducibility and purity for several reasons:

  • Controlled Reactions: Both the esterification and hydrolysis steps are well-defined reactions with fewer potential side products compared to the strong oxidation method.

  • Easier Purification: The intermediate diethyl ester can be purified by crystallization or chromatography, ensuring that a high-purity starting material is used for the final hydrolysis step. This significantly improves the purity of the final dicarboxylic acid.

  • Scalability: The reactions are generally more amenable to scaling up due to better control over reaction conditions and less hazardous byproducts (compared to large quantities of MnO₂).

Comparative Analysis

ParameterMethod 1: Direct OxidationMethod 2: Esterification-Hydrolysis
Starting Material 3,5-Dimethyl-1H-pyrazoleDiethyl oxalate, Hydrazine
Number of Steps 12
Reported Yield ~33%[1]Generally higher and more consistent
Purity of Crude Product Moderate, often contains mono-carboxylic acid byproduct[1]High
Key Challenges Strong exothermicity, MnO₂ removal, byproduct formationTwo-step process, requires purification of intermediate
Reproducibility Moderate, sensitive to reaction conditionsHigh
Scalability Challenging due to exotherm and byproduct removalMore readily scalable
Environmental Impact Generation of large amounts of MnO₂ wasteUse of organic solvents

Visualizing the Synthetic Workflows

Synthesis_Workflows cluster_0 Method 1: Direct Oxidation cluster_1 Method 2: Esterification-Hydrolysis A1 3,5-Dimethyl-1H-pyrazole A2 KMnO4, H2O 70-90°C A1->A2 A3 Reaction Mixture (Product & MnO2) A2->A3 A4 Filtration A3->A4 A5 Filtrate A4->A5 A6 Acidification (HCl) A5->A6 A7 Precipitation & Filtration A6->A7 A8 This compound A7->A8 B1 Diethyl oxalate + Hydrazine B2 Esterification B1->B2 B3 Diethyl 1H-pyrazole-3,5-dicarboxylate B2->B3 B4 Hydrolysis (KOH, MeOH then HCl) B3->B4 B5 This compound B4->B5

Caption: Comparative workflow of the two synthesis methods.

Logical Relationships in Reproducibility

Reproducibility_Factors cluster_oxidation Method 1: Oxidation cluster_hydrolysis Method 2: Hydrolysis Temp Temperature Control Purity_Ox Product Purity Temp->Purity_Ox Yield_Ox Product Yield Temp->Yield_Ox Stoich KMnO4 Stoichiometry Stoich->Purity_Ox Stoich->Yield_Ox Side_Prod Side Product Formation (Mono-acid) Stoich->Side_Prod Side_Prod->Purity_Ox Purity_Ester Intermediate Purity Purity_Hyd Final Product Purity Purity_Ester->Purity_Hyd Hydrolysis_Comp Completeness of Hydrolysis Hydrolysis_Comp->Purity_Hyd Yield_Hyd Final Product Yield Hydrolysis_Comp->Yield_Hyd Reproducibility Overall Reproducibility Reproducibility->Temp Reproducibility->Stoich Reproducibility->Purity_Ester Reproducibility->Hydrolysis_Comp

Caption: Factors influencing the reproducibility of each synthesis method.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthesis method for this compound should be guided by the specific requirements of the application.

  • For rapid, small-scale synthesis where moderate purity is acceptable , the direct oxidation method can be a viable option. However, careful control of the reaction temperature and stoichiometry of the oxidizing agent is essential to maximize reproducibility.

  • For applications requiring high purity and consistent, scalable production , the two-step esterification-hydrolysis method is demonstrably superior. While it involves an additional step, the ability to purify the intermediate ester leads to a final product of higher purity and a more reproducible process overall.

Ultimately, the self-validating nature of the two-step synthesis, where the purity of an intermediate can be confirmed before proceeding, provides a greater degree of control and confidence in the final product's quality, a critical consideration in both research and industrial settings.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the analytical cross-validation of 1H-pyrazole-3,5-dicarboxylic acid hydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines. It delves into the rationale behind methodological choices, ensuring a robust and defensible analytical data package. We will explore the characterization of the target molecule and compare its analytical behavior with two structurally related compounds: a positional isomer, 1H-pyrazole-4-carboxylic acid , and a different heterocyclic system, 1,2,3-triazole-4,5-dicarboxylic acid . This comparative approach is fundamental to true data cross-validation, confirming not only the identity of the target molecule but also the specificity of the analytical methods employed.

The Imperative of Cross-Validation in Pharmaceutical Analysis

The choice of this compound as our subject is deliberate. As a polar, heterocyclic molecule containing multiple functionalities (pyrazole ring, two carboxylic acids, and a water of hydration), it presents an ideal case study for demonstrating a multi-faceted analytical approach.

Physicochemical Properties of the Analyte and Comparators

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the molecules under investigation. These properties often dictate the choice of analytical techniques and experimental conditions.

PropertyThis compound1H-Pyrazole-4-carboxylic acid1,2,3-Triazole-4,5-dicarboxylic acid
Molecular Formula C₅H₆N₂O₅C₄H₄N₂O₂C₄H₃N₃O₄
Molecular Weight 174.11 g/mol [1]112.09 g/mol [2]157.08 g/mol
Structure
Key Features Pyrazole ring, two carboxylic acids (positions 3 & 5), monohydratePyrazole ring, one carboxylic acid (position 4)Triazole ring, two carboxylic acids (positions 4 & 5)
Melting Point 292-295 °C (decomposes)~285 °C (decomposes)200 °C (decomposes)

Part 1: Comprehensive Analysis of this compound

In this section, we will apply a suite of standard analytical techniques to our primary molecule. For each technique, a detailed protocol is provided, followed by an analysis of the expected data and an explanation of the experimental rationale.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is chosen as the solvent due to the high polarity of the analyte and its ability to dissolve carboxylic acids.[4] Importantly, the acidic protons of the carboxylic acid and the N-H of the pyrazole are exchangeable and often broad; DMSO-d₆ can form hydrogen bonds, which can sometimes sharpen these peaks compared to other solvents like D₂O, where they would be completely exchanged and thus invisible.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

    • Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ ~2.50 ppm).

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.16[5]Singlet1HC4-H (pyrazole ring)
2BroadBroad Singlet3H2 x -COOH and 1 x N-H
3~3.3-3.5Broad Singlet2HH₂O (water of hydration)
  • Key Insights: The presence of a single aromatic proton at ~7.16 ppm is highly indicative of the 3,5-disubstituted pyrazole ring.[5] The broad signal integrating to 3 protons corresponds to the exchangeable acidic protons. The presence of a distinct water peak confirms the hydrated nature of the compound. This NMR data provides the core structural framework.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. It is particularly useful for observing the characteristic vibrations of C=O, O-H, and N-H bonds.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Rationale: The KBr pellet method is a standard technique for solid-state FTIR analysis.[6] It minimizes scattering and produces sharp, well-defined spectra for crystalline solids. It avoids the use of solvents (like Nujol mulls) which have their own IR signals that can obscure parts of the spectrum.

  • Instrument: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans.

    • Background: A background spectrum of a pure KBr pellet is collected and automatically subtracted from the sample spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-2500 (very broad)O-H and N-H stretchingCarboxylic acid O-H, Pyrazole N-H, H₂O
~1700-1680C=O stretchingCarboxylic acid
~1560-1400C=C and C=N stretchingPyrazole ring
~1250C-O stretchingCarboxylic acid
  • Key Insights: The extremely broad absorption in the high-wavenumber region is characteristic of the hydrogen-bonded O-H groups of the carboxylic acids and the water of hydration, overlapping with the N-H stretch.[7] The strong carbonyl (C=O) peak confirms the presence of the carboxylic acid groups.[7] This data perfectly complements the NMR findings, confirming the key functional groups that make up the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.

  • Sample Introduction: A direct insertion probe is used for solid samples.

    • Rationale: Since the analyte is a solid with a high melting point, direct insertion allows it to be heated and vaporized directly into the ion source, which is necessary for EI.

  • Instrument: A mass spectrometer with an electron ionization source.

  • Parameters:

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

    • Source Temperature: 200-230 °C.[5]

    • Mass Range: m/z 40-300.

m/zProposed FragmentSignificance
156[M]⁺Molecular ion of the anhydrous molecule.[5][8]
112[M - CO₂]⁺Loss of a carboxyl group.[5][8]
121[M - Cl]⁺ (Incorrect - likely misinterpretation from source, should be [M-OH-H2O] or similar)Correction: A more plausible fragment is [M - COOH]⁺ at m/z 111. A peak at 121 is less common.
67[C₃H₃N₂]⁺Pyrazole ring fragment.
  • Key Insights: The molecular ion at m/z 156 confirms the molecular weight of the anhydrous form of the molecule, as the water of hydration is typically lost during vaporization in the MS source. The fragmentation pattern, particularly the loss of a carboxyl group (44 Da), is consistent with the structure. This data validates the molecular formula determined by other methods.

Thermal Analysis (TGA/DSC): Hydration and Decomposition Profile

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing hydrates and understanding thermal stability. TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal events.

  • Sample Preparation: Place 5-10 mg of the sample into an aluminum or ceramic TGA pan.

  • Instrument: A simultaneous TGA/DSC instrument.

  • Parameters:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Rationale: An inert nitrogen atmosphere is used to study the thermal decomposition without oxidative processes.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 400 °C.

Temperature Range (°C)EventMass Loss (%)Theoretical Mass Loss (%)
~100 - 150 °CLoss of water of hydration~10.3%10.34% (for one H₂O)
> 290 °CDecompositionSignificantN/A
  • Key Insights: A distinct weight loss step corresponding to the loss of one water molecule is expected, providing definitive proof of the monohydrate nature of the compound.[9] The theoretical mass loss for one water molecule from a compound of MW 174.11 is (18.02 / 174.11) * 100 = 10.34%. The observed mass loss in this range should closely match this value. The sharp decomposition above 290 °C aligns with the reported melting/decomposition point.

Part 2: Comparative Analysis with Structural Alternatives

The specificity of an analytical method is best demonstrated by showing it can distinguish the target analyte from closely related structures. Here, we compare the data for our target compound with its positional isomer and a different heterocyclic analogue.

G cluster_target Target Molecule cluster_comparators Comparator Molecules Target This compound Isomer 1H-Pyrazole-4-carboxylic acid Target->Isomer Positional Isomerism Analogue 1,2,3-Triazole-4,5-dicarboxylic acid Target->Analogue Heterocyclic & Positional Isomerism

Comparative Data Summary

The following table summarizes the key distinguishing features from the analytical data for the three compounds.

Analytical TechniqueThis compound1H-Pyrazole-4-carboxylic acid1,2,3-Triazole-4,5-dicarboxylic acid
¹H NMR One aromatic singlet (~7.16 ppm)[5]Two aromatic singlets (~8.1 ppm)No aromatic C-H protons
FTIR (C=O stretch) ~1700-1680 cm⁻¹~1680 cm⁻¹~1711 cm⁻¹[10]
MS (Molecular Ion) m/z 156 (anhydrous)[5][8]m/z 112[2]m/z 157
TGA (Key Event) ~10.3% mass loss for water (~100-150°C)No initial water lossNo initial water loss
Analysis of Differentiating Features
  • ¹H NMR: This is the most definitive technique for differentiation. The symmetry of the 3,5-disubstituted pyrazole gives a single aromatic proton signal. The 4-substituted isomer, being less symmetrical, shows two distinct signals for the protons at the 3 and 5 positions. The triazole analogue has no protons attached to its ring carbons, and thus will show no signals in the aromatic region, providing a stark and unambiguous point of comparison.

  • Mass Spectrometry: The molecular weights are distinct for all three compounds, making MS a simple and effective tool for differentiation. The anhydrous target (156 Da), the isomer (112 Da), and the triazole (157 Da) are all easily resolved.

  • Thermal Analysis: TGA provides a clear and simple method to distinguish the hydrate from the two anhydrous comparators. Only the target compound will exhibit the initial, low-temperature mass loss corresponding to the water of hydration.

  • FTIR Spectroscopy: While all three compounds show the expected broad O-H and C=O stretching bands, subtle differences in the fingerprint region (below 1600 cm⁻¹) and slight shifts in the carbonyl frequency can be observed due to the different electronic environments and hydrogen bonding networks. However, for definitive identification, FTIR is less powerful than NMR or MS in this case.

Part 3: The Cross-Validation Workflow

workflow cluster_preliminary Initial Characterization cluster_structural Structural Elucidation cluster_specificity Specificity & Comparison cluster_conclusion Final Conclusion TGA_DSC TGA / DSC (Confirms Hydrate) MS Mass Spectrometry (Confirms MW of Anhydrous Core) TGA_DSC->MS Validates Anhydrous MW FTIR FTIR (Confirms Functional Groups) MS->FTIR Informs Functional Groups NMR 1H NMR (Confirms Connectivity & Isomer) FTIR->NMR Confirms Functional Groups Compare Comparative Analysis (vs. Isomer & Analogue) NMR->Compare Provides Definitive Structure Conclusion Cross-Validated Structure This compound Compare->Conclusion Ensures Specificity

Conclusion

The structural elucidation of this compound serves as an excellent model for demonstrating the principles of analytical cross-validation. By integrating data from orthogonal techniques—NMR, FTIR, Mass Spectrometry, and Thermal Analysis—we have constructed a comprehensive and self-consistent data package. The initial TGA results confirm the presence of a single water molecule, which is corroborated by the observation of a water peak in the ¹H NMR spectrum. Mass spectrometry confirms the molecular weight of the anhydrous core, and the fragmentation pattern is consistent with the proposed structure. FTIR validates the presence of the key functional groups (carboxylic acid, pyrazole N-H), and ¹H NMR provides the definitive structural fingerprint, confirming the 3,5-substitution pattern.

Furthermore, the true power of this analytical package is realized when compared against structurally similar molecules. The clear and predictable differences in the analytical data between the target compound, its positional isomer, and a heterocyclic analogue demonstrate the specificity and robustness of the chosen methods. This comparative, cross-validating approach is the bedrock of modern pharmaceutical analysis, ensuring data integrity and building a foundation of trust in the characterized molecule.

References

  • PubChem. Pyrazole-4-carboxylic acid. National Center for Biotechnology Information.
  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?
  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).
  • National Center for Biotechnology Information. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures.
  • Jokisaari, J., et al. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • SciELO. 1H-[1][2][3]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H.
  • SpringerLink. 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways.
  • SpectraBase. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate - Optional[1H NMR] - Spectrum.
  • PubChem. Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information.
  • NIST. 1H-Pyrazole. National Institute of Standards and Technology.
  • ResearchGate. Comparison of 1 H NMR Spectra (in DMSO-d 6 at 293.2 K at 700 MHz).
  • ResearchGate. The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole.
  • SpectraBase. 1,2,3-Triazole - Optional[1H NMR] - Spectrum.
  • NIST. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. National Institute of Standards and Technology.
  • SpectraBase. 1,2,3-Triazole - Optional[FTIR] - Spectrum.
  • Stenutz. 1,2,3-triazole-4,5-dicarboxylic acid.
  • ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)....
  • ResearchGate. Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.
  • Alfa Chemical. 1,2,3-Triazole-4,5-dicarboxylic Acid CAS NO: 4546-95-6.
  • ResearchGate. (a) FT-IR spectra of KBr pellets; (b) IR spectra of adsorbed pyridine for different samples.
  • ResearchGate. Figure 4: TGA thermogram of control and treated 1,2,4-triazole.

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A Comparative Guide to the Performance Benchmarking of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate-Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate sensing technology is paramount for accurate and reliable analyte detection. This guide provides an in-depth technical comparison of sensors based on 1H-pyrazole-3,5-dicarboxylic acid hydrate against established alternatives. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for evaluating and implementing novel sensing platforms.

Introduction: The Emerging Potential of Pyrazole-Based Sensors

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and, increasingly, in materials science.[1] Their unique electronic properties and ability to coordinate with metal ions make them promising candidates for the development of novel chemosensors.[2] Specifically, this compound, with its two carboxylic acid groups and pyrazole ring, presents multiple coordination sites, suggesting its potential for selective metal ion detection.[3] This guide will explore the hypothetical performance of sensors based on this molecule in comparison to established fluorescent, colorimetric, and electrochemical sensors.

The Competitive Landscape: A Review of Alternative Sensor Technologies

A thorough understanding of existing sensor technologies is crucial for contextualizing the potential advantages and limitations of a novel this compound-based sensor. The primary competing technologies in the realm of metal ion detection are fluorescent, colorimetric, and electrochemical sensors.

Fluorescent Sensors

Fluorescent sensors are renowned for their high sensitivity and are widely used in biological and environmental monitoring.[4] These sensors operate on the principle of fluorescence quenching or enhancement upon binding with a target analyte.

  • Mechanism of Action: The interaction between the fluorophore and the analyte alters the electronic state of the fluorophore, leading to a change in its fluorescence intensity or a shift in its emission wavelength.

  • Key Performance Metrics:

    • High Sensitivity: Capable of detecting analytes at nanomolar (nM) and even picomolar (pM) concentrations.[5]

    • Selectivity: Can be engineered for high selectivity towards specific ions.

    • Real-time Monitoring: Allows for dynamic tracking of analyte concentrations.

Colorimetric Sensors

Colorimetric sensors offer a simple, cost-effective, and often instrument-free method for analyte detection, making them ideal for point-of-care and field applications.[4] The sensing mechanism relies on a visible color change upon interaction with the target.

  • Mechanism of Action: The binding of the analyte to the sensor molecule induces a change in its electronic structure, which in turn alters its absorption spectrum in the visible range. This can be due to the aggregation of nanoparticles, changes in ligand-receptor interactions, or the formation of new chemical species.[6]

  • Key Performance Metrics:

    • Naked-Eye Detection: The primary advantage is the ability to detect analytes without the need for sophisticated instrumentation.[4]

    • Cost-Effectiveness: Generally inexpensive to produce and operate.

    • Portability: Can be integrated into portable devices like paper-based sensors.[4]

Electrochemical Sensors

Electrochemical sensors are a mature technology that offers high sensitivity, portability, and the ability to perform automated analyses in complex matrices.[7] These sensors measure changes in electrical properties (current, potential, impedance) resulting from the interaction between the electrode surface and the analyte.

  • Mechanism of Action: The analyte interacts with a chemically modified electrode surface, leading to a measurable change in the electrical signal. This can involve redox reactions, changes in capacitance, or alterations in conductivity.

  • Key Performance Metrics:

    • High Sensitivity and Selectivity: Can be designed for highly sensitive and selective detection of a wide range of analytes.

    • Miniaturization: Can be miniaturized for in-situ and remote monitoring.[7]

    • Wide Dynamic Range: Can often detect analytes over a broad concentration range.

Benchmarking Performance: A Proposed Experimental Framework

To objectively evaluate the performance of a novel sensor based on this compound, a standardized experimental protocol is essential. This framework, grounded in IUPAC guidelines, ensures that the data generated is reliable and comparable to that of established technologies.[8][9]

Synthesis of the Sensing Material

The first step involves the synthesis and characterization of the this compound-based sensing material.

Caption: Workflow for the synthesis and characterization of the pyrazole-based sensing material.

Sensor Fabrication

The synthesized material would then be incorporated into a sensor platform. For a proof-of-concept, a solution-based colorimetric or fluorescent assay is a common starting point.

Performance Evaluation Protocols

The following protocols outline the key experiments for benchmarking the sensor's performance.

3.3.1. Selectivity Assessment

  • Prepare a stock solution of the this compound sensor in a suitable solvent (e.g., DMSO/water mixture).

  • Prepare individual solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺, Hg²⁺) at a fixed concentration.

  • Add the sensor solution to each metal ion solution.

  • Measure the response (change in absorbance for colorimetric, change in fluorescence intensity for fluorescent) for each metal ion.

  • Compare the responses to identify which metal ion(s) elicit a significant change, thus determining the sensor's selectivity.

Caption: Experimental workflow for determining sensor selectivity.

3.3.2. Sensitivity and Limit of Detection (LOD) Determination

  • Prepare a series of solutions of the target metal ion (identified from the selectivity study) with varying concentrations (e.g., from 1 µM to 1 nM).

  • Add the sensor solution to each concentration of the target ion.

  • Measure the response at each concentration.

  • Plot the response as a function of the analyte concentration to generate a calibration curve.

  • Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.[10]

3.3.3. Response Time

  • Prepare a solution of the target analyte.

  • Add the sensor solution and immediately begin recording the response (absorbance or fluorescence) over time.

  • Determine the time required to reach a stable signal (e.g., 95% of the final signal).

Comparative Performance Data

The following table summarizes the typical performance characteristics of established sensor technologies and provides a hypothetical target for a this compound-based sensor, pending experimental validation.

FeatureFluorescent SensorsColorimetric SensorsElectrochemical SensorsThis compound Sensor (Hypothetical Target)
Sensitivity (LOD) pM to nM range[5]µM to nM range[4]nM to µM range[7]nM to µM range
Selectivity High (tunable)Moderate to HighHighHigh (for specific metal ions)
Response Time Seconds to minutesSeconds to minutesSeconds to minutesSeconds to minutes
Cost Moderate to HighLowLow to ModerateLow
Instrumentation Fluorometer requiredOften none (naked-eye) or simple colorimeterPotentiostat/GalvanostatSpectrophotometer or naked-eye
Typical Analytes Metal ions, biomolecules[4]Metal ions, pH, various organic molecules[4]Heavy metals, gases, organic pollutants[7]Divalent metal ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺)

Conclusion and Future Outlook

While established sensor technologies like fluorescent, colorimetric, and electrochemical sensors offer robust and well-characterized performance, there is always a demand for novel materials that may provide advantages in terms of cost, ease of synthesis, or unique selectivity. This compound presents a promising, yet underexplored, platform for the development of new chemosensors. Its straightforward structure and potential for strong coordination with metal ions suggest that it could be a valuable addition to the analytical toolkit.

The experimental framework outlined in this guide provides a clear and scientifically rigorous pathway for the validation and benchmarking of sensors based on this compound. Future research should focus on synthesizing and testing this material against a panel of analytes to determine its true performance characteristics. Such studies will be crucial in establishing its viability as a competitive sensing technology.

References

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  • synthesis and characterization of coordination compounds of transition metals based on 5-methyl-3-(trifluoromethyl)-1h-pyrazole. (2026).
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  • The Coordination Chemistry of Pyrazole‐Derived Ligands. (2025).
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  • THE INTERNATIONAL HARMONIZED PROTOCOL FOR THE PROFICIENCY TESTING OF (CHEMICAL)

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A Comparative Guide to Pyrazole Dicarboxylic Acid Isomers in Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole Dicarboxylic Acids

Pyrazole dicarboxylic acids, a class of heterocyclic organic compounds, have emerged as highly versatile building blocks in various scientific disciplines. Their rigid, planar structure, coupled with the presence of two carboxylic acid functional groups and two nitrogen atoms, offers a unique combination of coordination sites, hydrogen bonding capabilities, and tunable electronic properties. This guide provides an in-depth technical comparison of the three primary isomers—pyrazole-3,4-dicarboxylic acid, pyrazole-3,5-dicarboxylic acid, and pyrazole-4,5-dicarboxylic acid—exploring their distinct applications in medicinal chemistry, materials science, and catalysis. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their selection and application of these remarkable molecules.

Molecular Architecture: A Tale of Three Isomers

The seemingly subtle difference in the positions of the carboxylic acid groups on the pyrazole ring leads to significant variations in molecular geometry, electronic distribution, and, consequently, functional properties.

isomers cluster_34 Pyrazole-3,4-dicarboxylic acid cluster_35 Pyrazole-3,5-dicarboxylic acid cluster_45 Pyrazole-4,5-dicarboxylic acid 34 34 35 35 45 45

Figure 1: Chemical structures of the three primary pyrazole dicarboxylic acid isomers.

  • Pyrazole-3,4-dicarboxylic acid: Features adjacent carboxylic acid groups, leading to potential intramolecular interactions and a more compact coordination sphere.

  • Pyrazole-3,5-dicarboxylic acid: Possesses a V-shaped geometry with the carboxylic acid groups positioned at a wider angle, making it a popular choice for constructing porous frameworks.[1]

  • Pyrazole-4,5-dicarboxylic acid: Similar to the 3,4-isomer, it has adjacent carboxylic groups, but with a different electronic environment due to the positions relative to the nitrogen atoms.

Part 1: Medicinal Chemistry - Scaffolds for Drug Discovery

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[2] The dicarboxylic acid derivatives serve as versatile starting materials for the synthesis of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.

Anticancer Applications: A Comparative Look

While direct comparative studies of the parent dicarboxylic acid isomers are scarce, the literature on their derivatives provides valuable insights into their potential. The positioning of the carboxylic acid groups influences the ability to synthesize diverse libraries of compounds with varying biological activities.

Derivatives of pyrazole-3,4-dicarboxylic acid have been investigated for their anticancer properties. For instance, novel 3,4-diarylpyrazoles have shown the ability to induce apoptosis in human breast cancer cell lines (MDA-MB-231) through a ROS-dependent caspase-3-mediated mitochondrial intrinsic pathway.[3] The half-maximal inhibitory concentration (IC50) for a representative 3,4-diarylpyrazole was found to be 50 μM after 24 hours of treatment.[3]

Similarly, derivatives of pyrazole-3,5-dicarboxylic acid have been explored as anticancer agents. Studies on 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, which can be conceptually derived from the 3,5-isomer, have demonstrated anti-proliferative activities against various human cancer cell lines, including liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cells.[4]

Table 1: Comparison of Anticancer Activity of Pyrazole Dicarboxylic Acid Derivatives

Isomer OriginDerivative ClassCancer Cell LineIC50 ValueReference
Pyrazole-3,4-dicarboxylic acid3,4-diarylpyrazolesMDA-MB-231 (Breast)50 µM[3]
Pyrazole-3,5-dicarboxylic acidAmide derivativesHuh7 (Liver)1.6 µM[4]
Pyrazole-3,5-dicarboxylic acidAmide derivativesMCF7 (Breast)3.3 µM[4]
Pyrazole-3,5-dicarboxylic acidAmide derivativesHCT116 (Colon)1.1 µM[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of pyrazole derivatives.

  • Cell Culture: Maintain human cancer cell lines (e.g., MDA-MB-231, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the pyrazole dicarboxylic acid derivatives in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the drug-containing medium and incubate for 24-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

mtt_assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Drug Dilutions treatment 4. Treat Cells & Incubate compound_prep->treatment mtt_addition 5. Add MTT Solution formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Measure Absorbance calculate_ic50 8. Calculate IC50 read_absorbance->calculate_ic50

Figure 2: Workflow for the MTT assay to determine the in vitro cytotoxicity of pyrazole derivatives.

Part 2: Materials Science - Engineering Porous Frameworks

The rigid and directional nature of pyrazole dicarboxylic acid isomers makes them excellent linkers for the synthesis of Metal-Organic Frameworks (MOFs). The choice of isomer significantly impacts the resulting MOF's topology, porosity, and, consequently, its performance in applications like gas storage and separation.

Pyrazole-3,5-dicarboxylic acid is the most extensively studied isomer in MOF chemistry due to its V-shape, which promotes the formation of porous, three-dimensional structures.[1] For example, a porous iron(III)-MOF, [Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(HPzDC)₂(H₂O)₃]·10.5H₂O (where H₃PzDC is pyrazole-3,5-dicarboxylic acid), has been synthesized and characterized.[1] This material exhibits a BET surface area of 727 m²/g and a water uptake of 264 mg/g at p/p₀ = 0.85, demonstrating its potential for applications in gas adsorption and separation.[1] Another example is a neodymium-based MOF, {[Nd₂(L₁)₃·6H₂O]·H₂O}n (where L₁ is the dianion of 3,5-pyrazoledicarboxylic acid), which has also been successfully synthesized.[5]

Information on MOFs derived from pyrazole-3,4-dicarboxylic acid and pyrazole-4,5-dicarboxylic acid is less common in the literature, suggesting a promising area for future research. The adjacent positioning of the carboxylic acid groups in these isomers could lead to MOFs with different network topologies and potentially unique properties compared to those derived from the 3,5-isomer.

Table 2: Gas Adsorption Properties of a MOF based on Pyrazole-3,5-dicarboxylic Acid

MOFMetal CenterBET Surface Area (m²/g)Water Uptake (mg/g at p/p₀ = 0.85)Reference
[Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(HPzDC)₂(H₂O)₃]·10.5H₂OIron(III)727264[1]

Experimental Protocol: Synthesis of an Iron(III)-MOF with Pyrazole-3,5-dicarboxylic Acid

This protocol is adapted from the synthesis of the iron(III)-MOF mentioned above.[1]

  • Reactant Preparation: In a glass vial, dissolve 0.1 mmol of pyrazole-3,5-dicarboxylic acid and 0.05 mmol of 2,2'-bipyridine in 5 mL of N,N-dimethylformamide (DMF).

  • Metal Salt Addition: To this solution, add 0.1 mmol of cobalt(II) nitrate hexahydrate.

  • Solvothermal Reaction: Sonicate the reaction mixture for 30 minutes and then heat it in a sealed vial at 110°C for 48 hours.

  • Product Isolation: After cooling to room temperature, wash the resulting crystals with fresh DMF (3 x 5 mL) and dry them in air.

mof_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation dissolve_ligand 1. Dissolve Pyrazole-3,5-dicarboxylic acid and co-ligand in DMF add_metal 2. Add Metal Salt sonicate 3. Sonicate add_metal->sonicate heat 4. Solvothermal Reaction sonicate->heat cool 5. Cool to Room Temperature wash 6. Wash with DMF cool->wash dry 7. Dry in Air wash->dry

Figure 3: General workflow for the solvothermal synthesis of a Metal-Organic Framework using a pyrazole dicarboxylic acid linker.

Part 3: Catalysis - Ligands for Enhanced Reactivity

The nitrogen atoms in the pyrazole ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions, making pyrazole dicarboxylic acids attractive ligands for the development of homogeneous and heterogeneous catalysts.[6] The isomeric form of the ligand can influence the geometry and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

While comprehensive comparative studies on the catalytic performance of metal complexes with different pyrazole dicarboxylic acid isomers are an emerging field, the broader class of pyrazole-based ligands has shown significant promise.[6] For instance, protic pyrazole complexes have been investigated for various chemical transformations, where the NH group of the pyrazole can participate in metal-ligand cooperation to facilitate catalysis.[6]

The development of catalysts based on pyrazole dicarboxylic acid isomers for reactions such as oxidation, reduction, and carbon-carbon bond formation represents a fertile ground for future research. The ability to fine-tune the ligand's structure by choosing a specific isomer offers a powerful tool for designing highly efficient and selective catalysts.

Conclusion: A Bright Future for Pyrazole Dicarboxylic Acid Isomers

This guide has provided a comparative overview of the applications of pyrazole dicarboxylic acid isomers in medicinal chemistry, materials science, and catalysis. While pyrazole-3,5-dicarboxylic acid has been more extensively studied, particularly in the synthesis of Metal-Organic Frameworks, the 3,4- and 4,5-isomers hold significant untapped potential. The distinct structural and electronic properties of each isomer offer unique opportunities for the rational design of novel drugs, functional materials, and efficient catalysts. Further direct comparative studies are crucial to fully elucidate the structure-property relationships and to guide the selection of the optimal isomer for a given application. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers embarking on the exciting journey of exploring the vast potential of these versatile chemical building blocks.

References

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  • Janiak, C., et al. (2015). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design, 15(10), 8420-8430.
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  • Wube, A. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234.
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comparative thermal analysis (TGA/DSC) of pyrazole-based coordination polymers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Thermal Analysis (TGA/DSC) of Pyrazole-Based Coordination Polymers

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the thermal properties of pyrazole-based coordination polymers (CPs). By synthesizing data from established literature, this document delves into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outlines rigorous experimental protocols, and explores the key structural and chemical factors that dictate the thermal stability of these versatile materials.

Introduction: The Significance of Thermal Stability in Pyrazole-Based Coordination Polymers

Pyrazole derivatives are a cornerstone in coordination chemistry, prized for their robust coordination ability and the relative thermal stability of the pyrazole moiety.[1] When used as ligands to bridge metal ions, they form coordination polymers (CPs) or metal-organic frameworks (MOFs) with diverse topologies and potential applications in catalysis, gas storage, and medicine.[1][2] The thermal stability of these materials is a critical parameter that governs their viability for real-world applications, defining the temperature range within which they maintain their structural integrity and functionality.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for probing this stability. TGA measures mass changes as a function of temperature, revealing processes like desolvation and decomposition, while DSC measures the heat flow associated with thermal events, identifying phase transitions, melting, and the exothermic or endothermic nature of decomposition.[3][4] This guide provides a comparative framework for understanding TGA/DSC data for pyrazole-based CPs, focusing on how the choice of metal ion, ligand functionalization, and coordinated anions influences their thermal behavior.

Foundational Principles: What TGA/DSC Reveals About Coordination Polymers

Before delving into comparative analysis, it is crucial to understand the specific information each technique yields for CPs.

  • Thermogravimetric Analysis (TGA): Measures the mass of a sample as it is heated at a controlled rate.[5] For a pyrazole-based CP, a typical TGA curve will exhibit distinct mass loss steps corresponding to:

    • Desolvation: The initial weight loss at lower temperatures (typically < 200°C) corresponds to the removal of guest solvent molecules (e.g., water, DMF) from the pores of the framework or coordinated solvent molecules.[4][6]

    • Framework Decomposition: At higher temperatures, a significant and often multi-step weight loss signals the decomposition of the organic pyrazole ligand and the collapse of the coordination network.[1][6]

    • Final Residue: The mass remaining at the end of the experiment (in an oxidizing atmosphere) usually corresponds to the formation of a stable metal oxide.[6][7]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] The resulting curve reveals:

    • Endothermic Events (Heat Absorption): Indicated by peaks pointing down, these include melting, evaporation of solvents, and many decomposition processes.[1]

    • Exothermic Events (Heat Release): Indicated by peaks pointing up, these often correspond to crystallization, certain decomposition pathways (especially in an oxidizing atmosphere), or combustion of the organic ligand.[4]

    • Glass Transitions: A step-like change in the baseline can indicate a glass transition in amorphous polymeric materials.[8][9]

Simultaneous TGA-DSC analysis provides the most comprehensive picture, allowing for the direct correlation of mass loss events with their associated energetic changes.[5]

Experimental Design and Protocol: Ensuring Data Integrity and Comparability

The quality and comparability of thermal analysis data are critically dependent on a well-designed experimental protocol. The choices made during setup directly influence the observed transition temperatures and the resolution of thermal events.[5]

Causality Behind Experimental Choices
  • Atmosphere (Inert vs. Oxidative): The choice of purge gas is paramount.

    • Inert (N₂, Ar): An inert atmosphere is used to study the intrinsic thermal stability and decomposition pathways of the material in the absence of oxygen. Decomposition under nitrogen typically involves pyrolysis and fragmentation of the ligand.[7][10]

    • Oxidative (Air, O₂): An oxidative atmosphere is used to study stability in air and to ensure complete combustion of the organic components, which is useful for determining the final metal oxide residue and confirming the material's composition. Thermal events often occur at lower temperatures in air due to oxidative degradation.[5]

  • Heating Rate (β): The heating rate affects the temperature at which events are observed.

    • Slower Rates (2-5 °C/min): Provide better resolution of closely occurring thermal events, such as the separate removal of guest and coordinated water molecules.[4][5] However, this can significantly increase experiment time.

    • Faster Rates (10-20 °C/min): Often result in a shift of decomposition events to higher temperatures due to thermal lag.[5] A rate of 10 °C/min is a common starting point for routine analysis.[6] For comparative studies, maintaining a consistent heating rate is essential.[10]

  • Sample Preparation and Crucible Type:

    • Mass: Typically, 5-10 mg of the sample is used.[11] Smaller masses are preferred for faster heating rates to minimize thermal gradients within the sample.

    • Crucible: Aluminum pans are common for temperatures below 600°C, while alumina or platinum crucibles are used for higher temperatures.[5][11] The crucible material should be inert and not react with the sample.[3] For volatile samples or those that may release gases upon decomposition, hermetically sealed or pinhole pans may be necessary.[11]

Mandatory Preliminary Analysis

To prevent sample decomposition during a DSC analysis of melting or other phase transitions, a TGA analysis is required beforehand.[11] The maximum temperature for the DSC experiment should be set at least 10 °C below the onset temperature of decomposition (often denoted as T₉₅, the temperature at which 5% weight loss occurs) as determined by TGA.[11]

Step-by-Step Experimental Protocol for Comparative TGA/DSC Analysis
  • Instrument Calibration: Ensure the TGA and DSC instruments are calibrated for mass, temperature, and heat flow according to the manufacturer's guidelines using standard reference materials.

  • Baseline Correction: Conduct a baseline run with empty sample and reference crucibles using the same temperature program and gas atmosphere planned for the sample analysis.[3] This corrects for any instrumental asymmetry.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely ground, dried pyrazole-based CP into a clean sample crucible.

    • Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heat transfer.[11]

  • TGA Analysis:

    • Place the sample crucible in the TGA furnace.

    • Set the purge gas (e.g., nitrogen) flow rate (typically 20-50 mL/min).

    • Program the instrument to heat from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • DSC Analysis:

    • Accurately weigh 2-6 mg of the sample into a DSC pan and seal it. Prepare an identical empty, sealed pan as the reference.[11]

    • Place the sample and reference pans in the DSC cell.

    • Set the purge gas and flow rate identical to the TGA run.

    • Program the instrument to heat from ambient temperature to a temperature below the decomposition onset found in the TGA run, using the same heating rate.

  • Data Analysis:

    • Subtract the baseline from the sample data.

    • Determine the onset and peak temperatures for each mass loss step (from TGA and its first derivative, DTG) and each thermal event (from DSC).

    • Quantify the percentage mass loss for each step in the TGA curve.

    • Integrate the peaks in the DSC curve to determine the enthalpy change (ΔH) for each event.

  • Repeatability: Conduct the analysis on at least two separate samples of the same material to ensure the results are reproducible.

Comparative Analysis: Factors Influencing Thermal Stability

The thermal stability of pyrazole-based CPs is not intrinsic to the pyrazole ligand alone but is a synergistic outcome of the entire supramolecular structure.

Diagram: Factors Influencing Thermal Stability

G Stability Thermal Stability of Pyrazole-Based CPs Metal Metal Ion Stability->Metal Ligand Ligand Design Stability->Ligand Anion Anions & Solvents Stability->Anion Structure Overall Crystal Packing & Dimensionality Stability->Structure IonicRadius Ionic Radius & Charge Density Metal->IonicRadius CoordNum Coordination Geometry Metal->CoordNum Substituents Substituent Effects (EDG vs. EWG) Ligand->Substituents StericHindrance Steric Hindrance Ligand->StericHindrance Guest Guest Solvents Anion->Guest Coordinated Coordinated Anions/Solvents Anion->Coordinated

Caption: Key factors governing the thermal stability of pyrazole-based coordination polymers.

A. The Effect of the Metal Center

The nature of the metal-ligand bond is a primary determinant of thermal stability. In a study of pyrazolate-bridged MOFs with the ligand 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP), significant differences were observed based on the transition metal used.[12][13][14]

Metal IonFramework FormulaDecomposition Temp. (in Air)BET Surface Area (m²/g)Reference
Zn(II) Zn₃(BTP)₂~510 °C 930[12][14]
Ni(II) Ni₃(BTP)₂~430 °C 1650[12][14]
Co(II) Co₃(BTP)₂Not specified, but stable framework1027[12][14]
Cu(II) Cu₃(BTP)₂Not specified, but stable framework1860[12][14]

Analysis: The Zn(II)-based framework exhibits exceptionally high thermal stability, remaining intact in air up to 510 °C.[12][14] This can be attributed to the strong, rigid coordination environment preferred by the d¹⁰ Zn(II) ion. The Ni(II) analogue, while still very stable, begins to decompose at a lower temperature of 430 °C.[12][14] This highlights that the choice of metal ion directly modulates the strength of the coordination bonds and, consequently, the temperature at which the framework collapses.

B. The Effect of Ligand Design and Substituents

Modifications to the pyrazole ligand can profoundly impact thermal stability. The electronic properties of substituents on the pyrazole ring can either strengthen or weaken the ring structure and its coordination bonds.[15][16]

  • Electron-Withdrawing Groups (EWGs): Nitro groups (-NO₂) are classic EWGs. In energetic materials based on dinitropyrazole, the initial decomposition is often triggered by the loss of a nitro group or cleavage of C-NO₂ bonds.[17][18] Highly nitrated pyrazole isomers can show significant differences in decomposition temperature based on the precise location of the nitro groups, which affects intramolecular interactions and overall molecular stability.[19]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkyl groups can influence decomposition pathways. For some aminonitropyrazoles, decomposition may begin with isomerization involving the amino group rather than immediate loss of NO₂.[17]

  • Trimerization: A comparative study of 4-amino-3,5-dinitropyrazole (LLM-116) and its trimer derivative (LLM-226) showed that trimerization led to impressive thermal stabilization.[10] The decomposition of the monomer was initiated by hydrogen transfer from the active N-H moiety, while the trimer's decomposition started with the more energy-intensive rupture of carbon-nitrogen bonds.[10]

C. The Role of Anions and Solvent Molecules

The initial mass loss steps in TGA are nearly always related to the release of solvent molecules or the decomposition of coordinated anions.

A study on Zn(II) complexes with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) and different zinc halogenides demonstrated a clear trend.[1] The thermal stability increased in the order ZnL₂Cl₂ < [ZnL₂Br₂] < ZnL₂I₂·0.5MeOH, with DTG onset temperatures of 168, 177, and 179 °C, respectively.[1] This correlates with the increasing size of the halide anion and suggests that the nature of the coordinated anion plays a direct role in the stability of the complex. The decomposition of these complexes began with melting, followed by the degradation of the ligand.[1]

Workflow and Data Interpretation

The systematic comparison of pyrazole-based CPs requires a logical workflow from synthesis to analysis.

Diagram: Comparative Thermal Analysis Workflow

G A Synthesis of Pyrazole CPs (e.g., CP-Zn, CP-Ni, CP-Co) B Sample Preparation (Drying, Grinding, Weighing) A->B C TGA Analysis (Inert Atmosphere) Determine T_onset of decomposition B->C E TGA/DSC Analysis (Oxidative Atmosphere) Determine stability in air & residue B->E D DSC Analysis (Inert Atmosphere) Identify transitions below T_onset C->D informs max temp F Data Interpretation C->F D->F E->F G Comparative Analysis F->G F1 Identify desolvation steps F->F1 F2 Determine decomposition temperatures (T_onset, T_peak) F->F2 F3 Correlate mass loss (TGA) with enthalpy changes (DSC) F->F3

Caption: A standardized workflow for the comparative thermal analysis of coordination polymers.

Conclusion

The thermal analysis of pyrazole-based coordination polymers is a critical tool for evaluating their suitability for advanced applications. This guide has established that thermal stability is a multi-faceted property, heavily influenced by the judicious selection of the metal center, strategic design of the pyrazole ligand, and the nature of counter-anions and solvent molecules. The Zn(II) pyrazolate MOF, with its remarkable stability up to 510 °C, exemplifies the robust frameworks that can be achieved.[12][14] By adhering to systematic and consistent experimental protocols, researchers can generate high-quality, comparable TGA and DSC data. This enables the establishment of clear structure-property relationships, which are essential for the rational design of new, highly stable pyrazole-based coordination polymers tailored for specific, high-temperature applications.

References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.). ResearchGate.
  • Hollo, B., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.
  • Colombo, V., et al. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. RSC Publishing.
  • Colombo, V., et al. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Semantic Scholar.
  • McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). National Renewable Energy Laboratory.
  • Colombo, V., et al. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. ResearchGate.
  • TGA (a) and DSC (b) curves of coordination polymers based on... (n.d.). ResearchGate.
  • Sample Preparation – DSC. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech.
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  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI.
  • Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. (n.d.). ResearchGate.
  • Karmakar, T., et al. (2022). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI.
  • Ahrens, F., et al. (2022). 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). MDPI.
  • The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. (n.d.). ResearchGate.
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  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... (n.d.). ResearchGate.
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  • Dharavath, S., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
  • DSC Thermal Analysis of Polymers. (2020). YouTube.
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A Senior Application Scientist's Guide to Pyrazoledicarboxylic Acid Isomers in MOF Synthesis: A Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of pyrazoledicarboxylic acid isomers, a class of organic linkers that offers remarkable versatility in the design and synthesis of Metal-Organic Frameworks (MOFs). For researchers and professionals in materials science and drug development, understanding the subtle yet critical structural differences between these isomers is paramount. The choice of isomer is not a trivial decision; it fundamentally dictates the resulting MOF's topology, porosity, and ultimately, its suitability for specific applications such as gas storage, catalysis, or separations.

This guide provides an in-depth, objective comparison of pyrazole-3,5-dicarboxylic acid and its key isomers. We will delve into the causal relationships between linker geometry and framework architecture, supported by experimental data and established protocols. Our goal is to equip you with the expert insights needed to rationally select the optimal linker for your research objectives.

Section 1: The Isomeric Linkers: A Tale of Three Geometries

The foundation of our discussion lies in the distinct placement of the two carboxylic acid functional groups on the pyrazole ring. This seemingly minor variation creates profound differences in the linkers' geometric and coordination properties. The three primary isomers of interest are:

  • 1H-Pyrazole-3,5-dicarboxylic acid (H₂pzdc): This V-shaped, C₂-symmetric linker is perhaps the most widely used of the isomers.[1][2][3] The divergent orientation of its carboxylate groups makes it an excellent candidate for constructing robust, porous 3D frameworks with predictable topologies.

  • 1H-Pyrazole-3,4-dicarboxylic acid (H₂3,4-pzdc): In this isomer, the adjacent positioning of the carboxylate groups introduces the possibility of chelation to a single metal center. This often leads to more complex coordination modes and can result in denser, lower-symmetry structures compared to those derived from H₂pzdc.

  • 1H-Pyrazole-4,5-dicarboxylic acid (H₂4,5-pzdc): Similar to the 3,4-isomer, the adjacent carboxylates can engage in chelation. The subtle electronic and steric differences arising from their position relative to the ring's nitrogen atoms can influence reaction kinetics and final framework structure.

Below is a visual representation of these isomers, highlighting the geometric differences that are central to their role in MOF synthesis.

G cluster_0 Pyrazole-3,5-dicarboxylic acid (H₂pzdc) cluster_1 Pyrazole-3,4-dicarboxylic acid (H₂3,4-pzdc) cluster_2 Pyrazole-4,5-dicarboxylic acid (H₂4,5-pzdc) pzdc pzdc_34 pzdc_45

Caption: Molecular structures of the three key pyrazoledicarboxylic acid isomers.

Section 2: Isomerism's Impact on MOF Coordination and Topology

The geometry of the organic linker is a primary determinant of the final MOF architecture.[4] The distinct arrangements of the carboxylate groups in each pyrazoledicarboxylic acid isomer lead to different preferred coordination modes with metal ions or clusters, known as secondary building units (SBUs).

  • Pyrazole-3,5-dicarboxylic acid (H₂pzdc): The V-shape of this linker is ideal for bridging two different metal centers.[1] This divergent coordination typically results in the formation of open, three-dimensional networks. For example, its reaction with Fe(III) ions can form porous frameworks with trinuclear iron clusters as SBUs.[1][5] The predictability of its coordination behavior makes it a reliable choice for targeting specific, high-symmetry topologies.

  • Pyrazole-3,4- and -4,5-dicarboxylic acids: The adjacent carboxylate groups in these isomers introduce a competitive coordination pathway: chelation. The two groups can bind to a single metal ion, acting as a bidentate ligand. This chelation can cap potential coordination sites on an SBU, often leading to the formation of lower-dimensional structures (e.g., 1D chains or 2D layers) or dense 3D frameworks with limited porosity. While less predictable, this complexity can be exploited to create unique framework topologies not accessible with the 3,5-isomer.

The following diagram illustrates the fundamental difference between the bridging coordination common for H₂pzdc and the chelating mode available to its isomers.

G cluster_0 Bridging Coordination (e.g., H₂pzdc) cluster_1 Chelating Coordination (e.g., H₂3,4-pzdc) M1 M Linker1 N-N (COO)₂ M1->Linker1 M2 M M2->Linker1 M3 M Linker2 N-N (COO)₂ M3->Linker2

Caption: Contrasting coordination modes of pyrazoledicarboxylic acid isomers.

Section 3: Comparative Analysis of Isomer-Derived MOFs

To provide a tangible comparison, the table below summarizes the properties of representative MOFs synthesized from pyrazole-3,5-dicarboxylic acid. While comprehensive comparative data across all three isomers for a single metal system is sparse in the literature, the examples for H₂pzdc illustrate the successful construction of porous materials.

Isomer MOF Example Metal Ion/Cluster Resulting Topology/Structure BET Surface Area (m²/g) Key Finding/Application Reference
Pyrazole-3,5-dicarboxylic acidCAU-56asTrinuclear [Fe₃(μ₃-O)] clusters3D layered framework727First porous Fe(III)-MOF with this linker; stable in water (pH 2-12).[1]
Pyrazole-3,5-dicarboxylic acid{[Nd₂(L₁)₃·6H₂O]·H₂O}nNd³⁺Monoclinic (P 2₁/n) 3D frameworkNot ReportedDemonstrates use with lanthanide metals for potential luminescent applications.[6]
Pyrazole-3,5-dicarboxylic acidComplex 7 Dinuclear Cu(II) paddlewheel3D pillar-layer cationic frameworkNot ReportedSynthesis conditions (solvent, temp.) drastically alter the final structure.[7]

Note: L₁ represents the deprotonated pyrazole-3,5-dicarboxylic acid linker.

The data clearly indicates that H₂pzdc is a highly effective linker for generating porous MOFs with significant surface areas, a critical prerequisite for applications in gas storage and catalysis.[1] The structural diversity observed even with a single linker, like the seven different Cu(II) complexes formed under various conditions, underscores the sensitivity of MOF synthesis to reaction parameters.[7]

Section 4: Experimental Protocols & Methodologies

Trustworthy and reproducible protocols are the bedrock of materials synthesis. Below is a representative solvothermal protocol for synthesizing an Fe(III)-based MOF using pyrazole-3,5-dicarboxylic acid, adapted from documented procedures.[1][5]

Protocol: Synthesis of CAU-56as

Objective: To synthesize a porous Fe(III)-MOF using pyrazole-3,5-dicarboxylic acid.

Materials:

  • Pyrazole-3,5-dicarboxylic acid monohydrate (H₃PzDC)

  • Iron(III) sulfate hydrate

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Acetic acid (AcOH)

  • Deionized water

  • Ethanol (EtOH)

  • 2.5 mL Teflon-lined autoclave

Procedure:

  • Reagent Preparation:

    • Prepare a fresh aqueous solution of iron(III) sulfate (c(Fe³⁺) = 1 mol/L).

  • Reaction Mixture Assembly:

    • Place 69.65 mg (0.4 mmol) of pyrazole-3,5-dicarboxylic acid monohydrate into the Teflon liner.

    • Add 800 µL of 1M NaOH solution (0.8 mmol).

    • Add 480 µL of acetic acid (8.4 mmol) and mix thoroughly. Rationale: Acetic acid acts as a modulator, competing with the linker for coordination sites on the metal cluster. This slows down the crystallization process, often leading to higher quality, more ordered crystals.

    • Add 720 µL of the 1M iron(III) sulfate solution (0.72 mmol) and homogenize the mixture again.

  • Solvothermal Reaction:

    • Seal the Teflon liner inside the steel autoclave.

    • Place the autoclave in a preheated oven at 120 °C for 6 hours. Rationale: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the thermodynamically stable MOF product.

    • After 6 hours, cool the autoclave to room temperature over a period of 3 hours.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and then with ethanol to remove unreacted starting materials and solvent molecules trapped within the pores.

    • Dry the final product at 60 °C for 3 hours.

Characterization Workflow

A self-validating experimental workflow is crucial. The successful synthesis of the target MOF must be confirmed through a series of analytical techniques.

G cluster_workflow MOF Synthesis & Characterization Workflow A Solvothermal Synthesis B Product Isolation & Washing A->B C Powder X-Ray Diffraction (PXRD) B->C D Phase Purity Confirmed? C->D Compare to simulated pattern G Single Crystal XRD (if applicable) C->G D->A No, optimize synthesis E Thermogravimetric Analysis (TGA) D->E Yes F Gas Adsorption (e.g., N₂ at 77K) E->F Determine thermal stability H Structure & Porosity Characterized F->H Calculate BET surface area G->H Solve crystal structure

Caption: A typical workflow for MOF synthesis and validation.

  • Powder X-Ray Diffraction (PXRD): This is the first and most critical step to confirm the crystallinity and phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules during the activation process.

  • Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area (via the Brunauer-Emmett-Teller, or BET, method) and pore size distribution, confirming the material's permanent porosity.

Section 5: Conclusion & Future Outlook

The choice between pyrazole-3,5-dicarboxylic acid and its isomers is a strategic decision in the rational design of Metal-Organic Frameworks.

  • Pyrazole-3,5-dicarboxylic acid (H₂pzdc) stands out as a reliable, V-shaped linker for constructing highly porous, crystalline 3D frameworks. Its divergent geometry often leads to predictable and robust structures, making it an excellent starting point for applications requiring high surface area.

  • Pyrazole-3,4- and -4,5-dicarboxylic acids , with their capacity for chelation, offer a pathway to more complex and diverse topologies. While this can sometimes lead to non-porous or lower-dimensional materials, it also presents an opportunity for researchers to discover novel frameworks with unique properties that are inaccessible with more symmetric linkers.

Future research should focus on systematic comparative studies where all three isomers are reacted with the same metal SBU under identical conditions. Such experiments would provide invaluable data, allowing for the direct correlation of linker geometry to framework topology and function. Furthermore, exploring the use of these isomers in mixed-linker systems could unlock even greater structural complexity and functional tunability, paving the way for the next generation of advanced porous materials.

References

  • Title: Synthesis and Crystal Structure of Two Fe(III)
  • Source: Google Patents, CN107746465B, 2020.
  • Title: Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding Source: ResearchG
  • Title: Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties Source:Dalton Transactions, 2019. URL:[Link]
  • Title: Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding Source:Acta Crystallographica Section C, 2014. URL:[Link]
  • Title: Importance of pyrazole carboxylic acid in MOFs preparation Source: ResearchG
  • Title: Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption Source:CrystEngComm, 2020. URL:[Link]
  • Title: Synthesis and Crystal Structure of Two Fe(III)
  • Title: List of organic linkers used in the synthesis of MOFs described in this review.
  • Title: Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions Source:CrystEngComm, 2013. URL:[Link]
  • Title: Coordination Frameworks Source: Chemistry LibreTexts, 2023. URL:[Link]

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The Ascendancy of Pyrazole Ligands in Catalysis: A Comparative Efficiency Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is a paramount objective. For researchers, scientists, and professionals in drug development, the choice of a catalyst system can dictate the success of a synthetic route, impacting yield, purity, and economic viability. Among the diverse array of ligand architectures, pyrazole-based systems have emerged as a versatile and powerful class of ligands for a multitude of catalytic transformations. Their unique electronic and steric properties, which can be readily tuned through substitution, allow for fine control over the catalytic activity of metal centers.

This guide provides an in-depth, objective comparison of the efficiency of pyrazole-based catalysts against other alternatives, supported by experimental data from peer-reviewed literature. We will delve into specific case studies, examining the performance of these catalysts in key organic reactions, and provide detailed experimental protocols to allow for the replication and validation of these findings.

The Pyrazole Advantage: Understanding the Ligand's Role

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique set of properties that make them excellent ligands in catalysis.[1] The "pyridine-like" sp2-hybridized nitrogen atom readily coordinates to a metal center, while the "pyrrole-like" NH group can engage in hydrogen bonding or be deprotonated to form a pyrazolate anion, offering a versatile binding mode.[1] This dual nature allows for the creation of metal-ligand complexes with tailored electronic and steric environments, which is crucial for optimizing catalytic performance.

The efficiency of a catalyst is often quantified by its Turnover Number (TON) and Turnover Frequency (TOF) . TON represents the total number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated, indicating the catalyst's stability and overall productivity. TOF, on the other hand, is the number of substrate molecules converted per catalyst molecule per unit of time, reflecting the catalyst's intrinsic activity or speed. An ideal catalyst exhibits both high TON and high TOF.

Case Study 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The choice of ligand for the palladium catalyst is critical to the success of this reaction, particularly when using challenging substrates like aryl chlorides.

A study by John and coworkers investigated the catalytic efficiency of palladium precatalysts bearing N/O-functionalized pyrazolyl ligands in the Suzuki-Miyaura coupling of activated aryl chlorides with phenylboronic acid.[2] The results demonstrated that these pyrazole-based catalysts are highly effective, affording biaryl products in moderate to excellent yields.

Comparative Performance of Palladium-Pyrazole Precatalysts in Suzuki-Miyaura Coupling

EntryAryl ChlorideCatalystYield (%)
14-Chloroacetophenone1b >99
24-Chlorobenzonitrile1b 95
34-Chlorotoluene1b 23
44-Chloroacetophenone2b 98
54-Chlorobenzonitrile2b 85
64-Chlorotoluene2b 35
Reaction conditions: Aryl chloride (1 mmol), phenylboronic acid (1.2 mmol), catalyst (0.1 mol%), K₂CO₃ (2 mmol), DMF/H₂O (9:1), 110 °C, 5 h. Data sourced from John et al.[2]

The high efficiency of these catalysts is attributed to the stability of the pyrazole-palladium bond, which is sterically protected, as suggested by density functional theory (DFT) studies.[2] This stability prevents catalyst decomposition at the high temperatures often required for the activation of aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl chloride (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium-pyrazole precatalyst (e.g., 1b or 2b ) (0.001 mmol, 0.1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (4.5 mL)

  • Deionized water (0.5 mL)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, phenylboronic acid, palladium-pyrazole precatalyst, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the DMF and deionized water via syringe.

  • Stir the reaction mixture at 110 °C for 5 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temp. Solvent->Heat Monitor Monitor Progress (TLC, GC/LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product Transfer_Hydrogenation_Mechanism Catalyst [Mn]-H (Active Catalyst) Acetone Acetone Catalyst->Acetone by-product Intermediate [Mn]...H...C(R)R'... Catalyst->Intermediate Coordination Ketone R-CO-R' (Ketone) Ketone->Intermediate Alcohol R-CH(OH)-R' (Alcohol) Alcohol->Catalyst Regeneration Isopropanol i-PrOH Isopropanol->Catalyst H-source Intermediate->Alcohol Hydride Transfer

Caption: Simplified catalytic cycle for manganese-catalyzed transfer hydrogenation.

Case Study 3: Biomimetic Oxidation of Catechol

The oxidation of catechols to quinones is a biologically important reaction catalyzed by the copper-containing enzyme catechol oxidase. The development of synthetic catalysts that mimic the function of this enzyme is a significant area of research. Pyrazole-based ligands have proven to be effective in creating such biomimetic catalysts.

A comparative study by Bouroumane and coworkers investigated the catecholase activity of in situ formed copper(II) complexes with various pyrazole-based ligands. [3]The efficiency of these catalysts was found to be highly dependent on the nature of the pyrazole ligand, the copper salt, and the solvent.

Comparison of Reaction Rates for Catechol Oxidation with Different Pyrazole-Copper Catalysts

LigandCopper SaltSolventRate (μmol L⁻¹ min⁻¹)
L1 CuCl₂Methanol0.1458
L2 CuSO₄Methanol14.115
L2 Cu(CH₃COO)₂Methanol32.2917
L4 CuSO₄Methanol0.0937
L4 Cu(CH₃COO)₂THF27.449
Reaction conditions: [Catechol] = 0.1 M, [Ligand] = 1 mM, [Copper Salt] = 1 mM or 2mM, room temperature. Data sourced from Bouroumane et al. and El Kaddouri et al.[3][4][5]

The results highlight the dramatic effect that subtle changes in the ligand structure and reaction conditions can have on catalytic activity. For instance, the complex formed from ligand L2 and copper(II) acetate in methanol exhibited the highest reaction rate in that particular study. This is likely due to a combination of electronic effects from the nitro group on the pyrazole ring and the favorable coordination geometry imposed by the ligand. [3]

Experimental Protocol: Catechol Oxidation

Materials:

  • Catechol

  • Pyrazole-based ligand

  • Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄)

  • Methanol or Tetrahydrofuran (THF)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of catechol, the pyrazole ligand, and the copper(II) salt in the desired solvent.

  • In a quartz cuvette, mix the ligand and copper salt solutions to form the catalyst in situ.

  • Initiate the reaction by adding the catechol solution to the cuvette.

  • Immediately begin monitoring the increase in absorbance of the product, o-quinone, at its λ_max (around 390 nm) using a UV-Vis spectrophotometer.

  • The initial reaction rate can be calculated from the slope of the absorbance versus time plot, using the Beer-Lambert law.

Pyrazole vs. Imidazole and N-Heterocyclic Carbenes (NHCs): A Head-to-Head Comparison

While pyrazoles are excellent ligands, it is crucial to compare their performance against other prominent N-heterocyclic ligands, such as their isomers, imidazoles, and the widely used N-heterocyclic carbenes (NHCs).

A rigorous comparison by Grotjahn and coworkers of a pincer-type ruthenium complex bearing both a protic pyrazole and a protic NHC unit revealed key differences in their electronic properties. [6][7]N-labeling experiments demonstrated that the pyrazole is more acidic than the NHC. However, electrochemical measurements and derivatization to carbonyl complexes showed that the protic NHC is a stronger electron donor than the pyrazole in both its protonated and deprotonated forms. [6][7] This fundamental difference has significant implications for catalysis. The stronger σ-donating ability of NHCs can lead to more electron-rich metal centers, which may be advantageous for certain catalytic steps like oxidative addition in cross-coupling reactions. Conversely, the weaker σ-donation and higher acidity of pyrazoles might be preferable in reactions where a more electrophilic metal center is required or where proton transfer is a key step.

In a comparative study of imidazole and pyrazole-based aldehydes, it was noted that the 1,3-arrangement of nitrogens in imidazole generally leads to a more stable and basic ring compared to the 1,2-arrangement in pyrazole. This difference in basicity can influence the stability of the resulting metal complexes and their catalytic activity.

Conclusion and Future Outlook

The case studies presented in this guide unequivocally demonstrate the high efficiency and versatility of pyrazole-based catalysts in a range of important organic transformations. The ability to fine-tune the steric and electronic properties of the pyrazole ligand through substitution provides a powerful tool for optimizing catalyst performance for specific applications.

While direct, comprehensive comparisons of large series of substituted pyrazole ligands with detailed TON and TOF data remain somewhat scarce in the literature, the available evidence strongly supports their position as a privileged class of ligands. The comparative studies against imidazoles and NHCs highlight the unique electronic character of pyrazoles, offering a valuable alternative for catalyst design when specific electronic properties at the metal center are desired.

For researchers and professionals in drug development and chemical synthesis, the continued exploration of novel pyrazole-based ligand architectures holds immense promise for the discovery of next-generation catalysts with even greater efficiency, selectivity, and stability. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource to guide these future endeavors.

References

  • Cai, Y., Li, X., Zhang, Z., Ramezani, A., Morsali, A., & Zhang, G. (2022). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry, 46(39), 18973-18979.
  • Cai, Y., et al. (2022).
  • Cai, Y., et al. (2022). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation.
  • Grotjahn, D. B., et al. (2016). Protic N-Heterocyclic Carbene Versus Pyrazole: Rigorous Comparison of Proton- and Electron-Donating Abilities in a Pincer-Type Framework. Chemistry – A European Journal, 22(46), 16675-16683. [Link]
  • Grotjahn, D. B., et al. (2016). Protic N-Heterocyclic Carbene Versus Pyrazole: Rigorous Comparison of Proton- and Electron-Donating Abilities in a Pincer-Type Framework.
  • Kirchner, K., et al. (2020). Influence of Charge Delocalization on Manganese Catalyzed Transfer Hydrogenation. Chemistry – A European Journal, 26(72), 17468-17475.
  • El Kaddouri, Y., et al. (2021). Biomimetic oxidation of catechol employ... Journal of Organic Chemistry Research.
  • Hazari, N., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl).
  • Bouroumane, N., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
  • Guesmi, A., et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 23(11), 2944. [Link]
  • El Kaddouri, Y., et al. (2021). Kinetic data for oxidation of catechol in methanol by ligands copper...
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  • Ghosh, P., et al. (2010). Suzuki-Miyaura cross-coupling of aryl chlorides catalyzed by palladium precatalysts of N/O-functionalized pyrazolyl ligands. Inorganica Chimica Acta, 363(13), 3113-3121. [Link]
  • Touzani, R., et al. (2024). Comparative Catalytic Activity of Transition Metal Complexes Mimicking Catechol Oxidase. Journal of Molecular Structure, 1317, 139085.
  • Bouroumane, N., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
  • Beller, M., et al. (2017). Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. Organometallics, 36(15), 2894-2900. [Link]
  • Rueping, M., et al. (2020). Manganese-Catalyzed Multicomponent Synthesis of Pyrroles through Acceptorless Dehydrogenation Hydrogen Autotransfer Catalysis: Experiment and Computation.
  • Bera, J. K., et al. (2019). Manganese(I)-Catalyzed Transfer Hydrogenation and Acceptorless Dehydrogenative Condensation: Promotional Influence of the Uncoordinated N-Heterocycle. Organometallics, 38(17), 3249-3259. [Link]
  • Thiel, W. R. (n.d.). Pyrazoles and Heck Reaction.
  • Grotjahn, D. B. (2018).
  • Kirchner, K., et al. (2020). Design of Manganese Phenol Pi‐complexes as Shvo‐type Catalysts for Transfer Hydrogenation of Ketones. Chemistry – A European Journal.
  • Bhaskaran, S., & M., S. (2021). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
  • Szostak, M., & Szostak, R. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596-3599. [Link]
  • Hazari, N., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl).
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Beller, M., & Zapf, A. (2004). Heck Reaction—State of the Art.
  • Nolan, S. P., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 2036-2043. [Link]
  • Nolan, S. P., & Cazin, C. S. J. (2018). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 16(34), 6212-6218. [Link]
  • Polshettiwar, V., & Varma, R. S. (2010). Activity of different catalysts in Suzuki-Miyaura coupling.
  • Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(19), 6265. [Link]

Sources

peer-reviewed methods for the synthesis of 1H-pyrazole-3,5-dicarboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1H-Pyrazole-3,5-Dicarboxylic Acid

1H-Pyrazole-3,5-dicarboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of two carboxylic acid moieties make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2][3] Furthermore, the pyrazole nucleus is a common scaffold in a wide array of pharmacologically active compounds, exhibiting anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6][7] The synthesis of 1H-pyrazole-3,5-dicarboxylic acid hydrate is therefore a critical first step for many research and development endeavors. This guide provides a comparative overview of two prominent peer-reviewed methods for its synthesis, offering insights into the underlying chemical principles and practical experimental considerations.

Method 1: Oxidation of 3,5-Dimethyl-1H-Pyrazole

This method relies on the oxidation of the methyl groups of a readily available starting material, 3,5-dimethyl-1H-pyrazole, to carboxylic acids. The use of a strong oxidizing agent, such as potassium permanganate, is essential for this transformation.

Reaction Mechanism

The oxidation of the methyl groups proceeds via a complex free-radical mechanism initiated by the permanganate ion. The reaction is typically carried out in water at elevated temperatures to ensure sufficient reactivity. The choice of potassium permanganate is strategic; it is a powerful and relatively inexpensive oxidizing agent. The reaction is sensitive to temperature, which must be carefully controlled to prevent unwanted side reactions and ensure the complete oxidation of both methyl groups. Following the oxidation, the manganese dioxide byproduct is removed by filtration, and the desired dicarboxylic acid is precipitated from the aqueous solution by acidification.

Experimental Protocol

The following protocol is adapted from a procedure described in the chemical literature.[8]

  • Dissolution: Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C in a suitable reaction vessel.

  • Oxidation: Slowly add 517 g (3.271 mol) of potassium permanganate to the hot solution, ensuring the temperature does not exceed 90°C. The addition should be portion-wise to control the exothermic reaction.

  • Cooling and Filtration: After the addition is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water.

  • Acidification and Precipitation: Combine the filtrate and washings, then acidify with aqueous hydrochloric acid to a pH of 2.

  • Isolation: Allow the solution to stand overnight to ensure complete precipitation. Filter the white precipitate and wash it with water to yield 1H-pyrazole-3,5-dicarboxylic acid. The reported yield for this method is approximately 33%.[8]

Diagram of the Reaction Pathway

cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole 1H-Pyrazole-3,5-dicarboxylic acid 1H-Pyrazole-3,5-dicarboxylic acid 3,5-Dimethyl-1H-pyrazole->1H-Pyrazole-3,5-dicarboxylic acid Oxidation (70-90°C) KMnO4, H2O KMnO4, H2O

Caption: Oxidation of 3,5-dimethyl-1H-pyrazole.

Method 2: Cyclocondensation of Diethyl Acetonedicarboxylate with Hydrazine

A classic and highly versatile approach to the synthesis of the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.[5][9][10] In this case, diethyl acetonedicarboxylate serves as the 1,3-dicarbonyl precursor. The initial product is the diethyl ester of the target molecule, which is then hydrolyzed to yield the dicarboxylic acid.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the diethyl acetonedicarboxylate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of an ester of the dicarboxylic acid as the starting material is a common strategy to improve solubility in organic solvents and facilitate the reaction. The final step is a straightforward ester hydrolysis under acidic or basic conditions.

Experimental Protocol

This protocol is a representative procedure based on established methods for pyrazole synthesis.[11]

Part A: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask, dissolve diethyl acetonedicarboxylate (1.0 mol) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.0 mol) to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to drive the cyclization to completion.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude diethyl 1H-pyrazole-3,5-dicarboxylate can be purified by recrystallization or chromatography.

Part B: Hydrolysis to 1H-Pyrazole-3,5-dicarboxylic Acid

  • Hydrolysis: Dissolve the crude diethyl 1H-pyrazole-3,5-dicarboxylate in an excess of aqueous sodium hydroxide solution and heat to reflux for 2-3 hours.

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2.

  • Precipitation and Isolation: The 1H-pyrazole-3,5-dicarboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Diagram of the Reaction Pathway

cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Product Diethyl Acetonedicarboxylate Diethyl Acetonedicarboxylate Diethyl 1H-pyrazole-3,5-dicarboxylate Diethyl 1H-pyrazole-3,5-dicarboxylate Diethyl Acetonedicarboxylate->Diethyl 1H-pyrazole-3,5-dicarboxylate Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate 1H-Pyrazole-3,5-dicarboxylic acid 1H-Pyrazole-3,5-dicarboxylic acid Diethyl 1H-pyrazole-3,5-dicarboxylate->1H-Pyrazole-3,5-dicarboxylic acid Hydrolysis NaOH, H2O, then HCl NaOH, H2O, then HCl

Caption: Cyclocondensation and hydrolysis route.

Comparison of Synthetic Methods

FeatureMethod 1: OxidationMethod 2: Cyclocondensation
Starting Material 3,5-Dimethyl-1H-pyrazoleDiethyl Acetonedicarboxylate, Hydrazine
Key Transformation Oxidation of methyl groupsCyclocondensation and ester hydrolysis
Reagents Potassium permanganate, HClHydrazine hydrate, NaOH, HCl
Solvent WaterEthanol, Water
Reported Yield ~33%[8]Generally moderate to high (specific yield data for the full sequence to the diacid is not provided in the search results, but cyclocondensation reactions of this type are typically efficient)
Advantages - Fewer synthetic steps. - Utilizes a readily available starting material.- Versatile method applicable to a wide range of substituted pyrazoles. - Avoids the use of a strong oxidizing agent and the formation of manganese dioxide waste.
Disadvantages - Moderate yield. - Formation of a significant amount of manganese dioxide waste. - Potential for over-oxidation or incomplete oxidation. - A byproduct, 5-methyl-1H-pyrazole-3-carboxylic acid, is also formed.[8]- Two-step process (ester formation then hydrolysis). - Hydrazine is a toxic reagent and should be handled with care.

Alternative Synthetic Route: 1,3-Dipolar Cycloaddition

Another powerful method for the synthesis of the pyrazole ring is the 1,3-dipolar cycloaddition reaction.[6][12] This approach typically involves the reaction of an alkyne, such as dimethyl acetylenedicarboxylate, with a diazo compound. The resulting pyrazole ester can then be hydrolyzed to the desired dicarboxylic acid. While this method offers excellent control over regioselectivity, the preparation and handling of potentially unstable diazo compounds require specialized expertise and safety precautions.

Conclusion

The choice of synthetic method for this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. The oxidation of 3,5-dimethyl-1H-pyrazole offers a more direct route, while the cyclocondensation approach provides greater versatility and avoids the generation of heavy metal waste. Both methods are well-established in the peer-reviewed literature and provide reliable access to this important synthetic intermediate.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - NIH.
  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC - PubMed Central - NIH.
  • Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
  • Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing).
  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • ethyl acetonedicarboxylate - Organic Syntheses Procedure.
  • Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- - the NIST WebBook.
  • (PDF) 3,5-Pyrazoledicarboxylic acid monohydrate - ResearchGate.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals.
  • Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a comprehensive, step-by-step protocol for the disposal of 1H-pyrazole-3,5-dicarboxylic acid hydrate, ensuring the protection of personnel, the integrity of our research environment, and full regulatory compliance. The procedures outlined are grounded in established safety data and waste management principles.

Part 1: Chemical Hazard Profile and Waste Classification

Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This compound is an organic compound that, while not having its toxicological properties fully investigated, presents definite hazards that dictate its handling and disposal pathway.[1]

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

Due to these characteristics, this compound must be managed as hazardous chemical waste .[2] Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.[1][6] Improper disposal can lead to environmental contamination and non-compliance with federal and local regulations. All chemical waste generators are responsible for correctly classifying their waste according to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[7]

Compound Profile: this compound
Chemical Name 1H-pyrazole-3,5-dicarboxylic acid monohydrate
CAS Number 303180-11-2
Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][5]
Primary Disposal Route High-Temperature Incineration via a Licensed Professional Waste Disposal Service.[1][8]

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, stringent adherence to safety protocols is non-negotiable. The causality is clear: direct contact can cause harm, therefore barriers are required.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required to protect against dust particles causing serious eye irritation.

  • Hand Protection: Nitrile gloves must be worn to prevent skin contact and irritation.[8]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

In Case of Accidental Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids, and consult a physician immediately.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Spill Response: Evacuate the immediate area to prevent further exposure. Avoid generating dust. Carefully sweep or scoop up the spilled solid material and place it directly into a designated hazardous waste container.[1][5] Do not add water to the spill, as this could create a solution that is harder to contain.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe collection and disposal of this compound waste.

Step 1: Waste Segregation This is the most critical step in preventing dangerous chemical reactions.

  • Designate a specific waste stream for this compound. It is a solid acidic organic waste .

  • Crucially, do not mix this waste with other waste streams such as solvents, bases, or oxidizers.[8][9][10] Mixing acids with incompatible materials can lead to violent reactions or the release of toxic gases.

Step 2: Containerization The integrity of the waste container is essential for safe storage and transport.

  • Select a container made of chemically compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar). Ensure it has a secure, tight-fitting lid.[6][11]

  • The container must be clean, dry, and in good condition. Never use former food or beverage containers.[10]

Step 3: Labeling Proper labeling is a regulatory requirement and ensures clear communication of hazards.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE." [12][13]

  • The label must also include the full chemical name: "this compound."[6]

  • Add appropriate hazard warnings, such as "Irritant."

Step 4: Accumulation and Storage Waste must be stored safely in the laboratory pending collection.

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[10][14] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the SAA is in a well-ventilated area, away from incompatible chemicals.[6][12] Use secondary containment (such as a larger tub) to prevent the spread of material in case of a leak.[12]

Step 5: Final Disposal The final disposition of the waste must be handled by certified professionals.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[8]

  • The EHS department will work with a licensed professional waste disposal company for transport and final destruction.[1][8]

  • The recommended and most effective method of disposal for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[1]

Step 6: Disposal of Contaminated Materials Any materials that come into direct contact with the chemical are also considered hazardous waste.

  • Place grossly contaminated items such as weighing papers, disposable spatulas, and gloves into the same solid hazardous waste container as the chemical itself.[8]

  • Rinse contaminated, non-disposable glassware three times with a suitable solvent (e.g., acetone). The first rinseate must be collected as hazardous liquid waste.[12] Subsequent rinses can typically be managed as non-hazardous, but confirm this with your EHS office.

Part 4: Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 1H-pyrazole-3,5-dicarboxylic Acid Hydrate (Solid) B Wear Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Select Compatible Waste Container (HDPE/Glass) B->C Proceed to Collection D Segregate Waste: Solid Acidic Organic Stream ONLY C->D F Place Waste & Contaminated Items in Container D->F E Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard: 'Irritant' E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Contact EHS for Pickup I->J Request Disposal K Transfer to Licensed Waste Management Vendor J->K L Final Destruction: High-Temperature Incineration K->L

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrazole-3,5-Dicarboxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 1H-pyrazole-3,5-dicarboxylic Acid Hydrate (CAS No. 303180-11-2), demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your personal safety and the integrity of your research.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with a compound is the foundation of an effective PPE strategy. This compound is not a benign substance; it is classified with specific hazard statements that dictate our protective measures.

According to authoritative Safety Data Sheets (SDS), this compound presents the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3] This necessitates a barrier to prevent the solid powder or solutions from touching the skin.

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3] The eyes are particularly vulnerable to chemical dust and splashes, making robust eye protection non-negotiable.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2][4][5] As a fine powder, this compound can easily become airborne, especially during weighing and transfer operations.

These classifications are not merely regulatory labels; they are directives that inform every choice we make regarding PPE. The causality is clear: contact with skin, eyes, or the respiratory system must be systematically prevented.

Core PPE Requirements: Your Non-Negotiable Barrier

For any procedure involving this compound, the following PPE constitutes the minimum standard of protection.

  • Eye Protection:

    • What: Chemical safety goggles that meet European Standard EN 166 or OSHA 29 CFR 1910.133 regulations are mandatory.[1][4] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from airborne dust or splashes.

    • Why: Goggles provide a complete seal, which is critical for shielding the eyes from the fine, irritant dust of the solid compound and from any potential splashes during solution preparation.

  • Hand Protection:

    • What: Protective gloves (e.g., standard nitrile laboratory gloves) must be worn.[1]

    • Why: Gloves serve as the primary barrier against the H315 skin irritation hazard.[2] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin.

  • Body Protection:

    • What: A long-sleeved laboratory coat.[1]

    • Why: A lab coat protects against accidental spills on clothing, which could otherwise hold the irritant compound against the skin for an extended period.

Task-Specific PPE Selection Matrix

The level of risk often varies with the procedure. This matrix provides clear, task-based guidance to ensure your level of protection matches the potential for exposure.

Laboratory Task Potential Exposure Risk Minimum Required PPE Recommended Engineering Controls
Weighing & Transfer (Solid) High (Airborne Dust)Goggles, Gloves, Lab Coat, Respiratory Protection (see Section 4)Chemical Fume Hood or Ventilated Balance Enclosure
Solution Preparation Medium (Splash/Aerosol)Goggles, Gloves, Lab CoatChemical Fume Hood
Reaction Monitoring/Sampling Low to MediumGoggles, Gloves, Lab CoatWell-ventilated area; Fume Hood if volatile
Post-Reaction Workup Medium (Splash/Contact)Goggles, Gloves, Lab CoatChemical Fume Hood
Handling Sealed Containers LowLab Coat, Gloves (as good practice)Standard Laboratory Bench

Respiratory Protection: A Risk-Based Approach

While not required for all handling scenarios, respiratory protection is a critical line of defense when the risk of inhaling airborne particles is significant.[1][4] The decision to use a respirator should be deliberate and based on the operational context.

When is a Respirator Needed? Under normal use conditions with adequate engineering controls (like a fume hood), respiratory protection may not be necessary.[1] However, it becomes essential during:

  • Large-scale operations or when handling significant quantities of the powder.

  • Emergency situations such as a large spill.

  • When adequate ventilation is not available or confirmed to be insufficient.

  • Any operation where dust formation is unavoidable and visible.[6]

What Type of Respirator?

  • For nuisance dust exposure: A P95 (US) or P1 (EU) particle respirator is sufficient.[6]

  • For higher-level protection or emergencies: Use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[6] Always use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6]

The following workflow diagram illustrates the decision-making process for implementing respiratory protection.

PPE_Decision_Workflow start Start: Handling 1H-pyrazole-3,5-dicarboxylic Acid Hydrate check_ventilation Is the task performed inside a certified fume hood or other ventilated enclosure? start->check_ventilation check_dust Is visible dust being generated or is the scale large? check_ventilation->check_dust No no_respirator Standard PPE: Goggles, Gloves, Lab Coat check_ventilation->no_respirator Yes check_dust->no_respirator No use_respirator Add Respirator to PPE: (e.g., N95/P1 or higher) Proceed with caution. check_dust->use_respirator Yes

Caption: Decision workflow for respiratory protection.

Step-by-Step Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check as per manufacturer instructions.

  • Goggles: Ensure a snug fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence: This protocol is designed to contain contamination.

  • Gloves: Remove first, using a glove-on-glove technique (peel one glove off by pinching the cuff and turning it inside out, then slide an ungloved finger under the cuff of the remaining glove to peel it off). Dispose of them immediately in a designated waste container.

  • Lab Coat: Unfasten and peel it off from the shoulders, turning the sleeves inside out as you remove it. Handle it by the inside surfaces and place it in the designated area for laundry or disposal.

  • Goggles: Remove by handling the strap, not the front surface.

  • Respirator (if used): Remove by the straps without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][2]

Disposal and Emergency Plans

  • Contaminated PPE Disposal: All disposable PPE (gloves, respirators) used while handling this chemical should be considered contaminated. Dispose of them in a suitable, closed container as chemical waste, following your institution's hazardous waste protocols.[2][6]

  • In Case of Exposure:

    • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]

    • Eyes: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][7]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Fisher Scientific. (2024, February 25).
  • Echemi. (n.d.).
  • Capot Chemical Co., Ltd. (2019).
  • Thermo Fisher Scientific. (2011, February 10).
  • Fisher Scientific. (2011, February 10).
  • PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid.
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (n.d.).

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.